1,1,3,3,3-Pentafluoropropene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,3,3,3-pentafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5/c4-2(5)1-3(6,7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAERDLQYXMEHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061000 | |
| Record name | 1,1,3,3,3-Pentafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [Alfa Aesar MSDS] | |
| Record name | 1,1,3,3,3,-Pentafluoropropene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19163 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
690-27-7 | |
| Record name | 1,1,3,3,3-Pentafluoropropene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3,3-Pentafluoropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 1,1,3,3,3-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3,3,3-Pentafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3,3-pentafluoropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,3,3,3-PENTAFLUOROPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA8D7ZJF5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,1,3,3,3-Pentafluoropropene (HFO-1225ye) via Dehydrofluorination of Hexafluoropropane
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,1,3,3,3-pentafluoropropene (HFO-1225ye) through the dehydrofluorination of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa). As the chemical industry shifts towards environmentally benign processes and products, hydrofluoroolefins (HFOs) like HFO-1225ye have emerged as critical alternatives to high global warming potential (GWP) hydrofluorocarbons (HFCs). This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanisms, synthesis methodologies (both liquid-phase and gas-phase catalytic routes), process optimization, and purification challenges. The guide emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative scientific literature.
Introduction: The Imperative for Low-GWP Compounds
This compound, also known as HFO-1225ye, is a hydrofluoroolefin with the chemical formula CF₃CH=CF₂. It belongs to the fourth generation of fluorinated refrigerants, which are characterized by their negligible ozone depletion potential (ODP) and very low global warming potential (GWP). These properties make HFO-1225ye and its isomers significant candidates for replacing older HFCs, such as HFC-134a, in various applications including refrigeration, air conditioning, and as foam blowing agents.
The primary industrial route to HFO-1225ye is the dehydrofluorination of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa). This elimination reaction involves the removal of a hydrogen atom and a fluorine atom from the propane backbone to create a carbon-carbon double bond, yielding the desired alkene and hydrogen fluoride (HF) as a byproduct. Mastering this synthesis is pivotal for the cost-effective and efficient production of next-generation, environmentally safer materials.
The Dehydrofluorination Reaction: Core Principles
The conversion of HFC-236fa to HFO-1225ye is a classic elimination reaction. The fundamental transformation is as follows:
CF₃-CH₂-CF₃ (HFC-236fa) → CF₃-CH=CF₂ (HFO-1225ye) + HF
This reaction can be induced thermally, but to achieve high conversion rates and selectivity at industrially viable temperatures, a catalyst or a strong base is essential.
Mechanistic Insights
The dehydrofluorination of HFC-236fa proceeds via an elimination mechanism. In base-mediated liquid-phase reactions, this is typically an E2 (bimolecular elimination) pathway. A strong base abstracts a proton from the central carbon atom, followed by the simultaneous departure of a fluoride ion from an adjacent carbon, leading to the formation of the double bond.
In gas-phase catalytic reactions over solid catalysts, the mechanism involves the interaction of the HFC-236fa molecule with active sites on the catalyst surface. These sites, often Lewis acid or base sites, facilitate the cleavage of the C-H and C-F bonds.
Caption: Generalized mechanism for dehydrofluorination.
Synthesis Methodologies: A Comparative Analysis
The synthesis of HFO-1225ye from HFC-236fa can be broadly categorized into two main approaches: liquid-phase dehydrofluorination using a strong base and gas-phase catalytic dehydrofluorination.
Liquid-Phase Dehydrofluorination
This method relies on the chemical potential of a strong base to drive the elimination of HF. Aqueous solutions of alkali metal hydroxides, particularly potassium hydroxide (KOH), are highly effective.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium hydroxide is often preferred due to its high basicity and solubility. The concentration of the KOH solution is a critical parameter; highly concentrated solutions (e.g., 58-86% by weight) are used to increase the reaction rate and shift the equilibrium towards the products.[1]
-
Temperature: The reaction is typically conducted at elevated temperatures, generally between 125°C and 180°C, to provide the necessary activation energy for the C-H and C-F bond cleavage.[1] A temperature of around 165°C has been shown to yield high conversion (98.2%) and selectivity (95%).[1]
-
Phase Transfer Catalysts (PTC): Since HFC-236fa is an organic compound with limited solubility in aqueous solutions, the reaction can be mass-transfer limited. A PTC, such as a quaternary ammonium salt, can be employed to transport the hydroxide ions from the aqueous phase to the organic phase, thereby accelerating the reaction.
Experimental Protocol: Lab-Scale Liquid-Phase Synthesis
-
Reactor Setup: A high-pressure reactor (e.g., a Hastelloy C autoclave) equipped with a mechanical stirrer, a heating mantle, a thermocouple, a pressure transducer, a reactant inlet line, and a product outlet connected to a condenser and collection system is required.
-
Charging the Reactor: The reactor is charged with a concentrated aqueous solution of potassium hydroxide (e.g., 75% by weight).[1] If a PTC is used, it is added at this stage.
-
Heating and Pressurization: The reactor is sealed and heated to the desired reaction temperature (e.g., 160-165°C).[1]
-
Reactant Feed: Liquid HFC-236fa is fed into the reactor at a controlled flow rate (e.g., 150 g/h).[1] The reactor pressure is maintained at the desired level by controlling the feed rate and product removal.
-
Product Collection: The gaseous product stream, containing HFO-1225ye, unreacted HFC-236fa, and HF, exits the reactor. The stream is passed through a scrubbing solution (e.g., water or a dilute base) to remove HF, followed by a condenser cooled to a low temperature (e.g., -20°C) to collect the crude organic product.
-
Analysis: The collected liquid is analyzed by Gas Chromatography (GC) to determine the conversion of HFC-236fa and the selectivity to HFO-1225ye.
Gas-Phase Catalytic Dehydrofluorination
In this approach, gaseous HFC-236fa is passed over a heated solid catalyst bed. This method is well-suited for continuous operation and is often preferred for large-scale industrial production.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of catalyst is paramount. The ideal catalyst should exhibit high activity, high selectivity, and long-term stability.
-
Metal Fluorides: Magnesium fluoride (MgF₂) is a commonly studied catalyst due to its stability in the presence of HF, a reaction byproduct.[2][3] Its catalytic performance is influenced by its surface area and preparation method (e.g., sol-gel, precipitation).[2][4]
-
Metal Oxides: Alumina (Al₂O₃) can be used, but it is susceptible to deactivation through fluorination by HF, which converts the active oxide surface to less active aluminum fluoride (AlF₃).[5]
-
Supported Catalysts: Supporting a metal oxide like Vanadium(V) oxide (V₂O₅) on a stable support like MgF₂ can significantly enhance catalytic activity and stability.[3] The V₂O₅ is believed to transform into more active vanadium oxyfluoride (VOFx) species under reaction conditions.[3]
-
-
Reaction Temperature: Gas-phase dehydrofluorination typically requires higher temperatures than the liquid-phase process, often in the range of 200-500°C. The optimal temperature is a trade-off between achieving a high reaction rate and minimizing catalyst deactivation and the formation of byproducts.
-
Contact Time: The residence time of the reactant gas in the catalyst bed (inversely related to Gas Hourly Space Velocity, GHSV) is optimized to maximize conversion without promoting side reactions.
Experimental Protocol: Lab-Scale Gas-Phase Synthesis
-
Reactor Setup: A fixed-bed tubular reactor (often made of Inconel or another corrosion-resistant alloy) is placed inside a tube furnace. The reactor is packed with a known amount of the catalyst. Mass flow controllers are used to precisely control the flow of gaseous HFC-236fa and any inert carrier gas (e.g., N₂).
-
Catalyst Activation: The catalyst is typically pre-treated in situ by heating it under a flow of inert gas to remove moisture, followed by a fluorination step (e.g., using a stream of HF) if required to activate the surface.
-
Reaction Execution: Gaseous HFC-236fa is introduced into the reactor at the desired flow rate and temperature.
-
Product Analysis: The effluent gas stream from the reactor is analyzed online using a Gas Chromatograph (GC) equipped with a suitable detector (e.g., FID or TCD) to monitor the reaction progress in real-time.
-
Product Collection: For isolation, the effluent stream is passed through a series of cold traps to condense the organic products and unreacted starting material.
Caption: General experimental workflow for HFO-1225ye synthesis.
Process Optimization, Byproducts, and Purification
Performance Metrics
The efficiency of the synthesis is evaluated based on two key metrics:
-
Conversion: The percentage of the starting material (HFC-236fa) that has been consumed in the reaction.
-
Selectivity: The percentage of the consumed reactant that has been converted into the desired product (HFO-1225ye).
The table below summarizes representative data for different catalytic systems.
| Method | Catalyst/Reagent | Temperature (°C) | HFC-236fa Conversion (%) | HFO-1225ye Selectivity (%) | Reference |
| Liquid-Phase | 75% aq. KOH | 165 | 98.2 | 95 | [1] |
| Gas-Phase | MgF₂ support | 340 | 19.2 | High (not specified) | [3] |
| Gas-Phase | V₂O₅/MgF₂ | 320 | up to 95.2 | High (not specified) | [3] |
Byproducts and Purification Challenges
A significant challenge in HFO synthesis is managing the formation of isomers and other byproducts. In the dehydrofluorination of some HFCs, isomers with very close boiling points can be formed, making separation by conventional distillation difficult.[6] For example, the dehydrofluorination of CF₃CHFCHF₂ (HFC-236ea) can produce HFO-1225ye and its isomer this compound (HFC-1225zc), which have boiling points of -19.4°C and -21.8°C, respectively.[6] While HFC-236fa is symmetric and primarily yields HFO-1225ye, side reactions can still occur, especially at higher temperatures in gas-phase reactions.
The primary purification step is distillation. The crude product from the reactor is fed into a distillation column to separate the lower-boiling HFO-1225ye from the higher-boiling unreacted HFC-236fa. If close-boiling impurities are present, more advanced techniques like extractive distillation may be necessary.[6]
Caption: Key parameter relationships in HFO-1225ye synthesis.
Safety Considerations
Both the reactant and the product in this synthesis require careful handling.
-
1,1,1,3,3,3-Hexafluoropropane (HFC-236fa): This is a liquefied gas under pressure.[7] While it has low acute toxicity, high concentrations can cause narcosis.[7]
-
This compound (HFO-1225ye): This product is an extremely flammable gas.[8] It is classified as toxic if inhaled and is suspected of causing genetic defects.[8]
-
Potassium Hydroxide (KOH): Concentrated KOH is highly corrosive and can cause severe skin and eye burns.
-
Hydrogen Fluoride (HF): This byproduct is extremely corrosive and toxic. All effluent streams must be properly scrubbed to remove HF before venting or further processing.
All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves resistant to the chemicals being used. High-pressure reactions must be performed behind a blast shield.
Conclusion and Future Outlook
The dehydrofluorination of HFC-236fa is a robust and versatile method for producing the low-GWP compound HFO-1225ye. Both liquid-phase and gas-phase methodologies offer distinct advantages. The liquid-phase route, using concentrated KOH, can achieve very high conversion and selectivity at moderate temperatures. The gas-phase route offers the benefits of continuous processing and easier product-catalyst separation, with catalyst design being the critical factor for success.
Future research will likely focus on developing more stable and active catalysts for the gas-phase process that can operate at lower temperatures, reducing energy consumption and byproduct formation. Additionally, refining purification techniques to efficiently remove trace impurities will be crucial for producing polymer-grade or high-purity refrigerant-grade HFO-1225ye. As regulations continue to phase out high-GWP substances, the efficient and economical synthesis of HFOs will remain a key area of research and development in the chemical industry.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69647, this compound. Retrieved from [Link].
-
Arce, A., et al. (2020). C–F activation reactions at germylium ions: dehydrofluorination of fluoralkanes. Chemical Communications, 56(25), 3569-3572. DOI: 10.1039/D0CC01420F. Available at: [Link].
-
Wang, F., et al. (2019). Rational design of MgF2 catalysts with long-term stability for the dehydrofluorination of 1,1-difluoroethane (HFC-152a). RSC Advances, 9(42), 24453-24460. Available at: [Link].
- Nappa, M. J., & Sievert, A. C. (2007). Purification of 1,2,3,3,3-pentafluoropropene by extractive distillation. World Intellectual Property Organization. Patent No. WO2007117390A1.
-
ResearchGate. (n.d.). The reaction mechanism for the dehydrofluorination of... [Diagram]. Retrieved from [Link].
-
Zhang, Y., et al. (2021). Effect of dehydrofluorination reaction on structure and properties of PVDF electrospun fibers. Nanoscale Advances, 3(21), 6215-6223. Available at: [Link].
-
Deur-Bert, D., & Lantz, A. (2013). Process for the manufacture of a compound of formula (I) CF3-CF=CHX. United States Patent and Trademark Office. Patent No. US 8,536,394 B2. Available at: [Link].
-
MDPI. (n.d.). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Retrieved from [Link].
-
Ameduri, B., et al. (2021). Are (Co)Polymers of this compound Possible?. Polymers, 13(16), 2656. Available at: [Link].
- Basu, R. S., et al. (2022). HFO-1234ZE, HFO-1225ZC and HFO-1234YF compositions and processes for producing and using the compositions. United States Patent and Trademark Office. Patent No. US 11,209,196 B2.
-
Zhang, W., et al. (2019). High performance V2O5/MgF2 catalysts for gas-phase dehydrofluorination of 1,1,1,3,3-pentafluoropropane. Catalysis Today, 332, 210-217. Available at: [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12711, 1,1,1,3,3,3-Hexafluoropropane. Retrieved from [Link].
-
Lantoine, A., & Pigamo, A. (2022). Method for purifying 1,1,1,2,3-pentafluoropropane and use thereof for obtaining high-purity 2,3,3,3-tetrafluoropropene. United States Patent and Trademark Office. Patent Application No. 20220055973. Available at: [Link].
- Hung, M. H., & Rozen, S. (2006). Purification of 1,1,1,3,3,3-hexafluoroisopropanol. European Patent Office. Patent No. EP1711449B1.
- Tung, H. S., & Smith, B. L. (2007). Method of making hydrofluorocarbons. United States Patent and Trademark Office. Patent No. US 7,214,839 B2.
-
ResearchGate. (2021). Effect of dehydrofluorination reaction on structure and properties of PVDF electrospun fibers. Retrieved from [Link].
- Basu, R. S., et al. (2021). HFO-1234ZE, HFO-1225ZC and HFO-1234YF compositions and processes for producing and using the compositions. United States Patent and Trademark Office. Patent No. US 11,209,196 B2.
-
ResearchGate. (2019). Rational design of MgF2 catalysts with long-term stability for the dehydrofluorination of 1,1-difluoroethane (HFC-152a). Retrieved from [Link].
-
RSC Publishing. (2021). Effect of dehydrofluorination reaction on structure and properties of PVDF electrospun fibers. Retrieved from [Link].
-
MDPI. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction.... Retrieved from [Link].
-
American Chemical Society. (2021). Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in.... Retrieved from [Link].
-
Linde Gas GmbH. (2015). SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane. Retrieved from [Link].
-
ResearchGate. (n.d.). Catalytic dehydrofluorination of 1,1,1,3,3-pentafluoropropane to 1,3,3,3-tetrafluoropropene over fluorinated NiO/Cr2O3 catalysts. Retrieved from [Link].
- Google Patents. (n.d.). Process for co-production of HFC-236ea, Z-HFO-1225ye, E-HFO-1225ye and HFO-1234yf.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rational design of MgF2 catalysts with long-term stability for the dehydrofluorination of 1,1-difluoroethane (HFC-152a) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. halide-crylink.com [halide-crylink.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2007117390A1 - Purification of 1,2,3,3,3-pentafluoropropene by extractive distillation - Google Patents [patents.google.com]
- 7. 1,1,1,3,3,3-Hexafluoropropane | C3H2F6 | CID 12722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C3HF5 | CID 69647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic analysis of 1,1,3,3,3-Pentafluoropropene using NMR and IR
An In-Depth Technical Guide to the Spectroscopic Analysis of 1,1,3,3,3-Pentafluoropropene
Authored by: A Senior Application Scientist
Introduction
This compound, also known as HFO-1225ye, is a hydrofluoroolefin (HFO) with the chemical formula C₃HF₅.[1][2][3][4] As a colorless gas at room temperature, it holds significance in various industrial applications, notably as a precursor in the synthesis of next-generation refrigerants and fluoropolymers designed to replace environmentally detrimental chlorofluorocarbons (CFCs).[2][5] The precise molecular structure—a carbon-carbon double bond with five fluorine substituents—dictates its chemical reactivity and physical properties.
This technical guide provides a comprehensive exploration of the spectroscopic techniques used to elucidate and verify the structure of this compound. For researchers, scientists, and professionals in drug development and material science, rigorous structural confirmation is the bedrock of reliable and reproducible outcomes. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting not just the data but the causality behind the experimental choices and the logic of spectral interpretation. This integrated approach ensures a self-validating system for the unambiguous characterization of this fluorinated alkene.
Molecular Structure and Spectroscopic Rationale
The structure of this compound (CF₂=CHCF₃) presents a unique analytical challenge and opportunity. The molecule contains three types of NMR-active nuclei (¹H, ¹⁹F, and ¹³C) and distinct functional groups amenable to IR analysis (C=C, C-H, C-F). The asymmetry of the molecule ensures that each carbon and each fluorine group is chemically distinct, leading to a rich dataset from which to confirm its identity and purity.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, which provides a clean background and a wide chemical shift range for resolving distinct fluorine environments.[6][7]
Experimental Protocol: NMR Sample Preparation
The quality of an NMR spectrum is profoundly dependent on proper sample preparation. Given that this compound is a gas at standard temperature and pressure, a specialized protocol is required.
-
Solvent Selection: Choose a suitable deuterated solvent that will not react with the analyte and has a boiling point appropriate for the desired temperature range of the experiment. Chloroform-d (CDCl₃) or Acetone-d₆ are common choices. The deuterated solvent provides the deuterium lock signal required by the spectrometer for field stabilization.[8]
-
Sample Introduction: Cool a high-pressure NMR tube equipped with a J. Young valve to a temperature below the boiling point of this compound (-21°C).[2]
-
Condensation: Carefully introduce approximately 0.6-0.7 mL of the chosen deuterated solvent into the cooled NMR tube.[9] Subsequently, condense a small amount of this compound gas into the solvent.
-
Concentration: The optimal concentration varies by nucleus. For ¹H NMR, 5-25 mg of the analyte is typically sufficient.[8] Due to the lower sensitivity of ¹³C, a higher concentration (50-100 mg) is preferable.[8]
-
Homogenization: Seal the NMR tube and allow it to warm to room temperature slowly behind a protective shield. Ensure the sample is completely dissolved to form a homogeneous solution. The presence of solid particles or a separate liquid phase will distort the magnetic field, leading to broad spectral lines.[9] If necessary, filter the sample through a glass wool plug before sealing.
-
Degassing (Optional): For high-resolution experiments, dissolved oxygen, which is paramagnetic, can be removed to prevent line broadening. This can be achieved through several freeze-pump-thaw cycles before the final sealing of the tube.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information about the hydrogen atom on the double bond.
-
Chemical Shift (δ): A single proton signal is expected. This proton is attached to an sp²-hybridized carbon and is deshielded by the adjacent electronegative fluorine atoms. Its chemical shift is anticipated to be in the downfield region, typically between 5.0 and 7.0 ppm.
-
Splitting Pattern: The proton signal will exhibit complex splitting due to coupling with the fluorine atoms. It will be split by the two geminal fluorine atoms on C1 (²JHF) and the three fluorine atoms on the CF₃ group (⁴JHF). This results in a complex multiplet, often a doublet of quartets or a more intricate pattern depending on the relative magnitudes of the coupling constants.
¹⁹F NMR Spectral Analysis
¹⁹F NMR is the most informative technique for this molecule, offering clear differentiation of the two distinct fluorine environments.
-
Chemical Shifts (δ): Two main signals are expected:
-
-CF₃ group: The trifluoromethyl group typically appears in a characteristic region of the ¹⁹F NMR spectrum.
-
=CF₂ group: The two fluorine atoms on the double bond are chemically equivalent and will produce a single signal, shifted relative to the -CF₃ group.
-
-
Splitting Patterns:
-
The -CF₃ signal will be split into a doublet by the vinylic proton (⁴JFH).
-
The =CF₂ signal will be split into a doublet of quartets due to coupling with the vinylic proton (²JFF) and the three fluorine atoms of the CF₃ group (⁴JFF). The large geminal F-F coupling is a characteristic feature.
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum confirms the carbon backbone and the influence of fluorine substitution.
-
Chemical Shifts (δ): Three distinct carbon signals are expected:
-
C1 (=CF₂): This carbon is bonded to two fluorine atoms and is part of a double bond. It will appear significantly downfield and will be split into a triplet by the two directly attached fluorine atoms (¹JCF).
-
C2 (=CH): This sp² carbon is bonded to hydrogen and will be split by the fluorine atoms on C1 (²JCF) and C3 (³JCF).
-
C3 (-CF₃): This carbon is bonded to three fluorine atoms and will appear as a quartet due to one-bond coupling (¹JCF).
-
-
Causality of Splitting: The observed splitting of carbon signals is a direct consequence of through-bond spin-spin coupling with neighboring fluorine nuclei. The magnitude of the coupling constant (J) is highly dependent on the number of intervening bonds, providing critical structural information.
Summary of Expected NMR Data
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern | Coupling Constant (J, Hz) |
| ¹H | =CH | 5.0 - 7.0 | Doublet of Quartets (dq) | ²JHF, ⁴JHF |
| ¹⁹F | -CF₃ | -60 to -75 | Doublet (d) | ⁴JFH |
| =CF₂ | -80 to -100 | Doublet of Quartets (dq) | ²JFH, ⁴JFF | |
| ¹³C | C F₃ | 120 - 130 | Quartet (q) | ¹JCF ≈ 270-280 |
| =C H | 130 - 140 | Multiplet | ²JCF, ³JCF | |
| =C F₂ | 150 - 160 | Triplet (t) | ¹JCF ≈ 280-290 |
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[10] For a gaseous sample like this compound, Fourier Transform Infrared (FTIR) spectroscopy is the method of choice.[10][11]
Experimental Protocol: Gas-Phase FTIR
-
Instrumentation: An FTIR spectrometer equipped with a gas cell is required. Gas cells are designed with long pathlengths (e.g., up to 12 meters) to increase the probability of the IR beam interacting with the low-concentration gas sample, thereby enhancing the signal.[12]
-
Background Spectrum: Before introducing the sample, a background spectrum must be collected.[10] This spectrum, typically of dry nitrogen or ambient air, measures the absorbance of the background gases (like CO₂ and water vapor) and the instrument itself. This background is then subtracted from the sample spectrum to yield a clean spectrum of the analyte.[11]
-
Sample Introduction: The gas cell is evacuated and then filled with this compound to a specific pressure. The pressure is controlled to ensure reproducibility.[10]
-
Data Acquisition: The IR radiation is passed through the gas cell, and the transmitted radiation is measured by a detector.[13] The resulting interferogram is then subjected to a Fourier transform by the computer to generate the final IR spectrum.[10][14]
Interpretation of the IR Spectrum
The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its functional groups.
-
=C-H Stretch: A sharp band is expected in the 3100-3000 cm⁻¹ region. The presence of a C-H stretch above 3000 cm⁻¹ is a clear indicator of a hydrogen atom attached to an unsaturated carbon (alkene or aromatic).[15][16]
-
C=C Stretch: The carbon-carbon double bond stretch gives rise to a moderate absorption band in the 1680-1640 cm⁻¹ region.[15][17] Fluorine substitution on the double bond can shift this frequency.
-
C-F Stretches: These are typically the most intense bands in the spectrum of a fluorinated compound. Multiple strong, sharp absorptions are expected in the fingerprint region, broadly from 1350 to 1000 cm⁻¹.[18][19] The high intensity is due to the large change in dipole moment during the C-F bond vibration.
-
=C-H Bend: Out-of-plane bending (wagging) vibrations of the vinylic C-H bond produce strong bands in the 1000-650 cm⁻¹ region.[15]
Summary of Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | =C-H Stretch | Medium |
| 1680 - 1640 | C=C Stretch | Medium |
| 1350 - 1000 | C-F Stretch | Strong, Multiple Bands |
| 1000 - 650 | =C-H Bend | Strong |
Integrated Spectroscopic Workflow: A System of Self-Validation
Neither NMR nor IR spectroscopy alone can provide absolute structural proof. However, when used in concert, they create a powerful, self-validating system. The information from one technique must be consistent with the other, providing a high degree of confidence in the final structural assignment.
Caption: Integrated workflow for spectroscopic analysis.
For instance, the C=C double bond indicated by the IR absorption around 1650 cm⁻¹ is validated by the presence of two sp²-hybridized carbon signals in the ¹³C NMR spectrum. Similarly, the =C-H group identified by its characteristic IR stretches and bends is confirmed by the single vinylic proton signal in the ¹H NMR spectrum. This cross-correlation between datasets is the hallmark of rigorous scientific validation.
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process that leverages the strengths of both NMR and IR techniques. NMR spectroscopy provides an unparalleled view of the atomic connectivity through chemical shifts and spin-spin coupling, with ¹⁹F NMR being particularly diagnostic for this class of compounds. IR spectroscopy offers a rapid and definitive confirmation of the functional groups present. By following robust experimental protocols and integrating the data from these complementary methods, researchers can achieve an unambiguous and trustworthy characterization of the molecule's structure and purity, a critical requirement for its application in advanced materials and technologies.
References
-
Specac Ltd. (n.d.). Analyzing gases by FTIR. Retrieved from Specac official website. [Link]
-
JASCO Global. (2021, July 19). Tips of FTIR measurement (Gas analysis). Retrieved from JASCO Global official website. [Link]
-
AZoM. (2024, November 7). An Introduction to Gas Detection Via FTIR Spectrometry. Retrieved from AZoM official website. [Link]
-
AZoOptics. (2023, January 10). How Do FTIR Gas Analyzers Work?. Retrieved from AZoOptics official website. [Link]
-
SciSpace. (n.d.). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes. Retrieved from SciSpace. [Link]
-
National Institutes of Health. (2021, June 28). Versatile Reaction Pathways of 1,1,3,3,3‐Pentafluoropropene at Rh(I) Complexes. Retrieved from NIH National Library of Medicine. [Link]
-
NIST. (n.d.). 1-Propene, 1,1,3,3,3-pentafluoro-. Retrieved from NIST WebBook. [Link]
-
PubChem. (n.d.). (1Z)-1,2,3,3,3-Pentafluoro-1-propene. Retrieved from PubChem. [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from University of Alberta Chemistry department website. [Link]
-
PubMed. (n.d.). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. Retrieved from PubMed. [Link]
-
NIST. (n.d.). 1-Propene, 1,1,3,3,3-pentafluoro-. Retrieved from NIST WebBook. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 1,1,1,3,3-Pentafluoropropane. Retrieved from PubChem. [Link]
-
Wikipedia. (n.d.). 1,2,3,3,3-Pentafluoropropene. Retrieved from Wikipedia. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation official website. [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from NIH National Library of Medicine. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University Chemical Instrumentation Facility. [Link]
-
MDPI. (n.d.). Are (Co)Polymers of this compound Possible?. Retrieved from MDPI. [Link]
-
Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved from Spectroscopy Online. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from University of Calgary Chemistry department website. [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from AZoM official website. [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from MSU Chemistry department website. [Link]
- Google Patents. (n.d.). Processes for synthesis of 1,3,3,3-tetrafluoropropene.
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from Chemistry LibreTexts. [Link]
-
SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from SlidePlayer. [Link]
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from Organic Chemistry Data. [Link]
-
ScienceDirect. (n.d.). Fluorine Coupling Constants. Retrieved from ScienceDirect. [Link]
-
Patexia. (2022). Method for purifying 1,1,1,2,3-pentafluoropropane and use thereof for obtaining high-purity 2,3,3,3-tetrafluoropropene. Retrieved from Patexia. [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from UCSB Chemistry and Biochemistry NMR Facility. [Link]
-
University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved from University of Ottawa NMR Facility. [Link]
Sources
- 1. 1-Propene, 1,1,3,3,3-pentafluoro- [webbook.nist.gov]
- 2. guidechem.com [guidechem.com]
- 3. 1-Propene, 1,1,3,3,3-pentafluoro- [webbook.nist.gov]
- 4. This compound | C3HF5 | CID 69647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy (Z)-1,2,3,3,3-Pentafluoropropene | 2252-83-7 [smolecule.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. azom.com [azom.com]
- 12. jasco-global.com [jasco-global.com]
- 13. Analyzing gases by FTIR - Specac Ltd [specac.com]
- 14. azooptics.com [azooptics.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Infrared Spectrometry [www2.chemistry.msu.edu]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. scispace.com [scispace.com]
- 19. sci.tanta.edu.eg [sci.tanta.edu.eg]
An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of 1,1,3,3,3-Pentafluoropropene (HFO-1225ye)
This guide provides a comprehensive technical overview for the analysis of 1,1,3,3,3-Pentafluoropropene, also known as HFO-1225ye, using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical scientists, and professionals in drug development and chemical manufacturing, this document synthesizes fundamental principles with practical, field-proven insights to ensure accurate and reliable characterization of this important fluorinated olefin.
Introduction: The Analytical Imperative for this compound
This compound (C₃HF₅) is a hydrofluoroolefin (HFO), a class of unsaturated organic compounds developed as more environmentally friendly alternatives to chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs).[1] With a molecular weight of approximately 132.03 g/mol , this colorless gas is noted for its low global warming potential (GWP) and zero ozone depletion potential (ODP).[1][2][3] Its primary applications include use as a refrigerant, a foam blowing agent, and a monomer in the synthesis of fluoropolymers.[4]
Given its industrial significance and the stringent purity requirements for these applications, a robust and validated analytical methodology is paramount. GC-MS stands as the gold standard for this purpose, offering unparalleled separation efficiency and definitive molecular identification.[4][5] This guide details the critical aspects of developing and executing a reliable GC-MS method for the qualitative and quantitative analysis of this compound.
Key Compound Identifiers:
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | HFO-1225ye, FC-1225zc, 2H-perfluoropropene |
| CAS Number | 690-27-7[2][3] |
| Molecular Formula | C₃HF₅[2][3] |
| Molecular Weight | 132.03 g/mol [2] |
| Physical State | Liquefied gas[2] |
Core Methodology: A Self-Validating GC-MS Protocol
The analysis of a volatile, low-molecular-weight fluorinated compound like this compound requires careful optimization of the entire GC-MS system. The protocol described herein is designed to be a self-validating system, where the synergy between chromatographic separation and mass spectrometric detection provides unambiguous identification and quantification.
Sample Handling and Introduction
Being a gas at standard temperature and pressure, this compound necessitates a specialized sampling system.
Step-by-Step Gaseous Sample Introduction Protocol:
-
System Purge: Ensure the gas sampling valve and transfer lines are thoroughly purged with an inert gas (e.g., Helium or Nitrogen) to eliminate atmospheric contaminants.
-
Sample Connection: Connect the sample cylinder, containing a certified standard or the unknown sample, to the gas sampling valve using appropriate pressure-reducing regulators and stainless steel tubing.
-
Loop Filling: Carefully flush the fixed-volume sample loop (typically 0.1 to 1.0 mL) with the gaseous sample. Allow the sample to flow for a sufficient time to ensure the loop contains a representative aliquot at a known pressure.
-
Injection: Actuate the gas sampling valve. This action swiftly redirects the carrier gas flow through the sample loop, sweeping the entire sample volume onto the GC column in a sharp, concentrated band.
-
Split Injection: Utilize a split injection port to handle the high concentration of the main component and prevent column overloading. A high split ratio (e.g., 100:1 or greater) is recommended for analyzing high-purity samples.
Gas Chromatography (GC) Parameters: The Art of Separation
The primary challenge in the gas chromatography of small, volatile fluorocarbons is achieving sufficient retention on the column.[6] The selection of the stationary phase and the temperature program are critical determinants of a successful separation.
The principle of "like dissolves like" governs stationary phase selection.[7][8] For a moderately polar compound like this compound, a mid-polarity stationary phase is often a suitable starting point, although non-polar phases can also be effective, separating analytes primarily by boiling point.[7]
Table of Recommended GC Parameters:
| Parameter | Recommended Setting | Rationale & Expert Insights |
| GC Column | Mid-polarity phase (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane) OR a thick-film non-polar phase (e.g., 100% dimethylpolysiloxane). | A mid-polarity phase offers selective interactions (dipole-dipole) to retain fluorinated compounds. Alternatively, a thick film (>1 µm) on a non-polar column increases retention for highly volatile analytes.[8][9] |
| Dimensions | 30 m length x 0.25 mm ID x 1.0 µm film thickness | A standard length provides good resolving power, while a smaller ID enhances efficiency. The thick film is crucial for retaining this volatile compound.[8] |
| Carrier Gas | Helium | Provides good efficiency and is inert. Maintain a constant flow rate (e.g., 1.0 - 1.5 mL/min). |
| Inlet Temperature | 150 °C | Sufficient to ensure rapid vaporization without causing thermal degradation of the analyte or septum. |
| Split Ratio | 100:1 (adjustable) | Prevents column and detector overload. Lower the ratio for trace impurity analysis. |
| Oven Program | Initial: 35°C (hold 5 min), Ramp: 10°C/min to 150°C (hold 2 min) | A sub-ambient or near-ambient starting temperature is essential to trap and focus the volatile analyte at the head of the column. The ramp then elutes the compound and any potential impurities. |
Mass Spectrometry (MS) Parameters: Definitive Identification
Electron Ionization (EI) at a standard energy of 70 eV is the method of choice for this analysis.[10][11] This technique produces a reproducible fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification through library matching and spectral interpretation.[11]
Table of Recommended MS Parameters:
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Ionization Mode | Electron Ionization (EI) | Standard, robust technique that generates extensive, reproducible fragmentation for structural elucidation.[10] |
| Ionization Energy | 70 eV | The industry standard energy, which allows for direct comparison with established spectral libraries like NIST.[11][12] |
| Mass Range | m/z 30 - 150 | This range effectively covers the molecular ion (m/z 132) and all significant fragment ions. |
| Source Temp. | 230 °C | A standard source temperature that minimizes contamination and ensures efficient ionization. |
| Quadrupole Temp. | 150 °C | Maintains mass accuracy and prevents contamination of the mass filter. |
| Acquisition Mode | Full Scan | Essential for qualitative analysis and identification of unknown impurities. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity. |
Data Interpretation: Decoding the Mass Spectrum
The mass spectrum of this compound is characterized by a series of specific fragment ions resulting from the high-energy electron impact. Understanding these fragmentation pathways is key to confirming the compound's identity.
Expected Mass Spectrum and Fragmentation
Upon ionization, the this compound molecule (C₃HF₅) forms a molecular ion (M⁺˙) at m/z 132 .[2] Due to the high energy of EI, this molecular ion is often of low abundance as it readily undergoes fragmentation. The introduction of fluorine atoms significantly influences the fragmentation pathways.[13][14]
Table of Key Ions and Their Interpretation:
| m/z | Proposed Fragment Ion | Formula | Interpretation |
| 132 | [C₃HF₅]⁺˙ | M⁺˙ | Molecular Ion |
| 113 | [C₃F₄]⁺˙ | [M-HF]⁺˙ | Base Peak. Loss of a molecule of hydrogen fluoride. This is a very common and favorable fragmentation pathway for fluorinated hydrocarbons. |
| 82 | [C₂HF₂]⁺ | Cleavage of the C-C single bond, loss of a CF₃ radical. | |
| 69 | [CF₃]⁺ | Formation of the stable trifluoromethyl cation. This is a hallmark fragment for compounds containing a CF₃ group.[2] | |
| 63 | [C₂F₂H]⁺ | Rearrangement and fragmentation. | |
| 31 | [CF]⁺ | The fluoromethylidyne cation. |
The most abundant peak in the spectrum (the base peak) is typically m/z 113 , corresponding to the loss of hydrogen fluoride (HF).[2] The presence of a strong signal at m/z 69 is highly indicative of the CF₃ group.[2] The combination of the molecular ion at m/z 132 and these characteristic fragments provides a high-confidence identification.
Caption: Proposed EI fragmentation pathway for this compound.
Workflow and Applications
The validated GC-MS method serves various critical applications across research and industry.
Caption: General analytical workflow for GC-MS analysis of HFO-1225ye.
Quality Control in Manufacturing
This method is essential for ensuring the purity of manufactured this compound. It can accurately quantify the main component and identify and quantify trace-level impurities, such as isomers, unreacted starting materials, or byproducts, which could adversely affect final product performance.
Environmental Monitoring
As HFOs see wider use, monitoring their presence in the atmosphere becomes important.[12][15] GC-MS provides the sensitivity and specificity needed to detect trace levels of this compound in air samples, contributing to environmental impact assessments.
Research and Development
In R&D, this guide can be adapted to study the degradation pathways of this compound, analyze its performance in refrigerant blends, or investigate its use in novel polymerization processes.
Trustworthiness and Validation: Ensuring Data Integrity
A robust analytical method requires continuous validation.
-
Calibration: For quantitative analysis, a multi-point calibration curve should be generated using certified gas standards of this compound at varying concentrations.
-
System Suitability: Before each analytical batch, inject a known standard to verify system performance, checking for consistent retention times, peak shapes, and detector response.
-
Method Blanks: Regularly analyze a blank (carrier gas only) to ensure the system is free from contamination and carryover.
By adhering to these principles, the described methodology provides a self-validating system that generates trustworthy and defensible data for the most demanding scientific and industrial applications.
References
-
Głowala, M., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed. Available at: [Link]
-
Głowala, M., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link]
-
Lu, H., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. ACS Publications. Available at: [Link]
-
Phenomenex (n.d.). Guide to Choosing a GC Column. Available at: [Link]
-
Shimadzu (n.d.). GC Column Types & Selection Guide. Available at: [Link]
-
LCGC International (2015). Pragmatic Rules for GC Column Selection. Available at: [Link]
-
Chemistry LibreTexts (2022). 3.1: Electron Ionization. Available at: [Link]
-
LECO Corporation (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Available at: [Link]
-
Animal Health Laboratory (2019). GC/MS-LC/MS multi-residue method. University of Guelph. Available at: [Link]
-
Spectroscopy Europe (n.d.). Mass spectrometry for environmental and wastewater monitoring. Available at: [Link]
-
Agilent Technologies (n.d.). Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. Available at: [Link]
-
National Institute of Standards and Technology (n.d.). 1-Propene, 1,1,3,3,3-pentafluoro-. NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate (2014). Is it possible to analyze F-compounds with GCMS?. Available at: [Link]
-
Pragolab (n.d.). An integrated GC-MS workflow Solution for the Determination of Semi-volatiles in Drinking Water and Solid Waste According to U.S. EPA Guidelines. Available at: [Link]
-
Tsikas, D. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Available at: [Link]
-
LCGC International (2020). Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry–Based Methods. Available at: [Link]
-
Auzias, V., et al. (2015). Are (Co)Polymers of this compound Possible?. National Institutes of Health. Available at: [Link]
-
Ghorbani, M., et al. (2016). Qualitative and quantitative analysis of Teucrium polium essential oil components by GC-MS coupled with MCR and PARAFAC methods. PubMed. Available at: [Link]
-
Lu, Z., et al. (2017). Simultaneous analysis of perfluoroalkyl and polyfluoroalkyl substances including ultrashort-chain C2 and C3 compounds in rain and river water samples by ultra performance convergence chromatography. ResearchGate. Available at: [Link]
-
Wikipedia (n.d.). Hydrofluoroolefin. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C3HF5 | CID 69647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Propene, 1,1,3,3,3-pentafluoro- [webbook.nist.gov]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uoguelph.ca [uoguelph.ca]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
Physical and chemical properties of 1,1,3,3,3-Pentafluoropropene
An In-depth Technical Guide: Physical and Chemical Properties of 1,1,3,3,3-Pentafluoropropene (HFO-1234zc)
This document serves as a comprehensive technical guide on the physical and chemical properties of this compound, commercially known as HFO-1234zc or FC-1225zc. Designed for researchers, scientists, and professionals in drug development and material science, this guide synthesizes technical data with practical insights into the compound's behavior, handling, and application.
Introduction to this compound
This compound is a hydrofluoroolefin (HFO), a class of unsaturated hydrofluorocarbons that have gained prominence as next-generation refrigerants, foam blowing agents, and specialized monomers.[1][2] Its defining characteristic is a very low Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP), positioning it as an environmentally sustainable alternative to legacy chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs).[3] A thorough understanding of its fundamental properties is critical for its safe implementation and for harnessing its full potential in advanced applications.
Molecular Structure and Core Physical Properties
The chemical formula for this compound is C₃HF₅.[4] Its structure features a three-carbon chain with a double bond between the first and second carbon atoms. The terminal carbon (C3) is saturated with three fluorine atoms, while the double-bonded carbons (C1 and C2) hold the remaining two fluorine atoms and one hydrogen atom. This specific arrangement of atoms dictates its physical state and chemical reactivity.
Caption: Molecular structure of this compound.
The core physical properties of HFO-1234zc are summarized below. These data points are essential for engineering calculations, safety assessments, and process design.
| Property | Value | Source(s) |
| Molecular Formula | C₃HF₅ | [4][5] |
| Molecular Weight | 132.03 g/mol | [5] |
| CAS Number | 690-27-7 | [4][5] |
| Appearance | Colorless, liquefied gas | [3][5] |
| Boiling Point | -21 °C | [4] |
| Melting Point | -153 °C | [4] |
| Density (Liquid) | 1.336 g/cm³ | [4] |
| Global Warming Potential (GWP) | < 1 (100-year) | [3] |
| Ozone Depletion Potential (ODP) | 0 | [3] |
Chemical Reactivity and Stability
The chemical behavior of HFO-1234zc is dominated by the presence of the carbon-carbon double bond. This feature makes it more reactive than its saturated counterparts (HFCs), which is the primary reason for its short atmospheric lifetime and, consequently, its very low GWP.
Atmospheric Degradation
In the troposphere, HFO-1234zc is primarily degraded through reactions with hydroxyl (•OH) radicals.[6] This process initiates a series of oxidative reactions that break down the molecule into smaller, non-persistent compounds. This rapid atmospheric removal prevents the molecule from contributing significantly to the greenhouse effect.
Caption: A systematic workflow for material compatibility testing.
Conclusion
This compound is a key molecule in the transition towards more environmentally sustainable chemical technologies. Its physical properties make it an effective gaseous agent for heat transfer and foam expansion, while its chemical reactivity ensures a low environmental persistence. However, its flammability and toxicity necessitate rigorous adherence to safety protocols. For the research and development professional, HFO-1234zc offers unique opportunities, particularly as a monomer for creating high-performance fluoropolymers. A comprehensive understanding of the data and principles outlined in this guide is the foundation for its safe and innovative application.
References
-
Linde Gas GmbH. (2015). SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69647, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68030, 1,1,1,3,3-Pentafluoropropane. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
-
Ameduri, B., et al. (2016). Are (Co)Polymers of this compound Possible?. National Institutes of Health. Retrieved from [Link]
-
European Patent Office. (2023). HFO-1234ZE, HFO-1225ZC AND HFO-1234YF CONTAINING COMPOSITIONS - EP 3959188 B1. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Structures and Properties of trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) and 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Refrigerants. Retrieved from [Link]
-
ACS Publications. (2022). A Computational Perspective on the Chemical Reaction of HFO-1234zc with the OH Radical in the Gas Phase and in the Presence of Mineral Dust. The Journal of Physical Chemistry A. Retrieved from [Link]
- Google Patents. (2021). US20210380858A1 - Hfo-1234ze, hfo-1225zc and hfo-1234yf containing compositions and processes for producing and using the compositions.
-
Wikipedia. (n.d.). trans-1,3,3,3-Tetrafluoropropene. Retrieved from [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. US20210380858A1 - Hfo-1234ze, hfo-1225zc and hfo-1234yf containing compositions and processes for producing and using the compositions - Google Patents [patents.google.com]
- 3. trans-1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C3HF5 | CID 69647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Thermophysical Properties of 2-Amino-4-methylpyridine (CAS No. 695-34-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Significance
The compound with CAS number 695-34-1 is identified as 2-Amino-4-methylpyridine[1][2][3][4][5][6]. It is a substituted pyridine ring with an amino group at the 2-position and a methyl group at the 4-position. Its structure plays a significant role in its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.
In the pharmaceutical sector, 2-Amino-4-methylpyridine serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a potent inhibitor of inducible nitric oxide synthase (iNOS or NOS2), an enzyme implicated in inflammatory processes[1][6]. Understanding its thermophysical properties is therefore paramount for optimizing its synthesis, purification, and formulation into final drug products.
Table 1: Chemical Identity of CAS No. 695-34-1
| Identifier | Value |
| CAS Number | 695-34-1 |
| IUPAC Name | 4-methylpyridin-2-amine |
| Synonyms | 2-Amino-4-picoline, 4-Methyl-2-pyridinamine |
| Molecular Formula | C₆H₈N₂ |
| Molecular Weight | 108.14 g/mol |
| Appearance | White to light yellow crystalline powder, crystals, or flakes[5] |
Core Thermophysical Properties
A thorough understanding of the thermophysical properties of 2-Amino-4-methylpyridine is essential for its handling, processing, and application in drug development. This section summarizes the available data and provides a framework for its experimental determination.
Melting Point and Enthalpy of Fusion
The melting point is a critical parameter for identifying and assessing the purity of a solid substance. The enthalpy of fusion, the energy required to induce this phase change, is vital for thermal management during processing.
Table 2: Melting Point and Enthalpy of Fusion of 2-Amino-4-methylpyridine
| Property | Value | Source |
| Melting Point (°C) | 96 - 99 | [2] |
| 97 - 101 | [1] | |
| 98.0 to 101.0 | ||
| 95-96 | [7] | |
| Enthalpy of Fusion (ΔHfus) | Data not available |
Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is determined from the onset of the endothermic melting peak, and the enthalpy of fusion is calculated from the area under this peak.
-
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of 2-Amino-4-methylpyridine into a standard aluminum DSC pan. Due to its hygroscopic nature, sample preparation should be performed in a low-humidity environment (e.g., a glove box).
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to a temperature approximately 30 °C above the expected melting point at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Determine the onset temperature of the melting endotherm, which corresponds to the melting point.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (in J/g), which can then be converted to kJ/mol.
-
-
-
Causality and Validation: A sharp melting peak is indicative of high purity. The presence of impurities typically leads to a broadening of the peak and a depression of the melting point. The system is validated by calibrating the instrument with certified reference materials (e.g., indium) for both temperature and enthalpy.
Boiling Point, Vapor Pressure, and Enthalpy of Vaporization
These properties are crucial for distillation, drying, and assessing volatile loss during storage and handling.
Table 3: Boiling Point and Related Properties of 2-Amino-4-methylpyridine
| Property | Value | Source |
| Boiling Point (°C) | 230 | [2] |
| 231 | [1] | |
| Vapor Pressure | Data not available | |
| Enthalpy of Vaporization (ΔHvap) | Data not available |
Experimental Protocol: Determination of Vapor Pressure and Enthalpy of Vaporization
-
Principle: The vapor pressure of a substance can be determined by measuring its boiling point at different applied pressures. The enthalpy of vaporization can then be calculated from the slope of the line when plotting the natural logarithm of the vapor pressure versus the inverse of the temperature (Clausius-Clapeyron equation). A study on the isomeric 2-amino-3-methylpyridine successfully employed a boiling point method for this purpose[8].
-
Methodology:
-
Apparatus: A dynamic boiling point apparatus connected to a vacuum system and a pressure transducer.
-
Procedure:
-
Place the sample in the apparatus.
-
Reduce the pressure to a desired value.
-
Heat the sample until it boils and record the temperature and pressure.
-
Repeat this process at various pressures to obtain a set of temperature-pressure data points.
-
-
Data Analysis:
-
Plot ln(P) vs. 1/T.
-
The slope of the resulting line is equal to -ΔHvap/R, where R is the ideal gas constant.
-
-
-
Causality and Validation: The linearity of the Clausius-Clapeyron plot validates the assumption of a constant enthalpy of vaporization over the measured temperature range. The accuracy of the pressure and temperature measurements is critical for obtaining reliable data.
Density
The density of the solid is important for powder handling, tablet formulation, and packaging.
Table 4: Density of 2-Amino-4-methylpyridine
| Property | Value | Source |
| Density | Data not available |
Experimental Protocol: Determination of Solid Density via Gas Pycnometry
-
Principle: Gas pycnometry determines the true volume of a solid by measuring the pressure change of an inert gas (typically helium) in a calibrated volume, with and without the sample present. The density is then calculated by dividing the sample's mass by its measured volume.
-
Methodology:
-
Sample Preparation: Accurately weigh a suitable amount of the solid sample.
-
Measurement:
-
Place the sample in the pycnometer's sample chamber.
-
Follow the instrument's procedure for purging the chamber and measuring the volume.
-
-
Calculation: Density (ρ) = mass (m) / volume (V).
-
-
Causality and Validation: Helium is used as it is inert and its small atomic size allows it to penetrate small pores and surface irregularities, providing a more accurate measurement of the solid's true volume. The instrument is calibrated using a standard sphere of known volume.
Thermal Stability
Understanding the thermal stability is crucial for determining safe operating and storage temperatures and for predicting degradation pathways.
A study on a salt, 2-amino 4-methylpyridinium salicylate (2A4MPS), showed thermal decomposition occurring in two stages, with the first stage of weight loss between 145 °C and 167 °C[9]. This suggests that the parent molecule, 2-Amino-4-methylpyridine, is likely stable up to its melting point and beyond under inert conditions.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
-
Methodology:
-
Sample Preparation: Place 5-10 mg of the sample in a TGA pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Ramp from ambient temperature to a temperature well above the expected decomposition point (e.g., 500 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: The onset of mass loss in the TGA curve indicates the beginning of thermal decomposition.
-
-
Causality and Validation: The use of an inert atmosphere (nitrogen) prevents oxidative degradation, allowing for the determination of the intrinsic thermal stability. The heating rate can influence the observed decomposition temperature; therefore, it should be clearly reported.
Solubility Profile
The solubility of 2-Amino-4-methylpyridine in various solvents is a critical parameter for its purification, crystallization, and formulation.
Table 5: Qualitative and Quantitative Solubility of 2-Amino-4-methylpyridine
| Solvent | Solubility | Source |
| Water | 41 mg/mL at 20 °C | [6] |
| Lower Alcohols | Slightly soluble | [6] |
| Chloroform | Soluble | [6] |
| Ethyl Acetate | Soluble | [6] |
| Dimethylformamide (DMF) | Soluble | [6] |
Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method
-
Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient time to reach equilibrium. The concentration of the solute in the supernatant is then determined analytically.
-
Methodology:
-
Sample Preparation: Add an excess amount of 2-Amino-4-methylpyridine to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Place the vial in a constant-temperature shaker bath and agitate for 24-48 hours to ensure equilibrium is reached.
-
Sampling and Analysis:
-
Allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.
-
Dilute the filtrate with a suitable solvent and analyze the concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Repeat: Perform the experiment at different temperatures to determine the temperature dependence of solubility.
-
-
Causality and Validation: The extended equilibration time ensures that the solution is truly saturated. The use of a validated HPLC method provides accurate and precise quantification of the solute concentration. This method is considered the "gold standard" for solubility determination.
Other Thermophysical Properties
Data for properties such as heat capacity, thermal conductivity, and viscosity of 2-Amino-4-methylpyridine are not currently available in the literature. The experimental determination of these properties is crucial for comprehensive process modeling and engineering design.
-
Heat Capacity (Cp): Can be determined using DSC with a sapphire standard. This property is essential for calculating the energy required to change the temperature of the material.
-
Thermal Conductivity (k): Can be measured using techniques such as the transient hot-wire method for liquids or laser flash analysis for solids. This property is critical for heat transfer calculations.
-
Viscosity (η): For solutions of 2-Amino-4-methylpyridine, viscosity can be measured using a viscometer. This is important for fluid handling and mixing operations.
Conclusion
This technical guide has consolidated the available thermophysical data for 2-Amino-4-methylpyridine (CAS 695-34-1) and provided a clear and validated pathway for the experimental determination of key properties for which data is currently lacking. For researchers and professionals in drug development, the application of the outlined protocols will enable the generation of robust and reliable data, facilitating process optimization, ensuring safety, and accelerating the development of new therapeutics based on this important chemical intermediate.
References
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
-
2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem. (URL: [Link])
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL: [Link])
-
Thermogravimetric and differential thermal spectrum of 2-amino 4-methylpyridinium salicylate crystal. - ResearchGate. (URL: [Link])
-
Vapor Pressure and Enthalpy of Vaporization of 2-Amino-3-methylpyridine | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])
Sources
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-アミノ-4-ピコリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Amino-4-methylpyridine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-Amino-4-methylpyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Reaction mechanisms of 1,1,3,3,3-Pentafluoropropene with organometallic catalysts
An In-Depth Technical Guide to the Reaction Mechanisms of 1,1,3,3,3-Pentafluoropropene with Organometallic Catalysts
Introduction
This compound (CF₃CH=CF₂, also known as PFP or HFO-1224yd(Z)) is a fluorinated olefin of significant interest in materials science and synthetic chemistry.[1] Its unique electronic structure, characterized by the strong electron-withdrawing effects of five fluorine atoms, imparts distinct reactivity compared to its hydrocarbon analogs. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the reaction mechanisms of PFP with various organometallic catalysts. As a Senior Application Scientist, my focus is not merely on cataloging reactions but on elucidating the underlying principles that govern catalyst selection, reaction pathways, and product selectivity. The functionalization of fluoroalkenes like PFP is challenging due to the high strength of C-F bonds and the polarized nature of the C=C double bond. However, these same features offer unique opportunities for selective chemical transformations. This document delves into the core mechanistic pathways—including C-F bond activation, hydrosilylation, cross-coupling, and oligomerization—driven by rhodium, platinum, palladium, and nickel catalysts, providing field-proven insights and actionable experimental frameworks.
Part 1: Rhodium-Catalyzed Transformations: A Dichotomy of C-F versus C-H Bond Activation
Rhodium(I) complexes have proven to be remarkably versatile in their reactions with this compound, revealing a subtle interplay between the activation of strong C-F bonds and the more conventional olefin hydrometallation pathways. The choice of the ancillary ligand (E) on the rhodium precursor, such as [Rh(E)(PEt₃)₃], dictates the reaction's outcome, leading to a variety of valuable functionalized products.[2][3]
Mechanistic Pathways and Causality
The reaction of PFP with Rh(I) complexes initiates with the coordination of the fluoroolefin to the metal center. From this pivotal intermediate, the reaction can diverge into several pathways, primarily governed by the nature of the 'E' ligand (e.g., H, SiR₃, GeR₃).
-
C-F Bond Activation and Defluorinative Functionalization: When rhodium complexes bearing germyl ligands (e.g., E = GePh₃) are employed, a prominent pathway is the oxidative addition of a vinylic C-F bond to the rhodium center.[2][3] This step is challenging but is facilitated by the formation of a stable Rh-F bond. The resulting rhodium(III) intermediate undergoes reductive elimination to yield a defluorinated and functionalized product, such as Z/E-2-(triphenylgermyl)-1,3,3,3-tetrafluoropropene.[2][4] This pathway underscores a powerful strategy for site-selective C-F bond cleavage and functionalization.
-
Hydrometallation and Hydrodefluorination: With a hydride ligand (E = H), the reaction can proceed via a hydrometallation mechanism, where the Rh-H bond adds across the double bond of PFP.[2][3] Subsequent β-fluoride elimination results in a hydrodefluorination product. The regioselectivity of the hydrometallation is a critical factor, influenced by both steric and electronic effects of the CF₃ and CF₂ groups.
-
Olefin Coordination: In some cases, particularly with silyl ligands (E = Si(OEt)₃), the reaction may halt after the initial coordination of the PFP molecule, forming a stable rhodium-olefin complex without further bond activation.[2][3] This highlights the delicate electronic balance required to promote subsequent oxidative addition or insertion steps.
The diagram below illustrates the divergent pathways in the reaction of PFP with a generic Rh(I) complex.
Caption: Divergent reaction pathways of PFP with Rh(I) complexes.
Data Summary: Influence of Ancillary Ligand on Product Distribution
The choice of the ancillary ligand 'E' in [Rh(E)(PEt₃)₃] is a decisive factor in directing the reaction toward a specific outcome.
| Catalyst Precursor [Rh(E)(PEt₃)₃] | Primary Reaction Pathway | Major Product Type | Reference |
| E = GePh₃ | C-F Bond Activation | Defluorinative Germylation | [2],[3] |
| E = H | Hydrometallation | Hydrodefluorination | [2],[3] |
| E = Si(OEt)₃ | Olefin Coordination | Stable Coordination Complex | [2],[3] |
Experimental Protocol: Catalytic Germylation of PFP
This protocol is a representative, self-validating procedure for the catalytic derivatization of PFP, based on methodologies described in the literature.[2][3]
-
Inert Atmosphere Setup: All manipulations must be performed under a dry, oxygen-free atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be rigorously dried and degassed prior to use.
-
Catalyst Preparation: In a Schlenk flask, dissolve the rhodium precursor, [Rh(GePh₃)(PEt₃)₃] (1 mol%), in an appropriate solvent (e.g., benzene or toluene). The integrity of the catalyst is paramount; verification by ³¹P NMR is recommended if purity is uncertain.
-
Reactant Addition: To the catalyst solution, add the germanium hydride (e.g., HGePh₃, 1.0 equivalent) followed by this compound (1.2 equivalents). PFP is a gas at room temperature and should be condensed into the reaction vessel at low temperature or added via a gas-tight syringe.[1]
-
Reaction Monitoring: The reaction progress should be monitored by taking aliquots at regular intervals and analyzing them by ¹⁹F and ¹H NMR spectroscopy. The disappearance of the PFP signals and the appearance of new signals corresponding to the germylated product will indicate conversion. GC-MS can be used for quantitative analysis.
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue can then be purified by column chromatography on silica gel to isolate the Z/E isomers of the 2-(triphenylgermyl)-1,3,3,3-tetrafluoropropene product.
-
Validation: The structure and purity of the final product must be confirmed by multinuclear NMR (¹H, ¹³C, ¹⁹F, ²⁹Si if applicable), mass spectrometry, and elemental analysis.
Part 2: Platinum-Catalyzed Hydrosilylation: The Chalk-Harrod Mechanism with a Fluorinated Twist
Platinum-catalyzed hydrosilylation is a cornerstone of organosilicon chemistry, enabling the efficient formation of C-Si bonds.[5][6] While the general mechanism, first proposed by Chalk and Harrod, is well-established, its application to electron-deficient fluoroalkenes like PFP introduces specific mechanistic considerations regarding reactivity and regioselectivity.[5][7]
Mechanistic Cycle
The catalytic cycle for the hydrosilylation of PFP is presumed to follow the modified Chalk-Harrod mechanism:
-
Oxidative Addition: A low-valent platinum(0) catalyst (e.g., Karstedt's catalyst) reacts with a hydrosilane (R₃SiH) in an oxidative addition step to form a platinum(II)-hydrido-silyl intermediate.[5]
-
Olefin Coordination: The PFP molecule coordinates to the platinum(II) center. The strong electron-withdrawing nature of the fluorine atoms enhances the π-acceptor character of the olefin, potentially strengthening this coordination.
-
Migratory Insertion: This is often the rate-determining and selectivity-determining step. The coordinated PFP inserts into the Pt-H bond. This can occur in two ways:
-
α-addition (2,1-insertion): The hydrogen adds to the internal carbon (CH), and the platinum binds to the terminal CF₂ carbon, leading to a branched product.
-
β-addition (1,2-insertion): The hydrogen adds to the terminal CF₂ carbon, and the platinum binds to the internal CH carbon, leading to a linear product. Steric and electronic factors dictate the preferred pathway.
-
-
Reductive Elimination: The final step involves the reductive elimination of the hydrosilylated product from the platinum center, regenerating the active Pt(0) catalyst.
Caption: Modified Chalk-Harrod mechanism for PFP hydrosilylation.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of PFP
-
Catalyst and Reagent Handling: Under an inert atmosphere, charge a Schlenk tube with the hydrosilane (e.g., triethoxysilane, 1.0 equiv) and a suitable solvent (e.g., toluene). Add the platinum catalyst (e.g., Karstedt's catalyst, 10-50 ppm Pt). Many Pt catalysts are sensitive to air and moisture.[8]
-
PFP Addition: Cool the mixture to 0 °C and slowly bubble PFP gas (1.0-1.1 equiv) through the solution or add it as a condensed liquid. The reaction is often exothermic and controlling the addition rate is crucial for safety and selectivity.
-
Reaction Control: Allow the reaction to warm to room temperature or heat as required. Monitor the reaction by ¹H NMR (disappearance of the Si-H proton signal) and GC-MS.
-
Inhibition and Work-up: If necessary, the reaction can be quenched by adding an inhibitor (e.g., a phosphine or alkene that binds strongly to Pt). The product is typically isolated by vacuum distillation to remove the solvent and any volatile byproducts.
-
Validation: Characterize the product's structure and regiochemistry using NMR (¹H, ¹³C, ¹⁹F, ²⁹Si) and verify its purity by GC analysis.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. Their application to fluoroalkenes like PFP opens pathways to complex fluorinated molecules but hinges on the challenging oxidative addition of a C(sp²)-F bond to the palladium(0) center.[9][10]
Mechanistic Cycle and Key Challenges
The canonical cross-coupling cycle (e.g., Suzuki-Miyaura) involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: This is the most difficult step for PFP. The Pd(0) catalyst must insert into one of the vinylic C-F bonds. The C-F bonds on the =CF₂ terminus are more electron-deficient and generally more susceptible to nucleophilic attack or oxidative addition than the C-F bonds in the CF₃ group. The use of specific ligands (e.g., bulky, electron-rich phosphines) and additives can promote this step.[9][11]
-
Transmetalation: The resulting trifluorovinyl palladium(II) intermediate then undergoes transmetalation with an organometallic reagent (e.g., an organoboron compound, R-B(OR)₂), transferring the organic group 'R' to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Caption: General mechanism for Pd-catalyzed cross-coupling of PFP.
Experimental Protocol: Suzuki-Miyaura Coupling of a Fluoroalkene
This protocol is adapted from general procedures for the cross-coupling of challenging electrophiles.[12]
-
Reagent Preparation: In a glovebox, charge a vial with the arylboronic acid (1.5 equiv), a base (e.g., Na₂CO₃, 4.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 3 mol%), and the phosphine ligand (e.g., PCy₃·HBF₄, 12 mol%).
-
Solvent and Substrate Addition: Add a dry, degassed solvent (e.g., dioxane) followed by the fluoroalkene electrophile (PFP, 1.0 equiv). Seal the vial tightly.
-
Reaction Conditions: Remove the vial from the glovebox and heat it to the required temperature (e.g., 100-120 °C) with vigorous stirring for 12-24 hours.
-
Quenching and Extraction: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Validation: Dry the combined organic layers, concentrate, and purify the crude product by flash chromatography. Confirm the product identity and purity via NMR and MS analysis.
Part 4: Nickel-Catalyzed Oligomerization and Polymerization
The (co)polymerization of PFP presents a route to novel fluoropolymers. However, due to steric hindrance and the electron-deficient nature of its double bond, PFP does not readily homopolymerize via radical pathways and exhibits low reactivity in organometallic-catalyzed processes.[13][14] Copolymerization with more reactive monomers is often the most viable strategy. Nickel catalysts are well-known for olefin oligomerization and polymerization, typically operating via the Cossee-Arlman mechanism.[15][16]
Cossee-Arlman Mechanism for Copolymerization
-
Initiation: A nickel-alkyl complex, the active catalyst, is formed.
-
Coordination: A monomer molecule (either PFP or a comonomer like vinylidene fluoride, VDF) coordinates to the nickel center.
-
Insertion (Propagation): The coordinated monomer inserts into the nickel-alkyl bond, extending the polymer chain. The insertion of PFP is generally slow compared to electron-rich olefins.[13]
-
Chain Transfer/Termination: The growing chain can terminate through processes like β-hydride elimination, regenerating a nickel-hydride species that can restart the cycle.
Caption: Cossee-Arlman mechanism for PFP copolymerization.
Copolymerization Data
Studies have shown that PFP can be copolymerized with various fluorinated monomers, although often in low yields, indicating its poor homopropagation tendency.[13][14]
| Comonomer (M₂) | Catalyst/Initiator System | PFP Incorporation | Resulting Polymer | Reference |
| Vinylidene Fluoride (VDF) | Organic peroxides, metallic complexes | Low | Fluoroelastomer | [13] |
| VDF | γ-rays | Reactivity ratio r(PFP) = 0.06 | Fluoroelastomer | [13] |
| Ethylene | Ti(OiPr)₄/CH₂Cl₂/Al(iBu)₃ | Low | Copolymer | [13] |
Conclusion
The reactivity of this compound with organometallic catalysts is a rich and complex field, defined by the unique electronic properties imparted by its fluorine substituents. This guide has dissected the core mechanistic principles governing its transformations with rhodium, platinum, palladium, and nickel catalysts. For rhodium, a fascinating competition between C-F and C-H bond activation is observed, controllable by the choice of ancillary ligand. Platinum catalysis, following the Chalk-Harrod mechanism, offers a reliable route for hydrosilylation, though regioselectivity remains a key parameter to control. Palladium-catalyzed cross-coupling, while synthetically powerful, is mechanistically limited by the challenging oxidative addition of the C-F bond. Finally, the incorporation of PFP into polymers via nickel catalysis is best achieved through copolymerization, as its inherent reactivity towards propagation is low.
For researchers and drug development professionals, understanding these causal relationships is paramount. The choice of metal, ligand environment, and reaction conditions are not arbitrary but are rational decisions based on these fundamental mechanistic pathways. Future progress in this field will undoubtedly rely on the design of novel catalysts capable of activating C-F bonds with greater efficiency and selectivity, unlocking the full synthetic potential of PFP and other highly fluorinated building blocks.
References
-
Braun, T., et al. (2021). Versatile Reaction Pathways of this compound at Rh(I) complexes [Rh(E)(PEt3)3] (E = H, GePh3, Si(OEt)3, F, Cl): C-F versus C-H Bond Activation Steps. Chemistry – A European Journal. [Link]
-
Braun, T., et al. (2021). Versatile Reaction Pathways of 1,1,3,3,3‐Pentafluoropropene at Rh(I) Complexes [Rh(E)(PEt3)3] (E=H, GePh3, Si(OEt)3, F, Cl): C‐F versus C‐H Bond Activation Steps. Semantic Scholar. [Link]
-
Braun, T., et al. (2021). Catalytic reaction of 1,1,3,3,3‐pentafluoropropene with HGePh3 (up) or... ResearchGate. [Link]
-
Kuklin, S. A., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]
-
Various Authors. (2010). ChemInform Abstract: Unique Reactivity of Fluorinated Molecules with Transition Metals. Semantic Scholar. [Link]
-
Roy, A. K., & Taylor, R. B. (2002). The first alkene-platinum-silyl complexes: lifting the hydrosilation mechanism shroud with long-lived precatalytic intermediates and true pt catalysts. PubMed. [Link]
-
Ameduri, B., et al. (2023). Are (Co)Polymers of this compound Possible? MDPI. [Link]
-
Kuroboshi, M., et al. (2021). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Tsay, C., et al. (2013). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. ACS Publications. [Link]
-
Ameduri, B., et al. (2023). Are (Co)Polymers of this compound Possible? PubMed. [Link]
-
Notestein, J. M., et al. (2021). Olefin Oligomerization on Nickel-Based Metal Organic Framework Catalysts. Northwestern University. [Link]
-
Wang, X., et al. (2020). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC - NIH. [Link]
-
Kuroboshi, M., et al. (2021). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
Cai, R., et al. (2021). Biomimetic caged platinum catalyst for hydrosilylation reaction with high site selectivity. PMC - PubMed Central. [Link]
-
Braun, T., et al. (2012). Competing reaction pathways of 3,3,3-trifluoropropene at rhodium hydrido, silyl and germyl complexes: C–F bond activation versus hydrogermylation. Dalton Transactions (RSC Publishing). [Link]
-
Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Girolami Group Website - University of Illinois. [Link]
-
Liu, S.-T., et al. (2021). Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions. Semantic Scholar. [Link]
-
Lu, J., et al. (2018). Catalytic dehydrofluorination of 1,1,1,3,3-pentafluoropropane to 1,3,3,3-tetrafluoropropene over fluorinated NiO/Cr 2 O 3 catalysts. ResearchGate. [Link]
-
Wang, Y., et al. (2019). A structural, mechanistic, and kinetic study of the dehydrofluorination of 1,1,1,3,3-pentafluoropropane in the absence of catalyst. ResearchGate. [Link]
-
O'Hagan, D. (2023). Synthesis and Reactivity of Fluorinated Organometallic Species. ResearchGate. [Link]
-
Szostak, M., et al. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. PubMed. [Link]
-
Hughes, R. P., et al. (1999). Coordination Chemistry of Fluorinated Allenes. Figshare. [Link]
- Hung, M. H. (2006). Process of preparing functional fluoropolymers.
-
Dong, G., et al. (2023). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. PMC - NIH. [Link]
-
Szostak, M., et al. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. PMC - NIH. [Link]
-
Lappert, M. F., et al. (N.D.). Nickel Catalyzed Oligomerization of Alkenes and Related Reactions. ResearchGate. [Link]
-
Olivier-Bourbigou, H., et al. (2020). Nickel Catalyzed Olefin Oligomerization and Dimerization. PubMed. [Link]
-
National Center for Biotechnology Information. (N.D.). This compound. PubChem. [Link]
-
Olivier-Bourbigou, H., et al. (2009). Oligomerization of Monoolefins by Homogeneous Catalysts. Semantic Scholar. [Link]
-
Various Authors. (2023). Fluoropolymer 2023 Book of Abstracts. Calaméo. [Link]
-
Smith, D. W., et al. (N.D.). Synthesis and Properties of Fluorine-Containing Aromatic Condensation Polymers. link.springer.com. [Link]
Sources
- 1. This compound | C3HF5 | CID 69647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Versatile Reaction Pathways of this compound at Rh(I) Complexes [Rh(E)(PEt3 )3 ] (E=H, GePh3 , Si(OEt)3 , F, Cl): C-F versus C-H Bond Activation Steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Versatile Reaction Pathways of 1,1,3,3,3‐Pentafluoropropene at Rh(I) Complexes [Rh(E)(PEt3)3] (E=H, GePh3, Si(OEt)3, F, Cl): C‐F versus C‐H Bond Activation Steps | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biomimetic caged platinum catalyst for hydrosilylation reaction with high site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The first alkene-platinum-silyl complexes: lifting the hydrosilation mechanism shroud with long-lived precatalytic intermediates and true pt catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Are (Co)Polymers of this compound Possible? [mdpi.com]
- 14. Are (Co)Polymers of this compound Possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. conservancy.umn.edu [conservancy.umn.edu]
- 16. Nickel Catalyzed Olefin Oligomerization and Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantum Chemical Modeling of 1,1,3,3,3-Pentafluoropropene's Molecular Structure
This technical guide provides a comprehensive walkthrough for the quantum chemical calculation of the molecular structure of 1,1,3,3,3-Pentafluoropropene (PFP). It is designed for researchers, scientists, and professionals in drug development and materials science who are seeking to apply computational chemistry methods to understand and predict the properties of fluorinated organic molecules. This document emphasizes the rationale behind methodological choices and provides a self-validating protocol to ensure the trustworthiness of the results.
Introduction: The Significance of this compound
This compound (C₃HF₅), a member of the hydrofluoroolefin (HFO) family, is a molecule of significant industrial interest.[1] HFOs are being actively investigated and adopted as next-generation refrigerants, blowing agents, and monomers for fluoropolymers, primarily due to their low global warming potential (GWP) compared to hydrofluorocarbons (HFCs).[2] The presence of a carbon-carbon double bond in PFP makes it more reactive in the atmosphere, leading to a shorter atmospheric lifetime and thus a lower environmental impact.
The molecule exists as a mixture of E- and Z-isomers, and understanding the precise three-dimensional structure of each is paramount.[1] The molecular geometry dictates many of its physicochemical properties, including dipole moment, boiling point, and reactivity. For instance, in drug development, the specific shape and electrostatic potential of a molecule are critical for its interaction with biological targets. Similarly, in materials science, the monomer's structure influences the resulting polymer's properties.
Quantum chemical calculations offer a powerful, non-experimental route to elucidate these structural details with high accuracy. This guide will focus on the application of Density Functional Theory (DFT) to determine the equilibrium geometry of the Z-isomer of this compound and validate the computational results against experimental data.
The Computational Approach: A Rationale-Driven Methodology
The selection of an appropriate computational method and basis set is the cornerstone of any reliable quantum chemical study. Our approach is grounded in a balance between computational cost and accuracy, with choices validated by their proven performance for similar halogenated systems.
Choosing the Right Tool: Density Functional Theory (DFT)
For molecules of this size, Density Functional Theory (DFT) presents an optimal balance of accuracy and computational efficiency. Specifically, we will employ the B3LYP hybrid functional . This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of molecules with highly electronegative atoms like fluorine. The B3LYP functional has a long-standing track record of providing reliable geometric predictions for a wide range of organic molecules, including fluorinated hydrocarbons.[3][4]
The Foundation: Selecting an Appropriate Basis Set
The basis set is the set of mathematical functions used to construct the molecular orbitals. For fluorine-containing compounds, a flexible basis set that can accurately describe the diffuse nature of fluorine's electron density and the polarization of its bonds is essential. We will utilize the 6-311++G(d,p) Pople-style basis set . Let's break down this choice:
-
6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a more accurate description of the electron distribution compared to smaller double-zeta basis sets.
-
++ : The double plus sign indicates the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are crucial for describing the behavior of electrons far from the nucleus, which is particularly important for electronegative elements like fluorine.
-
(d,p) : These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow the atomic orbitals to change shape, or polarize, in the molecular environment. This is critical for accurately modeling chemical bonds.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield accurate results for the geometries and vibrational frequencies of halogenated organic compounds.[3][5][6]
Experimental Protocol: A Step-by-Step Guide to the Calculation
This section outlines the detailed workflow for performing the quantum chemical calculations on the Z-isomer of this compound using a computational chemistry software package like Gaussian.[5]
Step 1: Building the Initial Molecular Structure
-
Launch a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).
-
Construct the this compound molecule. Ensure the correct connectivity of the atoms: a three-carbon chain with a double bond between C1 and C2, two fluorine atoms on C1, and a trifluoromethyl group on C3.
-
Set the stereochemistry around the double bond to Z (cis), where the hydrogen on C2 and the CF₃ group are on the same side of the double bond.
-
Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., as a Gaussian input file, .gjf).
Step 2: Geometry Optimization
The goal of this step is to find the lowest energy arrangement of the atoms, which corresponds to the equilibrium geometry of the molecule.
-
Open the input file created in the previous step.
-
Set up the calculation with the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt Freq
-
#p: Requests enhanced printout options.
-
B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed after the optimization. This is crucial for verifying that the optimized structure is a true energy minimum.
-
-
Ensure the charge is set to 0 and the multiplicity is set to 1 (singlet state).
-
Submit the calculation.
Step 3: Verifying the Optimized Structure and Data Extraction
Upon successful completion of the calculation, it is imperative to validate the results.
-
Frequency Analysis : Open the output file and check the results of the frequency calculation. A true minimum on the potential energy surface will have no imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point, and the initial geometry needs to be adjusted and the optimization re-run.
-
Extracting Geometric Parameters : From the output file, locate the final optimized Cartesian coordinates. Use these to measure the key bond lengths, bond angles, and dihedral angles.
-
Extracting Rotational Constants : The output of the frequency calculation will also contain the calculated rotational constants (in GHz). These are essential for comparison with experimental microwave spectroscopy data.
Visualization of the Computational Workflow
The following diagram illustrates the key stages of the computational protocol.
Caption: A flowchart of the quantum chemical calculation workflow.
Predicted Molecular Structure and Validation
The geometry optimization at the B3LYP/6-311++G(d,p) level of theory will yield a detailed three-dimensional structure for Z-1,1,3,3,3-pentafluoropropene. The key structural parameters are summarized in the table below.
Molecular Structure Visualization
The optimized molecular structure of Z-1,1,3,3,3-pentafluoropropene is depicted below, with atom numbering for clarity.
Caption: Ball-and-stick model of (Z)-1,1,3,3,3-Pentafluoropropene.
Comparison of Calculated and Experimental Data
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental[7] | % Difference |
| Rotational Constants (MHz) | |||
| A | Value to be calculated | 3485.49228(22) | To be determined |
| B | Value to be calculated | 1409.948044(81) | To be determined |
| C | Value to be calculated | 1217.072158(75) | To be determined |
| Selected Bond Lengths (Å) | |||
| C1=C2 | Value to be calculated | - | - |
| C2-C3 | Value to be calculated | - | - |
| C1-F | Value to be calculated | - | - |
| C3-F | Value to be calculated | - | - |
| C2-H | Value to be calculated | - | - |
| **Selected Bond Angles (°) ** | |||
| ∠C1=C2-C3 | Value to be calculated | - | - |
| ∠F-C1-F | Value to be calculated | - | - |
| ∠F-C3-F | Value to be calculated | - | - |
Note: The calculated values are placeholders and would be populated upon running the actual computation. A percentage difference of less than 1% for the rotational constants would indicate excellent agreement and a high degree of confidence in the predicted geometry.
Conclusion and Outlook
This guide has detailed a robust and scientifically sound methodology for the quantum chemical calculation of the molecular structure of this compound. By employing the B3LYP functional with the 6-311++G(d,p) basis set, we can achieve a high-fidelity prediction of the molecule's geometry. The validation of our computational results against experimental rotational constants serves as a critical quality control step, ensuring the trustworthiness of the theoretical model.
The accurate determination of the molecular structure of PFP is a foundational step for further computational studies. This optimized geometry can be used as a starting point for calculating other important properties, such as its vibrational spectrum, dipole moment, and electrostatic potential surface. These properties, in turn, can be used to predict its behavior in various applications, from its performance as a refrigerant to its reactivity in polymerization processes, thereby accelerating the design and development of new, environmentally benign chemical products.
References
-
Leung, H. O. (n.d.). THE MICROWAVE SPECTRA AND MOLECULAR STRUCTURES OF THE GAS-PHASE HETERODIMERS, (Z)-1,2,3,3,3-PENTAFLUOROPROPENE-ARGON AND (Z)-1,2,3,3,3-PENTAFLUOROPROPENE-ACETYLENE. IDEALS. Retrieved January 17, 2026, from [Link]
-
MDPI. (2023). Are (Co)Polymers of this compound Possible?. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,3,3-Pentafluoropropene. PubChem. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2000). Infrared and ab Initio Study of the Relative Stability and Geometry of the 3-Fluoropropene−Hydrogen Chloride van der Waals Complexes. The Journal of Physical Chemistry A. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). 1,2,3,3,3-Pentafluoropropene. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. Retrieved January 17, 2026, from [Link]
-
MDPI. (2022). Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2025). A theoretical investigation on the mechanistic and kinetic study of 2,2,3,3,4,4,5,5-octafluorocyclopentanol with OH radicals and Cl atoms and its implications in new particle formation. Retrieved January 17, 2026, from [Link]
-
University of Southampton. (2014). A Computational Study of Vicinal Fluorination in 2,3- Difluorobutane: Implications for Conformational Control in Alkane Chains. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). Conformational and structural studies of 1-chloropropane and 1-bromopropane from temperature-dependant FT-IR spectra of rare gas solutions and ab initio calculations. Retrieved January 17, 2026, from [Link]
-
KTH Royal Institute of Technology. (n.d.). Quantum Chemical Studies of Aromatic Substitution Reactions. Retrieved January 17, 2026, from [Link]
Sources
- 1. 1,2,3,3,3-Pentafluoropropene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A theoretical investigation on the mechanistic and kinetic study of 2,2,3,3,4,4,5,5-octafluorocyclopentanol with OH radicals and Cl atoms and its impl ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02637G [pubs.rsc.org]
- 4. southampton.ac.uk [southampton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts | MDPI [mdpi.com]
- 7. Buy (Z)-1,2,3,3,3-Pentafluoropropene | 2252-83-7 [smolecule.com]
A Technical Guide to the Thermodynamic Properties of 1,1,3,3,3-Pentafluoropropene (HFO-1225zc) Vapor Pressure
Introduction
1,1,3,3,3-Pentafluoropropene, designated as HFO-1225zc, is a hydrofluoroolefin (HFO) with the chemical formula C3HF5 and CAS number 690-27-7.[1][2][3][4] As the scientific and industrial communities pivot towards environmentally benign refrigerants and working fluids, HFOs have garnered significant attention due to their low global warming potential (GWP). This guide provides an in-depth technical overview of the thermodynamic properties of HFO-1225zc, with a core focus on its vapor pressure. Accurate vapor pressure data is fundamental for the design and optimization of refrigeration cycles, heat pumps, and other thermodynamic systems where this fluid may be employed. This document is intended for researchers, scientists, and engineers who require a thorough understanding of the phase behavior of HFO-1225zc.
It is crucial to distinguish HFO-1225zc from its isomers, such as cis-1,2,3,3,3-pentafluoroprop-1-ene (R-1225ye(Z)), as their thermodynamic properties can differ significantly.[5] This guide will exclusively focus on the properties of this compound (HFO-1225zc).
Physicochemical Properties of HFO-1225zc
A summary of the key physicochemical properties of HFO-1225zc is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C3HF5 | [4] |
| Molecular Weight | 132.03 g/mol | [4] |
| CAS Number | 690-27-7 | [1][2][3][4] |
| Boiling Point | -21 °C | [6] |
| Melting Point | -153 °C | [6] |
| Vapor Pressure | 531 kPa (@ 7 °C) | [6] |
| Density | 1.336 g/cm³ | [6] |
Vapor Pressure of this compound (HFO-1225zc)
The vapor pressure of a fluid is a critical thermodynamic property that dictates its phase behavior. It is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. For HFO-1225zc, a reported experimental vapor pressure is 531 kPa at a temperature of 7 °C.[6]
Thermodynamic Modeling of Vapor Pressure
Due to the limited availability of extensive experimental vapor pressure data for HFO-1225zc in the public domain, thermodynamic models are essential for predicting its behavior over a range of temperatures. The Peng-Robinson equation of state is a widely used model for predicting the thermodynamic properties of various substances, including fluorinated olefins.[7]
Group contribution methods have been employed to predict the critical temperature, critical pressure, critical density, acentric factor, and ideal gas specific heats at constant pressure for HFO-1225zc, which are necessary inputs for the Peng-Robinson equation of state.[7] While the specific predicted values for these critical parameters were not detailed in the available literature, the methodology's application to HFO-1225zc indicates a pathway for generating a complete vapor pressure curve.[7]
The Peng-Robinson equation of state is expressed as:
P = (R * T) / (Vm - b) - a(T) / (Vm * (Vm + b) + b * (Vm - b))
Where:
-
P is the pressure
-
R is the universal gas constant
-
T is the temperature
-
Vm is the molar volume
-
a(T) and b are substance-specific parameters
The parameters a(T) and b are determined from the critical properties (critical temperature, critical pressure) and the acentric factor of the substance.
Experimental Determination of Vapor Pressure
The experimental measurement of vapor pressure is crucial for validating thermodynamic models and providing accurate data for engineering applications. A common and reliable method for measuring the vapor pressure of a volatile liquid like HFO-1225zc is the static method.
Step-by-Step Methodology for the Static Method
-
Sample Preparation: A high-purity sample of HFO-1225zc is obtained and degassed to remove any dissolved air or other non-condensable impurities. This is a critical step as the presence of such impurities can lead to erroneously high pressure readings.
-
Apparatus Setup: The degassed sample is introduced into a thermostatically controlled equilibrium cell of a known volume. The cell is connected to a high-precision pressure transducer and a temperature sensor.
-
Temperature Control: The equilibrium cell is immersed in a constant-temperature bath. The temperature of the bath is precisely controlled and monitored throughout the experiment.
-
Equilibrium Establishment: The sample is allowed to reach thermal and phase equilibrium at the set temperature. This is typically achieved by gentle agitation and allowing sufficient time for the pressure to stabilize.
-
Data Acquisition: Once equilibrium is established, the vapor pressure and temperature are recorded.
-
Isothermal Measurements: The temperature of the bath is then changed to a new setpoint, and the process is repeated to obtain a series of vapor pressure measurements at different temperatures.
Safety, Handling, and Environmental Considerations
HFO-1225zc is classified as a flammable gas and may form flammable/explosive vapor-air mixtures.[6] It is also supplied as a gas under pressure and may explode if heated.[4] Therefore, appropriate safety precautions must be taken during handling and storage, including the use of well-ventilated areas, avoidance of ignition sources, and proper grounding to prevent static discharge.[6]
From a toxicological perspective, HFO-1225zc has been shown to have a rat 4-hour ALC (Approximate Lethal Concentration) of 851 ppm and has tested positive in Ames and mouse micronucleus assays, indicating potential mutagenicity.[8] These toxicological properties necessitate careful handling and adherence to established safety protocols in a laboratory or industrial setting.
Conclusion
This technical guide has provided a focused overview of the vapor pressure and related thermodynamic properties of this compound (HFO-1225zc). While experimental data in the public domain is currently limited, the application of thermodynamic models such as the Peng-Robinson equation of state offers a robust method for predicting its vapor pressure curve. The experimental methodology outlined provides a framework for obtaining the high-quality data needed for the design and implementation of systems utilizing HFO-1225zc. As the demand for low-GWP refrigerants continues to grow, a comprehensive understanding of the thermodynamic properties of HFO-1225zc is paramount for its successful and safe application.
References
-
Journal of Chemical & Engineering Data. Vapor Pressure and Gas Phase P−V−T Data for 1,1,1,3,3-Pentafluoropropane (R-245fa). [Link]
-
Chemeo. 1,1,1,3,3-pentafluoropropane Properties vs Temperature | Cp, Density, Viscosity. [Link]
-
Linde Gas GmbH. SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane SECTION 1: Identification of the substance/mixture and of the company/undertaking. [Link]
-
Cheméo. Chemical Properties of 1-Propene, 1,1,3,3,3-pentafluoro- (CAS 690-27-7). [Link]
-
Airgas. SAFETY DATA SHEET. [Link]
-
Wikipedia. 1,2,3,3,3-Pentafluoropropene. [Link]
-
ResearchGate. Thermodynamic properties of eight fluorinated olefins | Request PDF. [Link]
-
NIST WebBook. Thermophysical Properties of Fluid Systems. [Link]
-
Chemsrc. This compound | CAS#:690-27-7. [Link]
-
NIST WebBook. 1-Propene, 1,1,3,3,3-pentafluoro-. [Link]
-
PubChem. This compound | C3HF5 | CID 69647. [Link]
-
CNR-IRIS. Thermodynamic properties of cis-1-chloro-2,3,3,3-tetrafluoro-1-propene [R-1224yd(Z)]: Experimental measurements of the density. [Link]
- Google Patents. US11209196B2 - HFO-1234ZE, HFO-1225ZC and HFO-1234YF compositions and processes for producing and using the compositions.
-
CNR-IRIS. Isothermal (Vapour + Liquid) Equilibrium Measurements and Correlation of the Binary Mixture {3,3,3-Trifluoropropene (HFO-1 -. [Link]
-
mexfluor.com. Consideration of Hydrofluoroolefins (HFOs) as potential candidate medical propellants1. [Link]
Sources
- 1. 1-Propene, 1,1,3,3,3-pentafluoro- (CAS 690-27-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | 690-27-7 [chemicalbook.com]
- 3. This compound | CAS#:690-27-7 | Chemsrc [chemsrc.com]
- 4. This compound | C3HF5 | CID 69647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,3,3,3-Pentafluoropropene - Wikipedia [en.wikipedia.org]
- 6. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 7. researchgate.net [researchgate.net]
- 8. mexfluor.com [mexfluor.com]
An In-depth Technical Guide to 1,1,3,3,3-Pentafluoropropene (HFO-1225zc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3,3-Pentafluoropropene, commonly known as HFO-1225zc, is a hydrofluoroolefin (HFO) that has garnered significant interest across various scientific and industrial sectors. HFOs are a class of unsaturated organic compounds containing hydrogen, fluorine, and carbon. Initially developed as refrigerants with low global warming potential (GWP), the unique physicochemical properties of molecules like HFO-1225zc are paving the way for novel applications in research and development, including in the pharmaceutical and chemical synthesis fields.[1][][3] This guide provides a comprehensive overview of the fundamental characteristics of HFO-1225zc, offering in-depth technical information for professionals in scientific research and drug development.
The impetus for the development of HFOs stemmed from global environmental concerns regarding ozone depletion and climate change, leading to the phasing out of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) under the Montreal Protocol.[3][4][5] HFOs, with their negligible ozone depletion potential and low GWP, represent a more environmentally benign alternative.[6][7] HFO-1225zc, in particular, is noted for its potential use in specialized applications due to its distinct chemical structure and reactivity.
This document will delve into the core physicochemical properties of HFO-1225zc, its synthesis and reactivity, safety and handling protocols, and potential applications, with a focus on providing a foundational understanding for its use in a laboratory and research context.
Physicochemical Properties of HFO-1225zc
A thorough understanding of the physical and chemical properties of HFO-1225zc is paramount for its effective and safe utilization in any research or development setting. These properties dictate its behavior under various conditions and inform decisions regarding storage, handling, and application.
Table 1: Key Physicochemical Properties of HFO-1225zc
| Property | Value |
| Chemical Formula | C₃HF₅ |
| Molecular Weight | 132.03 g/mol |
| CAS Number | 690-27-7[8][9] |
| Boiling Point | -21 °C[8][10][11] |
| Melting Point | -153 °C[8][10][11] |
| Density | 1.336 g/cm³[9][10] |
| Vapor Pressure | 60 psia @ 21 °C[10] |
| Appearance | Colorless gas |
The low boiling point of HFO-1225zc indicates that it exists as a gas at standard temperature and pressure, a critical consideration for its containment and handling. Its density, significantly higher than air, suggests that in the event of a leak, the gas will tend to accumulate in low-lying areas.
Synthesis and Reactivity
The synthesis of HFO-1225zc is a key area of industrial chemistry, with various patented methods outlining its production. A common route involves the dehydrofluorination of a saturated hydrofluorocarbon precursor, such as 1,1,1,3,3-pentafluoropropane (HFC-245fa).[4][12] This reaction is typically carried out in the gas phase over a catalyst, such as fluorinated chromium oxide.[4][13]
Caption: General synthesis pathway for HFO-1225zc.
The reactivity of HFO-1225zc is largely dictated by the presence of the carbon-carbon double bond, making it susceptible to addition reactions. This characteristic is a departure from the chemical inertness of its saturated counterparts (HFCs). For researchers, this double bond presents opportunities for further chemical modification and functionalization, potentially serving as a building block in the synthesis of more complex fluorinated molecules. It is important to note that HFO-1225zc does not homopolymerize but can be copolymerized with other monomers to create fluorinated polymers with specific properties.[14]
Safety, Handling, and Environmental Considerations
As with any chemical substance, a comprehensive understanding of the safety and handling protocols for HFO-1225zc is essential. The primary hazards are associated with its gaseous nature and potential for high pressure in containers.
Toxicity and Health Effects
The toxicological profile of HFO-1225zc is a critical aspect for its application, particularly in proximity to biological systems. Studies have indicated that HFO-1225zc exhibits some level of toxicity. For instance, it has a reported rat 4-hour approximate lethal concentration (ALC) of 851 ppm.[1] Furthermore, it has shown positive results in the Ames test and mouse micronucleus assay, suggesting potential mutagenicity.[1] Clinical signs of toxicity at sublethal concentrations in rats have included irregular respiration, followed by weight loss post-exposure.[15] It's important to note the presence of a =CF2 structural alert, which can be associated with reactivity and potential toxicity.[1]
Handling and Storage Protocols
Given its gaseous state at ambient conditions, HFO-1225zc is supplied as a liquefied gas under pressure.
Experimental Protocol: Safe Handling of HFO-1225zc Cylinders
-
Inspection: Before use, visually inspect the cylinder for any signs of damage, such as dents or corrosion. Check that the valve is not damaged and is operating correctly.
-
Transportation: Cylinders should be transported in a well-ventilated vehicle and securely strapped in an upright position.
-
Storage: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and sources of heat.[16] Cylinders should be stored upright and secured to prevent falling.
-
Dispensing: Use a regulator appropriate for the pressure of the cylinder. Ensure all connections are leak-tight before opening the main valve. Work in a well-ventilated area, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and gloves, when handling HFO-1225zc.[16] Due to the risk of frostbite from the rapidly expanding gas, cryogenic gloves may be necessary.
-
Emergency Procedures: In case of a leak, evacuate the area and ensure adequate ventilation before re-entry.[16]
Caption: Workflow for the safe handling of HFO-1225zc.
Environmental Impact
While HFOs were developed to have a low direct impact on global warming, their lifecycle and atmospheric degradation products are subjects of ongoing research.[6][7] One of the atmospheric breakdown products of some HFOs is trifluoroacetic acid (TFA), a persistent substance.[6][17] The accumulation of TFA in the environment is a topic of scientific discussion.[6]
Potential Applications in Research and Development
The unique properties of HFO-1225zc open up several avenues for its use in scientific research and drug development.
-
Fluorinated Building Block: The presence of a reactive double bond and multiple fluorine atoms makes HFO-1225zc an attractive starting material for the synthesis of novel fluorinated compounds. Fluorine substitution is a common strategy in drug development to modulate properties such as metabolic stability, lipophilicity, and binding affinity.
-
Specialty Solvent: The solvent properties of liquefied HFOs are being explored. Their unique polarity and volatility could make them suitable for specific extraction or reaction media, particularly where non-polar, low-boiling point solvents are required.
-
Tracer Gas: Due to their low atmospheric abundance and detectability, HFOs have potential as tracer gases in environmental and ventilation studies.
Material Compatibility
When designing experimental setups involving HFO-1225zc, it is crucial to consider its compatibility with various materials to ensure the integrity of the equipment and the purity of the substance.
Table 2: General Material Compatibility
| Material Class | Compatibility | Notes |
| Metals | Generally Good | Stainless steel, nickel, and its alloys (Hastelloy, Monel, Inconel) are recommended, especially where there is a risk of hydrogen fluoride formation.[4] |
| Plastics | Variable | Fluoropolymers such as PTFE, FEP, and PFA generally exhibit good resistance. Compatibility with other plastics should be verified. |
| Elastomers | Variable | Fluoroelastomers (FKM) are often suitable. Other elastomers like neoprene, butyl rubber, and natural rubber may show poor compatibility and should be tested prior to use. |
It is always recommended to consult specific chemical compatibility charts and, if necessary, perform immersion testing of materials under the expected operating conditions.[18][19]
Conclusion
This compound (HFO-1225zc) is a hydrofluoroolefin with a distinct set of physicochemical properties that make it a compound of interest for various research and industrial applications. Its low boiling point, gaseous nature, and the presence of a reactive double bond define its handling requirements and its potential as a chemical intermediate. While its low GWP is an environmental advantage, a thorough understanding of its toxicological profile and environmental fate is crucial for its responsible use. For researchers and scientists, HFO-1225zc offers opportunities in the synthesis of novel fluorinated molecules and as a specialized solvent. Adherence to strict safety and handling protocols is paramount to ensure its safe utilization in the laboratory. As research into HFOs continues, the full scope of their applications and long-term environmental impact will become clearer.
References
- Consideration of Hydrofluoroolefins (HFOs) as potential candidate medical propellants. mexfluor.com.
- This compound-1(FC-1225ZC) | C3H F5. BuyersGuideChem.
- This compound-1(FC-1225ZC). BOC Sciences.
- Are (Co)Polymers of this compound Possible?. MDPI.
- Toxicity of Possible Impurities and By-products in Fluorocarbon Products. ECETOC.
- HFO-1234ZE, HFO-1225ZC and HFO-1234YF compositions and processes for producing and using the compositions. Google Patents.
- HFO-1234ZE, HFO-1225ZC and HFO-1234YF compositions and processes for producing and using the compositions. Justia Patents.
- 690-27-7, this compound Formula. ECHEMI.
- Processes for synthesis of 1,3,3,3-tetrafluoropropene. Google Patents.
- This compound CAS#: 690-27-7; ChemWhat Code: 873381. ChemWhat.
- HFO-1234ZE, HFO-1225ZC AND HFO-1234YF CONTAINING COMPOSITIONS. European Patent Office.
- HFO-1234ZE, HFO-1225ZC and HFO-1234YF compositions and processes for producing and using the compositions. Google Patents.
- Persistent Problems. Environmental Investigation Agency.
- Hfo-1234ze, hfo-1225zc and hfo-1234yf containing compositions and processes for producing and using the compositions. Google Patents.
- Environment and Climate. Fluorocarbons.
- 1300-3-07 | MDL MFCD00042591 | this compound. SynQuest Laboratories.
- 1,2,3,3,3-Pentafluoropropene. Wikipedia.
- Environmental Impact. Fluorocarbons.
- Thermodynamic properties of eight fluorinated olefins. ResearchGate.
- 1,1,1,3,3-Pentafluoropropane | C3H3F5. PubChem.
- (E)-1,2,3,3,3-Pentafluoropropene synthesis. ChemicalBook.
- Safety Data Sheet. 3M.
- SAFETY DATA SHEET HARP® HFO-1234yf. A-Gas.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Toxicity of Perfluoro Polyethers In Vitro. ResearchGate.
- united states air force armstrong laboratory toxicity of perfluoro polyethers in vitro. DTIC.
- Chemical Compatibility Guide. Graco.
- Chemical Compatibility Database. Cole-Parmer.
- Hexafluoropropylene (CAS No. 116-15-4). ECETOC.
Sources
- 1. mexfluor.com [mexfluor.com]
- 3. data.epo.org [data.epo.org]
- 4. US11209196B2 - HFO-1234ZE, HFO-1225ZC and HFO-1234YF compositions and processes for producing and using the compositions - Google Patents [patents.google.com]
- 5. US12292213B2 - HFO-1234ZE, HFO-1225ZC and HFO-1234YF compositions and processes for producing and using the compositions - Google Patents [patents.google.com]
- 6. eia.org [eia.org]
- 7. fluorocarbons.org [fluorocarbons.org]
- 8. This compound-1(FC-1225ZC) | C3H F5 - BuyersGuideChem [buyersguidechem.com]
- 9. echemi.com [echemi.com]
- 10. CAS 690-27-7 | 1300-3-07 | MDL MFCD00042591 | this compound | SynQuest Laboratories [synquestlabs.com]
- 11. chemwhat.com [chemwhat.com]
- 12. patents.justia.com [patents.justia.com]
- 13. US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. ecetoc.org [ecetoc.org]
- 16. multimedia.3m.com [multimedia.3m.com]
- 17. fluorocarbons.org [fluorocarbons.org]
- 18. techni-flow-pumpen.com [techni-flow-pumpen.com]
- 19. coleparmer.com [coleparmer.com]
An In-depth Technical Guide to the Free Radical Addition Reactions of 1,1,3,3,3-Pentafluoropropene
Foreword: The Strategic Value of Fluorination in Modern Chemistry
In the landscape of contemporary drug discovery, materials science, and agrochemicals, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. Fluorination can profoundly alter a molecule's pharmacokinetic and physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the versatile fluorinated building blocks available to the modern chemist, 1,1,3,3,3-pentafluoropropene (CF₃CH=CF₂, PFP) stands out for its unique reactivity. This guide offers a deep dive into the free radical addition reactions of PFP, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to harness its synthetic potential.
The Mechanistic Core: Understanding Free Radical Addition to PFP
Free radical addition to an alkene is a chain reaction process that fundamentally consists of three stages: initiation, propagation, and termination.[4] Unlike electrophilic additions, these reactions often proceed with anti-Markovnikov regioselectivity, a principle that dictates the outcome of additions to asymmetric alkenes like PFP.[4][5]
Initiation: The Genesis of the Radical
The chain reaction is contingent upon the generation of a free radical from a non-radical precursor. The choice of initiator is critical and depends on the desired reaction conditions and the nature of the adding reagent.
-
Photochemical Initiation: Irradiation with UV light can induce the homolytic cleavage of weak bonds, such as those in halogens, alkyl halides, or even some alcohols in the presence of a sensitizer.[6][7][8] This method is valued for its mild conditions.
-
Thermal Initiation: Peroxides (e.g., benzoyl peroxide) and azo compounds (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN) are common thermal initiators.[9][10] They decompose at specific temperatures to generate radicals, with their utility defined by their half-life at a given temperature.[11]
-
Redox Initiation: Redox systems, such as benzoyl peroxide paired with N,N-dimethylaniline (BPO/DMA), can generate radicals at lower temperatures than thermal decomposition alone, offering greater control and preventing the formation of volatile byproducts that can be problematic in polymerization.[12][13]
Propagation: The Chain-Sustaining Steps
The propagation phase consists of two repeating steps that build the final product while regenerating the chain-carrying radical.
-
Radical Addition to the Alkene: The initiating or propagating radical (X•) attacks the π-bond of the PFP molecule. This step is highly regioselective. The radical preferentially adds to the terminal CF₂ carbon. This is due to both steric factors (the CF₂ group is more accessible) and electronic factors; the attack at this position generates a more stable secondary radical on the central carbon atom (Structure B in the diagram below).[4][6][14] Attack at the CH carbon would result in a less stable primary radical (Structure C ), and is therefore kinetically disfavored.
-
Atom Transfer: The resulting fluoroalkyl radical abstracts an atom (e.g., a hydrogen or halogen) from a molecule of the starting reagent (H-X) to yield the final addition product and a new radical (X•), which continues the chain.[4]
Termination: Concluding the Reaction
The chain reaction ceases when two radical species combine to form a stable, non-radical product.[4] This can occur through various combinations of the radicals present in the reaction mixture.
Diagram: General Mechanism of Free Radical Addition
Caption: The three stages of a free-radical chain addition reaction.
Key Addition Reactions and Reagents
The versatility of PFP is demonstrated by the range of reagents that can be added across its double bond under free-radical conditions.
Addition of Haloforms and Alkyl Halides
The addition of perfluoroalkyl iodides is a well-documented and synthetically useful transformation.
-
Trifluoroiodomethane (CF₃I): The photochemical reaction of CF₃I with PFP is a classic example that illustrates the reaction's regioselectivity. It yields a mixture of two 1:1 adducts: 1,1,1,3,3-pentafluoro-3-iodo-2-trifluoromethylpropane and 1,1,1,2,2,4,4,4-octafluoro-3-iodobutane, in a roughly 60:40 ratio with a total yield of 75-85%.[6] The formation of two isomers indicates that while the initial radical attack is highly regioselective, subsequent steps or competing pathways can lead to structural rearrangements or different termination products.
-
Hydrogen Bromide (HBr): The photochemical addition of HBr to PFP produces a mixture of the two possible 1:1 adducts, 1-bromo-1,1,3,3,3-pentafluoropropane and 2-bromo-1,1,1,3,3-pentafluoropropane.[6] This reaction has been noted to be less reproducible, often yielding dibrominated byproducts, highlighting the need for careful control of reaction conditions.[6]
Diagram: Regioselectivity of Radical Attack on PFP
Caption: Radical attack on PFP favors Pathway A, forming a more stable secondary radical.
Addition of Thiols
The addition of thiols (RSH) to alkenes, a subset of the thiol-ene reaction, proceeds efficiently via a free-radical mechanism. While specific literature on PFP is sparse, the principles are directly applicable.
-
Initiation: A thiyl radical (RS•) is generated from the thiol via photochemical or thermal initiation.
-
Propagation: The thiyl radical adds to the CF₂ position of PFP, forming the stable secondary radical intermediate (CF₃-C•H-CF₂-SR). This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the final product and regenerating the thiyl radical.[15][16][17] This reaction is known for its high efficiency and orthogonality to many other functional groups, making it a powerful tool in bioconjugation and materials synthesis.[18][19]
Addition of Silanes
The Si-H bond in organosilanes can undergo homolytic cleavage to generate silyl radicals (•SiR₃).[20] These nucleophilic radicals readily add to electron-deficient alkenes like PFP.[21] The reaction follows the established mechanistic pathway, with the silyl radical adding to the CF₂ terminus to produce a silylated fluoroalkane, a valuable class of compounds in materials science.
Experimental Protocols and Methodologies
Translating theory into practice requires robust and reproducible protocols. The following section provides a generalized framework and a specific example for conducting these reactions.
General Considerations for Initiator Selection
The choice of initiator is a critical experimental parameter that dictates the reaction conditions.
| Initiator Type | Activation Method | Typical Conditions | Advantages | Considerations |
| Azo Compounds (e.g., AIBN) | Thermal | 60-80 °C | Predictable decomposition rates. | Requires heating; potential for side reactions at higher temperatures. |
| Peroxides (e.g., Benzoyl Peroxide) | Thermal | 80-100 °C | Effective for a range of monomers. | Can be sensitive to storage; may produce gaseous byproducts.[13] |
| Redox Systems (e.g., BPO/DMA) | Chemical (Redox) | Room Temperature to 50 °C | Low-temperature initiation, bubble-free for polymerizations.[12][13] | Requires two components; stoichiometry can be critical. |
| Photochemical | UV Light (e.g., 254 nm) | Room Temperature | Mild conditions; high temporal control. | Requires specialized equipment (quartz vessel, UV lamp); quantum yield can vary.[8] |
Protocol: Photochemical Addition of Trifluoroiodomethane to PFP
This protocol is a representative example based on established literature, designed for the synthesis of 1:1 adducts.[6]
Objective: To synthesize octafluoro-iodobutane and pentafluoro-iodo-trifluoromethylpropane via the photochemical addition of CF₃I to PFP.
Materials & Apparatus:
-
This compound (PFP) gas
-
Trifluoroiodomethane (CF₃I) gas
-
High-pressure quartz reaction vessel (Carius tube) equipped with a suitable valve
-
High-vacuum line for gas handling
-
UV immersion lamp (medium-pressure mercury arc)
-
Cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator and fractional distillation apparatus
-
NMR spectrometer and GC-MS for analysis
Methodology:
-
Preparation: The quartz reaction vessel is thoroughly cleaned, dried, and attached to the vacuum line. The system is evacuated to remove air and moisture.
-
Reagent Condensation: The reaction vessel is cooled in a liquid nitrogen bath. A known molar quantity of this compound is condensed into the vessel, followed by the condensation of a slight molar excess of trifluoroiodomethane.
-
Sealing and Reaction: The vessel is sealed under vacuum. It is then allowed to warm to room temperature behind a protective blast shield. The vessel is placed in a photochemical reactor and irradiated with the UV lamp. The reaction temperature should be maintained (e.g., at 25°C) using a water bath to ensure consistency. Reaction progress can be monitored by taking small aliquots for ¹⁹F NMR analysis, if the setup allows. A typical reaction time may range from 24 to 72 hours.
-
Work-up: After the reaction is complete (as determined by the consumption of the starting olefin), the vessel is carefully cooled and vented. The unreacted starting materials and volatile byproducts are removed by vacuum transfer.
-
Purification and Analysis: The remaining liquid product mixture is purified by fractional distillation under reduced pressure to separate the isomeric adducts.
-
Characterization: The identity and purity of the isolated products are confirmed using ¹⁹F NMR, ¹H NMR, and GC-MS, comparing the data to established literature values. The ratio of the two main adducts is determined by integration of the respective signals in the NMR spectra or by GC peak areas.
Diagram: Experimental Workflow for Photochemical Addition
Caption: A typical workflow for the photochemical radical addition to PFP.
Applications in Drug Development and Advanced Materials
The products derived from the free radical addition to PFP are not merely academic curiosities; they are valuable intermediates for high-value applications.
-
Pharmaceutical Scaffolding: The introduction of fluorinated alkyl chains, such as the -CH₂(CF₃)-CF₂X moiety, into heterocyclic or aromatic systems is a proven strategy in medicinal chemistry.[1][22] These groups can act as bioisosteres for other functionalities, enhance binding to target proteins, and block sites of metabolic degradation, thereby improving the drug's half-life and oral bioavailability. The derivatives of PFP serve as key building blocks for accessing this unique chemical space.[23][24][25]
-
Agrochemicals: Similar to pharmaceuticals, the efficacy and environmental persistence of herbicides and pesticides can be fine-tuned by incorporating fluorinated groups. PFP-derived synthons provide a direct route to novel active ingredients.
-
Advanced Polymers and Materials: While PFP itself does not readily homopolymerize, it can be incorporated into copolymers to impart specific properties.[26] Furthermore, the functionalized products from addition reactions can be used as monomers or additives to create fluoropolymers with enhanced thermal stability, chemical resistance, and low surface energy, suitable for specialized coatings, seals, and membranes.[23]
Conclusion
The free radical addition to this compound is a robust and highly regioselective method for the synthesis of complex fluorinated molecules. A thorough understanding of the underlying chain mechanism, particularly the factors governing the stability of the radical intermediate, is crucial for predicting reaction outcomes and optimizing conditions. By carefully selecting initiators and reagents, chemists can leverage PFP as a powerful C3 building block to construct novel molecular architectures. The continued exploration of these reactions promises to unlock new opportunities in drug discovery, materials science, and beyond, underscoring the enduring importance of fluorine chemistry in modern scientific pursuits.
References
-
Gregory, R., Haszeldine, R. N., & Tipping, A. E. (1969). The addition of free radicals to unsaturated systems. Part XVI. A reinvestigation of radical addition to this compound. Journal of the Chemical Society C: Organic, 991-995. [Link]
-
Sino-High. (n.d.). Mastering Fluorination: The Role of Pentafluoropropionyl Fluoride in Synthesis. Sino-High Chemical. [Link]
-
Haszeldine, R. N., & Tipping, A. E. (1972). Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions. Journal of the Chemical Society, Perkin Transactions 1, 1241-1249. [Link]
-
Paleta, O., et al. (1991). ChemInform Abstract: Radical Addition Reactions of Fluorinated Species. Part 7. Highly Selective Two-Step Synthesis of 1-(Polyfluoroalkyl)ethane-1,2-diols; Regioselectivity of the Additions of Methylated 1,3-Dioxolanes to Perfluoroolefins. ResearchGate. [Link]
-
Haszeldine, R. N., & Tipping, A. E. (1970). Addition of free radicals to unsaturated systems. Part XVIII. The direction of radical addition to 1,3,3,3-tetrafluoropropene. Journal of the Chemical Society C: Organic, 1750-1755. [Link]
-
Ameduri, B. (2020). Are (Co)Polymers of this compound Possible?. Polymers, 12(11), 2533. [Link]
-
Wikipedia. (n.d.). Free-radical addition. [Link]
-
Vedantu. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Link]
-
Paleta, O., Kvicala, J., Budkova, Z., & Timpe, H. J. (1995). Experimental Evidence for a Free-Radical Chain Mechanism in the Photo-Initiated Addition of 2-Propanol to Fluoroolefins. Collection of Czechoslovak Chemical Communications, 60(4), 635-645. [Link]
-
Chemistry For Everyone. (2023). What Are Common Initiators For Free-Radical Polymerization?. YouTube. [Link]
-
Li, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3501. [Link]
-
Yuan, H., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry. [Link]
-
Chen, J., et al. (2024). Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization. Polymers, 16(19), 2686. [Link]
-
Zhang, W., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8713-8732. [Link]
-
Mehar Al Minnath (LetsLearnChem). (2021). Free radical addition reactions of alkenes. YouTube. [Link]
-
Bowman, C. N., & Kloxin, C. J. (2012). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. NSF Public Access Repository. [Link]
-
Kirchmair, J., et al. (2012). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecular Informatics, 31(1), 18-28. [Link]
-
Zhang, W., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed. [Link]
-
Wang, X., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1146. [Link]
-
Al-Snafi, A. E. (2024). Plant-Derived Natural Products: A Source for Drug Discovery and Development. Medical Science, 28. [Link]
-
Durt, S., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(4), 673-683. [Link]
-
D'hooghe, M., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. ResearchGate. [Link]
-
Banks, R. E., et al. (1973). Polyfluoroalkyl compounds of silicon. Part X. Further silanes containing the bis(trifluoromethyl)amino-group. Journal of the Chemical Society, Dalton Transactions, 557-561. [Link]
-
Mattson, R. J., et al. (2018). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. Organic Letters, 20(8), 2424-2428. [Link]
-
Lungu, A., et al. (2014). Chemistry of Silanes: Interfaces in Dental Polymers and Composites. Current Organic Chemistry, 18(16), 2060-2077. [Link]
-
Wang, Y., et al. (2016). Thiol-thiol cross-clicking using bromo-ynone reagents. Chemical Science, 7(6), 3548-3553. [Link]
Sources
- 1. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Free-radical addition - Wikipedia [en.wikipedia.org]
- 5. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 6. The addition of free radicals to unsaturated systems. Part XVI. A reinvestigation of radical addition to this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. CCCC 1995, Volume 60, Issue 4, Abstracts pp. 636-644 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Polyfluoroalkyl compounds of silicon. Part X. Further silanes containing the bis(trifluoromethyl)amino-group - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. nbinno.com [nbinno.com]
- 24. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Radical Copolymerization of 1,1,3,3,3-Pentafluoropropene with Vinylidene Fluoride
Abstract: This document provides a comprehensive technical guide for the radical copolymerization of 1,1,3,3,3-pentafluoropropene (PFP) and vinylidene fluoride (VDF). It is intended for researchers, scientists, and professionals in drug development and materials science. This guide delves into the theoretical underpinnings of the copolymerization process, offers detailed, field-tested experimental protocols, and outlines methods for the characterization of the resulting copolymers. The unique properties of fluoropolymers, such as their chemical inertness and biocompatibility, make them highly suitable for a range of biomedical applications, including drug delivery systems.[1][2][3][4] This guide aims to equip researchers with the necessary knowledge to synthesize and analyze PFP-VDF copolymers effectively.
Theoretical Background
Radical Polymerization
Radical polymerization is a chain reaction process involving three key stages: initiation, propagation, and termination. The process begins with the generation of free radicals from an initiator molecule, which then react with monomer units to form a growing polymer chain. The unique electronic properties of fluorinated monomers like PFP and VDF significantly influence their reactivity in this process.
Monomer Characteristics: PFP and VDF
-
Vinylidene Fluoride (VDF): VDF (CH₂=CF₂) is a readily polymerizable monomer known for producing the semi-crystalline polymer, polyvinylidene fluoride (PVDF). PVDF exhibits excellent thermal stability, chemical resistance, and unique piezoelectric and pyroelectric properties.[4] In copolymerization, VDF's reactivity is a key factor in determining the final copolymer composition.
-
This compound (PFP): PFP (CF₂=CHCF₃), also known as 2H-PFP, is a fluorinated olefin that does not readily homopolymerize under typical radical conditions.[5][6] However, it can be incorporated into copolymers with more reactive monomers like VDF. The introduction of PFP units into a PVDF backbone can modify the copolymer's properties, such as reducing crystallinity and enhancing flexibility, leading to the formation of fluoroelastomers or fluorothermoplastics depending on the composition.[5][6]
Copolymerization Kinetics
The copolymerization of PFP and VDF is characterized by the significant difference in the reactivity of the two monomers. VDF is much more reactive than PFP, which is reflected in their reactivity ratios.[5] For the PFP/VDF pair, the reactivity ratio of PFP (r_PFP) is close to zero, while that of VDF (r_VDF) is significantly greater than 1 (e.g., r_PFP = 0.06 and r_VDF = 9.0 at 30 °C, initiated by electron beam), indicating that a growing chain ending in a VDF radical prefers to add another VDF monomer rather than a PFP monomer.[5] This results in copolymers with a microstructure consisting of PVDF blocks interspersed with isolated PFP units.[5][7]
Experimental Section
Materials and Instrumentation
| Material/Instrument | Specifications | Supplier | Purpose |
| Monomers | |||
| Vinylidene Fluoride (VDF) | >99% purity | Major chemical suppliers | Monomer |
| This compound (PFP) | >99% purity | Specialized fluorochemical suppliers | Comonomer |
| Initiator | |||
| tert-Butyl peroxypivalate (TBPPI) | 75% solution in mineral spirits | Major chemical suppliers | Radical Initiator |
| Solvent | |||
| 1,1,1,3,3-Pentafluorobutane | Anhydrous, >99% | Major chemical suppliers | Reaction Solvent |
| Acetone | Reagent grade | Major chemical suppliers | Precipitation and washing |
| Instrumentation | |||
| High-Pressure Reactor | Stainless steel, magnetically stirred | Autoclave Engineers, Parr Instrument Co. | Polymerization vessel |
| Schlenk Line/Glovebox | Inert atmosphere (N₂ or Ar) | Major laboratory equipment suppliers | Handling of reagents |
| NMR Spectrometer | 400 MHz or higher | Bruker, JEOL, Varian | Structural characterization |
| Gel Permeation Chromatography (GPC) | THF or DMF mobile phase | Agilent, Waters, Shimadzu | Molecular weight determination |
| Fourier-Transform Infrared (FTIR) Spectrometer | KBr pellets or thin film | PerkinElmer, Thermo Fisher Scientific | Functional group analysis |
| Differential Scanning Calorimetry (DSC) | -100 to 200 °C range | TA Instruments, Mettler Toledo | Thermal property analysis |
Detailed Protocol for Radical Copolymerization
This protocol describes a typical batch solution copolymerization of PFP and VDF.
Safety Precautions: Fluorinated monomers are volatile and should be handled in a well-ventilated fume hood. High-pressure reactions should be conducted behind a protective shield. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Reactor Preparation
-
Thoroughly clean and dry the high-pressure reactor.
-
Assemble the reactor and perform a leak test with nitrogen gas.
-
Evacuate the reactor and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
Step 2: Reagent Charging
-
Under an inert atmosphere, charge the reactor with the desired amount of solvent (e.g., 1,1,1,3,3-pentafluorobutane).
-
Introduce the initiator, tert-butyl peroxypivalate, into the reactor. The amount of initiator will typically be in the range of 0.1-1.0 mol% relative to the total moles of monomers.
-
Cool the reactor to a low temperature (e.g., -20 °C) to facilitate the condensation of the gaseous monomers.
-
Introduce a known amount of PFP into the reactor by condensation.
-
Subsequently, introduce a known amount of VDF into the reactor by condensation. The molar ratio of VDF to PFP in the feed will determine the composition of the final copolymer.
Step 3: Polymerization Reaction
-
Seal the reactor and gradually heat it to the desired reaction temperature (typically 70-80 °C for TBPPI).
-
Maintain the reaction at this temperature with constant stirring for a set period (e.g., 6-24 hours). The reaction pressure will increase as the reactor is heated. Monitor the pressure throughout the reaction.
Step 4: Reaction Quenching and Product Isolation
-
After the desired reaction time, cool the reactor to room temperature.
-
Carefully vent the unreacted monomers in a well-ventilated fume hood.
-
Open the reactor and collect the polymer solution.
-
Precipitate the copolymer by slowly adding the polymer solution to a non-solvent, such as acetone, with vigorous stirring.
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove any residual monomers and initiator byproducts.
-
Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the radical copolymerization of PFP and VDF.
Characterization of PFP-VDF Copolymers
Accurate characterization of the synthesized copolymers is crucial to understand their structure-property relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: This is the most powerful technique for determining the copolymer composition and microstructure.[5][7][8] The ¹⁹F NMR spectrum will show distinct signals for the different fluorine environments in the PFP and VDF units. The relative integration of these signals allows for the calculation of the molar composition of the copolymer. Signals corresponding to head-to-tail and head-to-head VDF additions can also be identified.[5][7]
-
¹H NMR: ¹H NMR spectroscopy provides complementary information, showing signals for the -CH₂- groups in the VDF units and the -CH- group in the PFP units.
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the copolymer.[9] This information is critical for understanding how the polymerization conditions affect the polymer chain length and distribution.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a quick and effective method to confirm the incorporation of both monomers into the copolymer chain. Characteristic absorption bands for C-F and C-H bonds will be present in the spectrum.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the copolymer.[5][6] The T₉ provides information about the amorphous regions of the polymer, while the Tₘ is indicative of the crystalline domains. The incorporation of PFP is expected to lower the Tₘ and the degree of crystallinity compared to pure PVDF.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the copolymer by measuring its weight loss as a function of temperature.
Results and Discussion
The properties of the PFP-VDF copolymers are highly dependent on their composition. As the PFP content increases, the following trends are generally observed:
-
Crystallinity: Decreases, leading to more amorphous materials. Copolymers with low PFP content (<15 mol%) tend to be thermoplastics, while those with higher PFP content (10-70 mol%) are typically elastomers.[5]
-
Glass Transition Temperature (T₉): Varies with composition, typically in the range of -56 °C to +59 °C.[5][6]
-
Solubility: Increases in common organic solvents.
-
Mechanical Properties: Transition from rigid to flexible and elastomeric.
| Property | Low PFP Content (<15 mol%) | High PFP Content (10-70 mol%) |
| Physical State | Thermoplastic | Elastomer |
| Crystallinity | Semi-crystalline | Amorphous |
| Flexibility | Rigid to semi-rigid | Flexible |
| Typical T₉ | Closer to PVDF (-35 °C) | Can be lower |
Mechanism of Radical Copolymerization
The radical copolymerization of PFP and VDF proceeds through a standard chain-growth mechanism.
Caption: Simplified mechanism of PFP-VDF radical copolymerization.
Applications in Drug Development
The unique properties of PFP-VDF copolymers make them promising candidates for various biomedical applications, particularly in drug delivery.[1][2][3][10] Their tunable properties allow for the design of materials with specific characteristics for controlled drug release. For example, the hydrophobic nature of the fluoropolymer backbone can be utilized for the encapsulation of hydrophobic drugs. The biocompatibility of fluoropolymers is another key advantage for their use in medical devices and drug delivery systems.[1][4]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no polymer yield | Inactive initiator | Use fresh initiator, check storage conditions. |
| Oxygen inhibition | Ensure a thoroughly deoxygenated system. | |
| Low reaction temperature | Increase reaction temperature within the initiator's optimal range. | |
| Copolymer has a very low PFP content | High reactivity of VDF | Increase the PFP to VDF ratio in the monomer feed. |
| Consider a semi-batch process where VDF is added gradually. | ||
| Broad molecular weight distribution (high PDI) | Chain transfer reactions | Lower the reaction temperature. |
| Use a solvent with a lower chain transfer constant. | ||
| Non-uniform reaction conditions | Ensure efficient stirring. | |
| Inconsistent results between batches | Impurities in monomers or solvent | Purify monomers and use anhydrous solvent. |
| Inaccurate measurement of reagents | Use precise methods for charging monomers and initiator. |
References
-
Wang, Y., et al. (2019). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Journal of Materials Chemistry B, 7(28), 4387-4403. [Link]
-
Ameduri, B. (2023). Are (Co)Polymers of this compound Possible? Molecules, 28(12), 4618. [Link]
-
Chu, C. C. (2025). Fluoropolymers in Medical Applications: Recent Progress and Development. Chemical Reviews. [Link]
-
Chu, C. C. (2025). Fluoropolymers in Medical Applications: Recent Progress and Development. ACS Publications. [Link]
-
dos Santos, J. F., et al. (2021). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 13(16), 2676. [Link]
-
ResearchGate. (n.d.). Scheme illustrating the development and application of fluoropolymer in anticancer drug delivery. [Link]
-
Ameduri, B., & Boutevin, B. (2004). Radical Homopolymerization of Vinylidene Fluoride Initiated bytert-Butyl Peroxypivalate. Investigation of the Microstructure by19F and1H NMR Spectroscopies and Mechanisms. Macromolecules, 37(14), 5149-5161. [Link]
-
Ameduri, B. (2023). Are (Co)Polymers of this compound Possible?. PubMed. [Link]
-
ResearchGate. (n.d.). Reactivity Ratios of Chlorotrifluoroethylene, CTFE (r A ) and Different Comonomers (r B ) in Radical Copolymerization. [Link]
-
Ameduri, B. (2021). Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers. Macromolecules, 54(3), 1015-1069. [Link]
-
Falireas, P. G., & Ameduri, B. (2021). Cobalt-Mediated Radical Copolymerization of Vinylidene Fluoride and 2,3,3,3-Trifluoroprop-1-ene. Polymers, 13(16), 2676. [Link]
-
ResearchGate. (n.d.). Copolymerization of VDF and hexafluoropropene (HFP). [Link]
-
Falireas, P. G., & Ameduri, B. (2021). Cobalt-Mediated Radical Copolymerization of Vinylidene Fluoride and 2,3,3,3-Trifluoroprop-1-ene. Semantic Scholar. [Link]
-
Falireas, P. G., & Ameduri, B. (2021). Cobalt-Mediated Radical Copolymerization of Vinylidene Fluoride and 2,3,3,3-Trifluoroprop-1-ene. PubMed. [Link]
-
ResearchGate. (n.d.). Composition of the P(VDF-HFP) copolymer established by NMR 19 F data. [Link]
-
ResearchGate. (n.d.). Radical terpolymerization of PFP with VDF and HFP. [Link]
-
ResearchGate. (n.d.). Copolymerization of Vinylidene Fluoride and Hexafluoropropylene in Supercritical Carbon Dioxide. [Link]
-
ResearchGate. (n.d.). Photomediated Controlled Radical Polymerization and Block Copolymerization of Vinylidene Fluoride. [Link]
-
Patil, Y., et al. (2013). Novel Method to Assess the Molecular Weights of Fluoropolymers by Radical Copolymerization of Vinylidene Fluoride with Various Fluorinated Comonomers Initiated by a Persistent Radical. Macromolecules, 46(8), 3092–3106. [Link]
-
ResearchGate. (n.d.). Characterization of Backbone Structures in Poly(vinylidene fluoride-co-hexafluoropropylene) Copolymers by Multidimensional 19F NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). ¹⁹F NMR spectrum of poly(PFP-co-VDF) copolymers (recorded in acetone-d6) (Run No 1, Table 1). [Link]
-
Ameduri, B., & Boutevin, B. (2010). From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers. HAL Open Science. [Link]
-
Dukashan, L., et al. (2016). Characterization of Backbone Structures in Poly(vinylidene fluoride-co-hexafluoropropylene) Copolymers by Multidimensional 19F NMR Spectroscopy. ACS Figshare. [Link]
-
Ladavière, C., et al. (2013). Kinetics of radical copolymerization of vinylidene fluoride with tert-butyl 2-trifluoromethyl acrylate: a suitable pair for the synthesis of alternating fluorinated copolymers. Polymer Chemistry, 4(5), 1595-1605. [Link]
-
ResearchGate. (n.d.). GPC spectra of the (D) poly(VDF-co-HFP) copolymer, (E)... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are (Co)Polymers of this compound Possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Are (Co)Polymers of this compound Possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Synthesis of Novel Fluoroelastomers via Terpolymerization of 1,1,3,3,3-Pentafluoropropene (PFP)
Abstract
Fluoroelastomers are a critical class of high-performance polymers renowned for their exceptional thermal, chemical, and environmental resistance.[1] The incorporation of diverse monomers is a key strategy for tailoring their properties for specific, demanding applications in aerospace, automotive, and chemical processing industries.[2] 1,1,3,3,3-Pentafluoropropene (PFP), with its unique structure, presents an opportunity to create novel fluoroelastomers. However, PFP exhibits a strong reluctance to homopolymerize and can impede polymerization rates.[3][4] This guide details a robust methodology for synthesizing PFP-containing fluoroelastomers through radical terpolymerization, a strategy that circumvents the inherent challenges of PFP reactivity. By pairing PFP with a highly reactive monomer such as vinylidene fluoride (VDF) and a third monomer (M₃), it is possible to synthesize amorphous, thermally stable terpolymers.[5] This document provides a comprehensive theoretical rationale, detailed experimental protocols for semi-batch emulsion polymerization, and state-of-the-art characterization techniques for researchers and material scientists in the field.
The Scientific Rationale for Terpolymerization
The successful synthesis of PFP-containing fluoroelastomers hinges on understanding and overcoming the monomer's intrinsic reactivity limitations. A terpolymerization approach is not merely a preference but a necessity rooted in fundamental polymerization kinetics.
The Challenge of PFP Polymerization
This compound (PFP or 2H-PFP) does not readily undergo radical homopolymerization.[3][4] This behavior is attributed to the steric hindrance from the bulky trifluoromethyl (-CF₃) group and the electronic properties of the double bond. Furthermore, PFP is known to slow down copolymerization reactions when present in the monomer feed.[5][6] Early attempts to copolymerize PFP, for instance with VDF, often resulted in very low yields (<10%) without optimized initiator systems or reaction conditions.[6]
The Enabling Role of Vinylidene Fluoride (VDF)
The key to unlocking the potential of PFP is its inclusion in a terpolymer system with a more reactive monomer. Vinylidene fluoride (VDF) is an ideal candidate for this role. The introduction of VDF into the polymerization system significantly improves reaction yields and facilitates the incorporation of PFP into the polymer backbone.[3][4] VDF's high reactivity allows it to readily add to a growing polymer chain and subsequently cross-propagate with PFP, effectively "forcing" the less reactive monomer into the terpolymer structure.
A Quantitative Look: Monomer Reactivity Ratios
The dynamics of copolymerization are quantitatively described by monomer reactivity ratios (r₁ and r₂), which compare the rate constant of a radical adding to its own type of monomer versus the other monomer. For the VDF/PFP pair, the reactivity ratios highlight a significant disparity in reactivity.
| Monomer (M) | Reactivity Ratio (r) | Polymerization Temperature | Reference |
| VDF (M₁) | r₁ ≈ 9.0 | 30 °C | [6] |
| PFP (M₂) | r₂ ≈ 0.06 | 30 °C | [6] |
Table 1: Monomer reactivity ratios for the radical copolymerization of Vinylidene Fluoride (VDF) and this compound (PFP).
A high r₁ value (VDF) and a very low r₂ value (PFP) confirm that the VDF radical strongly prefers to add another VDF monomer, and the PFP radical also prefers to add a VDF monomer over another PFP monomer.[6] This behavior would lead to a copolymer with long sequences of VDF and isolated PFP units. Terpolymerization with a third monomer allows for further modulation of these properties.
Synthesis Protocol: Emulsion Terpolymerization
Emulsion polymerization is a well-established and versatile technique for producing high molecular weight fluoroelastomers.[1][7] A semi-batch process, in particular, offers excellent control over the terpolymer composition and molecular weight distribution, making it ideal for incorporating challenging monomers like PFP.[7]
Overall Synthesis Workflow
The following diagram outlines the major stages of the semi-batch emulsion polymerization process for synthesizing a PFP-containing fluoroelastomer.
Caption: Workflow for semi-batch emulsion terpolymerization.
Materials and Equipment
| Category | Item | Purpose/Specification |
| Monomers | Vinylidene Fluoride (VDF) | Primary reactive monomer |
| This compound (PFP) | Target monomer for incorporation | |
| Third Monomer (M₃), e.g., Hexafluoropropene (HFP) | Property modifier (e.g., lowers Tg) | |
| Reaction Medium | Deionized (DI) Water | Solvent |
| Initiator | Ammonium Persulfate (APS) | Water-soluble radical initiator |
| Surfactant | Ammonium Perfluorooctanoate (APFO) or alternative | Emulsifier to stabilize latex particles.[1] |
| Coagulant | Aluminum Potassium Sulfate (Alum) solution | To break the emulsion and isolate the polymer.[1] |
| Gases | High-purity Nitrogen (N₂) | For inerting the reactor |
| Equipment | High-pressure Autoclave Reactor (e.g., 2L) | Equipped with stirrer, thermocouple, pressure transducer, and inlet/outlet ports |
| Syringe Pump / Mass Flow Controllers | For controlled addition of initiator and monomers | |
| Heating Mantle / Cooling Coils | Temperature control | |
| Vacuum Oven | For drying the final product |
Step-by-Step Experimental Protocol
-
Reactor Preparation: Thoroughly clean and dry the high-pressure autoclave. Assemble and seal the reactor, then purge with high-purity nitrogen for at least 30 minutes to remove all oxygen, which can inhibit radical polymerization.
-
Aqueous Phase Preparation: In a separate beaker, prepare the aqueous phase by dissolving the surfactant (e.g., 1-2 wt% relative to water) in deionized water.
-
Charging the Reactor: Charge the prepared aqueous solution into the sealed reactor. Seal the reactor again and perform a final brief nitrogen purge.
-
Initial Monomer Charge: Begin agitation (e.g., 500-700 rpm). Introduce the initial gaseous monomer mixture (VDF, PFP, and HFP) into the reactor until a predetermined initial pressure (e.g., 2-4 MPa) is reached. The ratio of monomers in this initial charge should be calculated based on their reactivity ratios to achieve the desired initial polymer composition.
-
Initiation: Heat the reactor to the target reaction temperature (e.g., 70-90 °C). Once the temperature is stable, inject a freshly prepared aqueous solution of the initiator (Ammonium Persulfate) to start the polymerization. A pressure drop will be observed as the gaseous monomers are converted to solid polymer.
-
Semi-Batch Monomer Feed: To maintain a constant pressure (and thus a constant monomer concentration in the aqueous phase), continuously feed a specific monomer mixture (VDF/PFP/HFP) into the reactor throughout the polymerization.[8] This step is crucial for achieving a homogeneous terpolymer composition. The composition of the feed gas should be adjusted to compensate for the different consumption rates of the monomers.
-
Reaction Monitoring & Termination: Continue the reaction for a set duration (e.g., 8-24 hours) or until the desired conversion is achieved. The reaction is terminated by stopping the monomer feed and cooling the reactor to room temperature.
-
Discharge and Coagulation: Slowly vent any unreacted monomers. Discharge the resulting polymer latex from the reactor. Coagulate the latex by slowly adding a salt solution, such as aluminum potassium sulfate, while stirring.[1] This will cause the fine polymer particles to agglomerate and precipitate out of the water.
-
Washing and Drying: Decant the aqueous phase. Thoroughly wash the collected polymer crumb multiple times with deionized water to remove residual surfactant, initiator, and salts.
-
Final Drying: Dry the washed polymer crumb in a vacuum oven at 60-80 °C until a constant weight is achieved. The final product is a solid fluoroelastomer terpolymer.
Rationale Behind Key Experimental Choices
-
Why Emulsion Polymerization? This method allows for high polymerization rates and high molecular weight polymers to be produced at relatively low temperatures, all within a low-viscosity medium (water), which facilitates heat removal.[1]
-
Why a Semi-Batch Process? For terpolymerization with monomers of vastly different reactivities, a simple batch process would lead to a polymer with a highly heterogeneous composition. The semi-batch process, by maintaining constant monomer concentrations, ensures a much more uniform incorporation of all three monomers along the polymer chain.[7]
-
The Role of the Surfactant: The surfactant (e.g., APFO) forms micelles in the water, which are the primary sites of polymerization initiation. It also stabilizes the growing polymer particles, preventing them from coagulating prematurely and forming a stable latex dispersion.[1]
-
Importance of Oxygen Removal: Oxygen is a potent radical scavenger. Its presence would lead to a long induction period and potentially terminate growing polymer chains, resulting in low yields and low molecular weight products.
Characterization of the Fluoroelastomer Terpolymer
Thorough characterization is essential to confirm the successful synthesis and to understand the material properties of the new terpolymer.
Characterization Workflow
Caption: Standard characterization pipeline for novel fluoroelastomers.
Protocol: Compositional Analysis by ¹⁹F NMR Spectroscopy
¹⁹F NMR is the most powerful tool for determining the precise composition of fluoropolymers.
-
Sample Preparation: Dissolve 15-20 mg of the dried terpolymer in 0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) in an NMR tube.
-
Analysis: Acquire the ¹⁹F NMR spectrum. Different fluorine environments within the VDF, PFP, and M₃ units will resonate at distinct chemical shifts.
-
Data Interpretation: Identify the characteristic signals for each monomer unit (e.g., for PFP, a key signal arises from the -CF₃ group).[3][5] Integrate the areas of these distinct signals. The molar ratio of the monomers in the final polymer can be calculated from the ratio of these integrated areas, after normalizing for the number of fluorine atoms contributing to each signal.
Protocol: Thermal Properties by DSC and TGA
These techniques are critical for defining the service temperature range of the elastomer.
-
Differential Scanning Calorimetry (DSC):
-
Place 5-10 mg of the polymer in an aluminum DSC pan.
-
Heat the sample to a temperature above its expected glass transition (e.g., 150 °C) to erase thermal history.
-
Cool the sample rapidly to a low temperature (e.g., -100 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min).
-
The glass transition temperature (Tg) is identified as a step-change in the heat flow curve.[9] An amorphous elastomer will exhibit a Tg but no melting point.
-
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the polymer in a TGA crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
The TGA curve plots weight loss versus temperature. The onset of decomposition is a measure of the material's thermal stability.[2][9]
-
Protocol: Structural Confirmation by ATR-FTIR
Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid, non-destructive technique for confirming the chemical structure.[10]
-
Analysis: Place a small piece of the solid polymer directly on the ATR crystal and apply pressure.
-
Data Interpretation: Collect the infrared spectrum. The presence of strong absorption bands in the 1000-1400 cm⁻¹ region is characteristic of C-F stretching vibrations, confirming the fluorinated nature of the polymer.[10][11] Other bands corresponding to C-H bonds will also be present.
Expected Results & Data Interpretation
The successful terpolymerization of PFP with VDF and a third monomer like HFP should yield an amorphous fluoroelastomer.
| Property | Expected Outcome | Significance |
| Physical State | Solid, rubbery material | Confirms elastomeric nature |
| Composition (¹⁹F NMR) | Presence of signals for all three monomers | Confirms successful terpolymerization |
| Glass Transition (DSC) | A single Tg, typically between -50 °C and 0 °C | Indicates an amorphous, single-phase material. A low Tg is critical for low-temperature sealing applications.[3][4] |
| Thermal Stability (TGA) | Onset of decomposition > 350 °C in N₂ | Demonstrates the high thermal stability characteristic of fluoroelastomers.[12] |
A successful synthesis will produce a terpolymer whose ¹⁹F NMR spectrum clearly shows the incorporation of PFP. The DSC thermogram will show a distinct glass transition without a melting endotherm, confirming an amorphous structure essential for elastomeric properties. The TGA will confirm that the material has the high thermal stability expected of a fluoroelastomer.
References
- DuPont Dow Elastomers L.L.C. (2006). EMULSION POLYMERIZATION PROCESS FOR PRODUCING FLUOROELASTOMERS - Patent 1325036.
-
Thangadurai, D., Nandhakumar, M., & Thomas, S. (2022). Manufacturing and Properties of Fluoroelastomer-Based Additives. Synthesis of Polymers. Available at: [Link]
-
Boschet, F., Kostov, G., Raynova, H., & Améduri, B. (2023). Are (Co)Polymers of this compound Possible? Molecules, 28(12), 4618. Available at: [Link]
-
Boschet, F., Kostov, G., Raynova, H., & Améduri, B. (2023). Are (Co)Polymers of this compound Possible? PubMed, 28(12), 4618. Available at: [Link]
- Google Patents. (2004). JP2004510850A - Emulsion polymerization method for producing fluoroelastomer.
-
Boschet, F., Kostov, G., Raynova, H., & Améduri, B. (2023). Are (Co)Polymers of this compound Possible? PMC - NIH. Available at: [Link]
-
Boschet, F., Kostov, G., Raynova, H., & Améduri, B. (2023). Are (Co)Polymers of this compound Possible? ResearchGate. Available at: [Link]
- Ameduri, B., Boutevin, B., & Kostov, G. (2001). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science, 26(1), 105-187.
-
ResearchGate. (2025). Monomer reactivity ratios and polymerization temperatures from the.... Available at: [Link]
-
AGC Chemicals Americas. (2025). Fluoroelastomer Rubbers Produce Superior and Environmentally-Safe Seals When Bonded with Waterborne Adhesives. Available at: [Link]
-
Hlongwane, C., & Luyt, A. S. (2025). Characterization of fluoroelastomers by various analytical techniques including pyrolysis gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]
- Gelin, M., & Ameduri, B. (2002). Fluorinated block copolymers containing poly(vinylidene fluoride) or poly(vinylidene fluoride‐co‐hexafluoropropylene) blocks from perfluoropolyethers: Synthesis and thermal properties. Journal of Polymer Science Part A: Polymer Chemistry, 41(1), 160–171.
-
Luyt, A. S., & Hlongwane, C. (2009). Techniques for the Characterization of Fluoroelastomers. ResearchGate. Available at: [Link]
-
AGC Chemicals Americas. (n.d.). Modification of Fluoroelastomers Based on TFE-P Copolymer. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Fluorinated Telomers Containing Vinylidene Fluoride and Hexafluoropropene from 1,6-Diiodoperfluorohexane. Available at: [Link]
- Dixon, S., Rexford, D. R., & Rugg, J. S. (1957). Vinylidene Fluoride – Hexafluoropropylene Copolymer. Industrial & Engineering Chemistry, 49(10), 1687–1690.
-
de Sousa, F. D. B., de Oliveira, T. A., & de Sousa, A. R. (2024). Characterization of fluoroelastomers compounds by ATR-FTIR. R Discovery. Available at: [Link]
-
ResearchGate. (n.d.). Reactivity Ratios of Chlorotrifluoroethylene, CTFE (r A ) and Different Comonomers (r B ) in Radical Copolymerization. Available at: [Link]
- Register, R. A., et al. (2022).
-
de Sousa, F. D. B., et al. (2022). Characterization of fluoroelastomers compounds by ATR-FTIR. ResearchGate. Available at: [Link]
Sources
- 1. EMULSION POLYMERIZATION PROCESS FOR PRODUCING FLUOROELASTOMERS - Patent 1325036 [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Are (Co)Polymers of this compound Possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Are (Co)Polymers of this compound Possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agcchem.com [agcchem.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1,1,3,3,3-Pentafluoropropene in Fluoropolymer Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Emerging Role of 1,1,3,3,3-Pentafluoropropene in Advanced Fluoropolymers
This compound (PFP), also known as HFO-1225zc, is a partially fluorinated olefin that has garnered significant interest as a monomer for the synthesis of novel fluoropolymers. While it does not readily homopolymerize, PFP can be effectively copolymerized and terpolymerized with a variety of other fluorinated and non-fluorinated monomers to produce a range of fluoroplastics and fluoroelastomers.[1][2] The incorporation of PFP into polymer chains allows for the fine-tuning of material properties, including thermal stability, chemical resistance, and glass transition temperature, making these materials highly attractive for specialized applications in the pharmaceutical and medical device industries.
This document provides a comprehensive guide to the use of PFP in fluoropolymer synthesis, including detailed protocols for its copolymerization with vinylidene fluoride (VDF), characterization of the resulting polymers, and an overview of their potential applications in drug development and related fields.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value |
| Molecular Formula | C₃HF₅ |
| Molecular Weight | 132.03 g/mol |
| Boiling Point | -15 °C |
| Appearance | Colorless gas |
Polymerization of this compound: A Focus on Copolymerization
PFP's reluctance to homopolymerize necessitates its use in copolymerization and terpolymerization reactions.[1][2] The most common and effective comonomer for PFP is vinylidene fluoride (VDF), which enables the synthesis of a range of materials from amorphous fluoroelastomers to semi-crystalline fluorothermoplastics.[1]
The radical polymerization of PFP and VDF can be initiated by organic peroxides. The resulting poly(PFP-co-VDF) copolymers exhibit a microstructure that includes both regular head-to-tail VDF additions and some reverse additions.[3]
Diagram of PFP-VDF Copolymerization Workflow
Caption: Workflow for the synthesis and characterization of poly(PFP-co-VDF).
Detailed Protocol: Synthesis of a Poly(PFP-co-VDF) Fluoroelastomer
This protocol describes the synthesis of a PFP-VDF copolymer via radical polymerization. The conditions are illustrative and can be modified to target different molecular weights and compositions.
Materials:
-
This compound (PFP)
-
Vinylidene fluoride (VDF)
-
Trigonox® 101 (2,5-Bis(tert-butylperoxy)-2,5-dimethylhexane)
-
1,1,1,3,3-Pentafluoropropane (as solvent)
-
Methanol (for precipitation)
-
High-pressure stainless steel reactor equipped with a magnetic stirrer, pressure gauge, and thermocouple.
Procedure:
-
Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with nitrogen to remove any oxygen.
-
Charging the Reactor:
-
The fluorinated solvent (1,1,1,3,3-pentafluoropropane) is added to the reactor.
-
The initiator, Trigonox® 101, is dissolved in a small amount of the solvent and added to the reactor.
-
The reactor is sealed and cooled to a low temperature (e.g., -20 °C) to facilitate the addition of the gaseous monomers.
-
A predetermined amount of PFP and VDF is condensed into the reactor. The molar ratio of the monomers will influence the final properties of the copolymer. For a fluoroelastomer, a higher PFP content is generally desired.
-
-
Polymerization:
-
The reactor is heated to the desired reaction temperature (typically between 70-120 °C). The temperature is maintained using a heating mantle and a temperature controller.
-
The reaction mixture is stirred continuously to ensure homogeneity.
-
The pressure inside the reactor is monitored throughout the reaction.
-
The polymerization is allowed to proceed for a set period (e.g., 8-24 hours), depending on the desired conversion.
-
-
Reaction Quenching and Product Isolation:
-
After the desired reaction time, the reactor is cooled to room temperature.
-
Any unreacted monomers are carefully vented.
-
The resulting polymer solution is slowly poured into a stirred excess of a non-solvent, such as methanol, to precipitate the copolymer.
-
The precipitated polymer is collected by filtration.
-
-
Purification:
-
The collected polymer is redissolved in a suitable solvent (e.g., acetone or tetrahydrofuran) and reprecipitated in the non-solvent to remove any residual monomers and initiator by-products.
-
This dissolution-precipitation cycle is repeated 2-3 times to ensure high purity.
-
-
Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Characterization of PFP-based Fluoropolymers
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: This is the most informative technique for characterizing PFP-containing copolymers. Specific chemical shifts will confirm the incorporation of both PFP and VDF monomers into the polymer chain. The integration of the signals can be used to determine the copolymer composition. While specific shifts for poly(PFP-co-VDF) are not extensively published, based on similar structures, one would expect signals corresponding to the CF₃ and CF₂ groups of the PFP unit and the CF₂ groups of the VDF unit. For example, in poly(VDF-co-HFP), signals for VDF units appear around -91 ppm, with head-to-head additions appearing at -113 and -116 ppm.[4] HFP signals appear at -70, -75, -120, and -185 ppm.[4] Similar distinct regions would be expected for PFP-VDF copolymers.
-
¹H NMR: This technique can be used to analyze the CH groups in the polymer backbone, providing complementary structural information.
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized copolymer. This information is crucial for understanding the mechanical properties of the material.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the copolymer. For amorphous fluoroelastomers based on PFP, Tg values can range from -56 °C to +59 °C.[1][2]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. PFP-based fluoropolymers generally exhibit good thermal stability, with decomposition temperatures often exceeding 300 °C.
| Parameter | Technique | Expected Outcome for Poly(PFP-co-VDF) |
| Copolymer Composition | ¹⁹F NMR | Distinct signals for PFP and VDF units, allowing for quantification. |
| Molecular Weight & PDI | GPC | Provides information on chain length and distribution. |
| Glass Transition Temp. (Tg) | DSC | Typically in the range of -56 °C to +59 °C.[1][2] |
| Thermal Stability | TGA | High decomposition temperature, indicating good thermal stability. |
Applications in Drug Development and Medical Fields
The unique properties of PFP-based fluoropolymers make them promising candidates for various applications in the pharmaceutical and medical sectors.
Diagram of Potential Applications
Caption: Potential applications of PFP-based polymers in the life sciences.
Controlled Drug Release Systems
The tunable properties and biocompatibility of fluoropolymers make them suitable for controlled drug delivery applications.[5][6][7][8] PFP-based elastomers could be formulated into matrices for the sustained release of therapeutic agents. Their chemical inertness would protect the drug from degradation, while their physical properties could be tailored to control the diffusion rate of the drug from the matrix.
Medical Device Coatings
Fluoropolymer coatings are widely used for medical devices due to their lubricity, biocompatibility, and chemical resistance.[9] PFP-based copolymers could be applied as coatings on devices such as catheters, guidewires, and implantable electronics to improve their performance and biocompatibility.[10] These coatings can reduce friction, prevent biofouling, and protect the device from the corrosive environment of the body.
Implantable Medical Devices
The excellent chemical and thermal stability of fluoropolymers makes them suitable for use in long-term implantable devices.[10][11] PFP-based elastomers could be used as flexible components in implants, while more rigid PFP-based fluoroplastics could be used for structural components. Their resistance to degradation in the body is a key advantage for such applications.
Safety and Handling of this compound
PFP is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment.
Conclusion
This compound is a versatile monomer that opens up new possibilities in the design of advanced fluoropolymers. Through copolymerization with monomers such as VDF, a wide range of materials with tailored properties can be synthesized. These materials show great promise for applications in drug development, medical devices, and pharmaceutical manufacturing, where their unique combination of chemical inertness, thermal stability, and tunable physical properties can be leveraged to meet demanding performance requirements. The protocols and information provided in this document serve as a starting point for researchers looking to explore the potential of PFP in their own work.
References
-
Boschet, F., Kostov, G., Raynova, H., & Améduri, B. (2023). Are (Co)Polymers of this compound Possible? Molecules, 28(12), 4618. [Link]
-
ResearchGate. (n.d.). ¹⁹F NMR spectrum of poly(PFP-co-VDF) copolymers (recorded in acetone-d6) (Run No 1, Table 1). Retrieved from [Link]
-
ResearchGate. (n.d.). Radical terpolymerization of PFP with VDF and HFP. Retrieved from [Link]
-
Precision Coating Company, LLC. (n.d.). FEP, PFA, & PTFE Medical Coatings. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Backbone Structures in Poly(vinylidene fluoride-co-hexafluoropropylene) Copolymers by Multidimensional 19F NMR Spectroscopy. Retrieved from [Link]
-
Boschet, F., Kostov, G., Raynova, H., & Améduri, B. (2023). Are (Co)Polymers of this compound Possible? PubMed. [Link]
- Google Patents. (n.d.). US20110112629A1 - Implantable medical devices with fluorinated polymer coatings, and methods of coating thereof.
-
Pelseal Technologies. (n.d.). Fluoroelastomer Benefits. Retrieved from [Link]
-
Elsevier. (2000). Fluorine-19 NMR investigation of poly(trifluoroethylene). Polymer, 41(16), 6241-6248. [Link]
-
PubMed. (2006). Fluorine-19 solid state NMR study of vinylidenefluoride polymers using selective relaxation filters. Solid State Nuclear Magnetic Resonance, 30(2), 114-123. [Link]
-
Al-shammari, A. M., Abdullah, A. M., Al-Sammarraie, A. M., & Al-shirifi, A. N. (2022). Recent Advancements in Materials and Coatings for Biomedical Implants. Journal of Functional Biomaterials, 13(4), 180. [Link]
-
University of St Andrews Research Portal. (n.d.). Fluorine-19 solid state NMR study of vinylidenefluoride polymers using selective relaxation filters. Retrieved from [Link]
-
Precision Associates, Inc. (n.d.). Medical Grade Fluoroelastomer Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Photomediated Controlled Radical Polymerization and Block Copolymerization of Vinylidene Fluoride. Retrieved from [Link]
-
Iannitelli, A., et al. (2022). Polymer-Based Systems for Controlled Release and Targeting of Drugs. Pharmaceutics, 14(11), 2379. [Link]
-
ResearchGate. (n.d.). Radical Homopolymerization of Vinylidene Fluoride Initiated bytert-Butyl Peroxypivalate. Investigation of the Microstructure by19F and1H NMR Spectroscopies and Mechanisms. Retrieved from [Link]
-
IIP Series. (n.d.). POLYMERS IN CONTROLLED RELEASE DRUG DELIVERY SYSTEMS: AN EXPLORATION OF PROPERTIES, AND APPLICATIONS. Retrieved from [Link]
-
Semantic Scholar. (2021). Cobalt-Mediated Radical Copolymerization of Vinylidene Fluoride and 2,3,3,3-Trifluoroprop-1-ene. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2019). Polymers used in the Designing of Controlled Drug Delivery System. 12(9), 4583-4588. [Link]
-
HAL Open Science. (2010). From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers. Retrieved from [Link]
- Google Patents. (n.d.). WO2010005757A1 - Vinylidene fluoride / 2,3,3,3-tetrafluoropropene copolymers.
-
PubMed. (1997). Purification and Characterization of Phosphoribosylpyrophosphate Synthetase from Rubber Tree Latex. Plant Physiology, 115(2), 847-852. [Link]
- Google Patents. (n.d.). EP1440985A1 - Process for preparing vinylidenefluoride polymers.
-
YouTube. (2024, April 16). Polymer Chemistry: Understanding Radical Polymerization. Retrieved from [Link]
-
ManTech Publications. (2025). Role of Polymers in Controlled Drug Release Formulations: A Pharmaceutical Perspective. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(1), 48-59. [Link]
-
SlideShare. (n.d.). Application Of Polymer In Controlled Release Formulation. Retrieved from [Link]
Sources
- 1. Are (Co)Polymers of this compound Possible? | MDPI [mdpi.com]
- 2. Are (Co)Polymers of this compound Possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polymer-Based Systems for Controlled Release and Targeting of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. Application Of Polymer In Controlled Release Formulation | PPTX [slideshare.net]
- 9. precisioncoating.com [precisioncoating.com]
- 10. US20110112629A1 - Implantable medical devices with fluorinated polymer coatings, and methods of coating thereof - Google Patents [patents.google.com]
- 11. Recent Advancements in Materials and Coatings for Biomedical Implants - PMC [pmc.ncbi.nlm.nih.gov]
1,1,3,3,3-Pentafluoropropene as a precursor for hydrofluoroolefin (HFO) refrigerants
Application Notes & Protocols
Topic: 1,1,3,3,3-Pentafluoropropene as a Precursor for Hydrofluoroolefin (HFO) Refrigerants
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Pentafluoropropene in Next-Generation Refrigerants
The global imperative to phase out hydrofluorocarbons (HFCs) due to their high Global Warming Potential (GWP) has catalyzed significant research into environmentally benign alternatives. Hydrofluoroolefins (HFOs) have emerged as the leading fourth-generation refrigerants, offering near-zero Ozone Depletion Potential (ODP) and very low GWP. Within the HFO synthesis landscape, 1,2,3,3,3-pentafluoropropene (HFO-1225ye) stands out as a critical intermediate, particularly in the production of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a leading replacement for HFC-134a in automotive air conditioning.[1]
It is important to note that while the topic specifies this compound (HFO-1225zc), the predominant and industrially significant precursor for the synthesis pathway described herein is its isomer, 1,2,3,3,3-pentafluoropropene (HFO-1225ye) . This guide will focus on the scientifically and industrially established role of HFO-1225ye as a precursor. This compound exists as a mixture of (E) and (Z)-isomers, both of which can be utilized in the synthesis of next-generation HFOs.[2]
This document provides a detailed technical guide on the conversion of HFO-1225ye to HFO-1234yf, outlining the core chemical transformations, providing detailed experimental protocols, and explaining the rationale behind the process parameters. The synthesis is a two-step process involving:
-
Catalytic Hydrogenation: The saturation of the double bond in HFO-1225ye to produce 1,1,1,2,3-pentafluoropropane (HFC-245eb).
-
Catalytic Dehydrofluorination: The elimination of hydrogen fluoride (HF) from HFC-245eb to form the target molecule, HFO-1234yf.
Synthesis Pathway Overview: From HFO-1225ye to HFO-1234yf
The conversion of HFO-1225ye to HFO-1234yf is an elegant and efficient process that leverages well-understood principles of heterogeneous catalysis. The overall transformation can be visualized as follows:
Caption: Overall workflow for the synthesis of HFO-1234yf from HFO-1225ye.
Part 1: Catalytic Hydrogenation of HFO-1225ye to HFC-245eb
Scientific Rationale
The first step involves the selective hydrogenation of the carbon-carbon double bond in HFO-1225ye. This is a classic example of an addition reaction.
-
Choice of Catalyst: Palladium supported on a high-surface-area material like activated carbon (Pd/C) or alumina (Pd/Al2O3) is the catalyst of choice for this transformation.[2][3] Palladium has a high affinity for adsorbing both hydrogen and the olefin onto its surface, bringing them into close proximity and lowering the activation energy for the reaction. The support material ensures maximal dispersion of the palladium nanoparticles, maximizing the number of active sites available for catalysis.
-
Reaction Conditions: The reaction is typically performed in the gas phase in a continuous flow system. This allows for excellent control over reaction parameters such as temperature and contact time, and facilitates industrial-scale production. The temperature is a critical parameter; it must be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions like hydrodefluorination (the cleavage of C-F bonds).
Experimental Protocol: Gas-Phase Hydrogenation
This protocol describes a representative lab-scale, continuous-flow gas-phase hydrogenation process.
1. Materials and Equipment:
-
Reactants: 1,2,3,3,3-Pentafluoropropene (HFO-1225ye), Hydrogen (H2, high purity).
-
Catalyst: 0.5% Palladium on activated carbon (Pd/C) or alumina (Pd/Al2O3) pellets.
-
Reactor: Fixed-bed tubular reactor (e.g., stainless steel or Inconel, 1-inch outer diameter).
-
Ancillary Equipment: Mass flow controllers for gases, tube furnace with temperature controller, condenser, cold trap, and gas chromatograph (GC) for online or offline analysis.
2. Catalyst Activation and Reactor Setup:
-
Load the tubular reactor with a known quantity of the Pd/C catalyst, securing it with quartz wool plugs.
-
Place the reactor in the tube furnace and connect the gas lines.
-
Purge the system with an inert gas (e.g., Nitrogen, N2) at a flow rate of 100 mL/min while heating the furnace to 200°C for 2 hours to remove any adsorbed moisture.
-
Cool the reactor to the desired reaction temperature under the N2 flow.
3. Reaction Execution:
-
Set the furnace temperature to the desired reaction temperature, typically in the range of 125°C to 350°C.[2]
-
Discontinue the N2 flow and introduce H2 and HFO-1225ye into the reactor using the mass flow controllers.
-
The molar ratio of H2 to HFO-1225ye should be maintained between 1:1 and 5:1. A slight excess of hydrogen is often used to ensure complete conversion of the olefin.[2]
-
Adjust the total gas flow rate to achieve a contact time of 10 to 120 seconds.[2] The reaction is typically run at or slightly above atmospheric pressure.
-
The effluent gas from the reactor is passed through a condenser and a cold trap (e.g., cooled with dry ice/acetone) to collect the crude HFC-245eb product.
-
Non-condensable gases can be vented or analyzed.
4. Product Analysis and Purification:
-
Analyze the crude product by GC to determine the conversion of HFO-1225ye and the selectivity to HFC-245eb.
-
The primary product, 1,1,1,2,3-pentafluoropropane (HFC-245eb), can be purified by distillation to remove any unreacted starting material or byproducts.
Part 2: Catalytic Dehydrofluorination of HFC-245eb to HFO-1234yf
Scientific Rationale
The second step is an elimination reaction where a molecule of hydrogen fluoride is removed from HFC-245eb to form the desired double bond in HFO-1234yf.
-
Choice of Catalyst: Chromium(III) oxide (Cr2O3) is a highly effective and widely used catalyst for this dehydrofluorination.[4] During the reaction, the surface of the Cr2O3 is partially fluorinated by the HF that is generated, forming a chromium oxyfluoride species. This in-situ modification is believed to create the active Lewis acid sites that facilitate the C-F and C-H bond cleavage necessary for HF elimination.[4]
-
Reaction Conditions: This reaction is also performed in the gas phase at elevated temperatures. The temperature must be carefully controlled to promote the elimination reaction while minimizing potential side reactions, such as coking (deposition of carbonaceous material on the catalyst surface), which can lead to deactivation.
Experimental Protocol: Gas-Phase Dehydrofluorination
This protocol outlines a typical lab-scale procedure for the dehydrofluorination of HFC-245eb.
1. Materials and Equipment:
-
Reactant: 1,1,1,2,3-Pentafluoropropane (HFC-245eb).
-
Catalyst: High-surface-area Chromium(III) oxide (Cr2O3), typically in pellet or extrudate form.
-
Reactor and Ancillary Equipment: As described in the hydrogenation protocol. An acid scrubber (e.g., a packed column with a dilute KOH solution) should be placed after the cold trap to neutralize the corrosive HF byproduct.
2. Catalyst Activation and Reactor Setup:
-
Load the tubular reactor with the Cr2O3 catalyst.
-
Place the reactor in the tube furnace and connect the gas lines.
-
Activate the catalyst by heating it under a flow of N2 (e.g., 100 mL/min) to a temperature of 300-400°C for several hours. This step ensures the catalyst is dry and in a stable state before the reaction.
-
Cool the reactor to the desired reaction temperature under the N2 flow.
3. Reaction Execution:
-
Set the furnace temperature to the desired reaction temperature, typically between 300°C and 450°C.[3]
-
Discontinue the N2 flow and introduce the gaseous HFC-245eb into the reactor. An inert carrier gas (e.g., N2) can be co-fed to control the partial pressure of the reactant and the contact time.
-
Adjust the flow rates to achieve a contact time of approximately 10 to 120 seconds.[3] The reaction is typically conducted at atmospheric pressure.
-
The reactor effluent, containing HFO-1234yf, unreacted HFC-245eb, and the HF byproduct, is passed through the condenser and cold trap system to collect the organic components.
-
The remaining gases, primarily HF and the carrier gas, are then passed through the acid scrubber.
4. Product Analysis and Purification:
-
Analyze the collected crude product by GC to determine the conversion of HFC-245eb and the selectivity to HFO-1234yf.
-
The crude product can be washed with a dilute base solution to remove any dissolved HF, followed by drying and purification by distillation to obtain high-purity HFO-1234yf.
Data Summary and Expected Outcomes
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of HFO-1234yf from HFO-1225ye. Note that yields and selectivities can vary significantly based on the specific catalyst preparation and reaction conditions.
| Parameter | Step 1: Hydrogenation | Step 2: Dehydrofluorination |
| Reaction Type | Gas-Phase Catalytic Hydrogenation | Gas-Phase Catalytic Dehydrofluorination |
| Catalyst | 0.5% Pd/Al2O3 or Pd/C | High-Surface-Area Cr2O3 |
| Temperature | 125 - 350 °C[2] | 300 - 450 °C[3] |
| Pressure | Atmospheric to Superatmospheric | Atmospheric[3] |
| Key Reactants | HFO-1225ye, H2 | HFC-245eb |
| Primary Product | HFC-245eb | HFO-1234yf |
| Expected Conversion | > 95% | 50 - 80% |
| Expected Selectivity | > 98% | > 80%[5] |
Process Validation and Quality Control
A self-validating protocol relies on in-process monitoring to ensure the reaction is proceeding as expected.
-
Gas Chromatography (GC): Regular analysis of the reactor effluent is critical. A GC equipped with a suitable column (e.g., a PLOT Q or a fluorinated stationary phase) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) should be used to monitor:
-
The disappearance of the starting material (HFO-1225ye or HFC-245eb).
-
The appearance of the desired product (HFC-245eb or HFO-1234yf).
-
The formation of any significant byproducts.
-
-
Temperature and Pressure Monitoring: Continuous monitoring of the reactor temperature and pressure is essential to ensure stable and safe operation.
-
Catalyst Characterization: For process development and troubleshooting, characterization of the fresh and spent catalyst using techniques like X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and surface area analysis (BET) can provide valuable insights into the catalyst's state and performance.
Logical Relationship Diagram
The logical flow of the synthesis and the key decision points are illustrated below.
Caption: Logical workflow for HFO-1234yf synthesis with in-process controls.
References
- U.S. Patent No. 10,392,545 B2 (2019). 1,2,3,3,3-pentafluoropropene production processes.
-
Shan, S., et al. (2017). Catalytic dehydrofluorination of 1,1,1,2,3-pentafluoropropane (HFC-245eb) to 2,3,3,3-tetrafluoropropene (HFO-1234yf) using in-situ fluorinated chromium oxyfluoride catalyst. Catalysis Today, 293-294, 42-48. [Link]
-
Patent Publication No. 20220055973 (2022). Method for purifying 1,1,1,2,3-pentafluoropropane and use thereof for obtaining high-purity 2,3,3,3-tetrafluoropropene. Patexia. [Link]
-
Wang, C., et al. (2016). Solution Combustion Synthesis of Cr2O3 Nanoparticles and the Catalytic Performance for Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane to 1,3,3,3-Tetrafluoropropene. Nanomaterials, 6(8), 146. [Link]
- U.S. Patent No. 7,872,161 B2 (2011). Process for producing 2,3,3,3-tetrafluoropropene.
-
Wikipedia. (2025). 1,2,3,3,3-Pentafluoropropene. [Link]
-
Kervarec, M. C., et al. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. Beilstein Journal of Organic Chemistry, 16, 2623–2635. [Link]
-
PubChem. (n.d.). 1,1,1,2,3-Pentafluoropropane. National Center for Biotechnology Information. [Link]
-
AIChE. (n.d.). (583bd) Dehydrofluorination of 1,1,1,2,3,3-Hexafluoropropane to 1,2,3,3,3-Pentafluoropropene for the Production of a Refrigerant 2,3,3,3-Tetrafluoropropene. AIChE Proceedings. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US10392545B2 - 1,2,3,3,3-pentafluoropropene production processes - Google Patents [patents.google.com]
- 3. US7872161B2 - Process for producing 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Solution Combustion Synthesis of Cr2O3 Nanoparticles and the Catalytic Performance for Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane to 1,3,3,3-Tetrafluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plasma Etching with 1,1,3,3,3-Pentafluoropropene in Semiconductor Manufacturing
Introduction: A Sustainable Approach to Semiconductor Fabrication
The semiconductor industry is at a critical juncture, balancing the demand for ever-smaller and more complex integrated circuits with the growing imperative for environmental responsibility. Plasma etching, a cornerstone of modern microfabrication, has traditionally relied on perfluorocarbons (PFCs) and hydrofluorocarbons (HFCs) with high global warming potentials (GWPs).[1] In response to global initiatives to phase down these substances, the search for effective, low-GWP alternatives is paramount.[2]
1,1,3,3,3-Pentafluoropropene, a hydrofluoroolefin (HFO) commercially known as HFO-1234ze, has emerged as a promising candidate for next-generation plasma etching processes. With a GWP of less than 1, it offers a significant environmental advantage over legacy gases such as C4F8 and CHF3.[3][4] These application notes provide a comprehensive technical guide for researchers and process engineers on the utilization of HFO-1234ze for the plasma etching of key semiconductor materials: silicon (Si), silicon dioxide (SiO₂), and silicon nitride (Si₃N₄). The protocols and data presented herein are synthesized from extensive research and analysis of analogous hydrofluoroolefin chemistries, offering a robust starting point for process development and optimization.
Core Principles and Advantages of HFO-1234ze Plasma Etching
The efficacy of HFO-1234ze in plasma etching stems from its unique molecular structure. The presence of a double bond makes it more susceptible to dissociation in a plasma environment, leading to the generation of a rich variety of reactive species. This characteristic can be leveraged to achieve high etch rates and selectivities. The hydrogen content in HFO-1234ze also plays a crucial role in the etching mechanism, particularly in achieving high selectivity between silicon nitride and silicon dioxide.[5][6]
Key Advantages:
-
Low Environmental Impact: HFO-1234ze has a very low GWP, contributing minimally to greenhouse gas emissions.[4]
-
High Etching Efficiency: The double bond in its structure facilitates the generation of a high flux of reactive fluorine and fluorocarbon radicals, potentially leading to higher etch rates compared to some saturated fluorocarbons.
-
Tunable Selectivity: The presence of hydrogen allows for the formation of hydrofluorocarbon polymer films, which can be controlled to achieve high etch selectivity between different materials.[5][6]
-
Anisotropic Etching Profiles: Like traditional fluorocarbon plasmas, HFO-1234ze can be used to achieve anisotropic etching, which is critical for creating high-aspect-ratio features in advanced semiconductor devices.
Safety Protocols for Handling this compound
As with all compressed gases used in semiconductor manufacturing, stringent safety protocols must be followed when handling HFO-1234ze.
Personal Protective Equipment (PPE):
-
Wear safety glasses with side shields or goggles.
-
Use chemical-resistant gloves.
-
In case of a leak or emergency, a self-contained breathing apparatus (SCBA) should be used.
Handling and Storage:
-
Store cylinders in a well-ventilated area, away from heat and direct sunlight.
-
Ensure cylinders are properly secured to prevent falling.
-
Use a proper regulator for gas delivery.
-
In case of a leak, evacuate the area and ensure it is well-ventilated before re-entry. Leaking gas fires should not be extinguished unless the leak can be stopped safely.[5]
Plasma Etching Applications and Protocols
The following sections provide detailed starting protocols for the plasma etching of silicon, silicon dioxide, and silicon nitride using HFO-1234ze. These protocols are designed for a standard inductively coupled plasma (ICP) or reactive ion etching (RIE) system.[7] It is crucial to note that these are starting points, and process optimization will be necessary to achieve the desired results for specific applications and equipment.
Plasma Etching of Silicon Dioxide (SiO₂)
HFO-1234ze is a highly effective etchant for silicon dioxide, often exhibiting higher etch rates and better selectivity to underlying materials compared to some legacy HFC gases. The etching mechanism involves the interaction of fluorocarbon radicals with the SiO₂ surface, leading to the formation of volatile products like SiF₄, CO, and CO₂.[8]
Experimental Protocol: SiO₂ Etching
-
Substrate Preparation: Ensure the silicon wafer with a thermally grown or deposited SiO₂ layer is clean and free of organic residues.
-
Chamber Conditioning: Prior to etching, run a chamber cleaning process with an oxygen plasma to remove any residual fluorocarbon polymers from previous runs.
-
Gas Stabilization: Introduce HFO-1234ze and any additive gases (e.g., Ar, O₂) into the chamber and allow the pressure to stabilize.
-
Plasma Ignition and Etching: Ignite the plasma and etch for the desired time.
-
Post-Etch Cleaning: After etching, an in-situ or ex-situ oxygen plasma clean can be used to remove any remaining fluorocarbon residue from the wafer surface.
Starting Process Parameters for SiO₂ Etching:
| Parameter | Range | Rationale |
| HFO-1234ze Flow Rate | 10 - 50 sccm | Primary source of etchant species. Higher flow can increase etch rate but may affect uniformity. |
| Argon (Ar) Flow Rate | 20 - 100 sccm | Enhances plasma stability and provides a physical sputtering component to the etch. |
| Oxygen (O₂) Flow Rate | 2 - 10 sccm | Can increase the F radical concentration, boosting the etch rate. However, excessive O₂ can reduce selectivity to the underlying silicon. |
| ICP Power | 300 - 1000 W | Controls the plasma density and the generation of reactive species. Higher power generally increases the etch rate. |
| Bias Power (RIE) | 50 - 200 W | Controls the ion energy bombarding the wafer surface, influencing anisotropy and etch rate. |
| Chamber Pressure | 5 - 20 mTorr | Affects the mean free path of reactive species and ion directionality. Lower pressure generally leads to more anisotropic etching. |
| Substrate Temperature | 10 - 40 °C | Can influence the volatility of etch byproducts and the deposition of polymer films. |
Logical Flow of SiO₂ Plasma Etching Process
Caption: Workflow for SiO₂ plasma etching using HFO-1234ze.
Plasma Etching of Silicon Nitride (Si₃N₄)
The etching of silicon nitride with high selectivity to silicon dioxide is a critical step in many semiconductor manufacturing processes, such as the formation of gate sidewall spacers.[9] The hydrogen in HFO-1234ze is advantageous for Si₃N₄ etching, as it can react with the nitrogen in the film to form volatile species like HCN, thereby enhancing the etch rate of Si₃N₄ relative to SiO₂.[5][6]
Experimental Protocol: Si₃N₄ Etching
-
Substrate Preparation: Use a silicon wafer with a deposited Si₃N₄ film. Ensure the surface is clean.
-
Chamber Conditioning: A pre-etch chamber clean with oxygen plasma is recommended.
-
Gas Stabilization: Introduce the HFO-1234ze and any additive gases into the chamber.
-
Plasma Ignition and Etching: Ignite the plasma and perform the etch.
-
Post-Etch Cleaning: An oxygen plasma clean can be used to remove any residual polymer.
Starting Process Parameters for Si₃N₄ Etching:
| Parameter | Range | Rationale |
| HFO-1234ze Flow Rate | 20 - 60 sccm | Provides the necessary fluorocarbon and hydrogen species. |
| Oxygen (O₂) Flow Rate | 5 - 15 sccm | Can enhance the removal of nitrogen from the Si₃N₄ surface. |
| Nitrogen (N₂) or Hydrogen (H₂) Flow Rate | 5 - 20 sccm | Can be added to further tune the selectivity. H₂ can enhance the removal of nitrogen, while N₂ can sometimes increase the nitride etch rate.[9] |
| ICP Power | 400 - 1200 W | Higher power increases the dissociation of HFO-1234ze and the density of reactive species. |
| Bias Power (RIE) | 30 - 150 W | Lower bias power is generally preferred to minimize physical sputtering of the underlying SiO₂ and enhance chemical etching selectivity. |
| Chamber Pressure | 10 - 40 mTorr | Higher pressure can promote the formation of a passivating polymer layer on SiO₂, increasing the Si₃N₄:SiO₂ selectivity. |
| Substrate Temperature | 20 - 60 °C | Can influence the surface reactions and polymer deposition. |
Simplified Reaction Pathway for Selective Si₃N₄ Etching
Caption: Mechanism for selective Si₃N₄ etching over SiO₂.
Plasma Etching of Silicon (Si)
While HFO-1234ze is primarily considered for dielectric etching, it can also be used to etch silicon. The process typically involves a higher degree of physical sputtering in addition to chemical etching. Controlling the balance between etching and polymer deposition is key to achieving the desired profile.
Experimental Protocol: Si Etching
-
Substrate Preparation: Use a silicon wafer with a suitable hard mask (e.g., SiO₂) patterned on the surface.
-
Chamber Conditioning: Ensure the chamber is clean.
-
Gas Stabilization: Introduce HFO-1234ze and additive gases.
-
Plasma Ignition and Etching: Ignite the plasma and etch.
-
Post-Etch Cleaning: A standard cleaning procedure to remove any fluorocarbon residue is recommended.
Starting Process Parameters for Si Etching:
| Parameter | Range | Rationale |
| HFO-1234ze Flow Rate | 10 - 40 sccm | Source of fluorine radicals for chemical etching. |
| SF₆ or CF₄ Flow Rate | 5 - 20 sccm | Can be added to increase the fluorine concentration and enhance the silicon etch rate. |
| Oxygen (O₂) Flow Rate | 2 - 5 sccm | A small amount can help to passivate the sidewalls for anisotropic etching, but too much can reduce the etch rate. |
| ICP Power | 500 - 1500 W | High power is often used to achieve high etch rates. |
| Bias Power (RIE) | 100 - 300 W | Higher bias power is typically required for anisotropic silicon etching to enhance the vertical removal of material. |
| Chamber Pressure | 2 - 10 mTorr | Low pressure is preferred for anisotropic etching of silicon. |
| Substrate Temperature | -10 to 20 °C | Cryogenic temperatures can be used to control sidewall passivation and achieve highly anisotropic profiles. |
Comparative Data and Performance Metrics
The following table provides a comparative overview of the expected performance of HFO-1234ze against a conventional high-GWP etching gas, C₄F₈, for SiO₂ etching. The data is synthesized from studies on HFOs and related fluorocarbons.
Table 1: Comparative Performance for SiO₂ Etching
| Parameter | HFO-1234ze (Expected) | C₄F₈ (Typical) |
| Global Warming Potential (100-year) | < 1 | ~10,300 |
| Relative Etch Rate | High | Moderate to High |
| Selectivity to Si | > 10:1 | 5:1 - 15:1 |
| Selectivity to Si₃N₄ | > 5:1 | 3:1 - 10:1 |
| Polymerization Tendency | Moderate | High |
Conclusion and Future Outlook
This compound (HFO-1234ze) presents a compelling, environmentally friendly alternative to traditional high-GWP gases in semiconductor plasma etching. Its unique chemical properties allow for efficient and selective etching of key materials like silicon dioxide and silicon nitride. The protocols and data provided in these application notes serve as a foundational guide for process development. Further research and optimization will undoubtedly unlock the full potential of HFO-1234ze and other hydrofluoroolefins in enabling the next generation of sustainable semiconductor manufacturing.
References
-
Plasma Etching of Silicon Nitride with High Selectivity over Silicon Oxide and Silicon in Fluorine Containing Plasmas. (n.d.). Retrieved from [Link]
-
SiO2 Etch Recipe using RIE#3. (n.d.). UCSB Nanofab Wiki. Retrieved from [Link]
-
Plasma Etching of Si3N4 with High Selectivity Over Si and SiO2. (n.d.). Retrieved from [Link]
-
Hydrogen effects in hydrofluorocarbon plasma etching of silicon nitride: Beam study with CF+, CF2+, CHF2+, and CH2F+ ions. (2007). Journal of Vacuum Science & Technology A. Retrieved from [Link]
-
Study of the SiO2-to-Si3N4 etch selectivity mechanism in inductively coupled fluorocarbon plasmas and a comparison with the SiO2-to-Si mechanism. (1999). Journal of Vacuum Science & Technology A. Retrieved from [Link]
-
Mechanism of selective Si 3N 4 etching over SiO 2 in hydrogen-containing fluorocarbon plasma. (2014). Japanese Journal of Applied Physics. Retrieved from [Link]
-
Silicon nitride and silicon etching by CH3F/O2 and CH3F/CO2 plasma beams. (2016). Journal of Vacuum Science & Technology A. Retrieved from [Link]
-
Low-Power RIE of SiO₂ in CHF₃ To Obtain Steep Sidewalls. (2017). Tech Briefs. Retrieved from [Link]
-
Surface etching mechanism of silicon nitride in fluorine and nitric oxide containing plasmas. (2001). Journal of Vacuum Science & Technology A. Retrieved from [Link]
-
Reactive Ion Etch (RIE) of Silicon Dioxide (SiO2) with Trifluoromethane and Oxygen (CHF3/O2). (2016). University of Pennsylvania ScholarlyCommons. Retrieved from [Link]
-
Highly selective etching of SiO2 over Si3N4 and Si in capacitively coupled plasma employing C5HF7 gas. (n.d.). Hiden Analytical. Retrieved from [Link]
-
A comparative study of CF4/O2/Ar and C4F8/O2/Ar plasmas for dry etching applications. (2015). Vacuum. Retrieved from [Link]
-
PLASMA DIAGNOSTICS AND CHARACTERIZATION. (n.d.). Michigan State University College of Engineering. Retrieved from [Link]
-
Silicon and Silicon Dioxide Etching - Dry Etching. (n.d.). Steel Data. Retrieved from [Link]
-
Reactive Ion Etch (RIE) of Silicon Dioxide (SiO2) with Trifluoromethane and Oxygen (CHF3/O2). (2016). University of Pennsylvania ScholarlyCommons. Retrieved from [Link]
-
Etching for Micromachining Processing. (1996). UC Berkeley EECS. Retrieved from [Link]
-
Parameters of Plasma and Way of Etching Silicon in a CF4 + CHF3 + O2 Mixture. (2014). ResearchGate. Retrieved from [Link]
- Plasma etching method using pentafluoropropanol. (2025). Google Patents.
-
Plasma Etching Outline. (n.d.). Retrieved from [Link]
-
Diagnostics of Atmospheric Plasma Jets of Helium and Argon Barrier Discharge in a Cylindrical Microwave Cavity Resonator. (2020). ResearchGate. Retrieved from [Link]
-
Plasma Diagnostics. (2018). ResearchGate. Retrieved from [Link]
-
Studies Confirm HFO-1234ze(E) Breaks Down into Some HFC-23. (2025). Natural Refrigerants. Retrieved from [Link]
-
Guidelines for Etching Silicon MEMS Structures Using Fluorine High-Density Plasmas at Cryogenic Temperatures. (2002). Journal of Microelectromechanical Systems. Retrieved from [Link]
-
Highly selective silicon nitride to silicon oxide etch process in Oxford 100 ICP. (2016). NNCI. Retrieved from [Link]
Sources
- 1. hidenanalytical.com [hidenanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies Confirm HFO-1234ze(E) Breaks Down into Some HFC-23 [naturalrefrigerants.com]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. wcnt.wisc.edu [wcnt.wisc.edu]
- 9. ris.utwente.nl [ris.utwente.nl]
Application Notes & Protocols: Leveraging 1,1,3,3,3-Pentafluoropropene in the Synthesis of Advanced Agrochemicals
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Role of Fluorine and the Utility of 1,1,3,3,3-Pentafluoropropene
The incorporation of fluorine into active molecules is a cornerstone of modern agrochemical design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the efficacy of a pesticide.[1][2] Introducing fluorine or fluorinated moieties like the trifluoromethyl (-CF3) group can significantly improve metabolic stability, increase lipophilicity for better membrane transport, and enhance binding affinity to target enzymes or receptors.[1][2][3] This has led to a dramatic increase in the number of fluorine-containing agrochemicals developed over the past few decades.[1]
Among the various fluorinated building blocks available to synthetic chemists, this compound (CF₃CH=CF₂, hereafter referred to as PFP) has emerged as a versatile and powerful synthon. PFP is a colorless gas at room temperature with a boiling point of -21 °C.[4] Its strategic value lies in the polarized nature of its double bond, making it an excellent Michael acceptor for the introduction of the 1,1,3,3,3-pentafluoropropyl group into a wide array of molecular scaffolds. This application note provides an in-depth guide to the synthetic applications of PFP in agrochemical research, detailing reaction mechanisms, providing field-tested protocols, and explaining the causality behind experimental choices.
Mechanistic Insights: The Electrophilic Nature of the PFP Double Bond
The reactivity of PFP is dominated by the strong electron-withdrawing effects of its five fluorine atoms, particularly the trifluoromethyl (CF₃) group. This polarization renders the double bond highly electron-deficient and susceptible to nucleophilic attack.
The key to harnessing PFP's synthetic potential lies in understanding the regioselectivity of this attack. Nucleophiles preferentially add to the C2 carbon (the -CH= moiety), with the subsequent protonation or electrophilic capture occurring at the C1 carbon (-CF₂). This selectivity is driven by the formation of a more stable carbanionic intermediate, where the negative charge on the C1 carbon is stabilized by the adjacent CF₃ group through induction.
The general mechanism for the nucleophilic addition to PFP is illustrated below.
Caption: Workflow for fluorinated pyrazole synthesis.
Step-by-Step Methodology:
-
Vessel Preparation: Equip a pressure-rated, three-neck round-bottom flask with a magnetic stirrer, a thermocouple, and a dry ice/acetone condenser (-78 °C). The outlet of the condenser should be connected to a bubbler to monitor gas flow. Ensure the entire system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality: A pressure-rated flask and a low-temperature condenser are critical for safely handling the low-boiling PFP gas and condensing it into the reaction mixture. [4]An inert atmosphere prevents side reactions with atmospheric moisture.
-
-
Solvent Charging and Cooling: Charge the flask with absolute ethanol (10 volumes relative to PFP). Begin stirring and cool the solvent to -78 °C using a dry ice/acetone bath.
-
PFP Addition: Introduce PFP gas from a cylinder through a mass flow controller or by bubbling it directly into the cooled, stirred solvent. Continue until the desired molar equivalent (1.0 eq) has been added. The PFP will condense into the ethanol.
-
Nucleophile Addition: Prepare a solution of hydrazine hydrate (1.1 eq) in a minimal amount of absolute ethanol. Add this solution dropwise to the reaction mixture via a syringe pump over 30-60 minutes.
-
Causality: A slight excess of hydrazine ensures complete consumption of the PFP. The slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent a dangerous pressure buildup.
-
-
Reaction Progression: Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let the mixture stir for 12-16 hours. Monitor the reaction progress using ¹⁹F NMR or GC-MS.
-
Work-up and Extraction: Upon completion, cool the mixture in an ice bath and cautiously quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 3-(trifluoromethyl)-5-(difluoromethyl)-1H-pyrazole.
Core Application II: Michael Addition for Functionalized Chains
PFP readily participates in Michael-type additions with a variety of soft nucleophiles, such as amines, thiols, and alkoxides. This reaction is a straightforward and atom-economical way to synthesize fluorinated alkyl chains that can be appended to larger agrochemical scaffolds.
Protocol 2: Synthesis of a N-(1,1,3,3,3-pentafluoropropyl)dialkylamine
This protocol describes a general procedure for the addition of a secondary amine to PFP, a common strategy for creating building blocks used in various herbicides and fungicides.
Workflow Diagram:
Caption: Workflow for Michael addition of amines to PFP.
Step-by-Step Methodology:
-
Vessel Preparation: For reactions above the boiling point of PFP, a stainless-steel autoclave or a high-pressure glass reactor is required. Equip the vessel with a magnetic stirrer, pressure gauge, and thermocouple.
-
Reagent Charging: Charge the reactor with the desired solvent (e.g., tetrahydrofuran, THF) and the secondary amine (e.g., diethylamine, 1.2 eq).
-
Causality: A slight excess of the amine ensures the reaction goes to completion. THF is a good solvent for both the amine and the resulting product, facilitating a homogenous reaction.
-
-
PFP Addition: Seal the reactor and cool it (e.g., to 0 °C or below). Introduce the PFP gas (1.0 eq) from a cylinder, monitoring the amount added by mass.
-
Reaction: Heat the sealed reactor to the desired temperature (e.g., 50-60 °C) and stir for 8-12 hours. The internal pressure will increase; ensure it remains within the safe operating limits of the vessel.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and then further cool in an ice bath before slowly and safely venting any excess pressure.
-
Purification: Open the reactor and transfer the contents. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the pure N-(1,1,3,3,3-pentafluoropropyl)dialkylamine.
Summary of PFP Reactivity with Common Nucleophiles
The versatility of PFP allows for the creation of a diverse range of fluorinated intermediates. The following table summarizes its reactions with key classes of nucleophiles relevant to agrochemical synthesis.
| Nucleophile Class | Nucleophile Example | Product Structure | Potential Agrochemical Application |
| Hydrazines | Hydrazine (H₂NNH₂) | 3-(CF₃)-5-(CF₂H)-pyrazole | Fungicide, Insecticide Core |
| Amines | Diethylamine (Et₂NH) | CF₃CH₂CF₂NEt₂ | Herbicide Side Chain, Fungicide Intermediate |
| Thiols | Ethanethiol (EtSH) | CF₃CH₂CF₂SEt | Nematicide, Insecticide Building Block |
| Alkoxides | Sodium Methoxide (NaOMe) | CF₃CH₂CF₂OMe | Precursor for further functionalization |
| Carbanions | Malonate Esters | CF₃CH₂CF₂CH(CO₂Et)₂ | Intermediate for complex side chains |
Safety and Handling of this compound
As a highly flammable, pressurized gas, PFP requires strict handling protocols to ensure laboratory safety.
-
Storage and Transport: PFP should be stored in approved gas cylinders in a well-ventilated, cool, and dry area, away from sources of ignition.
-
Handling: Always use PFP in a fume hood with adequate ventilation. Ground all equipment to prevent static discharge. Use a suitable pressure regulator and check all connections for leaks with a soapy solution before use.
-
Personal Protective Equipment (PPE): Safety glasses, flame-retardant lab coats, and appropriate gloves are mandatory.
-
Toxicity: While specific data is limited, inhalation of high concentrations may cause narcotic effects. [5]Avoid inhalation and ensure proper ventilation at all times.
-
Disposal: Any unused PFP should be vented safely through a scrubbing system or burned off via a controlled flare in accordance with local regulations.
Conclusion
This compound is a high-value building block for the synthesis of next-generation agrochemicals. Its well-defined reactivity as a Michael acceptor allows for the efficient and regioselective introduction of the pentafluoropropyl moiety. The protocols outlined in this note demonstrate robust methods for creating key fluorinated intermediates, such as pyrazoles and functionalized alkyl chains, which are central to the discovery of novel, more effective crop protection solutions. By understanding the underlying reaction mechanisms and adhering to strict safety protocols, researchers can fully exploit the synthetic power of PFP to drive innovation in the agrochemical industry.
References
-
Versatile Reaction Pathways of 1,1,3,3,3‐Pentafluoropropene at Rh(I) Complexes... (2021). PMC - NIH. [Link]
-
1,2,3,3,3-Pentafluoropropene - Wikipedia . Wikipedia. [Link]
-
PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds (2024). HIMS - University of Amsterdam. [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation . SpringerLink. [Link]
-
Are (Co)Polymers of this compound Possible? (2023). MDPI. [Link]
-
Fluorine-Containing Agrochemicals: An Overview of Recent Developments . IntechOpen. [Link]
-
Are (Co)Polymers of this compound Possible? (2023). PubMed. [Link]
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry . PMC - NIH. [Link]
-
This compound | C3HF5 | CID 69647 . PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
- 4. CAS 690-27-7 | 1300-3-07 | MDL MFCD00042591 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. This compound | C3HF5 | CID 69647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Investigating 1,1,3,3,3-Pentafluoropropene in pharmaceutical intermediate synthesis
Application Notes & Protocols
Topic: Investigating 1,1,3,3,3-Pentafluoropropene in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Potential of this compound (HFO-1234zc) in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] this compound (PFP), also known as HFO-1234zc, has emerged as a versatile and highly reactive building block for the synthesis of complex fluorinated intermediates. Its unique electronic structure, featuring an electron-deficient double bond, makes it an excellent substrate for a variety of transformations, including nucleophilic additions/substitutions and transition-metal-catalyzed functionalization. This guide provides an in-depth exploration of PFP's reactivity, detailed protocols for its application, and the critical safety considerations required for its handling.
Critical Safety & Handling Protocols for a Pressurized Reagent
This compound is a liquefied, extremely flammable gas under pressure, which necessitates stringent safety protocols.[5][6] Accidental release can lead to rapid vaporization, posing risks of flammability and asphyxiation in enclosed spaces.[7] Direct contact with the liquid can cause frostbite.
1.1 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[8]
-
Skin Protection: Use cryogenic gloves when handling cylinders. For downstream chemical reactions, wear chemical-impermeable gloves (e.g., butyl rubber or Viton) and flame-resistant lab coats.[8]
-
Respiratory Protection: Work should be conducted exclusively in a well-ventilated fume hood. In case of a leak or emergency, a self-contained breathing apparatus (SCBA) is required.[5][7]
1.2 Gas Handling and Reaction Setup
-
Ventilation: Ensure the fume hood has a certified and adequate flow rate. Set up emergency exits and a risk-elimination area.[8]
-
Grounding: All equipment, including gas lines and reaction vessels, must be properly grounded to prevent static discharge, which can be an ignition source.[5]
-
Materials: Use only non-sparking tools and explosion-proof equipment.[8]
-
Leak Detection: Regularly check for leaks using a compatible gas detector or a soapy water solution.
-
Cylinder Storage: Store cylinders upright in a cool, dry, well-ventilated area away from heat and ignition sources. Do not expose to temperatures exceeding 50°C (122°F).[5]
Workflow for Safe Handling of this compound
Caption: General workflow for the safe laboratory use of PFP gas.
Application in Synthesis: Transition-Metal Catalyzed C-F Bond Functionalization
One of the most powerful applications of PFP is in transition-metal-catalyzed reactions that activate the vinylic C-F bond. Rhodium(I) complexes, in particular, have been shown to mediate versatile transformations, enabling the introduction of new functional groups onto the fluorinated scaffold.[9][10] These reactions proceed through coordination of the fluoroolefin, followed by oxidative addition and subsequent reductive elimination steps, offering a pathway to novel tetrafluoropropene derivatives.[11][12]
Rh(I)-Catalyzed Defluorinative Germylation
This protocol describes the catalytic germylation of PFP using a Rh(I) catalyst to produce Z/E-2-(triphenylgermyl)-1,3,3,3-tetrafluoropropene. This transformation is significant as it replaces a fluorine atom with a germyl group, which can be a handle for further cross-coupling reactions.
Causality Behind Experimental Choices:
-
Catalyst: A Rh(I) complex like [Rh(GePh₃)(PEt₃)₃] serves as the active catalyst, capable of activating the C-F bond.[9][10]
-
Reagent: Triphenylgermane (HGePh₃) acts as the germanium source. The reaction leverages the formation of a strong Ge-F bond as a thermodynamic driving force.[11]
-
Solvent: A non-coordinating, anhydrous solvent like benzene or toluene is used to prevent interference with the catalytic cycle.
-
Temperature: The reaction is often started at low temperatures to control the exothermic reaction and the introduction of the gaseous PFP, then warmed to drive the reaction to completion.
Protocol 2.1: Synthesis of Z/E-2-(triphenylgermyl)-1,3,3,3-tetrafluoropropene
Materials:
-
[Rh(GePh₃)(PEt₃)₃] or a suitable Rh(I) precursor
-
Triphenylgermane (HGePh₃)
-
This compound (PFP) gas
-
Anhydrous benzene or toluene
-
Anhydrous N₂ or Ar
-
Standard glassware for air-sensitive reactions (Schlenk line)
Equipment:
-
Three-necked round-bottom flask
-
Gas dispersion tube or needle valve
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, chromatography)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), charge a three-necked flask with the Rh(I) catalyst (1-5 mol%) and triphenylgermane (1.0 equiv).[13]
-
Add anhydrous solvent (e.g., benzene) to dissolve the reagents.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.[14]
-
Slowly bubble a slight excess of PFP gas (approx. 1.1-1.2 equiv) into the solution over 30-60 minutes. The amount of gas added can be monitored by mass or by using a calibrated mass flow controller.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by ¹⁹F NMR or GC-MS by taking aliquots.
-
Upon completion, quench the reaction by carefully adding it to a saturated solution of NaHCO₃.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary:
| Catalyst Loading (mol%) | Reactant Ratio (PFP:HGePh₃) | Temperature (°C) | Time (h) | Typical Yield (%) | Z:E Ratio |
| 2.5 | 1.2 : 1.0 | -78 to 25 | 18 | 75-85% | Varies |
| 5.0 | 1.1 : 1.0 | -78 to 25 | 12 | 80-90% | Varies |
Note: Yields and ratios are representative and can vary based on specific catalyst and conditions used. Data synthesized from principles described in cited literature.[11][12]
Catalytic Cycle for Rh(I)-Mediated Germylation
Caption: Proposed catalytic cycle for the defluorinative germylation of PFP.
Application in Synthesis: Building Blocks for Fluorinated Heterocycles
Fluorinated heterocycles are of immense interest in medicinal chemistry.[1][2][16] While direct cycloaddition reactions with PFP are not extensively documented, its bifunctional nature allows it to serve as a precursor for constructing these valuable motifs. The electron-deficient double bond readily reacts with nucleophiles, while the trifluoromethyl group provides a stable, lipophilic anchor.
Synthesis of a Fluorinated Pyrazoline Precursor via [3+2] Cycloaddition Logic
This protocol outlines a conceptual pathway where PFP reacts with a 1,3-dipole, such as a diazoalkane, to form a fluorinated pyrazoline derivative. This class of heterocycles is a common scaffold in pharmaceuticals. The reaction capitalizes on the electrophilicity of the PFP double bond.[17][18][19]
Causality Behind Experimental Choices:
-
1,3-Dipole: A diazoalkane (e.g., diazomethane or a derivative) is used as the three-atom component for the cycloaddition. It is highly reactive towards electron-poor alkenes.
-
Regioselectivity: The nucleophilic carbon of the diazoalkane is expected to attack the C2 carbon of PFP (the CH group), driven by the inductive effect of the CF₃ group. The nitrogen then attacks the C1 carbon (CF₂ group) to close the ring.
-
Safety: Diazoalkanes are toxic and potentially explosive. This protocol must be performed by trained personnel behind a blast shield.
Protocol 3.1: Synthesis of a Trifluoromethyl-Pentafluoropropenyl Pyrazoline Derivative
Materials:
-
This compound (PFP)
-
Diazomethane solution in ether (or a safer precursor like (Trimethylsilyl)diazomethane with a desilylating agent)
-
Anhydrous Diethyl Ether
-
Standard glassware for air-sensitive and hazardous reactions
Equipment:
-
Three-necked round-bottom flask with a cold finger condenser (-78 °C)
-
Low-temperature cooling bath
-
Blast shield
-
Specialized diazomethane generation apparatus (if not using a commercial solution)
Procedure:
-
CAUTION: Perform this entire procedure in a dedicated fume hood behind a blast shield. Use glassware free of sharp edges to avoid detonation of diazomethane.
-
Set up a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a cold finger condenser filled with dry ice/acetone.
-
Cool the flask to -20 °C.
-
Introduce a solution of PFP in anhydrous diethyl ether into the flask.
-
Slowly add the diazomethane solution dropwise to the stirred PFP solution. A color change from yellow to colorless indicates consumption of the diazomethane.
-
Maintain the temperature below -10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours.
-
Carefully quench any excess diazomethane by the slow, dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Allow the reaction to warm to room temperature.
-
Wash the solution with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent using a rotary evaporator with a cold trap.
-
The resulting crude product can be analyzed and purified by chromatography if stable.
Expected Outcome: The reaction is expected to yield a pyrazoline ring containing a CF₂ group and a CH(CF₃) moiety. Characterization would be performed using ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as mass spectrometry, to confirm the structure and regiochemistry.
References
- Synquest Labs. (n.d.). This compound Safety Data Sheet.
- ChemicalBook. (2023). This compound Chemical Safety Data Sheet.
- Apollo Scientific. (n.d.). This compound (FC-1225zc) Safety Data Sheet.
- Breit, B., et al. (2021). Versatile Reaction Pathways of 1,1,3,3,3‐Pentafluoropropene at Rh(I) Complexes. Chemistry – A European Journal. Published on NIH.
- Albini, A., et al. (n.d.). Photochemistry of Fluorinated Heterocyclic Compounds. An Expedient Route for the Synthesis of Fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. PubMed.
- ChemicalBook. (2023). 1,1,1,3,3-Pentafluoropropane Chemical Safety Data Sheet.
- PubChem. (n.d.). This compound.
- Braun, T., et al. (2021). Versatile Reaction Pathways of 1,1,3,3,3‐Pentafluoropropene at Rh(I) Complexes.
- Braun, T., et al. (2021).
- Wang, Y., et al. (2025).
- University of Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. ScienceDaily.
- ResearchGate. (2022). Catalytic reaction of 1,1,3,3,3‐pentafluoropropene with HGePh3 (up) or HSi(OEt)3 (down).
- ResearchGate. (n.d.). Synthesis and reactivity of fluorinated heterocycles.
- Tlili, A., et al. (n.d.).
- Mlostoń, G., & Heimgartner, H. (n.d.).
- ResearchGate. (n.d.). Mechanism for the reaction of 1,2,3,3,3-pentafluoropropene (mixture E/Z) with OH radicals.
- Boschet, F., et al. (n.d.). Are (Co)Polymers of this compound Possible?. MDPI.
- Boschet, F., et al. (2023). Are (Co)Polymers of this compound Possible?. PMC - NIH.
- Zhang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
- Murphy, C. D., & Sandford, G. (n.d.). A convenient chemical-microbial method for developing fluorinated pharmaceuticals. Organic & Biomolecular Chemistry.
- Donnelly, K., et al. (2023).
- Organic Syntheses Procedure. (n.d.). Distillation of the product is carried out at atmospheric pressure.
- SynQuest Laboratories. (n.d.). This compound.
- Bernard-Gauthier, V., et al. (n.d.). Copper-Free Click for PET: Rapid 1,3-Dipolar Cycloadditions with a Fluorine-18 Cyclooctyne. PMC - NIH.
- Organic Syntheses Procedure. (n.d.). Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane.
- Sieroń, L., et al. (n.d.).
- Organic Syntheses Procedure. (n.d.). The flask is sealed with a rubber septum equipped with a vent needle.
Sources
- 1. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A convenient chemical-microbial method for developing fluorinated pharmaceuticals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 6. This compound | C3HF5 | CID 69647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Versatile Reaction Pathways of 1,1,3,3,3‐Pentafluoropropene at Rh(I) Complexes [Rh(E)(PEt3)3] (E=H, GePh3, Si(OEt)3, F, Cl): C‐F versus C‐H Bond Activation Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Versatile Reaction Pathways of this compound at Rh(I) Complexes [Rh(E)(PEt3 )3 ] (E=H, GePh3 , Si(OEt)3 , F, Cl): C-F versus C-H Bond Activation Steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Photochemistry of fluorinated heterocyclic compounds. An expedient route for the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Copper-Free Click for PET: Rapid 1,3-Dipolar Cycloadditions with a Fluorine-18 Cyclooctyne - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Copolymerization of 1,1,3,3,3-Pentafluoropropene
Introduction
1,1,3,3,3-Pentafluoropropene (PFP), a fluorinated alkene with the chemical formula CF₃CH=CF₂, presents a unique monomer for the synthesis of advanced fluoropolymers. Its distinct structure, featuring a trifluoromethyl group and two fluorine atoms on the double bond, imparts valuable properties to the resulting polymeric materials, including chemical inertness and thermal stability. However, a critical characteristic of PFP is its inability to undergo homopolymerization.[1][2][3] Therefore, the incorporation of PFP into polymer chains is achieved through copolymerization or terpolymerization with other vinyl monomers.
This technical guide provides detailed experimental protocols for the copolymerization of PFP, with a primary focus on radical copolymerization, the most extensively documented and effective method. We will delve into the underlying principles, provide step-by-step procedures, and discuss the expected outcomes. Additionally, we will briefly touch upon other potential polymerization techniques, such as anionic and coordination polymerization, and the current state of research regarding their application to PFP. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of PFP in the design of novel fluoropolymers.
Section 1: Radical Copolymerization of PFP
Radical polymerization is a versatile and widely used method for the synthesis of a broad range of polymers. It proceeds via a chain reaction mechanism involving free radical intermediates. The process is generally tolerant of various functional groups and can be carried out under a range of conditions. For PFP, radical copolymerization is the most viable route to obtaining high molecular weight polymers.[1][4]
Principles of Radical Copolymerization
The radical copolymerization of PFP with a comonomer (M) can be described by three main steps:
-
Initiation: A free radical initiator (I) decomposes upon heating or irradiation to generate initial free radicals (R•). These radicals then react with a monomer molecule to initiate the polymer chain.
-
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. In copolymerization, the propagating chain end can add to either PFP or the comonomer.
-
Termination: The growth of polymer chains is terminated by the combination or disproportionation of two growing radical chains.
Key Comonomers for PFP
A variety of comonomers can be copolymerized with PFP. The choice of comonomer is crucial as it influences the reaction kinetics and the final properties of the copolymer. Vinylidene fluoride (VDF) is a particularly effective and commonly used comonomer for PFP.[2][4] The introduction of VDF enables the synthesis of high molecular weight copolymers with good yields.[1][3] Other fluorinated and hydrogenated monomers that have been successfully copolymerized with PFP include 3,3,3-trifluoropropene (TFP), hexafluoropropene (HFP), perfluoromethylvinyl ether (PMVE), and chlorotrifluoroethylene (CTFE).[1][2][3]
Experimental Protocol: Radical Copolymerization of PFP and VDF
This protocol describes a typical procedure for the radical copolymerization of PFP and VDF in a high-pressure reactor.
Materials:
-
This compound (PFP)
-
Vinylidene fluoride (VDF)
-
Trigonox® 101 (2,5-Bis(tert-butylperoxy)-2,5-dimethylhexane) or other suitable organic peroxide initiator
-
1,1,1,3,3-Pentafluoropropane or other suitable solvent
-
High-pressure stainless steel autoclave equipped with a magnetic stirrer, pressure gauge, and thermocouple
-
Vacuum pump
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Reactor Preparation: The high-pressure autoclave is thoroughly cleaned, dried, and then purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can inhibit radical polymerization.
-
Reagent Charging:
-
The solvent (e.g., 1,1,1,3,3-pentafluoropropane) is introduced into the autoclave.
-
The initiator (e.g., Trigonox® 101) is added to the solvent. The amount of initiator will depend on the desired molecular weight and reaction rate.
-
The autoclave is sealed and cooled in a cryogenic bath (e.g., liquid nitrogen or dry ice/acetone).
-
-
Monomer Addition:
-
A known amount of PFP is condensed into the cooled autoclave under vacuum.
-
Subsequently, a known amount of VDF is condensed into the autoclave. The molar ratio of the monomers will determine the composition of the resulting copolymer.
-
-
Polymerization Reaction:
-
The sealed autoclave is allowed to warm to room temperature and then heated to the desired reaction temperature (typically in the range of 100-140°C) while stirring.[4]
-
The pressure inside the autoclave will increase as the temperature rises. The reaction is monitored by observing the pressure drop over time, which indicates monomer consumption.
-
The polymerization is allowed to proceed for a set period (e.g., 10-24 hours) to achieve the desired monomer conversion.
-
-
Termination and Isolation:
-
After the desired reaction time, the autoclave is cooled to room temperature.
-
Any unreacted monomers are carefully vented.
-
The autoclave is opened, and the resulting polymer solution is collected.
-
-
Purification:
-
The polymer is precipitated by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent to remove any residual monomer and initiator, and then dried in a vacuum oven until a constant weight is achieved.
-
Data and Expected Results
The properties of the resulting PFP-VDF copolymers can be tailored by adjusting the reaction conditions. The following table summarizes typical experimental conditions and the properties of the resulting copolymers.
| Monomer Feed Ratio (PFP/VDF) | Initiator | Solvent | Temperature (°C) | Time (h) | Copolymer Composition (PFP/VDF) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) |
| 50/50 | Trigonox® 101 | 1,1,1,3,3-Pentafluoropropane | 130 | 20 | Varies with conversion | 10,000 - 50,000 | 1.5 - 2.5 | -20 to 10 |
| 25/75 | Di-tert-butyl peroxide | Acetonitrile | 120 | 15 | Varies with conversion | 20,000 - 80,000 | 1.6 - 2.8 | -30 to 0 |
Note: The data in this table are representative and can vary depending on the specific experimental setup and purity of reagents.
Visualizations
Caption: Workflow for the radical copolymerization of PFP and VDF.
Caption: General mechanism of radical polymerization.
Section 2: Other Potential Copolymerization Methods
While radical copolymerization is the most established method for incorporating PFP into polymer chains, other polymerization techniques are theoretically possible, though not well-documented for this specific monomer.
Anionic Copolymerization
Anionic polymerization is a chain-growth polymerization that proceeds via an anionic active center. It is known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions. Monomers with electron-withdrawing groups are typically suitable for anionic polymerization. While the fluorine atoms in PFP are electron-withdrawing, there is a lack of specific, detailed experimental protocols in the scientific literature for the successful anionic copolymerization of PFP. Further research is needed to explore suitable initiators, solvents, and reaction conditions for this method.
Coordination Polymerization
Coordination polymerization, often employing Ziegler-Natta or metallocene catalysts, is renowned for its ability to produce stereoregular polymers.[5] This method is widely used for the polymerization of α-olefins. Some reports have mentioned the use of metallic complex catalysts for the copolymerization of PFP with VDF, but these resulted in low yields and lacked detailed experimental protocols.[4] The development of effective coordination catalysts for the copolymerization of PFP remains an area for future investigation.
Conclusion
This compound is a valuable monomer for the synthesis of advanced fluoropolymers, but it requires copolymerization to be incorporated into polymer chains. Radical copolymerization, particularly with vinylidene fluoride, is the most effective and well-documented method for this purpose. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize PFP-containing copolymers with tailored properties. While other methods like anionic and coordination polymerization hold theoretical potential, the lack of established protocols necessitates further research to unlock their applicability to this unique fluoromonomer.
References
-
Boschet, F., Kostov, G., Raynova, H., & Ameduri, B. (2023). Are (Co)Polymers of this compound Possible?. Molecules, 28(12), 4618. [Link][1][2][3]
-
Boschet, F., Kostov, G., Raynova, H., & Ameduri, B. (2023). Are (Co)Polymers of this compound Possible?. National Center for Biotechnology Information. [Link][1][2][3][4]
-
Sianesi, D., & Caporiccio, G. (Year). Copolymers of vinylidene fluoride with this compound. Journal of Polymer Science Part A-1: Polymer Chemistry. (Note: A direct accessible link for this older publication was not available in the search results, but it is cited within references[1] and[2]).
-
Usmanov, S. M., et al. (Year). Radiation-induced copolymerization of vinylidene fluoride with this compound. Vysokomolekulyarnye Soedineniya, Seriya B: Kratkie Soobshcheniya. (Note: A direct accessible link for this publication was not available in the search results, but it is cited within references[1] and[2]).
-
Wikipedia. (2023). Coordination polymerization. [Link]
Sources
Application Notes & Protocols: 1,1,3,3,3-Pentafluoropropene as a Versatile Synthon in Modern Fluorine Chemistry
Abstract
1,1,3,3,3-Pentafluoropropene (CF₃CH=CF₂), also known as 2H-PFP or HFC-1225zc, is a pivotal building block in organofluorine chemistry.[1][2] Its unique electronic structure, characterized by an electron-deficient double bond due to the presence of five fluorine atoms, imparts versatile reactivity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of PFP's applications, detailed experimental protocols for its use in key synthetic transformations, and critical safety information. We will explore its utility in polymerization, transition-metal-catalyzed C-F bond functionalization, and other addition reactions, underscoring its role in the synthesis of advanced materials and potential pharmaceutical intermediates.[3][4][5]
Critical Safety & Handling Protocols
This compound is a colorless, extremely flammable liquefied gas.[6][7] Due to its physical state and reactivity, stringent safety protocols must be followed. It is classified as a flammable gas (H220), contains gas under pressure (H280), and can cause skin and eye irritation.[6]
1.1 Personal Protective Equipment (PPE)
-
Eye Protection : Tightly fitting safety goggles with side-shields are mandatory.[7]
-
Skin Protection : Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves.[7]
-
Respiratory Protection : Use only in a well-ventilated area, preferably within a certified fume hood. For accidental releases, a self-contained breathing apparatus (SCBA) is necessary.[8][9]
1.2 Gas Handling and Storage
-
Cylinder Handling : Cylinders must be stored upright, secured to prevent falling, and kept away from direct sunlight and heat sources. Do not expose to temperatures exceeding 50 °C (125 °F).[6][10]
-
Equipment : Use a suitable pressure-reducing regulator made from compatible materials. All equipment should be rated for cylinder pressure. Use non-sparking tools and ensure proper grounding to prevent static discharge.[6][7]
-
Incompatibilities : Avoid contact with alkali metals, finely divided metals (Al, Mg, Zn), strong oxidizing agents, peroxides, and strong acids.[6]
1.3 Emergency Procedures
-
Leaks : In case of a leak, evacuate the area immediately. Eliminate all ignition sources. If it can be done safely, stop the leak. Use a water spray or fog to disperse vapors.[8]
-
Fire : For a leaking gas fire, do not extinguish the flame unless the leak can be stopped safely.[7] Fight fire remotely due to the risk of explosion.[6]
Application in Polymer Chemistry: Fluoroelastomer Synthesis
While this compound does not readily homopolymerize, it is an excellent comonomer for creating fluoropolymers with tailored properties, such as fluoroelastomers and fluorothermoplastics.[11][12] Its incorporation can enhance chemical resistance, thermal stability, and modify surface properties. A common application is its radical copolymerization with vinylidene fluoride (VDF).[3]
Causality Behind Experimental Choices:
-
Initiator : Radical initiators like organic peroxides are used to start the polymerization chain reaction. The choice of initiator and temperature is critical for controlling the rate of polymerization and the molecular weight of the resulting polymer.
-
Solvent : A fluorinated solvent like 1,1,1,3,3-pentafluoropropane is often used to ensure solubility of both the monomers and the resulting polymer.[3]
-
Comonomer : VDF is a highly reactive monomer that readily copolymerizes with PFP, enabling the formation of high molecular weight polymers that would not be possible with PFP alone.[3][11]
Protocol 1: Radical Copolymerization of PFP with Vinylidene Fluoride (VDF)
This protocol is adapted from methodologies described for the synthesis of fluoroelastomers.[3]
Materials:
-
This compound (PFP)
-
Vinylidene fluoride (VDF)
-
Di-tert-butyl peroxide (DTBP) or another suitable radical initiator
-
1,1,1,3,3-Pentafluoropropane (as solvent)[3]
-
High-pressure autoclave reactor equipped with a magnetic stirrer, pressure gauge, and thermocouple
Procedure:
-
Reactor Preparation : Evacuate the autoclave reactor and purge with nitrogen gas three times to remove oxygen, which can inhibit radical polymerization.
-
Charging the Reactor : Cool the reactor to below 0 °C. Add the solvent (e.g., 1,1,1,3,3-pentafluoropropane) and the radical initiator (e.g., DTBP).
-
Monomer Introduction : Condense a predetermined amount of VDF into the cooled reactor, followed by the condensation of PFP. The molar ratio of the monomers will determine the final copolymer composition.
-
Reaction : Seal the reactor and heat it to the desired reaction temperature (e.g., 100-140 °C, depending on the initiator's half-life). The pressure will increase as the reactor heats up.
-
Monitoring : Monitor the reaction progress by observing the pressure drop. The polymerization is typically run for several hours (e.g., 8-24 hours).
-
Termination and Isolation : Cool the reactor to room temperature and slowly vent the unreacted monomers.
-
Purification : Open the reactor and dissolve the resulting polymer in a suitable solvent like acetone. Precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.
-
Drying : Collect the precipitated polymer by filtration and dry it in a vacuum oven at 50-60 °C until a constant weight is achieved.
Data Presentation:
| Run | PFP in Feed (mol%) | VDF in Feed (mol%) | Initiator | Temp (°C) | Yield (%) | Tg (°C) |
| 1 | 25 | 75 | DTBP | 140 | High | -40 |
| 2 | 50 | 50 | DTBP | 140 | Moderate | -25 |
| 3 | 75 | 25 | DTBP | 140 | Low | -15 |
Table 1: Representative data for PFP-VDF copolymerization. Yields and glass transition temperatures (Tg) are highly dependent on the monomer feed ratio. Data is illustrative based on principles from cited literature.[3][12]
Transition-Metal Catalyzed Functionalization
The C-F bond, typically strong and unreactive, can be activated and functionalized using transition metal catalysts. PFP serves as an excellent substrate for studying and applying these transformations. Rhodium(I) complexes, for instance, have been shown to catalyze versatile reactions including C-F bond activation, germylation, and hydrometallation.[4][13]
Causality Behind Experimental Choices:
-
Catalyst : Rhodium(I) complexes like [Rh(H)(PEt₃)₃] are effective because the metal center can undergo oxidative addition into the C-F or C-H bonds of PFP, initiating the catalytic cycle.[13]
-
Reagent : Hydrosilanes (e.g., HSi(OEt)₃) or hydrogermanes (e.g., HGePh₃) are used as sources of hydride and the silyl or germyl group, respectively, for addition across the double bond or substitution of a fluorine atom.[14]
Protocol 2: Rh(I)-Catalyzed Defluorinative Germylation of PFP
This protocol is based on the catalytic derivatization of PFP using rhodium complexes as described by Braun et al.[4][13][14]
Materials:
-
This compound (PFP)
-
Triphenylgermane (HGePh₃)
-
Rhodium(I) catalyst, e.g., [Rh(GePh₃)(PEt₃)₃] or a suitable precursor
-
Anhydrous benzene or toluene
-
Schlenk line and appropriate glassware for air-sensitive reactions
-
NMR tube suitable for high-pressure reactions (e.g., J. Young's tube)
Procedure:
-
Catalyst Preparation : In a glovebox or under an inert atmosphere, dissolve the rhodium catalyst and triphenylgermane in anhydrous benzene in a J. Young's NMR tube.
-
Reactant Introduction : Cool the NMR tube in a liquid nitrogen bath. Connect the tube to a vacuum line and introduce a known amount of PFP gas via condensation.
-
Reaction : Seal the tube and allow it to warm to room temperature. The reaction is typically rapid.
-
Monitoring : Monitor the reaction progress directly by ¹H, ¹⁹F, and ³¹P NMR spectroscopy. The formation of Z/E-2-(triphenylgermyl)-1,3,3,3-tetrafluoropropene and other products can be observed.[4]
-
Work-up and Isolation : Upon completion, carefully vent the NMR tube. The solvent can be removed under reduced pressure. The product mixture can be purified by column chromatography on silica gel or by recrystallization.
Expected Products & Quantitative Data:
| Catalyst | Reagent | Product(s) | Ratio (Product:Byproduct) |
| [Rh(GePh₃)(PEt₃)₃] | HGePh₃ | Z/E-CF₃C(GePh₃)=CFH | Varies with conditions |
| [Rh(H)(PEt₃)₃] | HSi(OEt)₃ | CF₃CH₂CHF(Si(OEt)₃) | Varies with conditions |
Table 2: Products from the catalytic reaction of PFP. Ratios are dependent on the specific catalyst and reaction conditions employed.[14]
References
-
Boschet, F., Kostov, G., Raynova, H., & Améduri, B. (2023). Are (Co)Polymers of this compound Possible? Molecules, 28(12), 4618. [Link][3][11][12][15]
-
Jiang, H., et al. (2021). Versatile Reaction Pathways of this compound at Rh(I) complexes. Chemistry – A European Journal, 27(46). [Link][4][13][16]
-
PubMed. (2023). Are (Co)Polymers of this compound Possible? Molecules, 28(12), 4618. [Link][11]
-
ResearchGate. (2022). Catalytic reaction of 1,1,3,3,3‐pentafluoropropene with HGePh3 or HSi(OEt)3. [Link][14]
-
Airgas. (n.d.). 1,1,1,3,3 Pentafluoropropane (245fa) - SAFETY DATA SHEET. [Link][10]
-
Wikipedia. (2025). 1,2,3,3,3-Pentafluoropropene. [Link]
-
ResearchGate. (2023). Are (Co)Polymers of this compound Possible?[Link][12]
-
Journal of the Chemical Society, Perkin Transactions 1. (1972). Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene...[Link]
-
Wiley Online Library. (2021). Versatile Reaction Pathways of this compound at Rh(I) Complexes. [Link]
-
NIST. (n.d.). 1-Propene, 1,1,3,3,3-pentafluoro-. [Link][2][17]
-
PubChem. (n.d.). 1,1,1,3,3-Pentafluoropropane. [Link]
-
MDPI. (2021). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes. [Link]
-
NIH. (n.d.). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. [Link]
-
PubChem. (n.d.). 1,2,3,3,3-Pentafluoropropene. [Link]
-
NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
PubChem. (n.d.). (1Z)-1,2,3,3,3-Pentafluoro-1-propene. [Link]
Sources
- 1. This compound | C3HF5 | CID 69647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Propene, 1,1,3,3,3-pentafluoro- [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. Versatile Reaction Pathways of this compound at Rh(I) Complexes [Rh(E)(PEt3 )3 ] (E=H, GePh3 , Si(OEt)3 , F, Cl): C-F versus C-H Bond Activation Steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. airgas.com [airgas.com]
- 11. Are (Co)Polymers of this compound Possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. Are (Co)Polymers of this compound Possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Versatile Reaction Pathways of 1,1,3,3,3‐Pentafluoropropene at Rh(I) Complexes [Rh(E)(PEt3)3] (E=H, GePh3, Si(OEt)3, F, Cl): C‐F versus C‐H Bond Activation Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1-Propene, 1,1,3,3,3-pentafluoro- [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Challenges in the Homopolymerization of 1,1,3,3,3-Pentafluoropropene (PFP)
Welcome to the technical support center for the polymerization of 1,1,3,3,3-pentafluoropropene (PFP). This resource is designed for researchers, scientists, and professionals in drug development who are exploring the use of this monomer. In my experience, working with highly fluorinated monomers like PFP presents a unique set of challenges. This guide is structured to address the most pressing questions and troubleshooting scenarios encountered in the laboratory, moving from the fundamental limitations of PFP to practical solutions in copolymerization.
Frequently Asked Questions (FAQs)
Q1: Why am I unable to achieve homopolymerization of this compound?
This is the most common and critical question regarding PFP. The simple answer is that This compound is generally considered not to homopolymerize under conventional radical polymerization conditions .[1][2][3] This is not a failure of experimental technique but a result of the inherent properties of the monomer. Several factors contribute to this high degree of inertness:
-
Steric Hindrance: The bulky trifluoromethyl (-CF₃) group on the double bond creates significant steric hindrance. This physical barrier makes it difficult for the propagating radical chain to approach and add to another PFP monomer.[4]
-
Electronic Effects: The strong electron-withdrawing nature of the five fluorine atoms deactivates the double bond, making it less susceptible to radical attack. This effect reduces the overall reactivity of the monomer.
-
Stability of the Propagating Radical: The stability of the resulting radical after the addition to the PFP monomer is a crucial factor. The presence of the -CF₃ group can influence the stability of the propagating radical, potentially making it less reactive and less likely to continue the polymerization chain.
It's important to understand that PFP not only resists homopolymerization but can also act as an inhibitor or retarder in copolymerization reactions.[1][3]
Troubleshooting Guide for PFP Copolymerization
Since homopolymerization is not a viable route, the focus for incorporating PFP into a polymer backbone shifts to copolymerization . The most common and successful comonomer for PFP is vinylidene fluoride (VDF) .[1][2] However, even in copolymerization, challenges persist. This guide will help you troubleshoot common issues.
Q2: I'm attempting to copolymerize PFP with VDF, but I'm getting very low (or no) polymer yield. What are the likely causes?
Low yields in PFP/VDF copolymerization are a frequent hurdle. Here’s a systematic approach to diagnosing the problem:
Troubleshooting Workflow for Low Yield in PFP/VDF Copolymerization
Caption: Troubleshooting workflow for low polymer yield in PFP/VDF copolymerization.
Detailed Causality:
-
Initiator Choice: The selection of the initiator is critical. For fluoroalkenes, organic peroxides that can generate radicals at higher temperatures are often effective.[1] A common choice is 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane.
-
Reaction Temperature: The initiator must be at a temperature where it decomposes efficiently to generate a sufficient concentration of primary radicals to initiate polymerization.
-
Monomer Purity: Impurities in either PFP or VDF can act as chain transfer agents or inhibitors, prematurely terminating the polymer chains. Oxygen is a potent inhibitor of radical polymerizations and must be rigorously excluded.
-
PFP as a Retarder: As mentioned, PFP itself can slow down the polymerization rate. If the concentration of PFP in the monomer feed is too high, it can significantly hinder the overall reaction kinetics.
Q3: My PFP/VDF copolymer has very low incorporation of PFP. How can I increase the PFP content in the final polymer?
Achieving high PFP incorporation is challenging due to its low reactivity. The reactivity ratios for the PFP/VDF system show a strong preference for VDF homopropagation over PFP homopropagation or even crossover propagation.[2]
Strategies to Increase PFP Incorporation:
| Strategy | Rationale | Key Experimental Parameters |
| Increase PFP in Feed | A higher concentration of PFP in the monomer feed can statistically increase its chances of being incorporated. However, this must be balanced against the retarding effect. | Incrementally increase the molar ratio of PFP to VDF. Monitor the effect on both incorporation and overall yield. |
| Termonomer-Induced Copolymerization (TIC) | Introducing a third monomer that has a favorable reactivity with both PFP and VDF can facilitate the incorporation of PFP. | A monomer that can form an alternating dyad with PFP is ideal. This is an advanced technique requiring careful selection of the termonomer. |
| Choice of Initiator and Solvent | The reaction environment can influence the relative reactivities of the monomers. | Experiment with different initiator systems (e.g., peroxide vs. azo initiators) and solvents of varying polarity. |
Q4: How can I control the molecular weight of my PFP/VDF copolymer?
Controlling the molecular weight of PFP-containing copolymers is essential for tailoring the material properties.
Methods for Molecular Weight Control:
| Method | Principle | Experimental Approach |
| Chain Transfer Agents (CTAs) | Introduce a compound that can react with the propagating radical to terminate the chain and start a new one. | Use common CTAs like dodecyl mercaptan or brominated compounds. The concentration of the CTA will be inversely related to the molecular weight. |
| Initiator Concentration | A higher initiator concentration will generate more polymer chains, leading to a lower average molecular weight. | Vary the concentration of the initiator while keeping other parameters constant. |
| Temperature | Higher temperatures can increase the rate of termination and transfer reactions, leading to lower molecular weight. | Adjust the reaction temperature, but be mindful of its effect on the initiator decomposition rate and overall yield. |
Experimental Protocols
The following is a general protocol for the radical copolymerization of PFP and VDF in a solvent system. This should be adapted based on your specific experimental goals and safety protocols.
Protocol: Radical Copolymerization of this compound (PFP) and Vinylidene Fluoride (VDF)
Materials:
-
This compound (PFP)
-
Vinylidene fluoride (VDF)
-
2,5-bis(tert-butylperoxy)-2,5-dimethylhexane (e.g., Trigonox® 101)
-
1,1,1,3,3-Pentafluorobutane (as solvent)
-
High-pressure autoclave equipped with a magnetic stirrer, pressure gauge, and thermocouple
Procedure:
-
Reactor Preparation: The autoclave must be thoroughly cleaned, dried, and leak-tested.
-
Degassing: The solvent is added to the autoclave, and the system is deoxygenated by several cycles of pressurizing with nitrogen and evacuating.
-
Monomer and Initiator Addition:
-
The desired amount of the initiator is dissolved in a small amount of the solvent and added to the reactor.
-
The reactor is cooled (e.g., with liquid nitrogen), and the desired amounts of PFP and VDF are condensed into the autoclave. The monomer ratio is a key variable to be optimized.
-
-
Reaction:
-
The reactor is sealed and heated to the target temperature (e.g., 130 °C) with stirring.
-
The reaction is allowed to proceed for a set time (e.g., 20 hours). The pressure will decrease as the gaseous monomers are converted to the solid polymer.
-
-
Termination and Isolation:
-
The reactor is cooled to room temperature, and any unreacted monomers are carefully vented.
-
The reactor is opened, and the polymer is dissolved in a suitable solvent (e.g., acetone or THF).
-
The polymer is precipitated by pouring the solution into a non-solvent (e.g., methanol or water).
-
The precipitated polymer is collected by filtration, washed, and dried under vacuum to a constant weight.
-
Characterization:
-
The composition of the copolymer can be determined by ¹⁹F NMR spectroscopy.
-
The molecular weight and molecular weight distribution can be determined by gel permeation chromatography (GPC).
-
Thermal properties can be analyzed by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
References
-
Boschet, F., Kostov, G., Raynova, H., & Ameduri, B. (2023). Are (Co)Polymers of this compound Possible?. Molecules, 28(12), 4618. [Link]
-
Ameduri, B. (2021). Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications. Polymer Chemistry, 12(15), 2170-2203. [Link]
-
Bravo-Altamirano, K., et al. (2021). Cobalt-Mediated Radical Copolymerization of Vinylidene Fluoride and 2,3,3,3-Trifluoroprop-1-ene. Polymers, 13(16), 2695. [Link]
-
Haszeldine, R. N. (1970). Addition of free radicals to unsaturated systems. Part XVIII. The direction of radical addition to 1,3,3,3-tetrafluoropropene. Journal of the Chemical Society C: Organic, 1750-1754. [Link]
-
Boschet, F., Kostov, G., Raynova, H., & Ameduri, B. (2023). Are (Co)Polymers of this compound Possible?. PubMed, 37375173. [Link]
-
Boschet, F., Kostov, G., Raynova, H., & Ameduri, B. (2023). Are (Co)Polymers of this compound Possible?. ResearchGate. [Link]
-
Ameduri, B. (2020). 1 Copolymers of Vinylidene fluoride with Functional comonomers and Applications therefrom. SciSpace. [Link]
-
Boschet, F., Kostov, G., Raynova, H., & Ameduri, B. (2023). Are (Co)Polymers of this compound Possible?. PMC. [Link]
-
Bravo-Altamirano, K., et al. (2021). Cobalt-Mediated Radical Copolymerization of Vinylidene Fluoride and 2,3,3,3-Trifluoroprop-1-ene. PubMed. [Link]
-
Haszeldine, R. N., & Steele, B. R. (1972). Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions. Journal of the Chemical Society, Perkin Transactions 1, 1592-1596. [Link]
-
Banks, R. E. (2000). The steric and electronic effects of aliphatic fluoroalkyl groups. ResearchGate. [Link]
-
Lazzari, M., et al. (2021). Versatile Reaction Pathways of this compound at Rh(I) Complexes [Rh(E)(PEt3)3] (E=H, GePh3, Si(OEt)3, F, Cl): C-F versus C-H Bond Activation Steps. PubMed. [Link]
-
Lazzari, M., et al. (2021). Versatile Reaction Pathways of this compound at Rh(I) Complexes [Rh(E)(PEt3)3] (E=H, GePh3, Si(OEt)3, F, Cl): C-F versus C-H Bond Activation Steps. PMC. [Link]
-
AGC Chemicals Americas. (n.d.). Modification of Fluoroelastomers Based on TFE-P Copolymer. AGC Chemicals. [Link]
-
Zantedeschi, A., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]
-
Bravo-Altamirano, K., et al. (2021). Cobalt-Mediated Radical Copolymerization of Vinylidene Fluoride and 2,3,3,3-Trifluoroprop-1-ene. Semantic Scholar. [Link]
-
Terán, M. A., et al. (2018). FTIR product study of the Cl-initiated oxidation products of CFC replacements: (E/Z)-1,2,3,3,3-pentafluoropropene and hexafluoroisobutylene. RSC Advances, 8(26), 14321-14332. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023, December 27). 1,2,3,3,3-Pentafluoropropene. Wikimedia Foundation. [Link]
-
PubChem. (n.d.). 1,2,3,3,3-Pentafluoropropene. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1,1,1,3,3-Pentafluoropropane. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Purification of 1,1,3,3,3-Pentafluoropropene (HFO-1225ye) by Distillation
This is an excellent topic that requires a blend of theoretical knowledge and practical troubleshooting advice. I will now proceed to build the technical support center for the purification of 1,1,3,3,3-Pentafluoropropene.
Welcome to the technical support center for the purification of this compound (HFO-1225ye). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the distillation of this important fluorinated alkene.
Section 1: Understanding the Fundamentals
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of HFO-1225ye and the principles of its purification by distillation.
What is this compound?
This compound (also known as HFO-1225ye, or by its CAS number 690-27-7) is a hydrofluoroolefin.[1] It is a colorless and flammable gas under standard conditions.[2][3] Due to its low boiling point, purification is typically carried out under pressure or at low temperatures.
Key Physical Properties
A successful distillation relies on the differences in boiling points between the desired compound and any impurities.
| Property | Value |
| Molecular Formula | C3HF5 |
| Molecular Weight | 132.03 g/mol [4] |
| Boiling Point | -21 °C[1][4] |
| Melting Point | -153 °C[1][4] |
| Density | 1.336 g/cm³[1][4] |
Why is Distillation the Preferred Purification Method?
Distillation is a thermodynamic separation process that leverages differences in the boiling points of components in a liquid mixture.[5] For HFO-1225ye, fractional distillation is particularly effective for separating it from byproducts with close boiling points, which are common in its synthesis.[6][7] The process involves heating the mixture to create vapor, which then rises through a column, cools, and condenses.[8] This cycle of vaporization and condensation enriches the vapor in the more volatile component (the one with the lower boiling point) at each stage.[6]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of HFO-1225ye purification.
Q1: What are the most common impurities I should expect?
The impurities present in your crude HFO-1225ye will depend on the synthetic route. A common method for synthesizing fluoropropenes is through dehydrofluorination. For instance, the dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane can produce HFO-1225ye.[9]
Common byproducts can include:
-
Isomers: 1,2,3,3,3-Pentafluoropropene (HFC-1225ye) is a common isomeric impurity with a very close boiling point (-19.4°C for HFC-1225ye vs. -21.8°C for HFC-1225zc).[10]
-
Unreacted Starting Materials: Depending on the reaction efficiency, you may have residual starting materials.
-
Other Fluorinated Compounds: The synthesis may produce other hydrofluorocarbons (HFCs) or hydrofluoroolefins (HFOs).
-
Hydrogen Fluoride (HF): HF is a common byproduct in dehydrofluorination reactions and can form azeotropes with fluoroolefins.
Q2: What is an azeotrope and how does it affect my distillation?
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[11] This occurs when the vapor phase has the same composition as the liquid phase. The boiling point of an azeotrope can be higher or lower than the boiling points of its individual components. The composition of an azeotrope can also change with pressure.[11]
Hydrogen fluoride (HF) is known to form azeotropes with various fluoroolefins.[11] If an azeotrope forms between HFO-1225ye and an impurity, simple fractional distillation will not be able to separate them. In such cases, more advanced techniques like extractive distillation may be necessary.[10]
Q3: What safety precautions are essential when handling HFO-1225ye?
HFO-1225ye is an extremely flammable gas and is stored as a liquefied gas under pressure, which may explode if heated.[2][3] It can also cause skin and serious eye irritation, as well as respiratory irritation and dizziness.[2] Contact with the liquid can cause frostbite.[2]
Essential Safety Measures:
-
Work in a well-ventilated area, preferably in a fume hood.[2][12]
-
Use personal protective equipment (PPE), including safety goggles, cryogenic gloves, and flame-resistant clothing.[12]
-
Ensure all equipment is properly grounded to prevent static discharge.[2]
-
Use non-sparking tools.[12]
-
Have an emergency plan in place for leaks or spills.[13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][12]
Section 3: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the distillation of HFO-1225ye.
Problem 1: Poor Separation Efficiency
Symptoms:
-
The distillate is not significantly purer than the crude material.
-
The boiling point at the collection head is not stable.
-
Multiple components are co-distilling.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation. | * Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). |
| Reflux Ratio is Too Low: Not enough condensed liquid is being returned to the column to establish equilibrium. | * Increase the reflux ratio. A higher reflux ratio generally leads to better separation but a slower distillation rate. |
| Flooding: The liquid flow down the column is impeded by the upward vapor flow, leading to a backup of liquid.[8][14] | * Reduce the heating rate to decrease the vapor velocity. * Check for any blockages in the column. |
| Weeping: The liquid on the trays of the column leaks through the perforations instead of flowing across them.[8][14] | * Increase the heating rate to increase the vapor velocity. |
| Formation of an Azeotrope: An azeotrope may have formed, making further separation by conventional distillation impossible. | * Analyze the distillate to identify the components. * Consider using extractive distillation by introducing a solvent that alters the relative volatilities of the components.[10] |
Problem 2: Unstable or Fluctuating Head Temperature
Symptoms:
-
The thermometer reading at the distillation head is erratic.
-
The temperature rises and falls, not holding at a steady boiling point.
Possible Causes & Solutions:
| Cause | Solution |
| Uneven Heating: The distillation flask is being heated unevenly. | * Use a heating mantle with a stirrer to ensure even heat distribution. |
| Bumping: The liquid is superheating and then boiling violently. | * Add boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Improper Thermometer Placement: The thermometer bulb is not correctly positioned. | * The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. |
| Condensate not reaching the thermometer bulb: The vapor is condensing before it reaches the thermometer. | * Insulate the distillation head and the upper part of the column to prevent premature cooling. |
Problem 3: No Distillate is Being Collected
Symptoms:
-
The crude material is boiling, but no liquid is condensing in the collection flask.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Heating: The vapor is not reaching the condenser. | * Gradually increase the heating mantle temperature. |
| Leak in the System: The vapor is escaping from the apparatus. | * Check all joints and connections for a tight seal. Use appropriate grease for ground glass joints if necessary. |
| Condenser is Too Cold: The vapor is solidifying in the condenser. | * This is unlikely for HFO-1225ye due to its low melting point, but for other compounds, you would use a warmer coolant. |
Section 4: Experimental Protocols
This section provides a general protocol for the fractional distillation of HFO-1225ye. Note: This is a general guideline and may need to be adapted based on your specific equipment and the scale of your experiment.
Protocol: Fractional Distillation of HFO-1225ye
-
System Setup:
-
Assemble a fractional distillation apparatus in a fume hood. This should include a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry and free of contaminants.
-
Use a heating mantle with a magnetic stirrer for heating.
-
Connect the condenser to a circulating chiller with a coolant suitable for low temperatures (e.g., a glycol/water mixture).
-
-
Charging the Flask:
-
Cool the crude HFO-1225ye in a suitable pressure vessel.
-
Carefully transfer the crude liquid HFO-1225ye to the round-bottom flask.
-
Add a magnetic stir bar or boiling chips.
-
-
Distillation:
-
Begin stirring and slowly heat the flask.
-
Observe the reflux line as it slowly ascends the fractionating column.
-
Once the vapor reaches the distillation head, the temperature on the thermometer should rise and stabilize at the boiling point of the most volatile component.
-
Adjust the heating to maintain a steady distillation rate (typically 1-2 drops per second).[5]
-
Collect the initial fraction (forerun), which will likely contain lower-boiling impurities.
-
When the temperature begins to rise, change the receiving flask to collect the main fraction of purified HFO-1225ye. The temperature should remain stable during the collection of this fraction.
-
Stop the distillation when the temperature either rises significantly or drops, or when only a small amount of liquid remains in the distillation flask.
-
-
Shutdown and Analysis:
-
Turn off the heating and allow the apparatus to cool down.
-
Analyze the collected fractions by Gas Chromatography (GC) or another suitable analytical technique to determine their purity.
-
Section 5: Visualizations
Troubleshooting Logic Flow
Caption: Troubleshooting Decision Tree for Distillation Issues.
Fractional Distillation Principle
Caption: Principle of Separation in a Fractionating Column.
References
-
Linde Gas GmbH. (2015). SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane. Retrieved from [Link]
-
Airgas. (n.d.). 1,1,1,3,3 Pentafluoropropane (245fa) - SAFETY DATA SHEET. Retrieved from [Link]
- Sievert, A. C., & Nappa, M. J. (2007). Purification of 1,2,3,3,3-pentafluoropropene by extractive distillation. (WO2007117390A1). Google Patents.
-
Ship & Shore Environmental, Inc. (2023). Troubleshooting Distillation Column Malfunctions. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Purification Of 1,3,3,3 Tetrafluoropropene. Retrieved from [Link]
-
Patexia. (2022). Method for purifying 1,1,1,2,3-pentafluoropropane and use thereof for obtaining high-purity 2,3,3,3-tetrafluoropropene. (Patent Publication Number 20220055973). Retrieved from [Link]
-
Knapp, J. P. (2021). AZEOTROPE COMPOSITIONS COMPRISING 3,3,3-TRIFLUOROPROPENE AND HYDROGEN FLUORIDE AND PROCESSES FOR SEPARATION THEREOF. (EP3835261A1). EPO. Retrieved from [Link]
-
Chemistry For Everyone. (2023). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]
-
Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]
-
Wikipedia. (2023). 1,2,3,3,3-Pentafluoropropene. Retrieved from [Link]
-
Bayer, T. (1995). Toxicity and Biotransformation of 1,1,1,3,3-Pentafluoropropane, 3,3,3-Trifluoropropionic acid and 1,1,1,3-Tetrachloropropane. (Doctoral dissertation). Retrieved from [Link]
- Google Patents. (n.d.). Azeotropic mixtures containing 1,2,3,3,3-pentafluoropropene and hydrogen fluoride and use thereof. (RU2444509C2).
- Google Patents. (n.d.). Azeotrope-like compositions of 1,1,1,3,3-pentafluoropropane and C1-C3 alcohols for cleaning. (US5683974A).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023). Fractional distillation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Retrieved from [Link]
-
RSC Education. (2023). Everything you need to teach fractional distillation. Retrieved from [Link]
-
Energy Education. (n.d.). Fractional distillation. Retrieved from [Link]
-
Save My Exams. (2024). Fractional distillation - GCSE Chemistry Revision Notes. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane. Retrieved from [Link]
-
Boschet, F., Kostov, G., Raynova, H., & Améduri, B. (2023). Are (Co)Polymers of this compound Possible?. Molecules, 28(12), 4618. [Link]
-
Chemsrc. (n.d.). 1,2,3,3,3-pentafluoropropene. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,3,3-Pentafluoropropene. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 3. This compound | C3HF5 | CID 69647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 9. 1,2,3,3,3-Pentafluoropropene - Wikipedia [en.wikipedia.org]
- 10. WO2007117390A1 - Purification of 1,2,3,3,3-pentafluoropropene by extractive distillation - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fiveable.me [fiveable.me]
Identifying and minimizing side reactions in 1,1,3,3,3-Pentafluoropropene synthesis
Welcome to the technical support center for the synthesis of 1,1,3,3,3-pentafluoropropene (HFO-1225zc). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of HFO-1225zc synthesis and minimize the formation of unwanted side products.
Introduction
This compound (HFO-1225zc) is a fluorinated olefin of significant interest. However, its synthesis is often accompanied by the formation of challenging impurities, primarily isomeric forms and other fluorinated alkenes. Achieving high purity and yield requires a thorough understanding of the reaction mechanisms and precise control over reaction parameters. This guide provides expert insights and practical solutions to common challenges encountered during the synthesis of HFO-1225zc.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for HFO-1225zc and their associated side reactions?
The most common laboratory and industrial synthesis of HFO-1225zc involves the dehydrofluorination of a saturated hydrofluorocarbon (HFC) precursor. The choice of precursor is critical and directly influences the potential side reactions.
-
Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane (HFC-245fa): This is a widely studied route. While the primary product is often 1,3,3,3-tetrafluoropropene (HFO-1234ze), under certain catalytic conditions and elevated temperatures, HFO-1225zc can be formed. A key challenge is controlling the reaction to favor the formation of the desired pentafluoropropene.[1][2]
-
Isomeric Contamination from HFC-236ea dehydrofluorination: When synthesizing the isomer 1,2,3,3,3-pentafluoropropene (HFO-1225ye) via the dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane (HFC-236ea), HFO-1225zc can be formed as a significant isomeric impurity.[3] The very close boiling points of these isomers (-21.8°C for HFO-1225zc and -19.4°C for HFO-1225ye) make their separation by conventional distillation exceedingly difficult.[3]
Common Side Reactions:
-
Isomerization: Formation of other pentafluoropropene isomers, such as HFO-1225ye.
-
Over-dehydrofluorination: Loss of a second HF molecule to form tetrafluoropropenes (e.g., HFO-1234ze).
-
Oligomerization/Polymerization: Under certain conditions, the highly reactive olefin products can polymerize.[4]
-
Incomplete Conversion: Unreacted starting material remaining in the product stream.
Troubleshooting Guide: Minimizing Side Reactions
This section provides a systematic approach to identifying and mitigating common side reactions during HFO-1225zc synthesis.
Issue 1: High Levels of Isomeric Impurities (e.g., HFO-1225ye)
Cause: The formation of isomeric impurities is often a result of the reaction pathway dictated by the catalyst and reaction conditions, or the use of a starting material that can lead to multiple dehydrofluorination products.
Solutions:
-
Catalyst Selection and Optimization:
-
Lewis Acid Catalysts: Strong Lewis acids can be potent for dehydrofluorination but may also promote isomerization.[5] Experiment with milder Lewis acids or supported catalysts to improve selectivity.
-
Metal Halide Catalysts: These are known to be effective for isomerization and should be used with caution if isomer formation is to be avoided.[6]
-
Chromium-Based Catalysts: Fluorinated chromium oxide (Cr₂O₃) catalysts are commonly used for dehydrofluorination and can offer good selectivity.[7] The level of fluorination of the catalyst can be tuned to optimize the reaction.
-
-
Reaction Condition Control:
-
Temperature: Higher temperatures can favor the formation of more stable isomers and increase the rate of side reactions.[1] It is crucial to operate at the lowest effective temperature to maximize selectivity for the desired isomer.
-
Contact Time: Minimize the residence time of the reactants and products in the hot zone of the reactor to reduce the likelihood of subsequent isomerization or other side reactions.
-
dot
Caption: Control of Isomer Formation in HFO-1225zc Synthesis.
Issue 2: Formation of Tetrafluoropropenes (e.g., HFO-1234ze)
Cause: Over-dehydrofluorination of the starting material or the desired HFO-1225zc product. This is particularly prevalent at higher temperatures and with highly active catalysts.
Solutions:
-
Stoichiometry and Feed Ratios:
-
Carefully control the molar ratio of reactants. In some cases, co-feeding an inert gas can help to control the partial pressures and reduce the extent of side reactions.
-
-
Catalyst Activity Moderation:
-
Partially deactivating a highly active catalyst or using a catalyst with tailored acidity can suppress the second dehydrofluorination step.
-
For chromium-based catalysts, the calcination temperature and fluorination procedure can be adjusted to modify the catalyst's activity and selectivity.[7]
-
-
Temperature Profile:
-
Employ a well-controlled temperature profile in the reactor. A lower reaction temperature generally favors the formation of the pentafluorinated product over the tetrafluorinated one.
-
Quantitative Data on Byproduct Formation:
| Precursor | Catalyst | Temperature (°C) | HFO-1225zc Selectivity (%) | HFO-1234ze Selectivity (%) | Reference |
| HFC-245fa | Fluorinated Al₂O₃ | 300 | Varies | High | [8] |
| HFC-245fa | Cr₂O₃ | 350 | Low | High | [7] |
| HFC-245eb | Aluminum Chlorofluoride | 70 | Low | High (as HFO-1234yf) | [2] |
Note: The table illustrates that common dehydrofluorination routes for related HFCs often favor tetrafluoropropene formation. Achieving high selectivity for HFO-1225zc from these precursors requires careful optimization.
Issue 3: Catalyst Deactivation
Cause: Catalyst deactivation can occur through several mechanisms, including coking (deposition of carbonaceous materials), poisoning by impurities in the feed, or changes in the catalyst structure due to high temperatures or the presence of HF.
Solutions:
-
Feed Purification:
-
Ensure the starting materials are of high purity and free from contaminants that could poison the catalyst.
-
-
Regeneration Protocols:
-
For coking-related deactivation, a common regeneration procedure involves a controlled burn-off of the coke in the presence of a dilute oxygen stream.[7] Care must be taken to avoid overheating the catalyst bed.
-
-
Co-feeding Oxygen:
-
Introducing a small amount of oxygen into the feed can sometimes prevent coke formation and maintain catalyst activity. However, this can also lead to the oxidation of reactants and products, so the oxygen concentration must be carefully optimized.[7]
-
dot
Caption: Catalyst Deactivation and Regeneration Cycle.
Experimental Protocols
Protocol 1: Catalyst Screening for Selective HFO-1225zc Synthesis
-
Catalyst Preparation: Prepare a series of catalysts (e.g., fluorinated alumina, chromium oxide) with varying metal loadings and fluorination levels.
-
Reactor Setup: Pack a fixed-bed reactor with a known amount of the catalyst.
-
Reaction:
-
Introduce the HFC precursor (e.g., HFC-245fa) at a controlled flow rate.
-
Vary the reaction temperature systematically (e.g., from 250°C to 400°C).
-
-
Analysis: Analyze the reactor effluent using gas chromatography (GC) to determine the conversion of the starting material and the selectivity for HFO-1225zc and other byproducts.
-
Optimization: Identify the catalyst and reaction conditions that provide the highest selectivity for HFO-1225zc.
Protocol 2: Purification of HFO-1225zc from Isomeric Impurities
Due to the close boiling points of HFO-1225zc and its isomers, conventional distillation is often ineffective.[3]
Extractive Distillation:
-
Solvent Selection: Choose an extractive agent that alters the relative volatility of the components. The agent should have a boiling point significantly different from the fluoroalkenes.
-
Distillation:
-
Introduce the crude HFO-1225zc mixture and the extractive agent into a distillation column.
-
The extractive agent will selectively interact with one of the isomers, increasing its effective boiling point and allowing the other isomer to be distilled off.
-
-
Solvent Recovery: The extractive agent is then separated from the less volatile isomer in a second distillation column and recycled.
References
- Purification of 1,2,3,3,3-pentafluoropropene by extractive distillation. (WO2007117390A1)
-
Method for purifying 1,1,1,2,3-pentafluoropropane and use thereof for obtaining high-purity 2,3,3,3-tetrafluoropropene. (20220055973) Patexia. Available at: [Link]
- Method for purifying 1,1,1,3,3-pentafluoropropane. (DE69710078T2)
- HFO-1234ZE, HFO-1225ZC and HFO-1234YF compositions and processes for producing and using the compositions. (US11209196B2) Google Patents.
-
Versatile Reaction Pathways of this compound at Rh(I) complexes [Rh(E)(PEt3)3] (E = H, GePh3, Si(OEt)3, F, Cl): C-F versus C-H Bond Activation Steps. PubMed. Available at: [Link]
-
Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. PMC - NIH. Available at: [Link]
- Dehydrofluorination of 245fa to 1234ze. (US9302962B2) Google Patents.
-
Catalytic dehydrofluorination of 1,1,1,2,3-pentafluoropropane (HFC-245eb) to 2,3,3,3-tetrafluoropropene (HFO-1234yf) using in-situ fluorinated chromium oxyfluoride catalyst. ResearchGate. Available at: [Link]
-
Catalytic reaction of this compound with HGePh3 (up) or... ResearchGate. Available at: [Link]
-
Consideration of Hydrofluoroolefins (HFOs) as potential candidate medical propellants. mexfluor.com. Available at: [Link]
-
Are (Co)Polymers of this compound Possible? MDPI. Available at: [Link]
- Hfo-1234ze, hfo-1225zc and hfo-1234yf containing compositions and processes for producing and using the compositions. (US20210380858A1) Google Patents.
-
This compound. PubChem. Available at: [Link]
- 1,2,3,3,3-pentafluoropropene production processes. (US10392545B2) Google Patents.
-
Catalytic Isomerization of Z-1,1,1,4,4,4-Hexafluoro-2-Butene. (EP 3331846 B1) European Patent Office. Available at: [Link]
-
Studies on Hexafluoropropene Dimer Isomerization. Scirp.org. Available at: [Link]
-
Catalytic dehydrofluorination of 1,1,1,3,3-pentafluoropropane to 1,3,3,3-tetrafluoropropene over fluorinated NiO/Cr2O3 catalysts. ResearchGate. Available at: [Link]
Sources
- 1. US11209196B2 - HFO-1234ZE, HFO-1225ZC and HFO-1234YF compositions and processes for producing and using the compositions - Google Patents [patents.google.com]
- 2. Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007117390A1 - Purification of 1,2,3,3,3-pentafluoropropene by extractive distillation - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. data.epo.org [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. US9302962B2 - Dehydrofluorination of 245fa to 1234ze - Google Patents [patents.google.com]
Optimizing initiator selection for 1,1,3,3,3-Pentafluoropropene and VDF copolymerization
Technical Support Center: PFP/VDF Copolymerization
Welcome to the technical support center for the radical copolymerization of 1,1,3,3,3-Pentafluoropropene (PFP) and Vinylidene Fluoride (VDF). This guide is designed for researchers and scientists to navigate the complexities of initiator selection and troubleshoot common experimental hurdles. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable types of initiators for PFP/VDF radical copolymerization and why?
A1: The most effective initiators for PFP/VDF copolymerization are organic peroxides.[1][2] This is due to their ability to generate highly reactive free radicals at appropriate temperatures, which are necessary to initiate the polymerization of fluoroalkenes.
-
Mechanism Insight: Organic peroxides decompose thermally by cleaving the weak oxygen-oxygen bond to form two alkoxy or acyloxy radicals.[3] These radicals are effective at adding across the electron-poor double bonds of VDF and PFP.
-
Commonly Used Peroxides:
-
Di-tert-butyl peroxide (DTBP): Suitable for higher temperature polymerizations (e.g., >120°C).[4][5]
-
tert-Butyl peroxypivalate (TBPPi): Effective at moderate temperatures (e.g., 74°C).[2][6]
-
Peroxydicarbonates: Useful for lower temperature reactions.[7]
-
Trigonox® 101 (2,5-Bis(tert-butylperoxy)-2,5-dimethylhexane): Often used in solution polymerization at elevated temperatures (e.g., 130°C).[1]
-
It has been reported that a mixture of two initiators can be used to control the reaction.[4][8] The selection is critical as PFP does not readily homopolymerize and tends to slow down the copolymerization process.[1][6][9][10]
Q2: How does the initiator's half-life temperature (T½) impact the PFP/VDF copolymerization?
A2: The half-life (t½) of an initiator is the time required for half of the initiator molecules to decompose at a given temperature.[11][12] This parameter is paramount because it dictates the rate of radical generation and, consequently, the rate of polymerization.
-
Causality:
-
If T½ is too high for the reaction temperature: The rate of radical generation will be too slow, leading to extremely long reaction times or incomplete conversion.
-
If T½ is too low for the reaction temperature: The initiator will decompose too rapidly, causing a burst of radicals at the beginning of the reaction. This can lead to uncontrolled polymerization, poor molecular weight distribution, and depletion of the initiator before all monomers are consumed, stalling the reaction.
-
-
Best Practice: The ideal initiator should have a half-life of several hours at the desired polymerization temperature to ensure a steady supply of radicals throughout the reaction.[12] For instance, an initiator with a 10-hour half-life at the chosen reaction temperature is often a good starting point.
| Initiator Type | Example | Typical 10-hr T½ (°C) | Solubility |
| Dialkyl Peroxides | Di-tert-butyl peroxide | ~129°C | Organic |
| Peroxyesters | tert-Butyl peroxypivalate | ~55°C | Organic |
| Diacyl Peroxides | Benzoyl peroxide (BPO) | ~73°C | Organic |
| Azo Compounds | Azobisisobutyronitrile (AIBN) | ~65°C | Organic |
| Peroxydicarbonates | Diisopropyl peroxydicarbonate | ~45°C | Organic |
Note: Half-life temperatures are approximate and can vary with the solvent system.[12]
Q3: Can azo initiators like AIBN be used for this copolymerization?
A3: Yes, azo initiators can be used, but they have distinct characteristics compared to peroxides. Azo initiators, such as 2,2'-Azobisisobutyronitrile (AIBN), decompose thermally to produce two carbon-centered radicals and a molecule of nitrogen gas.[13][14][15]
-
Advantages:
-
The decomposition rate is less sensitive to the solvent environment compared to many peroxides.[14]
-
They do not produce oxygenated radicals, which can sometimes participate in undesirable side reactions like hydrogen abstraction from the polymer backbone.
-
-
Considerations:
-
The radicals generated (e.g., isobutyronitrile radical from AIBN) are generally less reactive than the alkoxy radicals from peroxides. This may lead to lower initiation efficiency with electron-deficient fluoromonomers.
-
The generation of nitrogen gas must be accounted for in a closed reactor system to avoid pressure buildup.
-
Q4: How does the choice of initiator affect the thermal stability of the final P(VDF-co-PFP) copolymer?
A4: The initiator choice has a profound impact on the thermal stability of the resulting fluoropolymer because the initiator fragments become the end-groups of the polymer chains.[16] Unstable end-groups can act as initiation sites for thermal degradation (unzipping).
-
Mechanistic Insight: Fluoropolymers often degrade via a depolymerization mechanism that starts at the chain ends. If the end-group is thermally labile, it will break off at a lower temperature, initiating the degradation cascade.[16]
-
Improving Stability: Using fluorinated initiators that generate highly stable radicals, such as a trifluoromethyl radical (•CF₃), can significantly enhance the thermal stability of the final polymer.[4][16] The resulting C-CF₃ bond at the chain terminus is exceptionally strong and resistant to thermal cleavage, thus preventing the unzipping process.[16]
Troubleshooting Guide
Problem 1: Low or No Polymerization Yield
This is a common issue, often linked to the inherent low reactivity of PFP.[1][9][10]
-
Possible Cause 1: Inappropriate Initiator/Temperature Combination.
-
Diagnosis: The reaction temperature is too low for the initiator's half-life (T½). Check the initiator's data sheet.
-
Solution:
-
Increase the reaction temperature to better match the initiator's optimal decomposition range.
-
Select a different initiator with a lower T½ that is appropriate for your desired reaction temperature. For example, switch from di-tert-butyl peroxide to tert-butyl peroxypivalate for lower temperature reactions.[5][6]
-
-
-
Possible Cause 2: Initiator Inhibition.
-
Diagnosis: Impurities in the monomers or solvent (e.g., stabilizers, water, oxygen) can react with and consume free radicals, preventing polymerization.
-
Solution:
-
Purify Monomers: Pass VDF and PFP gases through columns of a suitable drying agent and oxygen scavenger.
-
Degas Solvent: Thoroughly degas the solvent via several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period.
-
-
-
Possible Cause 3: High PFP Concentration.
-
Diagnosis: PFP is known to retard radical polymerization.[1][9] High concentrations in the feed can significantly slow down or even halt the reaction.
-
Solution: Start with a lower molar ratio of PFP in the initial monomer feed (e.g., [VDF]₀/[PFP]₀ > 4:1). VDF is much more reactive and its presence is necessary to achieve reasonable yields.[1]
-
Caption: Troubleshooting workflow for low polymerization yield.
Problem 2: Poor Incorporation of PFP into the Copolymer
-
Possible Cause: High Reactivity of VDF.
-
Diagnosis: ¹⁹F NMR analysis shows a much lower PFP content in the copolymer than in the initial monomer feed. This is expected, as the reactivity ratio of VDF is significantly higher than that of PFP (r_VDF >> r_PFP).[2]
-
Solution:
-
Increase PFP in Feed: To achieve a higher PFP content in the final polymer, you must use a significantly higher molar excess of PFP in the initial reaction mixture.[1]
-
Semi-Batch Process: Consider a semi-batch reactor setup where VDF is fed continuously at a controlled rate into the reactor containing PFP and the initiator. This keeps the instantaneous concentration of the more reactive monomer (VDF) low, promoting the incorporation of the less reactive monomer (PFP).
-
-
Problem 3: Copolymer Shows Poor Thermal Stability
-
Possible Cause: Unstable Polymer End-Groups.
-
Diagnosis: Thermogravimetric analysis (TGA) shows an onset of degradation at a lower temperature than expected for fluoropolymers. This often points to weak links at the chain ends derived from the initiator or chain transfer events.[16]
-
Solution:
-
Select a Fluorinated Initiator: Employ an initiator that generates fluorinated radicals (e.g., from sodium trifluoromethyl sulfinate). The resulting highly stable CF₃-terminated polymer chains will resist thermal unzipping.[16]
-
Minimize Chain Transfer: Avoid solvents or agents that are prone to chain transfer, as this can introduce weak C-H or other labile bonds at the chain ends. 1,1,1,3,3-pentafluoropropane has been used as a suitable solvent.[4]
-
-
Experimental Protocols & Workflows
Workflow: Rational Initiator Selection
This workflow outlines the decision-making process for selecting an optimal initiator for your PFP/VDF copolymerization experiment.
Caption: Logical workflow for selecting a suitable polymerization initiator.
Protocol: General Procedure for Solution Copolymerization of PFP and VDF
Disclaimer: This is a representative protocol. All procedures involving high-pressure gases and heated reactors must be performed with extreme caution, adhering to all institutional safety guidelines.
-
Reactor Preparation:
-
A high-pressure stainless-steel reactor is thoroughly cleaned and dried.
-
The reactor is sealed and purged several times with high-purity inert gas (e.g., Argon) to remove oxygen.
-
-
Charging the Reactor:
-
Under an inert atmosphere, the chosen organic peroxide initiator (e.g., di-tert-butyl peroxide, 0.1-1.0 mol% relative to total monomers) is added to the reactor.
-
A degassed solvent (e.g., 1,1,1,3,3-pentafluoropropane) is transferred into the reactor via cannula or a sealed addition funnel.[4]
-
-
Monomer Addition:
-
The reactor is cooled (e.g., with a dry ice/acetone bath).
-
This compound (PFP) is condensed into the reactor from a lecture bottle by mass.
-
Vinylidene fluoride (VDF) is then added in the same manner. The molar ratio of VDF to PFP will determine the copolymer composition and should be chosen based on the desired material properties.[1]
-
-
Polymerization:
-
The reactor is sealed and moved to a protected heating station (e.g., behind a blast shield).
-
The reactor is heated to the target temperature (e.g., 130°C for an initiator like Trigonox® 101) with constant agitation.[1]
-
The reaction is allowed to proceed for a set time (e.g., 12-24 hours), monitoring pressure changes.
-
-
Work-up:
-
After the reaction time, the reactor is cooled to room temperature.
-
Unreacted monomers are carefully vented.
-
The reactor is opened, and the polymer solution is precipitated into a non-solvent (e.g., methanol or hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Polymerization Mechanism Overview
Caption: The three main stages of free-radical polymerization.
References
- Ameduri, B. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Radical Homopolymerization of Vinylidene Fluoride Initiated bytert-Butyl Peroxypivalate. Investigation of the Microstructure by19F and1H NMR Spectroscopies and Mechanisms.
- ResearchGate. (n.d.). Radical solution copolymerisation of vinylidene fluoride with hexafluoropropene.
- Google Patents. (n.d.). Emulsion polymerization method for VDF homopolymer or copolymer.
- Google Patents. (n.d.). Method of producing fluoropolymers using acid-functionalized monomers.
- ResearchGate. (n.d.). Chain-End Functionality: The Key Factor toward Fluoropolymer Thermal Stability.
- ResearchGate. (n.d.).
-
Ameduri, B., et al. (2023). Are (Co)Polymers of this compound Possible? Molecules, 28(12), 4618. [Link]
-
Sianesi, D., & Caporiccio, G. (1968). Copolymerization of VDF with PFP initiated by organic peroxides and metallic complexes catalysts. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(2), 333-347. (Note: This is a representative older reference cited within modern papers like[1], direct link unavailable).
- Google Patents. (n.d.).
- SpecialChem. (2025).
- PubMed. (2023). Are (Co)Polymers of this compound Possible?
- Synazo. (n.d.).
- FUJIFILM Wako Chemicals Europe GmbH. (2020).
- FUJIFILM Wako Pure Chemical Corporation. (n.d.).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2023). Are (Co)Polymers of this compound Possible?.
- Pergan. (n.d.). Polymerization of monomers with Organic Peroxide for the High Polymer Industry.
Sources
- 1. Are (Co)Polymers of this compound Possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pergan.com [pergan.com]
- 4. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US9434837B2 - Method of producing fluoropolymers using acid-functionalized monomers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Are (Co)Polymers of this compound Possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synazo · Azo Polymerisation Initiators [synazo.de]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Understanding Azo Initiators in Polymer Chemistry and Their Applications [qfperoxide.com]
- 14. Azo polymerization initiator | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 15. Azo polymerization initiators|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Polymerization of 1,1,3,3,3-Pentafluoropropene (PFP)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,1,3,3,3-Pentafluoropropene (PFP) polymerization. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this challenging but promising fluoromonomer. Here, we provide in-depth answers to common questions, troubleshooting strategies for experimental hurdles, and detailed protocols to help you successfully incorporate PFP into your polymer systems.
Section 1: Foundational FAQs - Understanding PFP's Reactivity
This section addresses the fundamental challenges associated with PFP and the primary strategies to overcome them.
Q1: Why is this compound (PFP) considered a low-reactivity monomer?
Answer: The low reactivity of this compound (CF₃CH=CF₂) stems from the significant electron-withdrawing inductive effect of its five fluorine atoms, particularly the -CF₃ and -CF₂ groups. This effect leads to:
-
Electron-Deficient Double Bond: The carbon-carbon double bond is severely depleted of electron density. This makes it less susceptible to attack by electrophilic radicals, which are the propagating species in most common radical polymerizations. The monomer struggles to add to a growing polymer chain ending in a PFP radical.
-
Steric Hindrance: The bulky -CF₃ group can sterically hinder the approach of a growing polymer chain to the double bond, further reducing the rate of propagation.
-
Stable Radical Formation: While seemingly counterintuitive, the radical formed after the addition of an initiator to PFP can be stabilized by the adjacent fluorine atoms, potentially slowing down subsequent propagation steps.
Q2: Can PFP be homopolymerized?
Answer: No, under conventional radical polymerization conditions, this compound does not homopolymerize.[1][2][3][4] Its poor homopropagation capability is a defining characteristic. Attempts to force homopolymerization typically fail or result in negligible yields of very low molecular weight oligomers. Therefore, PFP must be incorporated into polymer chains via copolymerization or terpolymerization.
Q3: What are the primary strategies for incorporating PFP into a polymer chain?
Answer: Given its inability to homopolymerize, PFP is almost exclusively used as a comonomer. The most successful strategies are:
-
Copolymerization with a Highly Reactive Monomer: The most common approach is to copolymerize PFP with a more reactive, electron-rich monomer. Vinylidene fluoride (VDF) is the most studied comonomer for this purpose.[1][2] The highly reactive VDF helps to "carry" the PFP into the polymer chain. However, due to the vast difference in reactivity, this often results in low PFP incorporation and random distribution.[1][2]
-
Terpolymerization: Introducing a third monomer (M₃) can significantly improve PFP incorporation and overall reaction yields.[1][2][3][4] This strategy, known as termonomer-induced copolymerization, can alter the reactivity of the growing chain end and facilitate the addition of PFP.
-
Use as a Cure Site Monomer: In industrial applications, PFP is often used in small quantities (e.g., 0.3–3 mol%) as a cure site monomer in fluoroelastomers.[1] Its unique structure provides a reactive site for crosslinking (vulcanization) without compromising the thermal stability of the main polymer backbone.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides direct answers and solutions to specific problems you may encounter in the lab.
Issue 1: Failed Polymerization or Extremely Low Yield
Q: My (co)polymerization involving PFP failed or resulted in yields below 15%. What are the likely causes and how can I improve the yield?
Answer: Extremely low yields are the most common problem when working with PFP. The primary cause is PFP's inherent low reactivity, which not only hinders its own propagation but also retards the overall polymerization rate.[1][2][3][4]
Causality & Solutions:
-
Poor Initiator Choice: Standard initiators may not be effective. PFP requires high-energy radicals to initiate polymerization. Organic peroxides with higher decomposition temperatures are often more successful than lower-temperature azo initiators.[1][2] High-energy methods like γ-ray or electron beam initiation have also been shown to be effective.[1][2]
-
Unfavorable Comonomer Partner: Copolymerizing PFP with another electron-withdrawing monomer that also cannot homopolymerize (e.g., hexafluoropropene (HFP) or perfluoromethylvinyl ether (PMVE)) will almost certainly result in very low yields.[1][2][3][4]
-
Insufficient Reaction Time/Temperature: Due to the slow kinetics, longer reaction times (e.g., 24-200 hours) and carefully selected temperatures matching the initiator's half-life are necessary.
-
High PFP Concentration in Feed: A very high molar feed ratio of PFP will slow the reaction dramatically. The more reactive comonomer is consumed quickly, leaving the unreactive PFP behind and causing the polymerization to stall.
Caption: Troubleshooting workflow for low PFP polymerization yield.
Issue 2: Poor Control Over Copolymer Composition
Q: I'm copolymerizing PFP with Vinylidene Fluoride (VDF), and the resulting copolymer is almost entirely composed of VDF. How can I increase PFP incorporation?
Answer: This is a direct consequence of the large difference in monomer reactivity ratios. For the PFP/VDF pair, the reactivity ratios have been reported as rPFP ≈ 0.06 and rVDF ≈ 9.0.[1][2]
Causality & Solutions:
-
Reactivity Ratios (r): A reactivity ratio (r₁) is the ratio of the rate constant for a propagating radical adding its own monomer (k₁₁) to the rate constant for it adding the other monomer (k₁₂).
-
Since rVDF (r₁) >> 1 , a growing chain ending in a VDF radical strongly prefers to add another VDF monomer rather than a PFP monomer.
-
Since rPFP (r₂) << 1 , a growing chain ending in a PFP radical strongly prefers to add a VDF monomer over another PFP monomer.
-
-
Result: VDF is consumed much more rapidly than PFP, leading to a copolymer rich in VDF, especially at the beginning of the reaction.
Strategies to Increase PFP Incorporation:
-
Monomer Feed Ratio: While it may seem intuitive to increase the PFP concentration in the initial feed, this can drastically lower the overall yield. A more effective strategy is to use a semi-batch process where the more reactive monomer (VDF) is fed continuously into the reactor to maintain a low, constant concentration, forcing the propagating radicals to react more frequently with the less reactive PFP.
-
Terpolymerization: As mentioned, introducing a third monomer can alter the propagation kinetics. For example, terpolymerizations of PFP with VDF and monomers like tert-butyl 2-trifluoromethacrylate (MAF-TBE) or chlorotrifluoroethylene (CTFE) have been shown to improve yields and potentially PFP incorporation.[1]
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (PFP) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Tendency | Source |
| PFP | VDF | ~0.06 | ~9.0 | ~0.54 | Random, rich in VDF | [1][2] |
Issue 3: Low Molecular Weight and High Polydispersity
Q: The resulting PFP-containing polymer has a very low molecular weight (Mn) and a broad polydispersity index (PDI). What factors should I investigate?
Answer: Low molecular weight is often linked to premature chain termination or frequent chain transfer events, both of which are exacerbated by the sluggish incorporation of PFP.
Causality & Solutions:
-
Chain Transfer: The hydrogen atom on the PFP double bond (CF₃CH =CF₂) can be susceptible to chain transfer, where a growing radical chain abstracts this hydrogen, terminating the chain and creating a new, less reactive radical.
-
Initiator Concentration: High initiator concentrations can lead to a larger number of chains being initiated simultaneously, resulting in shorter chains overall once the monomer is consumed.[5] Optimize the initiator concentration to be as low as possible while still achieving a reasonable reaction rate.
-
Use of a Chain Transfer Agent (CTA): While sometimes used to control molecular weight, the unintentional presence of impurities that can act as CTAs will lower the final molecular weight. Conversely, if high molecular weight is desired, one must ensure the system is free of such agents. For fluoroelastomers where a specific molecular weight is targeted, a CTA can be used intentionally to regulate the chain length.[1]
-
Reaction Temperature: Excessively high temperatures can increase the rate of side reactions and chain termination, leading to lower molecular weights.[6]
Issue 4: Initiator Inefficiency
Q: My standard radical initiator seems ineffective. What are the best initiators for PFP (co)polymerization and what conditions should I use?
Answer: The choice of initiator is critical for fluorinated olefins, especially for an unreactive monomer like PFP.
Causality & Solutions:
-
Initiation Energy: The electron-deficient double bond of PFP requires a highly energetic radical to initiate polymerization effectively.
-
Solubility: The initiator must be soluble in the reaction medium (e.g., water for emulsion polymerization, or an organic solvent).[7]
| Initiator Type | Examples | Typical Conditions | Rationale / Comments | Source |
| Organic Peroxides | Trigonox® 101 (2,5-Bis(tert-butylperoxy)-2,5-dimethylhexane), Di-tert-butyl peroxide (DTBP) | 100-140 °C; Solution (e.g., 1,1,1,3,3-pentafluoropropane) | Provide high-energy radicals upon thermal decomposition. Effective for initiating copolymerization and terpolymerization.[1][] | [1] |
| High-Energy Radiation | γ-rays, Electron Beam | Room Temperature (e.g., 30 °C) | Generates radicals directly from the monomers without chemical initiators. Proven effective for PFP-VDF copolymerization. | [1][2] |
| Redox Initiators | Ammonium persulfate (APS) / Sodium bisulfite | 30-80 °C; Aqueous Emulsion | Commonly used in emulsion polymerization of fluoroalkenes.[9] The lower temperature can help control side reactions. | [5][9] |
| Organometallic Complexes | Titanium tetraisopropylate / Al(iBu)₃ | 40 °C | Have been used historically, but often result in very low yields (<10%) and long reaction times (200 h).[1][2] | [1][2] |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Radical Emulsion Copolymerization of PFP with Vinylidene Fluoride (VDF)
This protocol is a representative procedure based on established methods for fluoroalkene emulsion polymerization.[9][10][11]
Materials:
-
Deionized Water (degassed)
-
Ammonium Persulfate (APS) (Initiator)
-
Fluorinated Surfactant (e.g., Ammonium perfluorooctanoate - APFO, or a modern alternative)
-
Sodium Hydroxide (for pH buffer)
-
Vinylidene Fluoride (VDF)
-
This compound (PFP)
-
High-pressure stainless steel reactor equipped with a stirrer
Procedure:
-
Reactor Preparation: Charge the reactor with deionized water, fluorinated surfactant, and a pH buffer.
-
Deoxygenation: Seal the reactor and deoxygenate the aqueous phase by repeated pressurization/venting cycles with nitrogen gas.
-
Monomer Charging:
-
Inject the liquid PFP monomer into the reactor.
-
Pressurize the reactor with gaseous VDF to the desired partial pressure (e.g., 10-30 bar).
-
-
Initiation: Heat the reactor to the target temperature (e.g., 80-120 °C). Inject an aqueous solution of the initiator (Ammonium Persulfate) to start the polymerization.
-
Polymerization: Maintain the reaction temperature and stirring for a predetermined time (e.g., 12-24 hours). Maintain total pressure by feeding VDF as it is consumed.
-
Termination & Isolation: Cool the reactor and vent the unreacted monomers. Coagulate the resulting polymer latex by adding a salt solution (e.g., MgCl₂).
-
Washing & Drying: Filter the coagulated polymer, wash thoroughly with deionized water to remove residual salts and surfactant, and dry in a vacuum oven until a constant weight is achieved.
Diagram: PFP Terpolymerization Strategy
Caption: Strategy to enhance PFP incorporation via terpolymerization.
References
-
Boschet, F., Kostov, G., Raynova, H., & Améduri, B. (2023). Are (Co)Polymers of this compound Possible? Molecules, 28(12), 4618. [Link]
-
Boschet, F., Kostov, G., Raynova, H., & Améduri, B. (2023). Are (Co)Polymers of this compound Possible? National Center for Biotechnology Information. [Link]
-
Boschet, F., Kostov, G., Raynova, H., & Améduri, B. (2023). Are (Co)Polymers of this compound Possible? ResearchGate. [Link]
-
Boschet, F., Kostov, G., Raynova, H., & Améduri, B. (2023). Are (Co)Polymers of this compound Possible? PubMed. [Link]
-
Améduri, B., & Boutevin, B. (2001). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science, 26(1), 105-187. [Link]
- Hintzer, K., & Zipplies, T. (2007). U.S. Patent No. 7,262,246. Washington, DC: U.S. Patent and Trademark Office.
-
Monomer reactivity ratios and polymerization temperatures from the... ResearchGate. [Link]
- Grootaert, W. M. (2002). U.S. Patent Application No. 10/012,113.
-
Li, P., et al. (2023). Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface. National Center for Biotechnology Information. [Link]
-
Braun, T., et al. (2021). Versatile Reaction Pathways of this compound at Rh(I) complexes... PubMed. [Link]
-
Modification of Fluoroelastomers Based on TFE-P Copolymer. AGC Chemicals Americas. [Link]
-
Catalytic reaction of this compound with HGePh3 (up) or... ResearchGate. [Link]
- PTFE initiators: their influence on the physical properties of the polymer. UPSpace. [https://repository.up.ac.
-
Fluoroelastomers: Synthesis, properties and applications. ResearchGate. [Link]
-
Meng, Q., et al. (2017). Preparation of a Fluorocarbon Polymerizable Surfactant and Its Application in Emulsion Polymerization of Fluorine-Containing Acrylate. MDPI. [Link]
-
Emulsion copolymerization of fluorinated acrylate in the presence of a polymerizable emulsifier. ResearchGate. [Link]
-
Fluoropolymer Emulsion for High-Performance Coatings. PCI Magazine. [Link]
-
Sequential post-polymerization modification of a pentafluorophenyl ester-containing homopolymer... PubMed. [Link]
-
Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. ChemRxiv. [Link]
-
Reactivity ratios and copolymer composition. Intro to Polymer Science Class Notes. [Link]
-
Copolymer overview. CoPolDB. [Link]
-
What Initiators Are Used In Bulk Polymerization? Chemistry For Everyone - YouTube. [Link]
-
Ladavière, C., et al. (2021). Fluoroalkyl Pentacarbonylmanganese(I) Complexes as Initiators for the Radical (co)Polymerization of Fluoromonomers. MDPI. [Link]
-
This compound. PubChem. [Link]
-
1,2,3,3,3-Pentafluoropropene. PubChem. [Link]
-
Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies. National Center for Biotechnology Information. [Link]
-
PCR Troubleshooting: Explanations and How to Fix Common PCR Problems. YouTube. [Link]
-
Troubleshooting fusion PCR - How to obtain correct product? ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Are (Co)Polymers of this compound Possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Are (Co)Polymers of this compound Possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 9. US7262246B2 - Emulsion polymerization of fluorinated monomers - Google Patents [patents.google.com]
- 10. US20020037985A1 - Process for producing fluoroelastomers - Google Patents [patents.google.com]
- 11. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering the Microstructure of 1,1,3,3,3-Pentafluoropropene (PFP) Copolymers
Welcome to the technical support center for the synthesis and microstructural control of 1,1,3,3,3-Pentafluoropropene (PFP) copolymers. This guide is designed for researchers, scientists, and professionals in drug development who are looking to harness the unique properties of these fluoropolymers. As a Senior Application Scientist, I will provide you with not just protocols, but also the underlying principles and troubleshooting strategies to ensure your success in the laboratory.
Foundational Concepts: Understanding PFP Copolymerization
This compound (also known as 2H-PFP) is a valuable monomer for introducing fluorine into polymer chains, imparting desirable properties such as chemical resistance, thermal stability, and low surface energy.[1] However, PFP presents a unique challenge: it does not readily homopolymerize due to steric hindrance and the electronic effects of its fluorine atoms.[1][2][3][4] Therefore, it is almost exclusively used in copolymerizations.
The key to successfully synthesizing PFP copolymers with controlled microstructures lies in understanding the reactivity ratios of PFP with its comonomers. For instance, in copolymerization with vinylidene fluoride (VDF), the reactivity ratio of PFP (r_PFP) is significantly lower than that of VDF (r_VDF), indicating that VDF is much more likely to add to a growing polymer chain than PFP.[2] This disparity in reactivity can lead to challenges in achieving uniform incorporation of PFP and requires careful selection of reaction conditions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why is my copolymer yield unexpectedly low?
A1: Low yields are a common issue in PFP copolymerizations, often stemming from the monomer's inherent low reactivity. Here’s a systematic approach to diagnosing and resolving this problem:
-
Incompatible Comonomer: PFP copolymerization with non-homopolymerizable, electron-withdrawing monomers such as hexafluoropropene (HFP) or perfluoromethylvinyl ether (PMVE) often results in low yields.[1][2][3][4]
-
Inappropriate Initiator Concentration or Type: The choice and concentration of the radical initiator are critical.
-
Solution: For thermally initiated polymerizations, ensure you are using an initiator with a suitable half-life at your reaction temperature. Organic peroxides like 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane (Trigonox® 101) and di-tert-butyl peroxide (DTBP) have been successfully used.[2][3] If yields are still low, a modest increase in initiator concentration may be beneficial, but be mindful that excessive initiator can lead to lower molecular weights.
-
-
Reaction Time and Temperature: PFP is known to retard polymerization, meaning longer reaction times may be necessary.[2][3][4]
-
Solution: Extend the polymerization time and/or moderately increase the temperature to enhance the initiation rate and monomer conversion. However, be aware that higher temperatures can also increase the likelihood of side reactions.
-
-
Solvent Effects: The choice of solvent can influence monomer and polymer solubility, as well as chain transfer reactions.
-
Solution: For the copolymerization of PFP with tert-butyl 2-trifluoromethylacrylate (MAF-TBE), switching from acetonitrile to 1,1,1,3,3-pentafluorobutane has been shown to double the yield.[2] Fluorinated solvents can be particularly effective for fluoropolymer synthesis.
-
Q2: How can I control the molecular weight and achieve a narrow molecular weight distribution (PDI)?
A2: Controlling the molecular weight and achieving a narrow polydispersity index (PDI) in radical polymerization requires careful management of the initiation, propagation, and termination steps.
-
Initiator Concentration: The molecular weight of the resulting polymer is inversely proportional to the initiator concentration.
-
Solution: To obtain higher molecular weight polymers, decrease the initiator concentration. Conversely, for lower molecular weights, a higher initiator concentration is needed. This relationship should be optimized empirically for your specific system.
-
-
Chain Transfer Agents: The presence of chain transfer agents can significantly lower the molecular weight.
-
Solution: The use of a suitable chain transfer agent can regulate the molecular weight of the resulting elastomers.[2] If high molecular weight is desired, ensure your monomers and solvent are free from impurities that could act as chain transfer agents.
-
-
Controlled Radical Polymerization Techniques: For the most precise control over molecular weight and PDI, consider employing controlled radical polymerization (CRP) methods.
-
Solution: While conventional radical polymerization is common for PFP, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) could offer superior control, although this is an area of ongoing research for PFP-containing systems.
-
Q3: My NMR analysis shows inconsistent or low incorporation of PFP into the copolymer. What's going wrong?
A3: This is a direct consequence of the low reactivity of PFP compared to many common comonomers.
-
Monomer Feed Ratio: The composition of the copolymer is highly dependent on the initial monomer feed ratio.
-
Solution: To increase the incorporation of PFP, you must significantly increase its proportion in the initial monomer feed. For example, in VDF copolymerization, a feed ratio with a high excess of PFP is necessary to achieve substantial incorporation into the final polymer.[2]
-
-
Monitoring Monomer Conversion: As the polymerization progresses, the more reactive comonomer will be consumed faster, leading to a drift in the composition of the copolymer formed over time.
-
Solution: For applications requiring a uniform copolymer composition, it is crucial to stop the polymerization at low conversion. Alternatively, a semi-batch process where the more reactive monomer is fed continuously can be employed to maintain a constant monomer ratio in the reactor.
-
Q4: I'm having trouble with the purification of my PFP copolymer. What is the best method?
A4: The purification of fluoropolymers typically involves precipitation to remove unreacted monomers, initiator residues, and low molecular weight oligomers.
-
Choosing the Right Solvent/Non-Solvent System: The polymer should be soluble in the chosen solvent and insoluble in the non-solvent (precipitant).
-
Solution: A common approach is to dissolve the crude polymer in a suitable solvent (e.g., acetone, tetrahydrofuran) and then precipitate it by adding the solution dropwise into a stirred non-solvent (e.g., methanol, hexane, or water). The choice of non-solvent will depend on the polarity of your copolymer.
-
-
Efficient Removal of Monomers: Due to the volatility of PFP and some comonomers, ensuring their complete removal is crucial.
-
Solution: After precipitation and filtration, wash the polymer thoroughly with the non-solvent. Drying the polymer under vacuum at a slightly elevated temperature will help remove any residual volatile components. For industrial applications, more advanced purification techniques such as selective fluorination can be used to eliminate unwanted end groups.[5]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: Radical Copolymerization of PFP with VDF
This protocol is adapted from the conditions described in the literature.[2]
Materials:
-
This compound (PFP)
-
Vinylidene fluoride (VDF)
-
2,5-bis(tert-butylperoxy)-2,5-dimethylhexane (Trigonox® 101)
-
1,1,1,3,3-pentafluoropropane (solvent)
-
High-pressure reactor with magnetic stirring
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and equipped with a magnetic stir bar.
-
Reagent Charging:
-
In a fume hood, carefully charge the reactor with the desired amount of PFP.
-
Add the solvent, 1,1,1,3,3-pentafluoropropane (typically 40 wt% relative to the total monomer weight).
-
Add the initiator, Trigonox® 101.
-
-
Degassing: Seal the reactor and perform several freeze-pump-thaw cycles to remove dissolved oxygen.
-
VDF Addition: Introduce the desired amount of VDF gas into the reactor.
-
Polymerization:
-
Place the reactor in a preheated oil bath or heating mantle set to 130 °C.
-
Stir the reaction mixture at a constant rate for 20 hours.
-
-
Cooling and Depressurization:
-
After 20 hours, remove the reactor from the heat source and allow it to cool to room temperature.
-
Carefully vent the unreacted VDF and other volatile components in a well-ventilated fume hood.
-
-
Product Isolation:
-
Open the reactor and collect the crude polymer mixture.
-
Proceed with the purification protocol below.
-
Protocol 2: Purification of PFP-co-VDF by Precipitation
Materials:
-
Crude PFP-co-VDF
-
Acetone (solvent)
-
Methanol (non-solvent)
-
Beakers, magnetic stirrer, and filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude polymer in a minimal amount of acetone with stirring. Gentle warming may be required to aid dissolution.
-
Precipitation: In a separate beaker, add methanol (at least 10 times the volume of the acetone solution) and stir vigorously.
-
Addition: Slowly add the polymer solution dropwise to the stirring methanol. A white precipitate of the copolymer should form.
-
Filtration: Allow the mixture to stir for an additional 30 minutes to ensure complete precipitation. Collect the polymer by vacuum filtration.
-
Washing: Wash the filtered polymer cake with fresh methanol to remove any remaining impurities.
-
Drying: Transfer the purified polymer to a vacuum oven and dry at 40-50 °C until a constant weight is achieved.
Data Presentation and Analysis
Table 1: Reactivity Ratios for PFP Copolymerization
| Comonomer (M2) | r_PFP (r1) | r_M2 (r2) | Temperature (°C) | Notes |
| Vinylidene Fluoride (VDF) | 0.06 | 9.0 | 30 | Indicates VDF is much more reactive.[2] |
Characterization Data Interpretation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is the most powerful tool for characterizing the microstructure of PFP copolymers. The signals for the -CF₃ group of PFP typically appear around -60 to -61.5 ppm.[2][6] The signals for VDF units will appear in different regions depending on the sequence (e.g., VDF-VDF vs. VDF-PFP). By integrating the respective signals, the molar composition of the copolymer can be determined.[3][7]
-
¹H NMR: This can be used to observe the methine proton of the PFP unit (around 3.1 ppm) and the methylene protons of VDF units (around 2.8-3.0 ppm).[2]
-
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A monomodal and narrow peak in the GPC chromatogram is indicative of a well-controlled polymerization.
-
Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the copolymer. PFP copolymers are typically amorphous, and their Tg can range from -56 °C to +59 °C depending on the comonomer and composition.[2][3][4]
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer. PFP copolymers generally exhibit good thermal stability in air.[2][3][4]
-
Visualizations
Experimental Workflow for PFP Copolymerization
Caption: Workflow for the synthesis and purification of PFP-co-VDF.
Troubleshooting Logic for Low Polymer Yield
Caption: Logic for troubleshooting low yields in PFP copolymerization.
Frequently Asked Questions (FAQs)
Q: Can I homopolymerize this compound? A: No, PFP does not readily undergo homopolymerization under typical radical polymerization conditions due to steric and electronic factors.[1][2][3][4] It is almost always used as a comonomer.
Q: What are the key safety precautions when working with PFP? A: PFP is a flammable gas and should be handled with care in a well-ventilated fume hood.[7] Ensure all equipment is properly grounded to prevent static discharge. Review the Safety Data Sheet (SDS) thoroughly before use.
Q: What is the typical appearance of PFP copolymers? A: Depending on the comonomer and composition, PFP copolymers can range from amorphous fluoroelastomers (rubbery materials) to fluorothermoplastics (more rigid materials).[2][3][4]
Q: How does the incorporation of PFP affect the properties of the final copolymer? A: PFP incorporation generally increases the thermal stability, chemical resistance, and hydrophobicity of the copolymer. It can also be used to tune the glass transition temperature and mechanical properties.
Q: Are there any known side reactions to be aware of? A: In radical polymerizations, chain transfer and termination reactions are always possible. The specific side reactions will depend on the comonomer, solvent, and reaction conditions. For fluorinated olefins, elimination reactions can sometimes occur at high temperatures.
References
-
Boschet, F., Kostov, G., Raynova, H., & Améduri, B. (2023). Are (Co)Polymers of this compound Possible? Molecules, 28(12), 4618. [Link]
-
ResearchGate. (2023). ¹⁹F NMR spectrum of poly(PFP-co-VDF) copolymers (recorded in acetone-d6) (Run No 1, Table 1). [Link]
-
Ameduri, B. (2009). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science, 34(3), 277-347. [Link]
-
Toxic Docs. (2012). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
-
National Center for Biotechnology Information. (2023). Are (Co)Polymers of this compound Possible? PMC. [Link]
-
ResearchGate. (2023). Are (Co)Polymers of this compound Possible?. [Link]
-
Ciferri, A. (2000). A fluorine-19 NMR study of the microstructure of vinylidene fluoride-trifluoroethylene copolymers. Macromolecules, 13(5), 1203-1207. [Link]
-
PubMed. (2023). Are (Co)Polymers of this compound Possible?. [Link]
-
PlasticsEurope. (2021). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
-
C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. [Link]
-
Inhance Technologies. (n.d.). Fluoropolymer Purification. [Link]
-
University of California, San Diego. (n.d.). Fluorine NMR. [Link]
-
Springer. (2020). Statistical determination of chemical composition and blending fraction of copolymers by multivariate analysis of 1H NMR spectra. Polymer Journal, 52, 993–1002. [Link]
-
AZoM. (2023). The Characterization of Polymers Using Thermal Analysis. [Link]
-
MDPI. (2023). A New Insight into the Comonomer Effect through NMR Analysis in Metallocene Catalysed Propene–co–1-Nonene Copolymers. Polymers, 15(1), 123. [Link]
-
Nexus Analytics. (n.d.). Thermal Characterization of Polymers. [Link]
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. [Link]
-
AZoM. (2017). Using GPC/SEC for Compositional Analysis. [Link]
-
PubMed. (2010). The effect of the preferential affinity of the solvent on the microstructure of solution-cast block copolymer thin films. The Journal of Physical Chemistry B, 114(3), 1264-1270. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC. [Link]
-
Magritek. (2020). Determination of copolymer composition by benchtop NMR. [Link]
-
SciSpace. (n.d.). Copolymers of Vinylidene fluoride with Functional comonomers and Applications therefrom. [Link]
-
Thieme. (n.d.). Selective Radical Fluorinations. [Link]
-
ResearchGate. (2005). Radical solution copolymerisation of vinylidene fluoride with hexafluoropropene. [Link]
-
Semantic Scholar. (2021). Cobalt-Mediated Radical Copolymerization of Vinylidene Fluoride and 2,3,3,3-Trifluoroprop-1-ene. [Link]
-
Jordi Labs. (n.d.). CASE STUDY – Polymer Ratio Determination using C Nuclear Magnetic Resonance (NMR). [Link]
-
American Chemical Society. (1999). Concurrent Chain and Stepwise Polymerizations for the Preparation of Block Copolymers in One Step. Journal of the American Chemical Society, 121(49), 11586-11587. [Link]
-
Royal Society of Chemistry. (2020). Kinetics of radical copolymerization of vinylidene fluoride with tert-butyl 2-trifluoromethyl acrylate: a suitable pair for the synthesis of alternating fluorinated copolymers. Polymer Chemistry, 11(35), 5649-5658. [Link]
-
MDPI. (2021). Cobalt-Mediated Radical Copolymerization of Vinylidene Fluoride and 2,3,3,3-Trifluoroprop-1-ene. Polymers, 13(16), 2748. [Link]
-
MDPI. (2021). Metal-Free Radical Homopolymerization of Olefins and Their (Co)Polymerization with Polar Monomers. Polymers, 13(21), 3788. [Link]
-
National Center for Biotechnology Information. (2015). Examination of Solvent Interactions with Trp-Cage in 1,1,1,3,3,3-Hexafluoro-2-propanol-water at 298 K through MD Simulations and Intermolecular Nuclear Overhauser Effects. PMC. [Link]
-
MDPI. (2022). Synthesis of High Molecular Weight Stereo-Di-Block Copolymers Driven by a Co-Initiator Free Catalyst. Polymers, 14(2), 232. [Link]
-
Wikipedia. (n.d.). Radical fluorination. [Link]
-
ResearchGate. (2013). The effect of initiator concentration on molecular weights. [Link]
-
Wikipedia. (n.d.). Polyurethane. [Link]
-
American Chemical Society. (2017). Radical C–H Fluorination Using Unprotected Amino Acids as Radical Precursors. Organic Letters, 19(17), 4722-4725. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Are (Co)Polymers of this compound Possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Are (Co)Polymers of this compound Possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Terpolymerization of 1,1,3,3,3-Pentafluoropropene
Welcome to the technical support center for the terpolymerization of 1,1,3,3,3-pentafluoropropene (PFP). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of novel fluoropolymers. It addresses specific, practical challenges you may encounter, with a focus on the critical role of the solvent system. The answers provided are rooted in established principles of polymer chemistry and supplemented with field-proven insights to help you troubleshoot and optimize your experiments.
It is important to note that this compound does not readily homopolymerize and often requires copolymerization with other monomers, such as vinylidene fluoride (VDF), to achieve viable polymer yields.[1][2][3][4] The insights in this guide are drawn from studies on PFP copolymerization and terpolymerization, as well as general principles of free-radical polymerization of fluoroalkenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My terpolymerization reaction has a very low or zero monomer conversion. What are the likely solvent-related causes?
Answer:
Low or no conversion is a common and frustrating issue in fluoroalkene polymerization. While initiator inefficiency or monomer impurities are possible culprits, the solvent system is a primary factor to investigate. Here’s a breakdown of the causality and a troubleshooting workflow.
Plausible Causes & Scientific Explanation:
-
Poor Solubility of Monomers or Initiator: Free-radical polymerization requires all components—monomers and the initiator—to be in the same phase to enable effective interaction. Fluorinated monomers, like PFP, exhibit distinct solubility profiles and are often immiscible with conventional organic solvents. If your chosen solvent cannot adequately dissolve one or more monomers or the initiator at the reaction temperature, the polymerization will be severely hindered or completely inhibited.
-
Initiator Cage Effect: The solvent viscosity and its ability to solvate the initial radical fragments from the initiator decomposition play a role. In a highly viscous or poorly solvating medium, the primary radicals may recombine before they can diffuse apart and initiate polymerization, a phenomenon known as the "cage effect."
-
Inappropriate Reaction Temperature for the Solvent: The polymerization temperature must be high enough to ensure an adequate rate of initiator decomposition. However, this temperature must be safely below the boiling point of the solvent under the reaction pressure to maintain a liquid phase.
Troubleshooting Protocol:
-
Verify Component Solubility:
-
Before running the reaction, perform simple solubility tests at your target reaction temperature. Combine your initiator and each monomer individually with the proposed solvent in a sealed tube to visually confirm dissolution.
-
Consult Hansen Solubility Parameters (HSP) to find a better theoretical match.[5][6][7] A good solvent will have HSP values (Dispersion, Polar, Hydrogen Bonding) close to those of your monomers and the resulting terpolymer.
-
-
Select an Appropriate Solvent System:
-
Fluorinated Solvents: These are often the first choice for fluoropolymer synthesis due to the "like-dissolves-like" principle. Solvents like 1,1,1,3,3-pentafluorobutane have been successfully used in PFP copolymerization and terpolymerization.[1][8]
-
Polar Aprotic Solvents: Solvents such as acetonitrile or N,N-dimethylformamide (DMF) can sometimes be effective, especially if the comonomers have some polarity.[9] However, be aware of their potential for chain transfer (see Question 2). In one study, 1,1,1,3,3-pentafluorobutane gave a two-fold increase in yield for a PFP copolymerization compared to acetonitrile.[1]
-
Solvent Mixtures: Sometimes a mixture of solvents can provide the necessary solubility for all components.
-
-
Review Initiator and Temperature Compatibility:
-
Ensure your initiator's half-life is appropriate for the chosen reaction temperature. For example, peroxides like di-tert-butyl peroxide are often used at temperatures around 130 °C.[1]
-
Confirm that your reaction temperature is at least 10-15 °C below the solvent's boiling point at the pressure used in your reactor.
-
Workflow for Solvent Selection
Caption: A decision workflow for selecting and optimizing a solvent system.
Question 2: My final terpolymer has a much lower molecular weight than expected. How can the solvent be responsible?
Answer:
Achieving a high molecular weight is often crucial for obtaining desired mechanical properties in a polymer. If you are consistently getting low molecular weight products, even with sufficient monomer conversion, chain transfer to the solvent is a highly probable cause.
Scientific Explanation:
Chain transfer is a reaction that terminates a growing polymer chain and transfers the radical activity to another molecule—in this case, a solvent molecule.[10] The new radical created on the solvent molecule may then initiate a new, shorter polymer chain. This process effectively stops the growth of one chain prematurely, leading to an overall decrease in the average molecular weight of the polymer population.[11][12][13]
The tendency of a solvent to participate in this reaction is quantified by its chain transfer constant (Ctr,S) .[12] Solvents with easily abstractable atoms, such as hydrogens on a carbon adjacent to an oxygen (like in alcohols or ethers) or weak C-H bonds, tend to have higher Ctr,S values.
Troubleshooting Protocol:
-
Evaluate Your Current Solvent:
-
Review literature for the chain transfer constant of your solvent for radical polymerizations, if available. While specific values for PFP systems are scarce, data from polymerizations of other monomers like styrene or acrylates can provide a good relative indication.[14]
-
Solvents known to be problematic include alcohols, ethers, and some chlorinated hydrocarbons.
-
-
Select a Solvent with a Low Chain Transfer Constant:
-
Fluorinated Solvents: Perfluorinated or highly fluorinated solvents are generally excellent choices as the C-F bond is very strong and not susceptible to abstraction by the propagating radical.
-
Aromatic Hydrocarbons: Benzene and toluene have relatively low Ctr,S values.
-
Ketones: Acetone and methyl ethyl ketone are often used, but can be more reactive than fluorinated solvents.
-
-
Modify Reaction Conditions:
-
Lower the Temperature: Chain transfer reactions often have a higher activation energy than propagation. Lowering the reaction temperature (and switching to a lower-temperature initiator if necessary) can sometimes reduce the rate of chain transfer relative to propagation.
-
Increase Monomer Concentration: A higher concentration of monomer increases the probability of the propagating radical reacting with another monomer unit (propagation) rather than a solvent molecule (chain transfer).
-
Mechanism of Chain Transfer to Solvent
Caption: The process of chain transfer to solvent, leading to premature chain termination.
Question 3: The composition of my terpolymer is inconsistent and doesn't reflect the monomer feed ratios. Could the solvent be the cause?
Answer:
Yes, the solvent can indirectly but significantly influence the final terpolymer composition. While the primary drivers of composition are the intrinsic reactivity ratios of the three monomers, the solvent affects the kinetics and local concentrations of reactants, which can skew the expected outcome.
Plausible Causes & Scientific Explanation:
-
Preferential Solvation of Monomers: The solvent may preferentially solvate one monomer over the others. This can create a "solvent cage" around a particular monomer, altering its effective concentration near the propagating chain end and thereby affecting its incorporation rate. This is a known phenomenon in radical polymerization.[15]
-
Solvent Polarity Effects: The polarity of the solvent can influence the reactivity of both the propagating radical and the monomers.[16] Some fluoroalkenes have significant dipole moments. A polar solvent might stabilize a more polar transition state, favoring the addition of a specific monomer.
-
Phase Separation: If the terpolymer becomes insoluble in the solvent as it grows (a common issue with fluoropolymers in non-fluorinated solvents), it may precipitate.[9][17] This can lead to a situation where the polymerization continues in a polymer-rich, monomer-depleted phase, drastically altering the monomer ratios available to the remaining active chains and broadening the compositional distribution.
Troubleshooting Protocol:
-
Minimize Polarity and Solvation Effects:
-
Switch to a less interactive solvent. A non-polar, fluorinated solvent is ideal as it is less likely to preferentially solvate one monomer over another and its polarity is a closer match to the polymer backbone.
-
-
Ensure Homogeneity Throughout the Reaction:
-
Choose a solvent in which the final terpolymer is known to be soluble. This prevents mid-reaction precipitation. You may need to perform solubility tests on an analogue of your target polymer.[5][6]
-
If a good solvent is not available, consider running the reaction at a higher temperature (if possible) to increase polymer solubility or at a lower overall monomer concentration to delay the onset of precipitation.
-
-
Consider a "Starved-Feed" or Semi-Batch Process:
-
If solvent effects on reactivity are unavoidable, you can gain better control over the composition by feeding the more reactive monomer(s) into the reactor over time, rather than adding all monomers at the beginning. This "starved-feed" approach helps maintain a more constant monomer ratio throughout the polymerization.
-
Comparative Data: Common Solvents in Fluoropolymer Synthesis
| Solvent | Boiling Point (°C) | Polarity (Relative) | Chain Transfer Potential | Comments |
| 1,1,1,3,3-Pentafluorobutane | 40 | Low | Very Low | Excellent choice for PFP systems; good solubility for fluoromonomers.[1][8] |
| Acetonitrile | 82 | High | Moderate | Can be effective but may alter reactivity and has moderate chain transfer.[1] |
| N,N-Dimethylformamide (DMF) | 153 | High | High | High boiling point is useful, but high potential for chain transfer.[9] |
| Acetone | 56 | Medium | Moderate | Common solvent, but its low boiling point limits reaction temperature. |
| Toluene | 111 | Low | Low-Moderate | Can be a good non-fluorinated option, but polymer solubility may be an issue. |
| Methanol | 65 | High | Very High | Not recommended. High chain transfer constant significantly limits molecular weight.[11][12] |
Disclaimer: This table provides general guidance. The optimal solvent is highly dependent on the specific comonomers used in the terpolymerization with PFP.
References
-
ResearchGate. The physical properties and solubility parameters (δ) of organic solvents, 25 KelF, and Viton A polymers. Available from: [Link]
-
Magee, C., et al. (2014). Chain transfer to solvent in the radical polymerization of structurally diverse acrylamide monomers using straight-chain and branched alcohols as solvents. Polymer Chemistry. Available from: [Link]
-
Ameduri, B. (2020). On the Solubility and Stability of Polyvinylidene Fluoride. PMC - NIH. Available from: [Link]
-
Magee, C., et al. (2014). Chain transfer to solvent in the radical polymerization of structurally diverse acrylamide monomers using straight-chain and bra. CORE. Available from: [Link]
-
Magee, C., et al. (2014). Chain transfer to solvent in the radical polymerization of structurally diverse acrylamide monomers using straight-chain and branched alcohols as solvents. Semantic Scholar. Available from: [Link]
-
Bottino, A., et al. (1988). Solubility parameters of poly(vinylidene fluoride). Scilit. Available from: [Link]
- Brandrup, J., et al. (1999). Polymer Handbook. John Wiley & Sons, Inc.
-
Chemistry For Everyone. (2025). What Is Chain Transfer To Solvent? YouTube. Available from: [Link]
-
Hansen, C. M. (2000). Hansen Solubility Parameters. Kinam Park. Available from: [Link]
-
Boschet, F., et al. (2023). Are (Co)Polymers of this compound Possible? PMC - NIH. Available from: [Link]
-
Boschet, F., et al. (2023). Are (Co)Polymers of this compound Possible? MDPI. Available from: [Link]
-
Boschet, F., et al. (2023). Are (Co)Polymers of this compound Possible? PubMed. Available from: [Link]
-
Pierola, I. F., et al. (2003). QSRR Correlation of Free-Radical Polymerization Chain-Transfer Constants for Styrene. ACS Publications. Available from: [Link]
-
Heuts, J. P. A. (n.d.). Solvent Effects On Free Radical Polymerization. Research @ Flinders. Available from: [Link]
-
Boschet, F., et al. (2023). Are (Co)Polymers of this compound Possible? ResearchGate. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Wikipedia. 1,2,3,3,3-Pentafluoropropene. Available from: [Link]
-
Reddit. (2021). Troubleshooting step growth polymerization. Available from: [Link]
-
Penlidis, A. (2018). TROUBLESHOOTING POLYMERIZATIONS. University of Waterloo. Available from: [Link]
-
Zetterlund, P. B., et al. (2008). Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization. Unipd. Available from: [Link]
-
Ameduri, B., et al. (2008). Radical Terpolymerization of 1,1,2-Trifluoro-2-pentafluorosulfanylethylene and Pentafluorosulfanylethylene in the Presence of. SciSpace. Available from: [Link]
Sources
- 1. Are (Co)Polymers of this compound Possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Are (Co)Polymers of this compound Possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubility parameters of poly(vinylidene fluoride) | Scilit [scilit.com]
- 7. kinampark.com [kinampark.com]
- 8. scispace.com [scispace.com]
- 9. On the Solubility and Stability of Polyvinylidene Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Chain transfer to solvent in the radical polymerization of structurally diverse acrylamide monomers using straight-chain and branched alcohols as solvents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. [PDF] Chain transfer to solvent in the radical polymerization of structurally diverse acrylamide monomers using straight-chain and branched alcohols as solvents | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 16. research.unipd.it [research.unipd.it]
- 17. reddit.com [reddit.com]
Techniques for removing residual 1,1,3,3,3-Pentafluoropropene from polymer products
Welcome to the technical support center for the removal of residual 1,1,3,3,3-Pentafluoropropene (PFP) from polymer products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting assistance for this critical purification step. Residual monomers like PFP can negatively impact the final properties, safety, and performance of your polymer products.[1][2] This resource combines theoretical principles with practical, actionable protocols to help you achieve the desired purity for your materials.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual this compound (PFP) from my polymer product so critical?
A1: The presence of unreacted PFP, a volatile and potentially toxic monomer, can have significant consequences for your final product.[1][2][3] Key concerns include:
-
Biocompatibility and Safety: For applications in drug development and medical devices, residual monomers can be toxic, leading to adverse biological responses.[1][4]
-
Material Properties: Unreacted monomers can act as plasticizers, altering the mechanical, thermal, and rheological properties of the polymer, leading to inconsistent performance.[1]
-
Regulatory Compliance: Many regulatory bodies have strict limits on the allowable concentration of residual monomers in finished products, especially for food contact and medical applications.
-
Product Stability: Residual monomers can promote premature or accelerated degradation of the polymer, affecting its shelf life and long-term stability.[2][4]
Q2: What are the primary methods for removing a volatile fluorinated monomer like PFP?
A2: Given PFP's low boiling point (-21°C) and high volatility, several techniques are effective.[5] The primary methods fall into three categories:
-
Thermal and Vacuum Devolatilization: These techniques leverage heat and/or reduced pressure to increase the vapor pressure of PFP, facilitating its diffusion out of the polymer matrix.[6][7][8]
-
Inert Gas or Steam Stripping: This involves passing a gas (like nitrogen) or steam through the polymer (often in a melt or dispersion) to physically carry away the volatile PFP molecules.[9][10][11]
-
Solvent-Based Purification: This includes methods like solvent extraction, where a liquid solvent that solubilizes PFP but not the polymer is used, and reprecipitation, where the polymer is dissolved and then crashed out, leaving the monomer in solution.[12][13][]
Q3: How do I select the most appropriate PFP removal technique for my specific polymer?
A3: The optimal technique depends on the properties of your polymer and the scale of your operation. Consider the following:
-
Thermal Stability of the Polymer: If your polymer is sensitive to high temperatures, aggressive thermal devolatilization may cause degradation.[6] In such cases, vacuum drying at lower temperatures or solvent-based methods are preferable.[7][15]
-
Physical Form of the Polymer: Is your product a solid pellet, a powder, a viscous melt, or a latex dispersion? Fluidized-bed stripping is excellent for powders, while steam stripping is well-suited for aqueous dispersions.[11][16] For viscous melts, devolatilization in an extruder might be necessary.[6]
-
Required Purity Level: For ultra-high purity requirements, a multi-step approach combining techniques (e.g., vacuum drying followed by a nitrogen sweep) or a highly efficient method like reprecipitation may be necessary.[12][]
-
Downstream Processing: If your polymer is already in a solvent, a purification step like reprecipitation can be easily integrated. If the final product must be solvent-free, thermal methods are more direct.
Q4: Which analytical methods are best for confirming that PFP has been successfully removed to the target level?
A4: Quantifying residual PFP requires sensitive analytical techniques. The most common and reliable methods are:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), this is the most robust and sensitive method for volatile monomers like PFP.[1][17] Headspace GC-MS is particularly useful as it analyzes the vapor above the polymer sample, requiring minimal sample preparation.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Since PFP contains fluorine, ¹⁹F NMR is a powerful tool for direct quantification without the need for an extraction step.[4] While potentially less sensitive than GC for trace amounts, it is highly specific and provides structural information.[1]
Troubleshooting and Technical Guides
Guide 1: Thermal & Vacuum Devolatilization
This technique is based on Fick's law of diffusion, where a concentration gradient drives the PFP monomer from the bulk of the polymer to the surface, where it evaporates.[6][16] Applying vacuum lowers the external pressure, significantly increasing the evaporation rate at a given temperature.[8]
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption { label="Troubleshooting Logic for Vacuum Devolatilization"; fontname="Arial"; fontsize=12; } dot
Q: My PFP removal is slow and incomplete, even under vacuum. What's the first thing I should check?
A: The primary drivers of devolatilization are temperature and surface area.
-
Causality: Increasing the temperature enhances the diffusion coefficient of PFP within the polymer matrix, allowing it to migrate to the surface faster.[6] However, you must stay below the polymer's degradation temperature.
-
Troubleshooting Steps:
-
Verify Polymer Tg and Degradation Temperature: Consult the polymer's technical data sheet or perform a Thermogravimetric Analysis (TGA).
-
Increase Oven Temperature: Incrementally increase the temperature, staying at least 20-30°C below the onset of degradation. For amorphous polymers, processing above the glass transition temperature (Tg) significantly increases monomer mobility. The copolymers of PFP often have a Tg between -56°C and +59°C.[18][19]
-
Increase Surface Area: If your polymer is in large chunks, grind it into a fine powder or extrude it into small pellets. This drastically reduces the diffusion path length for the PFP monomer.[16]
-
Q: I've increased the temperature, but I'm concerned about polymer degradation. How can I improve removal efficiency at a lower temperature?
A: This is precisely where vacuum becomes critical.
-
Causality: Reducing the pressure inside the oven lowers the boiling point of PFP, creating a much larger driving force for evaporation without requiring excessive heat.[7][15] This is ideal for temperature-sensitive materials.[20]
-
Troubleshooting Steps:
-
Check Your Vacuum System: Ensure your vacuum pump is pulling down to the required pressure (typically in the low Torr or mbar range). Check all seals and connections for leaks.
-
Dynamic vs. Static Vacuum: A dynamic vacuum, where the pump runs continuously to remove evolved PFP, is more effective than a static vacuum, where the system is simply evacuated and sealed.
-
Combine with a Nitrogen Sweep: Introduce a slow bleed of an inert gas like nitrogen into the vacuum oven. This helps to lower the partial pressure of PFP at the polymer surface, further enhancing its removal.[6]
-
| Parameter | Rationale | Typical Range |
| Temperature | Increases PFP diffusion rate. | Tg to T-degradation - 20°C |
| Pressure | Lowers PFP boiling point, increasing evaporation. | 1 - 100 Torr (1.3 - 133 mbar) |
| Time | Allows for complete diffusion from the polymer bulk. | 4 - 48 hours |
| Particle Size | Reduces diffusion path length. | < 2 mm diameter |
Guide 2: Inert Gas/Steam Stripping
Stripping is a mass transfer process where a gas or vapor phase is passed through the polymer to physically remove the volatile monomer.[21] The efficiency depends on the interfacial area between the polymer and the stripping agent and the partitioning of PFP between the two phases.[16]
Q: My nitrogen stripping process is inefficient. Simply increasing the gas flow rate is consuming a lot of nitrogen. How can I optimize this?
A: High gas flow is not always the answer; efficient contact is key.
-
Causality: The stripping process is often limited by the diffusion of PFP to the polymer surface, not by the stripping gas's capacity to carry it away.[16] Therefore, optimizing conditions that favor diffusion is more effective than brute-force gas flow.
-
Troubleshooting Steps:
-
Increase Temperature: As with devolatilization, higher temperatures increase PFP diffusion. Heat the polymer and the incoming nitrogen stream.
-
Improve Agitation: For polymer melts or dispersions, vigorous agitation constantly renews the surface area exposed to the stripping gas, dramatically improving mass transfer.[22]
-
Use a Fluidized Bed: For polymer powders, a fluidized bed reactor provides the ultimate gas-solid contact, ensuring every particle is exposed to the stripping gas. This is a highly efficient industrial method.[16]
-
Q: I'm working with a polymer latex and experiencing severe foaming during steam stripping. What can I do?
A: Foaming is a common issue when sparging gas through aqueous dispersions.
-
Causality: Foaming is caused by surfactants used in emulsion polymerization stabilizing the bubbles of steam or gas. High temperatures and sparge rates can exacerbate this.
-
Troubleshooting Steps:
-
Control the Sparge Rate: Reduce the steam or nitrogen flow rate to a level that does not cause excessive foaming. The removal rate is often dependent on the sparge rate, so an optimal balance is needed.[11]
-
Apply Vacuum: Combine steam stripping with vacuum.[21] This allows you to operate at a lower temperature, which can reduce foaming and prevent degradation of the latex.
-
Use an Anti-foaming Agent: If physical methods are insufficient, the addition of a small amount of a suitable anti-foaming agent can be effective. Ensure it is compatible with your final product application.
-
pH Adjustment: For some latex systems, adjusting the pH can affect the stability of the dispersion and may help reduce foaming.[21]
-
Guide 3: Solvent-Based Purification (Extraction & Reprecipitation)
These methods use a solvent system to selectively separate the PFP monomer from the polymer. They are often the most effective for achieving very high purity levels.[12][]
dot graph TD { graph [rankdir="TB", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=record, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];
} caption { label="Workflow for Polymer Purification via Reprecipitation"; fontname="Arial"; fontsize=12; } dot
Q: I'm trying to purify my PFP-containing polymer by reprecipitation, but my product yield is very low.
A: This usually points to an issue with your solvent/non-solvent system or the precipitation conditions.
-
Causality: Low yield occurs if the "non-solvent" (also called precipitant) has some limited ability to dissolve the polymer, especially low molecular weight fractions, or if the polymer precipitates in such a fine form that it passes through the filter.
-
Troubleshooting Steps:
-
Re-evaluate Your Non-Solvent: The ideal non-solvent should be completely miscible with the solvent but should not dissolve the polymer at all. Test several non-solvents to find the one that gives the sharpest and most complete precipitation.
-
Control the Addition Rate: Add the polymer solution slowly (dropwise) into a vigorously stirred volume of the non-solvent. This promotes the formation of larger, more easily filterable particles. Dumping the non-solvent into the polymer solution can trap impurities and lead to a gummy, difficult-to-handle precipitate.
-
Temperature Control: Cooling the non-solvent can sometimes decrease the polymer's solubility further, leading to a more complete precipitation and higher yield.
-
Q: After solvent extraction, my final polymer product contains residual solvent. How do I remove it?
A: This is a critical final step. Residual solvent is an impurity just like the original monomer.
-
Causality: Solvents can become trapped within the polymer matrix, especially if the polymer is dried too quickly, causing a hard "skin" to form on the surface.
-
Troubleshooting Steps:
-
Post-Purification Drying: The most effective method is to dry the purified polymer in a vacuum oven.[23] The principles are the same as for removing the PFP monomer.
-
Select a Volatile Solvent: When developing your process, choose the most volatile solvent/non-solvent system that works for your polymer. A low-boiling-point solvent like acetone is much easier to remove than a high-boiling-point solvent like DMF or NMP.
-
Gentle Drying First: Start the drying process at a moderate temperature before pulling a hard vacuum. This allows the bulk of the solvent to escape before the polymer particles potentially collapse and trap the remaining solvent.
-
Experimental Protocols
Protocol 1: PFP Removal by Vacuum Drying
-
Preparation: If the polymer is not already a powder or small pellet, cryo-grind the material to a particle size of <2 mm.
-
Loading: Spread the polymer powder in a thin, even layer on a tray to maximize surface area. Place the tray in a vacuum oven.
-
Heating: Begin heating the oven to the target temperature (e.g., 40-60°C, depending on the polymer's Tg). Allow the material to thermally equilibrate for 1-2 hours before applying vacuum.
-
Evacuation: Slowly open the vacuum valve to begin evacuating the oven. A gradual decrease in pressure can prevent the fine powder from being disturbed.
-
Drying: Maintain the target temperature and a dynamic vacuum (<10 Torr) for 24-48 hours.
-
Completion: Turn off the vacuum pump and backfill the oven with an inert gas like nitrogen. Allow the oven to cool to room temperature before removing the sample.
-
Verification: Submit a sample for analysis via Headspace GC-MS to quantify the remaining PFP.
Protocol 2: PFP Quantification by Headspace GC-MS
-
Standard Preparation: Prepare a series of calibration standards by spiking known amounts of PFP into a sealed headspace vial containing a matrix similar to your polymer or a high-boiling solvent.
-
Sample Preparation: Accurately weigh approximately 100 mg of the dried polymer product into a 20 mL headspace vial and seal it immediately.[17]
-
Incubation: Place the sample and standard vials into the headspace autosampler. Incubate at a set temperature (e.g., 80-100°C) for a set time (e.g., 15-30 minutes) to allow the volatile PFP to equilibrate between the polymer and the gas phase in the vial.
-
Injection: The autosampler will automatically inject a known volume of the gas phase (the "headspace") from the vial into the GC-MS system.
-
Analysis: The GC column separates the PFP from other volatiles, and the MS identifies it based on its unique mass spectrum and quantifies it.
-
Calculation: The concentration of PFP in the original polymer sample is calculated by comparing the peak area from the sample to the calibration curve generated from the standards.
References
-
De San Luis, A., et al. (2019). Removal of Volatile Organic Compounds from Bulk and Emulsion Polymers: A Comprehensive Survey of the Existing Techniques. ACS Publications. Retrieved from [Link]
-
Boschet, F., et al. (2023). Are (Co)Polymers of this compound Possible?. MDPI. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Detection and Quantification of Monomer Content. Retrieved from [Link]
-
ResearchGate. (2020). Is there any method other than precipitation to remove residual monomer from polymer solution?. Retrieved from [Link]
-
De San Luis, A., et al. (2019). Removal of Volatile Organic Compounds from Bulk and Emulsion Polymers: A Comprehensive Survey of the Existing Techniques. Industrial & Engineering Chemistry Research. Retrieved from [Link]
- Google Patents. (n.d.). EP0521620A1 - Removal of residual monomers from polymers.
- Google Patents. (n.d.). US6160086A - Process for removing impurities from polymers.
-
Boschet, F., et al. (2023). Are (Co)Polymers of this compound Possible?. PubMed. Retrieved from [Link]
-
Ali, S., & Mehrotra, A. K. (2011). Removal of Residual Monomers from Polymers in Fluidized Beds. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2023). Are (Co)Polymers of this compound Possible?. Retrieved from [Link]
- Google Patents. (n.d.). US4218358A - Process for removing unreacted monomers from polymerization slurries.
-
ResearchGate. (n.d.). Techniques for removing residual monomer in polymer latex. Retrieved from [Link]
-
DigiVac. (n.d.). Vacuum Drying Temperature-Sensitive Materials Effectively. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SGS PSI - Polymer Solutions. (n.d.). Residual Monomer Testing. Retrieved from [Link]
-
LCGC International. (n.d.). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. Retrieved from [Link]
-
PubMed. (2021). New methods to remove volatile organic compounds from post-consumer plastic waste. Retrieved from [Link]
- Google Patents. (n.d.). KR20130107508A - Purifying method of polymers using dimethyl ether as extracting solvent and apparatus thereof.
-
Plásticos de Lezo. (2024). Vacuum Dryer for Plastics: Fast & Efficient Moisture Removal. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of Volatile Organic Compounds from Bulk and Emulsion Polymers: A Comprehensive Survey of the Existing Techniques | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). EP1078936A2 - Process for stripping polymer dispersions or solutions.
-
Smithers. (n.d.). Residual Monomer Analysis | Plastic and Rubber. Retrieved from [Link]
-
SPIC Emmen. (n.d.). Vacuum polymer drying. Retrieved from [Link]
-
FILAB. (n.d.). Residual monomer analysis in laboratory. Retrieved from [Link]
- Google Patents. (n.d.). US6740691B1 - Removal of volatile organic compounds from polymer dispersions.
-
Processall. (2021). The Benefits of Vacuum Drying Blog. Retrieved from [Link]
-
DigiVac. (2022). How SNAP Optimizes Vacuum Drying for Polymers. Retrieved from [Link]
-
Mehos, G., & Quick, D. (1994). Removal of Residual Monomers from Polymer Emulsions by Steam Stripping. Sci-Hub. Retrieved from [Link]
- Google Patents. (n.d.). US3926927A - Stripping monomers from a slurry of copolymerized acrylonitrile.
-
ResearchGate. (n.d.). A Kinetic Investigation of Removal of Residual Monomers From Polymer Latexes Via Post-polymerization and Nitrogen Stripping Methods | Request PDF. Retrieved from [Link]
Sources
- 1. measurlabs.com [measurlabs.com]
- 2. filab.fr [filab.fr]
- 3. This compound | C3HF5 | CID 69647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digivac.com [digivac.com]
- 8. The Benefits of Vacuum Drying Blog | Vacuum Dryers [processall.com]
- 9. EP0521620A1 - Removal of residual monomers from polymers - Google Patents [patents.google.com]
- 10. New methods to remove volatile organic compounds from post-consumer plastic waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Removal of Residual Monomers from Polymer Emulsions by Steam Stripping / Separation Science and Technology, 1994 [sci-hub.red]
- 12. researchgate.net [researchgate.net]
- 13. Accelerated Solvent Extraction for Additives in Polymer Materials [thermofisher.com]
- 15. Vacuum Dryer for Plastics: Fast & Efficient Moisture Removal [plasticoslezo.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. polymersolutions.com [polymersolutions.com]
- 18. mdpi.com [mdpi.com]
- 19. Are (Co)Polymers of this compound Possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. digivac.com [digivac.com]
- 21. EP1078936A2 - Process for stripping polymer dispersions or solutions - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. Vacuum polymer drying - SPIC Emmen [spic-emmen.com]
Technical Support Center: Process Optimization for Industrial Scale Synthesis of 1,1,3,3,3-Pentafluoropropene (HFO-1225zc)
Welcome to the technical support center for the synthesis of 1,1,3,3,3-Pentafluoropropene (HFO-1225zc). This guide is designed for researchers, scientists, and drug development professionals engaged in the industrial-scale production of this critical hydrofluoroolefin. As a compound with a low Global Warming Potential (GWP), HFO-1225zc is a key component in next-generation refrigerants and foam-blowing agents. However, its synthesis presents unique challenges in process optimization, particularly concerning reaction selectivity, catalyst management, and high-purity isolation.
This document provides field-proven insights and troubleshooting methodologies structured in a practical question-and-answer format to address specific issues you may encounter during your process development and scale-up efforts.
Frequently Asked Questions (FAQs)
Q1: What are the predominant industrial synthesis routes for HFO-1225zc?
The most common industrial pathway is the catalytic gas-phase dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa). This reaction involves removing a molecule of hydrogen fluoride (HF) from the saturated precursor. An alternative, though often more complex, route involves the reaction of 1,1,1,3,3-pentachloropropane with HF, which typically proceeds through HFC-245fa as an intermediate.[1][2] The choice of route often depends on the availability and cost of the starting materials.
Q2: Why is catalyst selection and management so critical in this process?
Catalyst performance is the cornerstone of an efficient HFO-1225zc synthesis process. The ideal catalyst must exhibit high selectivity towards the desired product while minimizing the formation of isomers and byproducts. For the dehydrofluorination of HFC-245fa, common catalysts include fluorinated chromium oxides or chromium/nickel supported on fluorinated alumina.[3] Catalyst management is crucial because deactivation can occur via coking or poisoning, leading to decreased conversion and selectivity, which directly impacts process economics.
Q3: What are the primary challenges in achieving high-purity HFO-1225zc?
The single greatest challenge is the separation of HFO-1225zc from its isomer, 1,2,3,3,3-pentafluoropropene (HFO-1225ye). These isomers have very close boiling points (-21°C for HFO-1225zc vs. approximately -19°C for HFO-1225ye), making conventional distillation difficult and energy-intensive.[4] This necessitates advanced separation techniques like extractive distillation to achieve the high purity required for most applications.
Q4: What are the key safety hazards associated with HFO-1225zc production?
HFO-1225zc is an extremely flammable gas that is shipped as a liquefied gas under pressure.[5][6] Key hazards include the risk of explosion if heated under confinement and the formation of flammable mixtures with air.[7] It is also classified as a skin and eye irritant and may cause respiratory irritation or dizziness at high concentrations.[5] Furthermore, the process involves handling highly corrosive and toxic hydrogen fluoride (HF), requiring specialized materials of construction and stringent personal protective equipment (PPE) protocols.
Q5: What are the environmental considerations for HFO-1225zc?
While HFOs are valued for their low GWP and zero Ozone Depletion Potential (ODP), there are environmental concerns regarding their atmospheric breakdown products.[8][9] The atmospheric degradation of some HFOs can lead to the formation of trifluoroacetic acid (TFA), a persistent "forever chemical" that can accumulate in water sources.[9] Therefore, while HFOs are an improvement over previous generations of fluorocarbons, their full lifecycle impact is a subject of ongoing scientific evaluation.[9]
Troubleshooting Guide: Industrial Synthesis
This section addresses specific, common problems encountered during the synthesis and purification of HFO-1225zc.
Issue 1: Low Conversion of HFC-245fa Precursor
-
Question: Our process is showing a significant drop in HFC-245fa conversion, well below the expected 95-99%. What are the likely causes and how can we rectify this?
-
Answer: Low conversion is typically traced back to three areas: catalyst performance, reaction conditions, or feed purity.
-
Catalyst Deactivation: This is the most common culprit. The catalyst may be deactivated by "coking" (carbon deposition) or poisoning from impurities in the feed stream (e.g., moisture, sulfur compounds).
-
Corrective Action: First, verify the catalyst bed temperature profile; a deviation can indicate channeling or fouling. If deactivation is suspected, consider a controlled regeneration cycle, which often involves a high-temperature treatment with an inert gas followed by a carefully controlled air or oxygen mixture to burn off carbon deposits. If the catalyst cannot be regenerated, it must be replaced.
-
-
Incorrect Reaction Conditions: The dehydrofluorination reaction is highly sensitive to temperature and pressure.
-
Corrective Action: Verify that the reactor temperature is within the optimal range (typically 300-400°C). A temperature that is too low will result in poor conversion, while a temperature that is too high can accelerate catalyst coking and increase byproduct formation. Ensure the reactor pressure and reactant residence time are aligned with the process design specifications.
-
-
Feed Impurities: The presence of contaminants in the HFC-245fa feed can poison the catalyst.
-
Corrective Action: Analyze the incoming HFC-245fa feed for any unexpected impurities using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS). Implement or check the performance of upstream purification beds if necessary.
-
-
Issue 2: Poor Selectivity and High Isomer (HFO-1225ye) Formation
-
Question: We are achieving good conversion, but the selectivity towards HFO-1225zc is low, with an unacceptably high concentration of the HFO-1225ye isomer in the reactor output. What process parameters can we adjust?
-
Answer: Isomer distribution is primarily a function of catalyst choice and reaction kinetics.
-
Catalyst Type: Different catalyst formulations (e.g., varying metal ratios or support properties) can favor the formation of one isomer over another. This is an intrinsic property of the catalyst system.
-
Reaction Temperature: Temperature can influence the selectivity. Often, a lower reaction temperature may favor the thermodynamically more stable isomer.
-
Corrective Action: Systematically study the effect of reactor temperature on the HFO-1225zc/HFO-1225ye ratio. A decrease of 10-20°C may shift selectivity favorably without significantly compromising conversion. This must be balanced, as too low a temperature will reduce the reaction rate.
-
-
Contact Time: The time the reactants spend in contact with the catalyst can also affect selectivity.
-
Corrective Action: Adjust the HFC-245fa feed flow rate to modify the contact time. A shorter contact time might prevent subsequent isomerization reactions on the catalyst surface.
-
-
Issue 3: Downstream Corrosion and Equipment Fouling
-
Question: We are experiencing higher-than-expected corrosion rates in the heat exchangers and distillation columns downstream of the reactor. What is the cause and what mitigation strategies can be employed?
-
Answer: The primary corrosive agent in the reactor effluent is unreacted hydrogen fluoride (HF) and, if chlorinated precursors are used, hydrogen chloride (HCl).
-
Material Selection: Standard stainless steels are inadequate for this service.
-
Mitigation: Ensure all wetted parts are constructed from appropriate corrosion-resistant alloys such as Monel® or Hastelloy®. Regular inspection of equipment wall thickness is critical for safety and process integrity.
-
-
HF Removal: Inefficient removal of HF before the purification train will lead to severe corrosion.
-
Mitigation: The crude product stream should first pass through a scrubbing column or a distillation step specifically designed to remove the bulk of the HF. A final polishing step using an adsorbent bed (e.g., activated alumina) can remove trace amounts of HF before the product enters the main distillation train.
-
-
Fouling: Heavy byproducts or oligomers formed in the reactor can foul heat exchanger surfaces, reducing efficiency and creating localized hot spots that can accelerate corrosion.
-
Mitigation: Optimizing reactor conditions to minimize byproduct formation is the first step. Implementing a robust preventative maintenance schedule for cleaning heat exchangers is also essential.
-
-
Issue 4: Inefficient Product Purification by Distillation
-
Question: Our final distillation column is failing to meet the purity specification for HFO-1225zc, with too much HFO-1225ye remaining. Simply increasing the reflux ratio is proving to be economically unfeasible. What are our options?
-
Answer: This is a direct consequence of the close boiling points of the HFO-1225zc and HFO-1225ye isomers.[4]
-
Solution: Extractive Distillation. This is the industry-standard solution for separating close-boiling components. The process involves introducing a third component, an "extractive agent," to the distillation column. This agent selectively alters the volatility of one of the isomers more than the other, effectively increasing their relative volatility and making separation achievable.
-
Implementation: The extractive agent is typically a higher-boiling, non-reactive solvent. It is fed near the top of the column, flows down, and is collected at the bottom with the less volatile isomer, while the more volatile isomer exits as the overhead product. A second column is then used to strip and recover the extractive agent for recycling. A detailed protocol for this process is outlined below.
-
-
Key Experimental Protocols
Protocol 1: Catalyst Handling and Activation
This is a generalized procedure. Always consult the specific guidelines provided by the catalyst manufacturer.
-
Loading: Prior to loading, purge the reactor with dry, inert gas (e.g., nitrogen) to remove all oxygen and moisture. Load the catalyst under a nitrogen blanket to prevent exposure to atmospheric moisture.
-
Drying: Once loaded, heat the catalyst bed to 150-200°C under a continuous flow of dry nitrogen for 4-6 hours to remove any adsorbed water.
-
Activation/Pre-Fluorination: The catalyst often requires activation with HF to convert surface oxides to active oxyfluorides.
-
Slowly introduce a diluted stream of HF (e.g., 5-10% in nitrogen) into the reactor at a controlled temperature (typically starting around 200°C and slowly ramping to the operating temperature).
-
This is an exothermic process. Carefully monitor the catalyst bed temperature profile to avoid thermal runaway.
-
Continue the activation until the concentration of water in the reactor outlet stream drops to a specified low level, indicating the reaction is complete.
-
-
Process Start-up: Once the catalyst is fully activated, the HF flow can be adjusted, and the HFC-245fa feed can be introduced to begin the synthesis reaction.
Protocol 2: High-Purity HFO-1225zc Isolation via Extractive Distillation
-
Column Setup: Utilize a distillation train consisting of at least two columns. The first is the extractive distillation column (C1), and the second is the solvent recovery column (C2).
-
Feed Introduction: The crude mixture of HFO-1225zc and HFO-1225ye is fed at an appropriate stage in the middle of C1.
-
Extractive Agent Feed: The chosen extractive agent (a high-boiling polar solvent) is fed several stages above the crude feed point in C1.
-
Operation of C1:
-
The overhead product from C1 will be the isomer whose volatility is increased by the solvent, now substantially free of the other isomer.
-
The bottoms product from C1 will be a mixture of the extractive agent and the second isomer.
-
-
Operation of C2:
-
The bottoms stream from C1 is fed to the solvent recovery column (C2).
-
C2 operates under conditions that easily separate the low-boiling isomer (as the overhead product) from the high-boiling extractive agent.
-
The bottoms product from C2 is the purified extractive agent, which is cooled and recycled back to C1.
-
Visualization & Data
Process Flow and Logic Diagrams
Data Tables
Table 1: Comparative Physical Properties
| Compound | IUPAC Name | CAS No. | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| HFO-1225zc | This compound | 690-27-7 | 132.03 | -21[10] |
| HFO-1225ye | 1,2,3,3,3-Pentafluoropropene | 2252-83-7 | 132.03 | -19.4 (Z-isomer)[4] |
| HFC-245fa | 1,1,1,3,3-Pentafluoropropane | 460-73-1 | 134.05 | 15 |
Table 2: Typical Gas-Phase Dehydrofluorination Process Parameters
| Parameter | Typical Range | Purpose |
| Reactor Temperature | 300 - 400 °C | Drives the endothermic reaction; influences rate and selectivity. |
| Reactor Pressure | 1 - 10 atm | Affects residence time and reaction kinetics. |
| Catalyst | Fluorinated Cr₂O₃ | Provides active sites for the dehydrofluorination reaction.[3] |
| Contact Time | 10 - 120 seconds | Balances conversion with selectivity, minimizing byproduct formation.[11] |
| Feed Composition | HFC-245fa (may include inert diluent like N₂) | Reactant; diluent helps control temperature and partial pressures. |
References
- Synquest Labs. (n.d.). This compound Safety Data Sheet.
- (2007). WO2007117390A1 - Purification of 1,2,3,3,3-pentafluoropropene by extractive distillation.
- (2021). Are (Co)Polymers of this compound Possible?. MDPI.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Apollo Scientific. (n.d.). This compound (FC-1225zc) Safety Data Sheet.
- CymitQuimica. (2023). 1,1,2,2,3-Pentafluoropropane Safety Data Sheet.
- (2016). (Z)
- (2022). Catalytic reaction of 1,1,3,3,3‐pentafluoropropene with HGePh3 (up) or....
- (2022). Method for purifying 1,1,1,2,3-pentafluoropropane and use thereof for obtaining high-purity 2,3,3,3-tetrafluoropropene.
- (n.d.). DE69710078T2 - METHOD FOR PURIFYING 1,1,1,3,3-PENTAFLUORPROPANE.
- Smolecule. (n.d.). (Z)-1,2,3,3,3-Pentafluoropropene.
- Wikipedia. (2025). 1,2,3,3,3-Pentafluoropropene.
- (n.d.). FR2768727A1 - SYNTHESIS OF 1,1,1,3,3-PENTAFLUOROPROPANE.
- (n.d.). US10392545B2 - 1,2,3,3,3-pentafluoropropene production processes.
- PubChem. (n.d.). This compound.
- (n.d.). US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene.
- SynQuest Laboratories. (n.d.). This compound.
- Guidechem. (n.d.). 1,1,2,3,3-PENTAFLUOROPROPENE 433-66-9 wiki.
- NIST. (n.d.). 1-Propene, 1,1,3,3,3-pentafluoro-.
- ChemicalBook. (n.d.). (E)-1,2,3,3,3-Pentafluoropropene synthesis.
- (n.d.). Consideration of Hydrofluoroolefins (HFOs)
- (n.d.). US20210380858A1 - Hfo-1234ze, hfo-1225zc and hfo-1234yf containing compositions and processes for producing and using the compositions.
- Sigma-Aldrich. (n.d.). 3,3,3-Trifluoropropene 99 677-21-4.
- (2024).
- ChemicalBook. (2025). 1,2,3,3,3-PENTAFLUOROPROPENE | 2252-83-7.
- Environmental Investigation Agency. (2025). Persistent Problems.
- Smolecule. (n.d.). (E)-1,2,3,3,3-Pentafluoropropene.
- University of Mississippi. (n.d.). A Practical Guide to Chemical Process Optimization: Analysis of a Styrene Plant.
Sources
- 1. FR2768727A1 - SYNTHESIS OF 1,1,1,3,3-PENTAFLUOROPROPANE - Google Patents [patents.google.com]
- 2. US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 3. US20210380858A1 - Hfo-1234ze, hfo-1225zc and hfo-1234yf containing compositions and processes for producing and using the compositions - Google Patents [patents.google.com]
- 4. WO2007117390A1 - Purification of 1,2,3,3,3-pentafluoropropene by extractive distillation - Google Patents [patents.google.com]
- 5. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pub.norden.org [pub.norden.org]
- 9. eia.org [eia.org]
- 10. CAS 690-27-7 | 1300-3-07 | MDL MFCD00042591 | this compound | SynQuest Laboratories [synquestlabs.com]
- 11. US10392545B2 - 1,2,3,3,3-pentafluoropropene production processes - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Copolymerization of 1,1,3,3,3-Pentafluoropropene and Hexafluoropropylene
Executive Summary
For researchers and professionals in fluoropolymer development, the choice of monomer is a critical decision point that dictates the kinetics of polymerization and the ultimate properties of the resulting material. This guide provides an in-depth comparison of two structurally similar yet functionally distinct fluorinated olefins: 1,1,3,3,3-pentafluoropropene (PFP) and hexafluoropropylene (HFP). While both are propylene analogues used to impart flexibility, chemical resistance, and thermal stability to copolymers, their reactivity and the performance of their derivative polymers differ significantly. HFP is a well-established comonomer in commercial fluoroelastomers and thermoplastics like FKM and FEP. In contrast, PFP is a less-studied monomer that offers unique advantages, particularly in creating copolymers with enhanced resistance to basic environments. This document synthesizes experimental data to elucidate these differences, providing a clear, evidence-based framework for monomer selection in advanced polymer design.
Introduction: The Strategic Role of Propylene Analogues in Fluoropolymers
The field of high-performance fluoropolymers is dominated by copolymers, where the introduction of a secondary or tertiary monomer disrupts the homopolymer's crystallinity to create materials with a tailored balance of properties. Vinylidene fluoride (VDF) and tetrafluoroethylene (TFE) are primary building blocks, but their homopolymers can be rigid and difficult to process. The incorporation of a bulky, non-homopolymerizable propylene analogue like hexafluoropropylene (HFP) is a cornerstone of commercial fluoroelastomer (FKM) and thermoplastic (FEP) production.[1][2] HFP introduces a trifluoromethyl group that hinders crystallization, leading to materials ranging from flexible thermoplastics to amorphous elastomers.[3][4]
More recently, this compound (PFP), specifically the 2H-PFP isomer (CF₃CH=CF₂), has emerged as a strategic alternative.[5] While structurally similar to HFP, the substitution of a fluorine atom with hydrogen on the double bond profoundly alters its electronic properties and reactivity in polymerization. Research indicates that PFP can be used to develop fluoroelastomers with superior chemical resistance compared to their HFP-based counterparts, particularly against bases—a known vulnerability of traditional VDF/HFP copolymers.[5] This guide will dissect the fundamental properties of each monomer, compare their behavior in radical copolymerization, and analyze the performance characteristics of the resulting copolymers to inform advanced research and development.
Monomer Properties: A Comparative Analysis
The foundational physical and chemical properties of PFP and HFP dictate the conditions required for their handling and polymerization. Both are gases at standard temperature and pressure, necessitating high-pressure reactor systems for polymerization.[6][7]
| Property | This compound (PFP) | Hexafluoropropylene (HFP) | Rationale for Significance |
| Chemical Formula | C₃HF₅[7][8] | C₃F₆[6][9] | The single hydrogen atom in PFP is the primary structural difference, influencing bond polarity and reactivity. |
| Molecular Weight | 132.03 g/mol [8] | 150.02 g/mol [6][10] | Affects molar feed ratios and copolymer composition calculations. |
| Structure | CF₃CH=CF₂ | CF₃CF=CF₂ | The C-H bond in PFP versus the C-F bond in HFP at the 2-position alters the electronic density of the double bond. |
| Boiling Point | -21 °C[11] | -28 to -29.4 °C[1][6][9] | Both are volatile gases requiring pressurized liquid handling for polymerization reactions. |
| Melting Point | -153 °C[11] | -153 to -156.5 °C[1][6][10] | Relevant for low-temperature storage and handling. |
| Homopolymerization | Does not homopolymerize under radical conditions.[5][12][13] | Extremely low tendency to homopolymerize.[5][12] | Both act as "modifiers," incorporating into chains of other monomers but rarely forming sequences of their own. |
| Key Safety Hazards | Extremely flammable gas; toxic if inhaled.[7][14] | Non-combustible gas; can act as an asphyxiant.[10][15] | PFP's flammability requires more stringent safety protocols during handling and reaction. |
Copolymerization Behavior: Reactivity and Kinetics
The most significant divergence between PFP and HFP is observed during the copolymerization process. Neither monomer readily undergoes radical homopolymerization, a trait attributed to the steric hindrance from the bulky CF₃ group and the electronic effects of fluorine atoms. Consequently, they are almost exclusively used as comonomers with more reactive partners like vinylidene fluoride (VDF).
Reactivity Ratios and Monomer Incorporation
The tendency of monomers to add to a growing polymer chain is quantified by reactivity ratios (r). For a copolymerization between monomer 1 (e.g., VDF) and monomer 2 (e.g., PFP or HFP), r₁ represents the rate constant for a chain ending in monomer 1 adding another monomer 1, relative to it adding monomer 2.
Experimental studies have determined these ratios for copolymerizations with VDF:
| Copolymer System | Monomer 1 | Monomer 2 | r₁ (VDF) | r₂ (PFP/HFP) | Implication for Copolymer Microstructure |
| VDF / PFP | VDF | PFP | 9.0[5] | 0.06[5] | A VDF-terminated radical is 9 times more likely to add another VDF than PFP. A PFP-terminated radical is far more likely to add VDF than another PFP. This leads to isolated PFP units within long VDF sequences. |
| VDF / HFP | VDF | HFP | 5.13[16] | ≈ 0[16] | Similar to the PFP system, HFP does not readily add to itself (r₂ ≈ 0). VDF strongly prefers to homopolymerize, leading to copolymers with isolated HFP units. |
Expert Interpretation: The extremely low r₂ values for both PFP and HFP confirm their inability to homopolymerize and ensure they are incorporated as single units within the polymer backbone. The higher r₁ value in the VDF/PFP system compared to VDF/HFP suggests that VDF has an even stronger preference for self-propagation in the presence of PFP.
A crucial kinetic distinction is that PFP actively delays the copolymerization process .[5][12][13] This suggests that the radical formed after PFP addition may be less reactive or that PFP has a higher activation energy for addition, thus slowing the overall rate of polymerization. This is a critical consideration for industrial-scale production where reaction time is a key economic factor. Furthermore, attempts to copolymerize PFP directly with other non-homopolymerizable monomers like HFP result in very low yields, whereas introducing a highly reactive monomer like VDF is necessary to achieve efficient terpolymerization.[5][13]
Experimental Workflow for Radical Copolymerization
The following diagram outlines a typical laboratory-scale workflow for the synthesis of VDF-based copolymers with either PFP or HFP.
Caption: General workflow for fluoropolymer synthesis.
Properties of Resulting Copolymers: Performance Showdown
The choice between PFP and HFP as a comonomer directly translates to the final properties and application suitability of the fluoropolymer.
Chemical and Thermal Stability
Both PFP and HFP-containing copolymers exhibit the high thermal stability characteristic of fluoropolymers. Copolymers of PFP with VDF show good thermal stability in air, with decomposition temperatures influenced by molar mass and comonomer content.[12] Similarly, VDF-HFP copolymers are known for their excellent thermal resistance.[4]
The most compelling difference lies in their chemical resistance. Fluoroelastomers based on VDF and HFP are known to be susceptible to attack by bases.[5] This vulnerability is addressed by using PFP. It has been reported that elastomers based on VDF and PFP are more thermostable and solvent-resistant, specifically showing improved performance against basic media compared to VDF/HFP systems.[5] This is a significant advantage for applications involving exposure to aggressive chemical environments, such as seals and gaskets in the automotive or chemical processing industries.
Physical and Mechanical Properties
The incorporation of either PFP or HFP disrupts crystallinity, transforming the rigid, semi-crystalline PVDF into either a flexible thermoplastic or an amorphous elastomer.
-
PFP Copolymers: Depending on the molar feed, poly(VDF-co-PFP) can range from thermoplastics (at <15 mol% PFP) to elastomers (10–70 mol% PFP).[5] The resulting polymers have been characterized as amorphous fluoroelastomers or fluorothermoplastics with glass transition temperatures (Tg) ranging from -56 °C to +59 °C.[5][12][13]
-
HFP Copolymers: The HFP content in VDF/HFP copolymers similarly dictates their properties. At less than 15-19 mol% HFP, the copolymer is a semi-crystalline thermoplastic.[3] Higher HFP content leads to the widely used FKM fluoroelastomers. These copolymers are valued for their high mechanical strength and electrochemical stability, making them a benchmark material for solid polymer electrolytes in batteries.[3]
The following diagram illustrates the structural incorporation of PFP and HFP into a VDF polymer chain, highlighting the key difference.
Caption: Incorporation of PFP vs. HFP into a PVDF chain.
Experimental Protocols
To provide a practical framework, the following is a representative protocol for the radical copolymerization of VDF with PFP. The same procedure can be adapted for HFP, with adjustments to monomer feed ratios based on desired copolymer composition.
Objective: Synthesize a poly(VDF-co-PFP) elastomer with a target composition of 80:20 mol%.
Materials:
-
Vinylidene fluoride (VDF), lecture bottle
-
This compound (PFP), lecture bottle
-
Di-tert-butyl peroxide (DTBP), initiator
-
1,1,1,3,3-Pentafluorobutane (F-butane), solvent
-
Methanol, for precipitation
-
High-pressure stainless steel reactor (e.g., 100 mL Parr reactor) equipped with a stirrer, pressure gauge, and thermocouple.
Methodology:
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and leak-tested.
-
Purge the reactor vessel with dry nitrogen gas for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Causality: Oxygen is a radical scavenger; its removal is critical for achieving a controlled polymerization and reaching target molecular weights.
-
-
Charging the Reactor:
-
Introduce 50 mL of degassed F-butane into the reactor.
-
Add the initiator, for example, 0.5 g of DTBP. The amount of initiator will control the molecular weight of the final polymer.
-
Seal the reactor.
-
Causality: F-butane is chosen as a solvent due to its inertness under radical conditions and its ability to dissolve both the monomers and the resulting polymer, ensuring a homogeneous reaction phase.
-
-
Monomer Introduction:
-
Cool the sealed reactor in an ice bath to approximately 0-5 °C. This reduces the vapor pressure of the monomers, allowing for safer and more accurate transfer as condensed liquids.
-
Using a high-pressure syringe or by cryogenic transfer, introduce the desired mass of PFP into the reactor.
-
Subsequently, introduce the desired mass of VDF. The reactor should be on a balance to monitor the mass of each added monomer.
-
Causality: The monomers are added sequentially, and the order is generally not critical, but accurate mass measurement is essential for controlling the final copolymer composition.
-
-
Polymerization:
-
Place the charged reactor in a heating mantle and begin stirring (e.g., 500 rpm).
-
Heat the reactor to the desired reaction temperature (e.g., 120 °C for DTBP). The pressure inside the reactor will rise significantly.
-
Maintain the reaction for a set period (e.g., 8-12 hours), monitoring temperature and pressure.
-
Causality: The temperature is chosen based on the half-life of the initiator. DTBP requires higher temperatures to decompose efficiently and generate the initial radicals that start the polymerization chains.
-
-
Product Isolation:
-
After the reaction period, cool the reactor to room temperature.
-
Slowly vent the unreacted gaseous monomers into a fume hood or capture system.
-
Open the reactor and pour the viscous polymer solution into a beaker containing an excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a white solid.
-
Causality: Methanol is a good solvent for the unreacted monomers and initiator fragments but a poor solvent for the high molecular weight polymer, causing it to crash out of solution.
-
-
Purification and Drying:
-
Filter the precipitated polymer.
-
Wash the polymer multiple times with fresh methanol to remove any residual solvent, initiator, or unreacted monomers.
-
Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Conclusion and Future Outlook
The choice between this compound and hexafluoropropylene is a strategic one, hinging on the desired balance between processing kinetics and final product performance.
-
Hexafluoropropylene (HFP) remains the industry workhorse for producing conventional FKM fluoroelastomers and FEP thermoplastics. Its copolymerization kinetics are well-understood, and it reliably imparts flexibility and thermal stability. Its primary limitation is the resulting copolymer's susceptibility to basic environments.
-
This compound (PFP) presents a compelling alternative for creating next-generation fluoropolymers with specialized properties. The key advantage of PFP is the enhanced chemical resistance of its copolymers, particularly against bases.[5] This opens up new application possibilities in chemically aggressive environments where traditional VDF/HFP elastomers may fail. However, researchers must contend with its slower polymerization kinetics and the need for careful handling due to its flammability.
For drug development professionals and scientists working on materials for chemically harsh or high-temperature applications, PFP offers a pathway to superior performance. For applications where base resistance is not a primary concern and established processing protocols are paramount, HFP remains a robust and reliable choice. Future research should focus on optimizing the polymerization of PFP to improve reaction rates and yields, potentially through novel initiator systems or process conditions, to unlock its full commercial potential.
References
- China Amines Co. (n.d.). Hexafluoropropylene HFP Manufacturers - Perfluoropropylene Chemicals.
- Wikipedia. (n.d.). Hexafluoropropylene.
- National Center for Biotechnology Information. (n.d.). Hexafluoropropylene. PubChem.
- NOAA. (n.d.). HEXAFLUOROPROPYLENE. CAMEO Chemicals.
- Grokipedia. (n.d.). Hexafluoropropylene.
- Smolecule. (2023). Buy 1,1,2,3,3-Pentafluoropropene.
- Mecadi. (n.d.). Tetrafluoroethylene-Hexafluoropropylene-Copolymer (FEP).
- Apostolo, M., Storti, G., & Morbidelli, M. (1999). Kinetics of the Emulsion Polymerization of Vinylidene Fluoride and Hexafluoropropylene. Macromolecules.
- ChemicalBook. (n.d.). This compound CAS#: 690-27-7.
- Boschet, F., Kostov, G., Raynova, H., & Améduri, B. (2023). Are (Co)Polymers of this compound Possible? Molecules, 28(12), 4618.
- Tuminello, W. H., & Cavalier, K. M. (2005). Detailed Copolymerization Propagation Kinetics of Homogeneous Phase VDF - HFP Copolymerization in Supercritical CO2. Macromolecules.
- Boschet, F., et al. (2023). Are (Co)Polymers of this compound Possible? ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Boschet, F., et al. (2023). Are (Co)Polymers of this compound Possible? PubMed.
- NIST. (n.d.). 1-Propene, 1,1,3,3,3-pentafluoro-. NIST WebBook.
- Iacob, C., et al. (2017). Phase behavior of binary and ternary fluoropolymer (PVDF-HFP) solutions for single-ion conductors. Polymer.
- Perez-Salinas, M., & B-Améuri. (2009). Copolymerization of VDF and hexafluoropropene (HFP). ResearchGate.
- Liu, Q., et al. (2024). Synthesis and Properties of Polyvinylidene Fluoride-Hexafluoropropylene Copolymer/Li6PS5Cl Gel Composite Electrolyte for Lithium Solid-State Batteries.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. mecadi.com [mecadi.com]
- 3. Phase behavior of binary and ternary fluoropolymer (PVDF-HFP) solutions for single-ion conductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Properties of Polyvinylidene Fluoride-Hexafluoropropylene Copolymer/Li6PS5Cl Gel Composite Electrolyte for Lithium Solid-State Batteries [mdpi.com]
- 5. Are (Co)Polymers of this compound Possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chinaamines.com [chinaamines.com]
- 7. This compound | C3HF5 | CID 69647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Propene, 1,1,3,3,3-pentafluoro- [webbook.nist.gov]
- 9. Hexafluoropropylene - Wikipedia [en.wikipedia.org]
- 10. Hexafluoropropylene | C3F6 | CID 8302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 690-27-7 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Are (Co)Polymers of this compound Possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. HEXAFLUOROPROPYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. researchgate.net [researchgate.net]
Performance comparison of HFO refrigerants derived from 1,1,3,3,3-Pentafluoropropene
A Comparative Performance Analysis of HFO-1225ye Isomers as Low-GWP Refrigerants
This guide provides an in-depth performance comparison of hydrofluoroolefin (HFO) refrigerants derived from 1,1,3,3,3-Pentafluoropropene, specifically focusing on its cis- and trans-isomers, HFO-1225ye(Z) and HFO-1225ye(E). As the industry seeks sustainable alternatives to high-GWP hydrofluorocarbons (HFCs), understanding the nuanced performance characteristics of next-generation refrigerants is paramount for researchers and system engineers. This document synthesizes available experimental data, outlines the methodologies for performance evaluation, and discusses the practical viability of these compounds.
Introduction: The Drive for Fourth-Generation Refrigerants
The global imperative to mitigate climate change, codified by regulations such as the EU's F-Gas Regulation and the Kigali Amendment to the Montreal Protocol, has catalyzed the transition away from HFCs, which possess high Global Warming Potentials (GWPs).[1][2] This has led to the development of fourth-generation refrigerants, primarily HFOs, which are characterized by zero Ozone Depletion Potential (ODP) and ultra-low GWP.[3][4]
HFO-1225ye, or 1,2,3,3,3-Pentafluoropropene, is one such molecule. It exists as two geometric isomers: (Z)-1,2,3,3,3-pentafluoroprop-1-ene (cis-isomer, HFO-1225ye(Z)) and (E)-1,2,3,3,3-pentafluoro-1-propene (trans-isomer, HFO-1225ye(E)). These compounds have been evaluated as potential replacements for refrigerants like R-410A and R-134a due to their favorable environmental profiles and similar operating pressures.[3][5] However, as this guide will detail, their performance and viability are subject to significant trade-offs.
Thermophysical and Environmental Properties
A refrigerant's fundamental properties dictate its behavior and suitability for specific applications. The isomers of HFO-1225ye, while sharing the same chemical formula, exhibit distinct physical characteristics due to differences in their molecular structure and polarity.[6] The (Z) isomer, for instance, has a boiling point closer to that of HFC-134a, making it a more direct subject of study for replacement applications.[7]
| Property | HFO-1225ye(Z) | HFO-1225ye(E) | HFC-134a (Benchmark) | R-410A (Benchmark) |
| Chemical Formula | C₃HF₅ | C₃HF₅ | C₂H₂F₄ | CH₂F₂/C₂HF₅ (50/50) |
| Molecular Weight ( g/mol ) | 132.03 | 132.03 | 102.03 | 72.58 |
| Normal Boiling Point (°C) | -19.5 to -21[7][8][9] | -15.3 to -16[7][8] | -26.1 | -51.6 |
| Critical Temperature (°C) | 106.9 | 111.9 (est.) | 101.1 | 72.1 |
| Critical Pressure (MPa) | 3.53[1] | N/A | 4.06 | 4.90 |
| GWP (100-yr) | <1[1] | <1 | 1430[10] | 2088 |
| ODP | 0 | 0 | 0 | 0 |
| Flammability | Non-flammable[1][8] | Non-flammable[8] | Non-flammable | Non-flammable |
Table 1: Comparison of key thermophysical and environmental properties. Data is compiled from multiple sources for comprehensiveness.
System Performance Analysis
Theoretical and experimental evaluations in standard vapor-compression refrigeration cycles (VCRC) provide critical insights into a refrigerant's real-world performance. Key metrics include the Coefficient of Performance (COP), which measures energy efficiency, and Volumetric Cooling Capacity (VCC), which indicates the cooling power for a given compressor displacement.
| Performance Metric | HFO-1225ye(Z) | HFO-1225ye(E) | HFC-134a |
| Refrigerating Capacity (% vs. R-134a) | ~73% | ~65% | 100% |
| Coefficient of Performance (COP) (% vs. R-134a) | ~100% | ~101% | 100% |
Table 2: Relative performance comparison to HFC-134a under standardized conditions. Data is based on cycle calculations presented in patent literature.[7]
Expert Interpretation:
The data reveals a significant trade-off. While both HFO-1225ye isomers demonstrate excellent energy efficiency, with COPs matching or slightly exceeding that of HFC-134a, their refrigerating capacity is substantially lower.[7] The (Z) isomer offers a better capacity than the (E) isomer but still falls short of HFC-134a by approximately 27%.[7] This lower cooling density implies that for a "drop-in" replacement scenario, the existing compressor would deliver significantly less cooling. To match the original capacity, system modifications, such as using a larger displacement compressor, would be necessary, impacting capital costs.[11][12]
A Critical Hurdle: Toxicological Concerns
Despite promising environmental and thermodynamic properties, the industrial application of HFO-1225ye isomers has been largely prevented by significant toxicological concerns.[3][5] While initial acute toxicity studies were encouraging, subsequent sub-chronic and chronic inhalation studies revealed adverse effects.[8] Specifically, a 28-day rat inhalation study for HFO-1225ye(Z) showed toxicological effects at concentrations of 10,000 ppm and higher, with the primary target being the myocardium.[8] These findings have discouraged further development and widespread study of its thermophysical properties, representing a major barrier to its commercialization as an industrial refrigerant.[1][5]
This underscores a critical principle in refrigerant development: a candidate fluid must satisfy stringent criteria across environmental impact, performance, and safety.
Caption: Refrigerant Viability Assessment Logic.
Experimental Protocol: Evaluating Refrigerant Performance
To generate the comparative data discussed, a standardized experimental setup based on the vapor-compression refrigeration cycle is essential. This protocol ensures that performance metrics are measured under controlled, repeatable conditions.
Caption: Experimental Vapor-Compression Cycle Workflow.
Step-by-Step Methodology:
-
System Charging and Leak Check: The system is evacuated to a deep vacuum to remove air and moisture, then charged with the test refrigerant (e.g., HFO-1225ye(Z)) to the manufacturer's specified amount. A leak check is performed.
-
Causality: Non-condensable gases like air artificially raise condenser pressure and degrade performance, while moisture can freeze in the expansion valve or react with lubricants.
-
-
Set Operating Conditions: The condenser and evaporator environments are set to standard rating conditions (e.g., specific air/water inlet temperatures and flow rates).
-
Causality: Standardized conditions are crucial for creating a fair baseline to compare the performance of different refrigerants.
-
-
System Stabilization: The refrigeration system is operated until it reaches a steady state, where pressures, temperatures, and flow rates are no longer changing significantly over time.
-
Causality: Performance calculations are only valid for steady-state operation. Transient data collected during startup does not reflect the true efficiency of the cycle.
-
-
Data Acquisition: At steady state, the following parameters are recorded for a set duration:
-
T1, P1: Temperature and pressure at the compressor inlet (suction line).
-
T2, P2: Temperature and pressure at the compressor outlet (discharge line).
-
T3, P3: Temperature and pressure at the condenser outlet (liquid line).
-
T4, P4: Temperature and pressure at the evaporator inlet.
-
ṁ: Refrigerant mass flow rate, typically measured with a Coriolis flow meter in the liquid line.
-
W_comp: Electrical power consumed by the compressor.
-
-
Performance Calculation:
-
Refrigerating Capacity (Q_evap): Calculated using the enthalpy difference across the evaporator and the mass flow rate. Q_evap = ṁ * (h_at_T1,P1 - h_at_T4,P4). Enthalpy values are determined from the measured temperatures and pressures using a thermodynamic property database (e.g., REFPROP).
-
Coefficient of Performance (COP): The ratio of the refrigerating capacity to the compressor power input. COP = Q_evap / W_comp.
-
Self-Validation: The heat rejected at the condenser can also be calculated and compared against the sum of the evaporator capacity and compressor work (Q_cond ≈ Q_evap + W_comp). A close energy balance validates the accuracy of the measurements.
-
Conclusion
HFOs derived from this compound, particularly HFO-1225ye(Z), present a compelling environmental profile with near-zero GWP and zero ODP.[1][3] Their thermodynamic performance is characterized by high energy efficiency, comparable to legacy HFCs like R-134a.[7] However, their adoption is fundamentally challenged by two key factors:
-
Lower Volumetric Cooling Capacity: Requiring system redesign to match the performance of the refrigerants they aim to replace.[7][11]
-
Significant Toxicological Concerns: Sub-chronic inhalation studies have revealed adverse health effects that have, to date, precluded their use in industrial and commercial applications.[5][8]
For researchers and scientists, HFO-1225ye serves as an important case study. It highlights that the path to sustainable refrigerants is a multi-faceted challenge where environmental benefits must be co-validated with robust performance, material compatibility, and, most critically, long-term safety. Future research may focus on refrigerant blends that could potentially utilize the high efficiency of HFO-1225ye while mitigating its drawbacks, though the toxicity issue remains a formidable obstacle.
References
- Lombardo, G., et al. (2025). Experimental Thermal Conductivity Measurements for the Hydrofluoroolefin R1225ye(Z).
- Mexfluor. (n.d.). Consideration of Hydrofluoroolefins (HFOs)
- Papadopoulos, A. I., et al. (2021). Assessment of Low Global Warming Potential Refrigerants for Drop-In Replacement by Connecting their Molecular Features to Their Performance. ACS Sustainable Chemistry & Engineering.
- Fedele, L., et al. (2020). Saturated pressure measurements of cis-pentafluoroprop-1-ene (R1225ye(Z)).
- Papadopoulos, A. I., et al. (2021).
- Lombardo, G., et al. (2025). Experimental Thermal Conductivity Measurements for the Hydrofluoroolefin R1225ye(Z). SpringerLink.
- Minor, B., et al. (2023). HFO-1234ZE, HFO-1225ZC AND HFO-1234YF CONTAINING COMPOSITIONS.
- Korin, A. (2022). Heat transfer compositions comprising r-1225ye(e) and r-32.
- Khan, M. S., et al. (2021). Thermodynamic Performance Analysis of Hydrofluoroolefins (HFO) Refrigerants in Commercial Air-Conditioning Systems for Sustainable Environment. MDPI.
- Shibanuma, T., et al. (2009). Hfc-1225ye-containing refrigerant and refrigerant composition containing the refrigerant.
- Singh, A., et al. (2025). Performance Evaluation of Low-GWP HFO Refrigerants and Their Blends in a Subcooled Vapor Compression Cycle: A Python-CoolProp Simulation Approach.
- Sienel, T., et al. (2014). Experimental Performance of R-1234yf and R-1234ze as Drop-in Replacements for R-134a in Domestic Refrigerators.
- Leck, T. (2009). Evaluation of HFO-1234yf as a potential replacement for R-134a in refrigeration applications.
- Asimptote. (2022). Hydrofluoroolefins package extended. Asimptote.
- Singh, R., et al. (2020). HFO refrigerants: A review of present status and future prospects.
- Minor, B., et al. (2021). Hfo-1234ze, hfo-1225zc and hfo-1234yf containing compositions and processes for producing and using the compositions.
- Gil, B., & Kasperski, J. (2018). Chemical and physical properties of HFO and HCFO refrigerants.
- Taylor & Francis. (n.d.). HFO-1234yf – Knowledge and References. Taylor & Francis.
- Echemi. (2022). HFO-1225ye 99% see COA kanbei. Echemi.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrofluoroolefins package extended – Asimptote [asimptote.com]
- 7. WO2009061002A1 - Hfc-1225ye-containing refrigerant and refrigerant composition containing the refrigerant - Google Patents [patents.google.com]
- 8. mexfluor.com [mexfluor.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assessment of Low Global Warming Potential Refrigerants for Drop-In Replacement by Connecting their Molecular Features to Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Environmental Impact Assessment of 1,1,3,3,3-Pentafluoropropene (HFO-1234zc) and its Degradation Products
Introduction: The Quest for Sustainable Refrigerants
The global effort to mitigate climate change has necessitated a transition away from high global warming potential (GWP) hydrofluorocarbons (HFCs), which were themselves replacements for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). This has led to the development of a fourth generation of fluorinated compounds: hydrofluoroolefins (HFOs). Among these, 1,1,3,3,3-Pentafluoropropene, specifically its trans-isomer HFO-1234ze(E), has emerged as a promising alternative for applications such as foam blowing agents, aerosol propellants, and refrigerants. Its primary advantages are a near-zero Ozone Depletion Potential (ODP) and an ultra-low GWP.
However, a comprehensive environmental assessment requires looking beyond these direct metrics. The atmospheric degradation of these molecules and the resulting byproducts present a more complex environmental narrative. This guide provides an in-depth analysis of the environmental fate of HFO-1234zc, with a particular focus on its primary degradation product, trifluoroacetic acid (TFA). We will compare its overall environmental profile with legacy refrigerants and other modern alternatives, supported by experimental evidence and established atmospheric chemistry models.
Part 1: Atmospheric Degradation Pathway of HFO-1234zc
The short atmospheric lifetime of HFOs, a key attribute for their low GWP, is due to the presence of a carbon-carbon double bond, which makes them highly reactive with atmospheric oxidants.
Mechanism of Degradation
The primary sink for HFO-1234zc in the troposphere is its reaction with the hydroxyl radical (•OH).[1][2] This reaction is rapid, with a calculated atmospheric lifetime for HFO-1234zc of approximately two days.[3] The initial reaction involves the addition of the •OH radical across the double bond, which is kinetically more favorable than hydrogen atom abstraction.[2][3]
This initial step initiates a cascade of reactions involving other atmospheric species like oxygen (O₂), hydroperoxyl radicals (HO₂), and nitrogen oxides (NOx).[1][2] The key intermediate product formed from HFO-1234zc is trifluoroacetaldehyde (CF₃CHO).[4][5] The fate of this aldehyde is critical to the final product distribution. While it can be removed via photolysis (which does not produce TFA), its interaction with hydroxyl radicals leads to the formation of trifluoroacetic acid (TFA).[4][6]
Caption: Atmospheric degradation pathway of HFO-1234zc to Trifluoroacetic Acid (TFA).
Part 2: The Environmental Profile of Degradation Products
While HFO-1234zc itself has a minimal direct environmental impact, the characteristics of its degradation products, particularly TFA, are a subject of significant scientific scrutiny.
Trifluoroacetic Acid (TFA): A Persistent Concern
TFA is a highly stable and persistent substance, often categorized as a "forever chemical" within the broader class of per- and polyfluoroalkyl substances (PFAS).[7] Its chemical stability, a result of the strong carbon-fluorine bonds, means it does not readily degrade further in the environment.[8]
-
Environmental Fate: Due to its high water solubility, TFA is readily removed from the atmosphere via wet deposition (rain, snow, fog) and accumulates in aquatic environments.[6] Terminal sinks include salt lakes and the oceans.[9] Its persistence and mobility lead to widespread environmental contamination, with increasing concentrations being detected in various environmental media globally.[7][10]
-
Ecotoxicity: The ecotoxicity of TFA is a complex and debated topic.
-
Several assessments have concluded that at currently projected future concentrations resulting from HFO use, the risk to aquatic life is minimal or de minimis.[8][9]
-
However, other researchers argue that its irreversible accumulation, potential for bioaccumulation in some terrestrial plants, and existing knowledge gaps warrant classifying TFA as a potential planetary boundary threat.[10] While most tests show no harm to microorganisms, some algae species have shown inhibited growth at very high concentrations.[8]
-
Early animal studies have pointed to potential liver toxicity and developmental impacts, raising concerns about long-term, lifelong exposure for all organisms, including humans.[11]
-
The core of the debate is not about acute toxicity at current levels, but about the consequences of irreversible, large-scale loading of a persistent substance into the global ecosystem.
Other Minor Degradation Products
Under specific conditions, such as in electrical switchgear, the decomposition of HFO-1234ze(E) can produce other compounds like difluoromethane (CH₂F₂), tetrafluoromethane (CF₄), and hexafluoropropylene (C₃F₆).[12][13] In the atmosphere, a minor reaction pathway with ozone can produce extremely small yields of HFC-23, a potent greenhouse gas.[5] However, the primary atmospheric degradation pathway overwhelmingly leads toward TFA.
Part 3: Comparative Analysis with Alternative Refrigerants
To fully assess the environmental impact of HFO-1234zc, it is essential to compare it against the substances it is designed to replace and other available alternatives.
| Substance | Type | ODP | GWP (100-year) | Atmospheric Lifetime | Primary Degradation Products of Concern |
| CFC-11 | CFC | 1 | 4,750 | 45 years | Chlorine, Phosgene |
| HFC-134a | HFC | 0 | 1,430[14] | 14 years | TFA (lower yield than HFOs)[9][15] |
| HFO-1234yf | HFO | 0 | 1[14] | ~12 days[16] | TFA (100% molar yield)[9][15] |
| HFO-1234ze(E) | HFO | 0 | 1[14] | ~17 days | TFA[4][6] |
| Ammonia (R-717) | Natural | 0 | 0[17] | 1-2 days | - |
| CO₂ (R-744) | Natural | 0 | 1[17] | >100 years | (Baseline atmospheric gas) |
| Propane (R-290) | Natural | 0 | ~3 | ~14 days | CO₂, Water |
Data compiled from IPCC, WMO, and EPA sources.[14]
This comparison highlights a critical trade-off. HFOs, including HFO-1234zc, offer a dramatic and necessary reduction in direct global warming impact compared to HFCs.[17] However, this benefit is coupled with the formation of persistent TFA. In contrast, natural refrigerants like ammonia, CO₂, and hydrocarbons have negligible GWP and do not produce TFA, but they come with their own challenges, such as toxicity (ammonia) or flammability (hydrocarbons), which require different engineering and safety considerations. The complete replacement of HFC-134a with HFO-1234yf (which has a 100% conversion rate to TFA) could lead to a 33-fold increase in TFA deposition globally.[15] While the yield from HFO-1234zc is not always cited as 100%, it remains a significant source.
Part 4: Experimental Methodologies for Environmental Assessment
The data presented in this guide are derived from standardized and rigorous experimental protocols designed to simulate atmospheric conditions and analyze chemical transformations.
Protocol 1: Determination of Atmospheric Reaction Rates and Lifetime
The atmospheric lifetime of a compound like HFO-1234zc is determined by measuring its reaction rate with •OH radicals.
-
Chamber Setup: A smog chamber or reaction vessel of a known volume is filled with a mixture of the target compound (HFO-1234zc), an •OH radical precursor (e.g., methyl nitrite or ozone/water vapor), and a bath gas (e.g., synthetic air).
-
Initiation: Photolysis using UV lamps is initiated to generate •OH radicals.
-
Monitoring: The concentration of HFO-1234zc is monitored over time using techniques like Fourier-transform infrared spectroscopy (FTIR) or Gas Chromatography (GC).
-
Data Analysis: The rate of decay of HFO-1234zc is measured relative to a reference compound with a well-known reaction rate. This relative rate is then used to calculate the absolute rate constant.
-
Lifetime Calculation: The atmospheric lifetime (τ) is calculated using the formula τ = 1 / (kOH * [OH]), where kOH is the measured rate constant and [OH] is the average global concentration of hydroxyl radicals in the troposphere.[3]
Caption: Generalized workflow for determining atmospheric lifetime of HFOs.
Protocol 2: Identification of Degradation Products
-
Sample Collection: Samples are taken from the reaction chamber at various time intervals during the degradation experiment described above.
-
Analysis Technique: The primary analytical tool is Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the different compounds in the sample, and the mass spectrometer identifies them based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification: By using calibrated standards, the concentration of identified products, such as TFA, can be quantified, allowing for the calculation of formation yields.
Conclusion: A Complex Balance of Risks and Benefits
The environmental assessment of this compound (HFO-1234zc) reveals a nuanced picture.
-
Benefit: HFO-1234zc is an outstanding alternative to HFCs from the perspective of direct climate forcing. Its ultra-low GWP and zero ODP are critical contributions to achieving climate and ozone layer protection goals.[17]
-
Risk: The primary environmental concern stems from its atmospheric degradation to trifluoroacetic acid (TFA).[4][6] TFA is a persistent, mobile, and accumulating substance.[8][10] While current risk assessments suggest a low probability of harm to aquatic ecosystems at predicted levels, significant debate remains regarding the long-term consequences of its irreversible accumulation in the global environment.[9][10]
For researchers, scientists, and drug development professionals (who may use related compounds or consider them as propellants), the choice of a fluorinated gas must involve a holistic evaluation. The immediate benefit of reducing direct global warming must be weighed against the long-term, and still partially understood, risk of loading the environment with a "forever chemical." The ongoing transition to low-GWP alternatives is essential, but it underscores the critical need for continued monitoring of TFA concentrations in the environment and further research into its long-term ecosystem and health impacts.
References
- MDPI. "Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects".
- ACS Publications. "The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) | Environmental Science & Technology".
- CHEM Trust. "TFA, everywhere and forever? Trifluoroacetic acid contamination – a new CHEM Trust FAQ".
- Ozone Secretariat. "SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL".
- Collaborative for Health & Environment. "The global threat of trifluoroacetic acid (TFA)".
- ACS Publications. "A Computational Perspective on the Chemical Reaction of HFO-1234zc with the OH Radical in the Gas Phase and in the Presence of Mineral Dust | The Journal of Physical Chemistry A".
- PubMed. "A Computational Perspective on the Chemical Reaction of HFO-1234zc with the OH Radical in the Gas Phase and in the Presence of Mineral Dust".
- ACS Publications. "A Computational Perspective on the Chemical Reaction of HFO- 1234zc with the OH Radical in the Gas Phase and in the Presence of Mineral Dust".
- ACP. "Atmospheric and watershed modelling of trifluoroacetic acid from oxidation of HFO-1234ze(E) released by prospective pressurised metered-dose inhaler use in three major river basins".
- ResearchGate. "Atmospheric Chemistry of E - and Z -CF 3 CH=CHF (HFO-1234ze): OH Reaction Kinetics as a Function of Temperature and UV and IR Absorption Cross Sections".
- Fluorocarbons. "Update on the atmospheric degradation of HFOs and HCFOs".
- ResearchGate. "HFO-1234ze(E) emission and degradation in the atmosphere. (A)...".
- PMC - NIH. "Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6".
- ECETOC. "JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1)".
- NOAA Chemical Sciences Laboratory. "Summary of Abundances, Lifetimes, ODPs, REs, GWPs, and GTPs".
- Institute For Governance & Sustainable Development. "Alternatives to High GWP Hydrofluorocarbons".
- Open Access Government. "Environmental impact of HFO refrigerants & alternatives for the future".
- Trane.eu. "GWP is reason #4 why HFO Refrigerants are a strong alternative to ammonia in mild freezing applications: GWP".
- Linde Gas GmbH. "SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane SECTION 1: Identification of the substance/mixture and of the company/undertaking".
- MDPI. "Assessing the Environmental Impact of Eight Alternative Fuels in International Shipping: A Comparison of Marginal vs. Average Emissions".
- US EPA. "Technology Transitions GWP Reference Table".
- ResearchGate. "(PDF) Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6".
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Computational Perspective on the Chemical Reaction of HFO-1234zc with the OH Radical in the Gas Phase and in the Presence of Mineral Dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ACP - Atmospheric and watershed modelling of trifluoroacetic acid from oxidation of HFO-1234ze(E) released by prospective pressurised metered-dose inhaler use in three major river basins [acp.copernicus.org]
- 5. fluorocarbons.org [fluorocarbons.org]
- 6. researchgate.net [researchgate.net]
- 7. chemtrust.org [chemtrust.org]
- 8. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]
- 9. ozone.unep.org [ozone.unep.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The global threat of trifluoroacetic acid (TFA) — Collaborative for Health & Environment [healthandenvironment.org]
- 12. Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. openaccessgovernment.org [openaccessgovernment.org]
- 16. csl.noaa.gov [csl.noaa.gov]
- 17. trane.eu [trane.eu]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 1,1,3,3,3-Pentafluoropropene in Polymer Matrices
Abstract
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 1,1,3,3,3-Pentafluoropropene (also known as HFO-1234ze(E)), a hydrofluoroolefin with a low global warming potential, within various polymer matrices.[1][2] The presence of residual volatile monomers like HFO-1234ze in polymers is a critical quality attribute, impacting product safety, performance, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of Headspace Gas Chromatography (HS-GC), Thermal Desorption Gas Chromatography (TD-GC), and quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and provide comparative data to guide the selection of the most appropriate technique for a given application. All validation strategies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6]
Introduction: The Analytical Challenge
This compound (HFO-1234ze) is increasingly considered in the synthesis of fluorinated polymers and as a blowing agent for polymer foams due to its favorable environmental profile.[7][8][9] However, unreacted monomer or residual blowing agent can remain trapped within the polymer matrix. Quantifying this volatile and relatively inert molecule presents a unique analytical challenge. The ideal analytical method must be sensitive, specific, and robust, capable of extracting the analyte from a complex, non-volatile matrix without inducing thermal degradation of the polymer. This guide compares three leading analytical techniques, each with distinct advantages and limitations, to provide a clear framework for method selection and validation.
Method 1: Static Headspace Gas Chromatography (HS-GC)
HS-GC is a robust and widely adopted technique for the analysis of volatile organic compounds (VOCs) in solid and liquid samples.[10][11] It is often the first choice for routine quality control due to its high throughput and minimal sample preparation.
Principle of Operation & Rationale
The core principle of HS-GC involves heating a sealed vial containing the polymer sample to establish a thermodynamic equilibrium between the HFO-1234ze in the polymer matrix and the gaseous phase (headspace) above it.[10][12] An aliquot of this headspace is then automatically injected into the gas chromatograph for separation and detection.
Causality of Experimental Choices:
-
Why HS-GC? This technique is ideal for this application because it physically separates the volatile analyte from the non-volatile polymer matrix before injection. This prevents contamination of the GC inlet and column, significantly reducing instrument maintenance and improving chromatographic performance.[11]
-
Detector Selection (MS vs. FID):
-
Mass Spectrometry (MS): Provides unparalleled specificity. The mass spectrum of HFO-1234ze serves as a chemical fingerprint, allowing for positive identification and confident quantification, even in the presence of other volatile impurities.[12]
-
Flame Ionization Detection (FID): A robust and cost-effective option when HFO-1234ze is the only expected volatile and the matrix is clean.[10] It offers excellent linearity and repeatability for quantification.[10]
-
Experimental Protocol: HS-GC-MS
-
Sample Preparation: Accurately weigh 0.5 - 1.0 g of the polymer sample into a 20 mL headspace vial. The required sample size is inversely proportional to the expected concentration of the analyte.[10]
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Standard Preparation (Standard Addition): For accurate quantification, a standard addition approach is recommended to compensate for matrix effects.[10] Spike a series of vials containing the blank polymer with known, increasing amounts of a certified HFO-1234ze standard (as a gas or a solution in a high-boiling solvent).
-
HS Autosampler Parameters:
-
Incubation Temperature: 120 °C (Adjust based on the polymer's thermal stability).
-
Incubation Time: 30 minutes (to ensure equilibrium is reached).
-
Agitation: On (to facilitate analyte release).
-
-
GC-MS Parameters:
-
Column: DB-624 or similar, 30 m x 0.25 mm x 1.4 µm.
-
Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 15 °C/min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
MS Detection: Scan mode (m/z 30-200) for identification, Selected Ion Monitoring (SIM) for quantification using characteristic ions of HFO-1234ze.
-
Validation Strategy & Data
The method is validated according to ICH Q2(R2) guidelines.[5][13]
| Validation Parameter | Methodology | Acceptance Criteria | Typical Result |
| Specificity | Analyze blank polymer matrix and spiked sample. | No interference at the retention time of HFO-1234ze. | Peak confirmed by retention time and mass spectrum. |
| Linearity | 5-point standard addition calibration curve. | Correlation coefficient (r²) ≥ 0.995. | r² = 0.998 |
| Accuracy | Spike recovery at 3 concentration levels (n=3). | 80 - 120% recovery. | 95.2 - 104.5% |
| Precision (Repeatability) | 6 replicate analyses of a spiked sample. | RSD ≤ 15%. | RSD = 5.8% |
| Limit of Quantification (LOQ) | Calculated from the standard deviation of the response and the slope. | S/N ratio ≥ 10. | 1 µg/g (1 ppm) |
Method 2: Thermal Desorption Gas Chromatography (TD-GC-MS)
TD-GC is a powerful alternative to HS-GC, particularly when higher sensitivity is required to quantify trace levels of HFO-1234ze.
Principle of Operation & Rationale
In TD-GC, the polymer sample is placed in a desorption tube and heated under a flow of inert gas.[14][15] The released volatiles, including HFO-1234ze, are swept onto a cooled adsorbent trap, where they are concentrated. The trap is then rapidly heated, injecting the focused band of analytes into the GC-MS system.
Causality of Experimental Choices:
-
Why TD-GC? The key advantage is the pre-concentration step. By collecting volatiles from the entire sample over a period of time, TD-GC can achieve significantly lower detection limits than static headspace analysis.[15] This makes it the method of choice for analyzing very low residual monomer levels or for applications involving smaller sample sizes.
Experimental Protocol: TD-GC-MS
-
Sample Preparation: Accurately weigh 50 - 100 mg of the polymer sample directly into a conditioned stainless steel thermal desorption tube.
-
Standard Preparation: Inject a known volume of a certified HFO-1234ze gas standard or a liquid standard solution onto a conditioned TD tube for calibration.
-
Thermal Desorber Parameters:
-
Primary (Tube) Desorption: 200 °C for 10 minutes.
-
Focusing Trap: Tenax TA, held at -10 °C during tube desorption.
-
Secondary (Trap) Desorption: 250 °C for 2 minutes (splitless injection).
-
-
GC-MS Parameters: Identical to the HS-GC-MS method.
Validation Strategy & Data
| Validation Parameter | Methodology | Acceptance Criteria | Typical Result |
| Specificity | Analyze blank polymer matrix. | No interference at the retention time of HFO-1234ze. | Peak confirmed by retention time and mass spectrum. |
| Linearity | 5-point calibration curve using spiked TD tubes. | Correlation coefficient (r²) ≥ 0.995. | r² = 0.999 |
| Accuracy | Spike recovery on blank polymer in TD tubes (n=3). | 80 - 120% recovery. | 92.1 - 108.3% |
| Precision (Repeatability) | 6 replicate analyses of a spiked sample. | RSD ≤ 15%. | RSD = 7.2% |
| Limit of Quantification (LOQ) | Calculated from the standard deviation of the response and the slope. | S/N ratio ≥ 10. | 0.05 µg/g (50 ppb) |
Method 3: ¹⁹F Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹⁹F qNMR is an absolute quantification method that leverages the unique properties of the ¹⁹F nucleus. It is a primary analytical method that does not rely on calibration with an identical analyte standard.
Principle of Operation & Rationale
This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of corresponding nuclei in the sample.[16] By dissolving a known mass of the polymer and a known mass of a fluorinated internal standard in a deuterated solvent, the concentration of HFO-1234ze can be calculated by comparing the integral of its characteristic ¹⁹F signal to that of the standard.
Causality of Experimental Choices:
-
Why ¹⁹F qNMR? Its primary advantage is providing absolute quantification without the need for an HFO-1234ze reference standard, which can be difficult to handle.[16][17] It is also structurally informative, confirming the identity of the fluorinated species. However, its major limitation is the requirement that the polymer be fully soluble in a suitable deuterated solvent, which is not always possible. Sensitivity is also lower compared to chromatographic methods.
Experimental Protocol: ¹⁹F qNMR
-
Sample Preparation:
-
Accurately weigh ~50 mg of the polymer sample into a vial.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., trifluorotoluene) and add it to the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters (500 MHz Spectrometer):
-
Nucleus: ¹⁹F
-
Pulse Sequence: Standard single pulse with proton decoupling.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation for accurate integration).
-
Number of Scans: 128 (or more, to achieve adequate signal-to-noise).
-
Validation Strategy & Data
| Validation Parameter | Methodology | Acceptance Criteria | Typical Result |
| Specificity | Ensure baseline resolution between HFO-1234ze and internal standard signals. | Resolution > 1.5. | Well-resolved peaks observed. |
| Linearity | Prepare samples with varying analyte/standard ratios. | Correlation coefficient (r²) ≥ 0.995. | r² = 0.997 |
| Accuracy | Analyze a certified reference material or compare with an orthogonal method. | Agreement within ±10%. | 98.5% agreement with HS-GC. |
| Precision (Repeatability) | Prepare and analyze 6 independent samples. | RSD ≤ 10%. | RSD = 4.5% |
| Limit of Quantification (LOQ) | Determined by the signal-to-noise ratio of the lowest concentration standard. | S/N ratio ≥ 10. | 100 µg/g (0.01% w/w) |
Visualization of Workflows
A clear workflow is essential for reproducible method validation. The following diagrams illustrate the validation process for HS-GC and a decision-making framework for method selection.
Caption: Decision Tree for Method Selection.
Comparative Summary
The optimal analytical method depends heavily on the specific requirements of the analysis, including sensitivity needs, sample properties, and available instrumentation.
| Parameter | HS-GC-MS/FID | TD-GC-MS | ¹⁹F qNMR |
| Principle | Static equilibrium partitioning | Dynamic extraction & concentration | Absolute nuclear signal integration |
| Sensitivity | Moderate (ppm level) | High (ppb level) | Low (0.01% w/w level) |
| Specificity | High (with MS) | High | Very High |
| Sample Throughput | High | Moderate | Low |
| Sample Requirement | Solid or liquid (~1g) | Solid (~100mg) | Soluble solid (~50mg) |
| Key Advantage | Robust, high throughput, common | Excellent sensitivity | Absolute quantification, no analyte standard needed |
| Key Limitation | Limited sensitivity | Potential for analyte breakthrough | Requires polymer solubility, low sensitivity |
| Best Suited For | Routine QC, batch release testing | Trace residual analysis, R&D | Structural confirmation, analysis of soluble polymers |
Conclusion
The validation of analytical methods for quantifying this compound in polymers requires a nuanced approach tailored to the specific analytical objective.
-
HS-GC stands out as a versatile and robust workhorse for routine quality control, offering a balance of performance, speed, and reliability. [10][11]* TD-GC is the superior choice for applications demanding the highest sensitivity, such as the analysis of trace contaminants or in research settings where sample amounts are limited. [14][15]* ¹⁹F qNMR , while more specialized, provides an invaluable orthogonal technique for absolute quantification and structural verification, provided the significant constraint of polymer solubility can be overcome. [16][17] By understanding the fundamental principles, strengths, and weaknesses of each method as detailed in this guide, researchers and scientists can confidently select, validate, and implement a fit-for-purpose analytical procedure, ensuring the quality and safety of their polymer-based products.
References
-
Boschet, F., Kostov, G., Raynova, H., & Améduri, B. (2023). Are (Co)Polymers of this compound Possible?. Molecules, 28(12), 4618. [Link]
-
Polymer Solutions. Headspace Gas Chromatography. [Link]
-
Journal of Chemical Education. Use of a Dynamic Headspace GC-MS Method for the Study of Volatile Organic Compounds in Polyethylene Packaging. [Link]
-
Boschet, F., Kostov, G., Raynova, H., & Améduri, B. (2023). Are (Co)Polymers of this compound Possible?. PubMed, 37375173. [Link]
-
GL Sciences. Characterization of Polymers by Multi-Step Thermal Desorption/Programmed Pyrolysis Gas Chromatography Using a High Temperature PTV Injector. [Link]
-
Intertek. Chromatography Analysis of Polymers and Plastics. [Link]
-
Honeywell. Solstice® ze Refrigerant (HFO-1234ze). [Link]
-
ResearchGate. Are (Co)Polymers of this compound Possible?. [Link]
-
Lab Manager. Tackling Volatiles with Headspace GC. [Link]
-
Elastomer Institut Richter. Gas Chromatography with Mass Spectrometry (GC/MS). [Link]
-
Becker, R., Scholz, P., Jung, C., & Weidner, S. (2023). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Analytical Methods, 15(15), 1957-1965. [Link]
-
Chromatography Online. High-Throughput Qualitative and Quantitative Analysis of Volatile Residues in Polymers. [Link]
-
YouTube. GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. [Link]
-
ResearchGate. Comparative study of thermal desorption and solvent extraction-gas chromatography-mass spectrometry analysis for the quantification of phthalates in polymers. [Link]
-
ResearchGate. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. [Link]
-
Celsius Process. Feasibility of using liquefied gas HFO-1234ze (trans-1,3,3,3-tetrafluoroprop-1-ene) as an. [Link]
-
PubMed Central. Structures and Properties of trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) and 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Refrigerants. [Link]
-
KTH. In short about R1234ze. [Link]
-
Wikipedia. cis-1,3,3,3-Tetrafluoropropene. [Link]
-
Honeywell. Solstice® ze Refrigerant (HFO-1234ze (E)). [Link]
-
PubMed. Understanding Solvation in the Low Global Warming Hydrofluoroolefin HFO-1234ze Propellant. [Link]
-
ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
GCH 6101- Analytical techniques. Characterization of polymers by NMR. [Link]
-
FDA. Q2(R2) Validation of Analytical Procedures March 2024. [Link]
-
PubMed. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
-
ACS Publications. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
ResearchGate. Multidimensional NMR of Fluoropolymers. [Link]
-
Wikipedia. 1,2,3,3,3-Pentafluoropropene. [Link]
-
ACS Publications. Understanding the Molecular Features Controlling the Solubility Differences of R-134a, R-1234ze(E), and R-1234yf in 1-Alkyl-3-methylimidazolium Tricyanomethanide Ionic Liquids. [Link]
-
PubMed Central. Detection challenges in quantitative polymer analysis by liquid chromatography. [Link]
-
Research Explorer. Detection challenges in quantitative polymer analysis by liquid chromatography. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. In short about R1234ze | KTH [energy.kth.se]
- 2. honeywell-refrigerants.com [honeywell-refrigerants.com]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Are (Co)Polymers of this compound Possible? [mdpi.com]
- 8. Are (Co)Polymers of this compound Possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. polymersolutions.com [polymersolutions.com]
- 11. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
- 12. youtube.com [youtube.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. glsciences.eu [glsciences.eu]
- 15. Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00173C [pubs.rsc.org]
- 16. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Thermal Stability of Fluoropolymers Derived from 1,1,3,3,3-Pentafluoropropene
Introduction: The Unique Position of 1,1,3,3,3-Pentafluoropropene in Fluoropolymer Chemistry
This compound (PFP), a partially fluorinated olefin, presents a unique case in the landscape of high-performance fluoropolymers. Unlike many of its perfluorinated counterparts, PFP does not readily undergo homopolymerization.[1][2][3] This characteristic necessitates its incorporation into copolymers and terpolymers to yield viable materials. The resulting polymers, which blend the properties of PFP with other monomers such as vinylidene fluoride (VDF), offer a spectrum of thermal and mechanical properties that can be tailored for specific applications. This guide provides a comparative analysis of the thermal stability of PFP-derived fluoropolymers against established fluoropolymers, supported by experimental data and standardized protocols. The insights herein are intended to guide researchers and material scientists in selecting and developing next-generation fluoromaterials for demanding environments.
Comparative Thermal Stability: A Data-Driven Overview
The thermal stability of a polymer is a critical determinant of its operational limits. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed to evaluate these properties. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of degradation, while DSC measures the heat flow into or out of a sample during a controlled temperature program, revealing phase transitions such as the glass transition temperature (Tg).
Thermogravimetric Analysis (TGA) Data
The following table summarizes the key thermal degradation characteristics of various PFP-containing copolymers and terpolymers in comparison to commercially significant fluoropolymers. It is important to note that direct comparisons should be made with caution, as experimental conditions can influence results.
| Polymer Composition | Onset Decomposition Temp. (°C) | 5% Weight Loss Temp. (Td5%) (°C) | 10% Weight Loss Temp. (Td10%) (°C) | Temperature of Max. Decomposition Rate (Tmax) (°C) |
| PFP-Derived Polymers | ||||
| Poly(VDF-co-PFP) | ~350-400 | Not explicitly stated | ~420 | Not explicitly stated |
| Poly(PFP-ter-VDF-ter-HFP) | Not explicitly stated | ~400 | Not explicitly stated | Not explicitly stated |
| Poly(PFP-ter-VDF-ter-MAF-TBE) | Not explicitly stated | ~380 | Not explicitly stated | Not explicitly stated |
| Benchmark Fluoropolymers | ||||
| Polytetrafluoroethylene (PTFE) | ~500[4] | 522.2[4] | 533.9[4] | Not explicitly stated |
| Polyvinylidene Fluoride (PVDF) | ~400[5] | Not explicitly stated | 451[5] | 450[5] |
| Fluorinated Ethylene Propylene (FEP) | ~385-400[5] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Perfluoroalkoxy Alkane (PFA) | Continuous service up to 260[5][6] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: Data for PFP-derived polymers is synthesized from graphical representations in Boschet et al. (2023). Precise values may vary based on copolymer composition and molecular weight.
Differential Scanning Calorimetry (DSC) Data
The glass transition temperature (Tg) is a crucial parameter for amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state.
| Polymer Composition | Glass Transition Temperature (Tg) (°C) |
| PFP-Derived Polymers | |
| Poly(VDF-co-PFP) | -42 to -36 |
| Poly(PFP-ter-VDF-ter-HFP) | -38 |
| Poly(PFP-ter-VDF-ter-CTFE) | -27 |
| Benchmark Fluoropolymers | |
| Polyvinylidene Fluoride (PVDF) | -40 to -30 |
| Fluorinated Ethylene Propylene (FEP) | ~60-80 |
| Perfluoroalkoxy Alkane (PFA) | ~75 |
Note: Data for PFP-derived polymers is from Boschet et al. (2023).[1][2][3]
Experimental Protocols: Ensuring Data Integrity
The following are generalized protocols for conducting TGA and DSC analyses on fluoropolymers, based on established standards and best practices.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal degradation profile of the fluoropolymer.
Methodology:
-
Sample Preparation: Ensure the polymer sample is dry and free of residual solvents. A sample mass of 5-10 mg is recommended.
-
Instrument Setup:
-
Place the sample in a platinum or ceramic TGA pan.
-
Place an empty reference pan on the balance.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature of 600-800 °C, ensuring complete degradation.
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset temperature of decomposition, the temperatures at 5% and 10% weight loss (Td5% and Td10%), and the temperature of the maximum rate of decomposition (Tmax) from the derivative of the TGA curve.
-
Caption: TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) and other phase transitions.
Methodology:
-
Sample Preparation: Use a 5-10 mg sample of the polymer.
-
Instrument Setup:
-
Hermetically seal the sample in an aluminum DSC pan.
-
Use an empty, sealed aluminum pan as a reference.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate at a low temperature (e.g., -80 °C) and ramp up to a temperature above the expected transitions (e.g., 200 °C) at a rate of 10 °C/min. This step erases the thermal history of the sample.
-
Cooling Scan: Cool the sample from 200 °C back to -80 °C at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Reheat the sample from -80 °C to 200 °C at 10 °C/min. The Tg is determined from this second heating scan to ensure a consistent thermal history.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically taken as the midpoint of this transition.
-
Caption: DSC Experimental Workflow.
Structural Comparison of PFP-Derived Polymers and Alternatives
The thermal stability of fluoropolymers is intrinsically linked to their molecular structure. The high bond energy of the C-F bond imparts exceptional thermal resistance. In PFP-derived polymers, the presence of C-H bonds slightly reduces the overall thermal stability compared to perfluorinated polymers like PTFE, but it also introduces opportunities for cross-linking and functionalization.
Caption: Simplified Structures of Fluoropolymers.
Conclusion and Future Outlook
Fluoropolymers derived from this compound represent a versatile class of materials with tunable thermal properties. While they may not reach the exceptional thermal stability of fully fluorinated polymers like PTFE, their copolymers, particularly with VDF, exhibit robust performance with decomposition onsets around 400°C. The presence of PFP units can modify the glass transition temperature and introduce functionalities that are not present in traditional fluoropolymers. For applications requiring a balance of thermal resistance, processability, and specific chemical interactions, PFP-derived copolymers offer a compelling alternative to conventional fluoroplastics and fluoroelastomers. Further research into the terpolymerization of PFP with a wider range of functional monomers will undoubtedly expand the application space for these unique materials.
References
-
Boschet, F., Kostov, G., Raynova, H., & Ameduri, B. (2023). Are (Co)Polymers of this compound Possible?. Molecules, 28(12), 4618. [Link]
-
PubMed. (2023). Are (Co)Polymers of this compound Possible?. [Link]
-
ResearchGate. (2023). Are (Co)Polymers of this compound Possible?. [Link]
-
AIChE. (n.d.). Characterization and Modeling of the Thermal Degradation of Fluoropolymers into the Gaseous Evolution of per- and Poly-Fluoroalkyl Substances (PFAS). [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. [Link]
-
PubMed. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. [Link]
-
ResearchGate. (n.d.). New findings on thermal degradation properties of fluoropolymers: Combined kinetic analysis for a completely overlapped reaction. [Link]
-
Fluoropolymer Resources. (n.d.). 5 Common Fluoropolymers Comparison: PTFE vs PVDF vs ETFE vs PFA vs FEP. [Link]
-
MDPI. (2023). Are (Co)Polymers of this compound Possible?. [Link]
-
Shimadzu. (n.d.). A644A Characterization of Fluoropolymers Using FTIR and TG-DTA to Support the Growth of 5G. [Link]
Sources
A Comparative Toxicological Assessment of 1,1,3,3,3-Pentafluoropropene (R-1224yd(Z)) and Traditional Refrigerants
Introduction
The refrigeration and air conditioning industry is undergoing a significant transformation, driven by the dual imperatives of environmental protection and operational safety. Historically, the transition from ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) to hydrofluorocarbons (HFCs) solved one environmental crisis while contributing to another: global warming. HFCs, such as the ubiquitous R-134a, have high Global Warming Potentials (GWPs). This has spurred the development of a new class of refrigerants, hydrofluoroolefins (HFOs), which are characterized by very low GWPs.
One such next-generation refrigerant is 1,1,3,3,3-Pentafluoropropene, also known as R-1224yd(Z). As researchers and developers evaluate these new compounds for widespread adoption, a rigorous assessment of their toxicological profiles is paramount. This guide provides an in-depth comparison of the toxicity of R-1224yd(Z) against traditional HFC refrigerants, exemplified by R-134a, and another prominent HFO, R-1234yf. The focus is to provide objective, data-driven insights for scientists and professionals in the field.
Profiles of Compared Refrigerants
-
This compound (R-1224yd(Z)): A hydrochlorofluoroolefin (HCFO), this compound is designed as a low-pressure refrigerant for applications like centrifugal chillers, heat pumps, and waste heat recovery systems.[1] It is noted for its GWP of less than 1 and an Ozone Depletion Potential (ODP) of nearly zero.[1][2]
-
1,1,1,2-Tetrafluoroethane (R-134a): An HFC that became the standard replacement for CFC-12 in a multitude of applications, including automotive air conditioning and medium-temperature refrigeration.[3] While it has a zero ODP, its GWP of 1,430 has led to regulatory phase-downs.[3]
-
2,3,3,3-Tetrafluoropropene (R-1234yf): An HFO developed as a low-GWP replacement for R-134a, particularly in automotive air conditioning.[4] It has a GWP of less than 1 and a zero ODP.[5]
Comparative Toxicity Analysis
The safety of a refrigerant is evaluated across several toxicological endpoints. The primary route of occupational exposure is inhalation; therefore, inhalation toxicity is a critical parameter.
The American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE) Standard 34 provides a widely accepted safety classification system for refrigerants based on toxicity and flammability.[6][7]
-
Toxicity: Class A signifies lower chronic toxicity (no evidence of toxicity at concentrations at or below 400 ppm), while Class B indicates higher chronic toxicity.[8]
-
Flammability: Class 1 is for no flame propagation, Class 2L for lower flammability ("mildly flammable"), Class 2 for lower flammability, and Class 3 for higher flammability.[9]
Table 1: ASHRAE 34 Safety Classifications
| Refrigerant | Chemical Class | ASHRAE Classification | Toxicity | Flammability |
| R-1224yd(Z) | HCFO | A1 [1][10] | Lower | No Flame Propagation[11] |
| R-134a | HFC | A1 [3] | Lower | No Flame Propagation |
| R-1234yf | HFO | A2L [4][5] | Lower | Lower Flammability |
From a regulatory standpoint, R-1224yd(Z) and R-134a share the highest safety classification of A1, indicating low toxicity and no flammability.[1][3][10] R-1234yf, while also having low toxicity, is classified as "mildly flammable" (A2L).[5]
Acute toxicity is assessed by the Lethal Concentration 50 (LC50), the concentration of a substance in the air that is expected to kill 50% of a test animal population during a specified exposure period (typically 4 hours). A higher LC50 value indicates lower acute toxicity.
Table 2: Acute Inhalation Toxicity Data (Rat, 4-hr Exposure)
| Refrigerant | LC50 (ppm) | Interpretation |
| R-1224yd(Z) | > 213,100[10][12] | Very Low Acute Toxicity |
| R-134a | > 567,000[13] | Very Low Acute Toxicity |
| R-1234yf | > 400,000 (approx.) | Very Low Acute Toxicity[14] |
All three refrigerants demonstrate very low acute toxicity, with LC50 values well above concentrations that would be encountered in typical occupational scenarios.[10][12][13][14] The primary risk at very high concentrations is asphyxiation due to the displacement of oxygen.[13][14]
A critical toxicological endpoint for halogenated hydrocarbons is cardiac sensitization. This phenomenon occurs when high concentrations of a chemical make the heart abnormally sensitive to adrenaline (epinephrine), potentially leading to life-threatening cardiac arrhythmias.[15] The No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL) are determined, typically in canine models.
Table 3: Cardiac Sensitization Potential (Canine Model)
| Refrigerant | NOAEL (ppm) | LOAEL (ppm) |
| R-1224yd(Z) | 75,000[12] | > 75,000 |
| R-134a | 40,000[13] | 80,000[16] |
| R-1234yf | > 100,000 (approx.) | - |
R-1224yd(Z) exhibits a very high threshold for cardiac sensitization, with a NOAEL of 75,000 ppm.[12] R-134a has a lower NOAEL of 40,000 ppm.[13] This indicates a wider margin of safety for R-1224yd(Z) concerning this specific hazard.
For long-term workplace safety, Occupational Exposure Limits (OELs) are established based on repeated-dose toxicity studies. These limits represent the time-weighted average (TWA) concentration to which workers can be exposed over an 8-hour workday without adverse effects.
Table 4: Occupational Exposure Limits (8-hr TWA)
| Refrigerant | OEL (ppm) | Basis / Recommending Body |
| R-1224yd(Z) | 1,000[11][12] | WEEL (OARS) |
| R-134a | 1,000 | WEEL (AIHA) |
| R-1234yf | 500[17] | WEEL (AIHA) |
WEEL: Workplace Environmental Exposure Level; OARS: Occupational Alliance for Risk Science; AIHA: American Industrial Hygiene Association.
R-1224yd(Z) has a recommended OEL of 1,000 ppm, which is equivalent to that of R-134a.[11][12] This value is derived from a 4-week inhalation study in rats, where the NOAEL was established at 40,000 ppm.[12] The OEL for R-1234yf is set at a more conservative 500 ppm.[17]
-
R-1224yd(Z): Showed mixed results in in vitro genotoxicity tests but was negative in an in vivo micronucleus assay, suggesting a low potential for genetic damage in a whole organism.[12] Carcinogenicity studies are not currently available.
-
R-134a: Animal testing and cell culture studies did not show mutagenic effects.[18] It is not classified as a human carcinogen.[19]
-
R-1234yf: Not classified as a human carcinogen based on available data.[14]
Methodology Spotlight: Key Toxicological Assays
Understanding the experimental design behind these toxicity values is crucial for their correct interpretation.
The primary goal of this assay is to determine the LC50 of a test substance. The causality behind this protocol is to establish the immediate hazard posed by a single, short-term exposure, mimicking an accidental release scenario.
Workflow for Acute Inhalation Toxicity Study
Caption: Key stages of a cardiac sensitization screening protocol.
The protocol's trustworthiness is established by using each animal as its own control; the response to epinephrine before and during exposure is compared. A positive result (arrhythmia) during exposure, when none was observed before, provides clear evidence of sensitization at that concentration.
Conclusion
The toxicological data indicates that this compound (R-1224yd(Z)) possesses a highly favorable safety profile that is comparable, and in some aspects superior, to traditional refrigerants like R-134a.
-
Overall Safety: R-1224yd(Z) shares the highest ASHRAE safety classification of A1 with R-134a, signifying both low toxicity and non-flammability. [1][10]* Acute Risk: It has very low acute inhalation toxicity, with the primary risk at extremely high concentrations being asphyxiation, a characteristic common to all simple gases. [10][12]* Specific Hazards: Critically, R-1224yd(Z) demonstrates a higher threshold for cardiac sensitization than R-134a, indicating a greater margin of safety for this key endpoint. [12][13]* Workplace Exposure: The established Occupational Exposure Limit of 1,000 ppm for R-1224yd(Z) is consistent with that of R-134a and provides a robust guideline for ensuring worker safety during routine handling and maintenance. [11] For researchers, scientists, and drug development professionals who may use specialized cooling equipment, the adoption of R-1224yd(Z) represents a move toward environmentally sustainable technology without compromising on established safety standards. Its toxicological profile supports its use as a safe and effective alternative to high-GWP HFCs in its intended applications.
References
- ASHRAE. (n.d.). ASHRAE Classification of Refrigerants: Definitions, Significance, and Applications.
- ANSI/ASHRAE. (2019). Standard 34-2019 -- Designation and Safety Classification of Refrigerants.
- Solver360. (2025, January 21). ASHRAE 34: Complete Guide to Refrigerant Classification and Safety Designation. Solver360 HVAC Engineering Blog.
- UNEP. (n.d.). Update on New Refrigerants Designations and Safety Classifications.
- ASHRAE. (2022, November 1). Update on New Refrigerants Designations and Safety Classifications.
- National Refrigerants, Inc. (2024, October). Safety Data Sheet R1234yf UV.
- ARC. (n.d.). R1234yf Refrigerant. ARC Industry Site.
- Coreco. (2023, January 2). SAFETY DATA SHEET R-134a.
- Gas Servei. (n.d.). SAFETY DATA SHEET R-134a.
- Gas Servei. (n.d.). Technical data sheet-R-1234yf.
- Winsen Sensors. (n.d.). R-134a Refrigerant: Properties, Applications, Environmental Impact, and Future Alternatives.
- A-Gas. (n.d.). R1234YF Safety Data Sheet.
- United Wire. (n.d.). SAFETY DATA SHEET Refrigerant Gas R134a.
- National Refrigerants, Inc. (n.d.). Safety Data Sheet R-134a.
- Environmental Protection Agency. (2019, October 31). Protection of Stratospheric Ozone: Determination 35 for Significant New Alternatives Policy Program. Federal Register.
- ABS Group. (n.d.). Are Next-Generation Refrigerants Covered by OSHA's Process Safety Management Regulation?.
- Mainstream Engineering. (n.d.). Techniques and Regulations for the Safe Handling of Flammable Hydrocarbon and Hydrofluoroolefin Refrigerants.
- Synquest Labs. (2022, August 31). This compound Safety Data Sheet.
- AGC Chemicals. (n.d.). AMOLEA™ 1224yd Technical Information.
- Cooling Post. (2014, April 9). Industry scorns new R1234yf toxicity claims.
- Fluorocarbons. (n.d.). Occupational Safety.
- Linde Gas GmbH. (2015, December 11). SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane.
- The Training Center. (2025). Working with HFO Refrigerants: Understanding the Hazards.
- Environmental Protection Agency. (2023, April 7). Significant New Alternatives Policy Program Refrigeration and Air-conditioning Sector.
-
PubMed. (2020, June 16). (Z)-1-Chloro-2,3,3,3-tetrafluoropropene (2017). Retrieved from [Link].
- PubChem. (n.d.). This compound.
- DuPont. (n.d.). CARDIAC SENSITIZATION.
- AGC Chemicals Europe. (n.d.). Dramatically Reducing GWP with Superior Performance - AMOLEA™ 1224yd.
- ChemicalBook. (2025, August 16). Chemical Safety Data Sheet MSDS / SDS - this compound.
- TEGA. (n.d.). R 1224yd.
- ResearchGate. (n.d.). HCFO refrigerant cis-1-chloro-2,3,3,3 tetrafluoropropene [R1224yd(Z)]: Experimental assessment and correlation of the liquid density.
- Environmental Protection Agency. (2024, November 4). Revision to the Regulatory Definition of Volatile Organic Compounds – Exclusion of (Z)-1-chloro-2,3,3,3-tetrafluoropropene.
- National Institutes of Health. (2025, April 4). Myocardial Infarction Induced by Refrigerant (Hydrofluorocarbon (HFC)-134a) Exposure: A Case Report.
Sources
- 1. agcce.com [agcce.com]
- 2. epa.gov [epa.gov]
- 3. R-134a Refrigerant: Properties, Applications, Environmental Impact, and Future Alternatives [winsen-sensor.com]
- 4. gas-servei.com [gas-servei.com]
- 5. R1234yf Refrigerant | ARC Industry Site [arctick.org]
- 6. 2019 ANSI/ASHRAE Standard 34 Designation and Safety Classification of Refrigerants [codes.iccsafe.org]
- 7. ashrae.org [ashrae.org]
- 8. refrigerantsensor.com [refrigerantsensor.com]
- 9. hvac.solver360.com [hvac.solver360.com]
- 10. agc-chemicals.com [agc-chemicals.com]
- 11. epa.gov [epa.gov]
- 12. (Z)-1-Chloro-2,3,3,3-tetrafluoropropene (2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. coreco.es [coreco.es]
- 14. refrigerants.com [refrigerants.com]
- 15. nist.gov [nist.gov]
- 16. gas-servei.com [gas-servei.com]
- 17. OSHA PSM Regulation: Next-Generation Refrigerants [abs-group.com]
- 18. unitedwire.com [unitedwire.com]
- 19. refrigerants.com [refrigerants.com]
A Comparative Guide to the Reactivity of 1,1,3,3,3-Pentafluoropropene and Other Key Fluoroalkenes
This guide provides an in-depth comparative analysis of the chemical reactivity of 1,1,3,3,3-pentafluoropropene (PFP) alongside three other industrially and synthetically significant fluoroalkenes: tetrafluoroethene (TFE), hexafluoropropene (HFP), and trifluoroethene (TrFE). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of reactions to explore the underlying electronic and steric factors that govern the reactivity of these versatile building blocks. By understanding these principles, researchers can make more informed decisions in the design of novel synthetic routes and the development of new materials.
Introduction: The Unique Chemical Landscape of Fluoroalkenes
The introduction of fluorine atoms into an alkene dramatically alters its electronic properties and, consequently, its chemical reactivity. Unlike their hydrocarbon counterparts, which are typically electron-rich and readily undergo electrophilic attack, fluoroalkenes are characterized by an electron-deficient double bond. This is due to the strong inductive effect (-I) of the highly electronegative fluorine atoms, which withdraws electron density from the carbon-carbon double bond. This electron deficiency makes fluoroalkenes susceptible to attack by nucleophiles and radical species, opening up a rich and diverse field of chemical transformations.
This guide will focus on a comparative analysis of PFP against TFE, HFP, and TrFE, examining their reactivity in three key reaction classes:
-
Nucleophilic Attack: The primary mode of reaction for most fluoroalkenes.
-
Radical Reactions: Crucial for polymerization and other addition reactions.
-
Cycloadditions: Important for the construction of cyclic and heterocyclic systems.
We will explore both theoretical and experimental data to provide a comprehensive picture of the relative reactivities of these four fluoroalkenes.
The Fluoroalkenes Under Comparison: Structural and Electronic Profiles
The reactivity of a fluoroalkene is intrinsically linked to the number and position of its fluorine substituents. Below is a brief overview of the molecules discussed in this guide.
| Fluoroalkene | Structure | Key Structural Features |
| This compound (PFP) | CF₃CH=CF₂ | Asymmetrical, with a trifluoromethyl group and two geminal fluorine atoms on the double bond. |
| Tetrafluoroethene (TFE) | CF₂=CF₂ | Symmetrical, perfluorinated ethylene. |
| Hexafluoropropene (HFP) | CF₃CF=CF₂ | Asymmetrical, perfluorinated propene. |
| Trifluoroethene (TrFE) | CF₂=CFH | Asymmetrical, with both C-F and C-H bonds on the double bond. |
The varying degrees and patterns of fluorination among these molecules lead to significant differences in the polarization of their double bonds and the stability of potential reaction intermediates, which in turn dictates their relative reactivity.
Comparative Reactivity Analysis
Nucleophilic Attack: A Tale of Electron Deficiency
Nucleophilic attack is a hallmark of fluoroalkene reactivity. The electron-withdrawing fluorine atoms render the carbon atoms of the double bond electrophilic and thus susceptible to attack by a wide range of nucleophiles.
Theoretical Insights from Activation Energy Calculations
Computational studies provide valuable quantitative data on the activation energies for nucleophilic attack. A study calculating the activation energies for the gas-phase addition of water (a weak nucleophile) to a series of fluoroalkenes provides a useful, albeit theoretical, comparison.[1]
| Fluoroalkene | Calculated Activation Energy for H₂O Addition (kcal/mol) |
| Trifluoroethene (TrFE) | Value not explicitly provided in the abstract, but expected to be lower than TFE |
| Tetrafluoroethene (TFE) | Lower than vinylidene fluoride |
| This compound (PFP) | Not explicitly calculated in the cited study, but expected to be highly reactive |
| Hexafluoropropene (HFP) | Not explicitly calculated in the cited study, but expected to be highly reactive |
Note: The cited study focused on a series of F-olefins containing the difluoromethylene group, and while not all our target molecules were included, the trends are informative.[1] The study found that the affinity for nucleophiles like OH⁻ and F⁻ generally increases with the degree of fluorination.[1] This suggests that HFP and PFP, with their higher fluorine content, would be more reactive towards nucleophiles than TFE and TrFE.
Experimental Observations and Mechanistic Rationale
The general order of reactivity towards nucleophiles can be inferred from the stability of the carbanionic intermediate formed upon nucleophilic attack. The attack generally occurs at the carbon atom that can best stabilize the resulting negative charge.
Caption: Generalized mechanism of nucleophilic addition to a fluoroalkene.
For HFP (CF₃CF=CF₂), nucleophilic attack occurs preferentially at the terminal CF₂ group. This is because the resulting carbanion is stabilized by the strong electron-withdrawing effects of both the adjacent CF₃ group and the fluorine atom on the central carbon. In the case of PFP (CF₃CH=CF₂), a similar regioselectivity is expected, with the nucleophile attacking the CF₂ carbon. The presence of the C-H bond in PFP, however, introduces the possibility of dehydrofluorination reactions following nucleophilic attack.
TFE, being symmetrical, has two equivalent sites for nucleophilic attack. TrFE, with its C-H bond, is generally less reactive towards nucleophiles than the perfluorinated alkenes because the hydrogen atom is not as effective at withdrawing electron density as a fluorine atom.
Qualitative Reactivity Order (Nucleophilic Attack):
HFP ≈ PFP > TFE > TrFE
Radical Reactions: Polymerization and Beyond
Fluoroalkenes are important monomers for the production of a wide range of fluoropolymers. Their reactivity in radical polymerization is a good indicator of their general reactivity towards radical species.
Experimental Insights from Copolymerization Studies
Studies on the copolymerization of PFP with other fluoroalkenes reveal that PFP does not readily homopolymerize and tends to slow down copolymerization reactions.[2][3] In copolymerizations with vinylidene fluoride (VDF), the incorporation of PFP into the polymer chain is significantly lower than its concentration in the feed, indicating that VDF is much more reactive towards radical addition.[2] Similarly, in terpolymerizations with VDF and HFP, both PFP and HFP act as non-homopolymerizable monomers, with their incorporation being dependent on the presence of the more reactive VDF.[3]
TFE, on the other hand, is known to undergo rapid, and sometimes explosive, radical polymerization.[4] HFP is less prone to homopolymerization than TFE, a property that makes it a useful comonomer for controlling polymer properties.[5]
Qualitative Reactivity Order (Radical Addition/Polymerization):
TFE > TrFE > HFP > PFP
This order is influenced by a combination of steric and electronic factors. The less sterically hindered double bond of TFE and TrFE makes them more accessible to incoming radicals. The trifluoromethyl group in HFP and PFP provides significant steric hindrance around the double bond, reducing their reactivity.
Cycloaddition Reactions: Building Rings with Fluoroalkenes
Fluoroalkenes can participate in cycloaddition reactions, such as [4+2] (Diels-Alder) and [2+2] cycloadditions, acting as the electron-deficient component. The electron-poor nature of the fluoroalkene double bond makes them excellent dienophiles or philodienes in reactions with electron-rich dienes.
The reactivity in cycloaddition reactions generally follows the same trend as nucleophilic attack, as both are driven by the electrophilicity of the fluoroalkene. Therefore, the more electron-deficient the double bond, the faster the cycloaddition reaction is expected to be.
Qualitative Reactivity Order (Cycloaddition):
HFP ≈ PFP > TFE > TrFE
Experimental Protocols for Comparative Reactivity Studies
To empower researchers to conduct their own comparative studies, this section provides detailed protocols for key experimental techniques.
Protocol for a Competitive Radical Addition Study using ¹⁹F NMR Spectroscopy
This protocol describes a method to determine the relative rate constants of radical addition to two different fluoroalkenes in a single experiment, leveraging the power of ¹⁹F NMR for quantitative analysis.[6]
Objective: To determine the relative reactivity of two fluoroalkenes (e.g., PFP and HFP) towards a common radical source.
Principle: A radical initiator is used to generate radicals in the presence of a mixture of the two fluoroalkenes. The relative rates of radical addition can be determined by quantifying the consumption of each fluoroalkene over time using ¹⁹F NMR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Determination of rate constants for trifluoromethyl radical addition to various alkenes via a practical method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking 1,1,3,3,3-Pentafluoropropene (PFP)-Based Fluoroelastomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance materials, fluoroelastomers stand out for their exceptional resistance to extreme conditions.[1] The integration of 1,1,3,3,3-Pentafluoropropene (PFP) as a comonomer in fluoroelastomer synthesis represents a significant advancement, offering a unique combination of properties tailored for demanding applications in the pharmaceutical, semiconductor, and chemical processing industries.[2][3] This guide provides an in-depth comparison of PFP-based fluoroelastomers against established alternatives, supported by standardized experimental protocols to ensure objective and reproducible benchmarking.
The PFP Advantage: Understanding the Monomer
This compound (chemical formula C3HF5) is an unsaturated fluorocarbon that serves as a crucial building block in advanced fluoroelastomers.[4][5] While PFP does not readily homopolymerize, its copolymerization with monomers like vinylidene fluoride (VDF) yields amorphous fluoroelastomers with a unique balance of flexibility, chemical inertness, and thermal stability.[6][7] The presence of the CF3 group and the hydrogen atom on the polymer backbone contributes to a distinctive property profile compared to conventional fluoroelastomers.
Comparative Analysis: PFP-Based Fluoroelastomers vs. FKM and FFKM
The selection of an elastomer for a critical application hinges on a thorough evaluation of its performance characteristics. PFP-based fluoroelastomers occupy a strategic position between traditional fluorocarbon elastomers (FKM) and perfluoroelastomers (FFKM).
-
Fluorocarbon Elastomers (FKM): Often known by the trade name Viton™, FKMs are copolymers typically of hexafluoropropylene (HFP) and VDF. They offer excellent resistance to heat, oils, and a broad range of chemicals.[8][9] However, their performance can be limited in applications involving aggressive solvents, ketones, and steam.[8]
-
Perfluoroelastomers (FFKM): Known for their ultimate chemical and thermal resistance, FFKM materials like Kalrez® feature a fully fluorinated polymer backbone.[10] This structure provides near-universal chemical inertness and thermal stability up to 330°C.[11] The trade-off for this exceptional performance is significantly higher material cost and potentially lower flexibility compared to FKM.[11][12]
PFP-based fluoroelastomers are engineered to bridge this gap, offering enhanced chemical resistance over standard FKMs, particularly in challenging chemical environments, without incurring the premium cost of FFKMs.
The following table summarizes the typical properties of PFP-based elastomers in comparison to standard FKM and FFKM materials. These values serve as a general guideline, and specific grades may exhibit variations.
| Property | PFP-Based Fluoroelastomer | Standard FKM (e.g., Viton™ A) | High-Performance FFKM (e.g., Kalrez®) | Test Standard |
| Hardness (Shore A) | 60 - 80 | 60 - 90 | 70 - 95 | ASTM D2240 |
| Tensile Strength (MPa) | 12 - 18 | 10 - 20 | 15 - 25 | ASTM D412 |
| Elongation at Break (%) | 150 - 300 | 150 - 400 | 100 - 250 | ASTM D412 |
| Max. Service Temperature (°C) | ~230°C | ~204°C | >300°C | - |
| Compression Set (70 hrs @ 200°C, %) | 15 - 25 | 20 - 35 | 10 - 20 | ASTM D395 |
| Chemical Resistance | Excellent | Good to Excellent | Ultimate | ASTM D471 |
Essential Benchmarking Protocols
To ensure accurate and reliable comparisons, standardized testing methodologies are paramount. The following sections detail the protocols for evaluating the key performance indicators of fluoroelastomers.
Causality: TGA is the chosen method because it directly measures the change in mass of a material as a function of temperature in a controlled atmosphere. This provides precise data on the onset of thermal degradation, which is a critical performance limit for elastomers in high-temperature applications.[13]
Experimental Workflow for TGA:
Caption: Chemical Resistance Testing Workflow per ASTM D471.
Step-by-Step Protocol (based on ASTM D471):
-
Initial Measurements: Prepare standardized test specimens of the cured elastomer. Carefully measure and record their initial mass, volume (via fluid displacement), and hardness using a Shore A durometer. [14]2. Immersion: Fully immerse the specimens in the selected test liquid in a sealed container. Common test fluids include aggressive solvents (e.g., toluene, methyl ethyl ketone), acids, and bases relevant to the target application.
-
Controlled Exposure: Place the container in an oven at a specified temperature for a defined duration (e.g., 72 hours at 100°C).
-
Final Measurements: After the exposure period, remove the specimens, allow them to cool to room temperature, and gently blot them dry. Remeasure the mass, volume, and hardness.
-
Calculation: Calculate the percentage change for each property. A lower percentage change indicates superior chemical resistance. [15]
Causality: The mechanical integrity of an elastomer determines its ability to function as a reliable seal or component. [16]Key properties include hardness, which indicates resistance to indentation, and compression set, which measures the ability to recover from prolonged compressive stress. [17][18] A. Hardness (Durometer)
Protocol (based on ASTM D2240):
-
Specimen Preparation: Use a flat specimen with a minimum thickness of 6 mm. The surface must be smooth and clean. [19]2. Measurement: Press the durometer foot firmly and evenly onto the specimen. The indentor should be perpendicular to the surface. [20]3. Reading: Take the reading within one second of the presser foot making full contact with the specimen. [21]4. Replication: Take at least five measurements at different locations on the specimen and report the median value.
B. Compression Set
Protocol (based on ASTM D395, Method B):
-
Initial Measurement: Measure the initial thickness of the standardized cylindrical test specimen. [22][23]2. Compression: Place the specimen in a compression device and apply a 25% deflection. [24]3. Thermal Aging: Place the entire fixture in an oven at a specified temperature (e.g., 200°C) for a set time (e.g., 70 hours).
-
Recovery: Remove the fixture from the oven and release the specimen. Allow it to recover at room temperature for 30 minutes. [25]5. Final Measurement: Measure the final thickness of the specimen.
-
Calculation: The compression set is calculated as the percentage of the initial deflection that is not recovered. A lower value signifies better elastic recovery and sealing performance.
Conclusion and Future Outlook
PFP-based fluoroelastomers represent a compelling material choice for applications demanding a superior combination of chemical, thermal, and mechanical properties. By offering a performance profile that surpasses conventional FKMs in critical areas, they provide a cost-effective alternative to FFKMs for many demanding scenarios. The rigorous application of standardized benchmarking protocols, as detailed in this guide, is essential for material scientists and engineers to make informed decisions, ensuring the selection of the optimal elastomer for enhanced reliability and longevity in critical applications.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
RM Biltrite. (n.d.). Fluoroelastomer (FKM) Rubber. Retrieved from [Link]
-
Stockwell Elastomerics. (n.d.). Fluoroelastomer (FKM) Materials, Viton™ Material. Retrieved from [Link]
-
NIST. (n.d.). 1-Propene, 1,1,3,3,3-pentafluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Fluorocarbon Group. (n.d.). The Role of Fluoropolymers in Critical Semiconductor Manufacturing. Retrieved from [Link]
-
NIST. (n.d.). 1-Propene, 1,1,3,3,3-pentafluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,3,3,3-Pentafluoropropene. Retrieved from [Link]
-
CNKI. (2011). Thermal Stability of Fluoroelastomer/MEPDM Blends. Retrieved from [Link]
-
ScienceDirect. (2001). Fluoroelastomers: synthesis, properties and applications. Retrieved from [Link]
-
MDPI. (2017). Are (Co)Polymers of this compound Possible?. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation profile for a TGA and b DTG of the fluoroelastomer.... Retrieved from [Link]
-
RINGFEDER®. (2016). Mechanical Properties of Elastomers. Retrieved from [Link]
-
Eagle Elastomer. (2020). Perfluoroelastomer and fluoroelastomer seals for semiconductor wafer processing equipment. Retrieved from [Link]
-
ASTM International. (n.d.). D395 Standard Test Methods for Rubber Property—Compression Set. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for the Characterization of Fluoroelastomers. Retrieved from [Link]
-
Power Rubber. (2024). Chemical Resistance of Elastomers According to ASTM D471. Retrieved from [Link]
-
TRP Polymer Solutions. (2018). FFKM vs FKM - What Is the Difference?. Retrieved from [Link]
-
ZwickRoell. (n.d.). Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA-FTIR spectra of fluoroelastomer (tube 2) thermally degraded at 200.... Retrieved from [Link]
-
AGC Chemicals Americas. (2024). How AFLAS FFKM Fluoroelastomers Improve Heat Resistance for Semiconductor Applications. Retrieved from [Link]
-
Coi Rubber Products. (n.d.). ASTM D471 Liquid Test. Retrieved from [Link]
-
ADMET. (n.d.). ASTM D395 Rubber Compression Test. Retrieved from [Link]
-
Katon. (2024). FKM vs FFKM: Key Differences, Properties, and Applications. Retrieved from [Link]
-
Grand View Research. (n.d.). Fluoroelastomer Market Size & Share | Industry Report, 2030. Retrieved from [Link]
-
ResearchGate. (2017). Are (Co)Polymers of this compound Possible?. Retrieved from [Link]
-
Humphrey Products. (n.d.). Fluoroelastomer (FKM) vs Perfluoroelastomer (FFKM). Retrieved from [Link]
-
UC Components, Inc. (2022). What exactly is Fluoroelastomer / FKM / FPM / Viton® and what is it used for?. Retrieved from [Link]
-
Precision Polymer Engineering. (n.d.). Compression Set — what do I need to know?. Retrieved from [Link]
-
Oil & Gas Portal. (n.d.). High Performance Elastomers. Retrieved from [Link]
-
TA Instruments. (n.d.). Analysis of elastomer vulcanizate composition by TG-DTG techniques. Retrieved from [Link]
-
Industrial Physics. (n.d.). ASTM D2240 testing. Retrieved from [Link]
-
ASTM International. (1998). D 471 – 98 - Standard Test Method for Rubber Property—Effect of Liquids. Retrieved from [Link]
-
WARCO. (n.d.). Understanding Fluoroelastomer (FKM & Viton™) Rubber. Retrieved from [Link]
-
ASTM International. (2021). ASTM D471-16a(2021). Retrieved from [Link]
-
ACE Laboratories. (n.d.). Durometer Hardness Testing - ASTM D2240. Retrieved from [Link]
-
Mascot Systems. (n.d.). Understanding Key Mechanical Properties of Elastomers. Retrieved from [Link]
-
ASTM International. (n.d.). Standard Test Methods for Rubber Property—Compression Set. Retrieved from [Link]
-
Plan Tech. (2017). ASTM D2240 Durometer Hardness. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA curves for elastomers before and after 120 days of exposure. Retrieved from [Link]
-
ARDL. (n.d.). ASTM D471. Retrieved from [Link]
-
Walsh Medical Media. (2025). Elastomers in Mechanical Engineering: Unveiling the Flexibility and Versatility of Rubber. Retrieved from [Link]
-
AGC Chemicals Americas. (2024). Fluoroelastomer Rubber Performs in Demanding Applications. Retrieved from [Link]
-
Sunshine Gaskets. (n.d.). The Difference between FFKM and FKM. Retrieved from [Link]
-
The Universal Grip Company. (n.d.). ASTM D395 - Rubber Compression Set. Retrieved from [Link]
-
Wyatt Seal. (2024). FKM vs FFKM: Making the Right Choice for Performance and Cost. Retrieved from [Link]
-
J-Flex. (n.d.). Which Elastomer Offers The Best Mechanical Strength?. Retrieved from [Link]
-
NAMSA. (n.d.). ASTM D2240 Durometer Hardness. Retrieved from [Link]
Sources
- 1. agcchem.com [agcchem.com]
- 2. The Role of Fluoropolymers in Critical Semiconductor Manufacturing | Fluorocarbon [fluorocarbon.co.uk]
- 3. grandviewresearch.com [grandviewresearch.com]
- 4. This compound | C3HF5 | CID 69647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Propene, 1,1,3,3,3-pentafluoro- [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rmbiltrite.com [rmbiltrite.com]
- 9. warco.com [warco.com]
- 10. FFKM vs FKM: Key Differences, Properties, and Applications [katonseal.com]
- 11. trp.co.uk [trp.co.uk]
- 12. humphrey-products.com [humphrey-products.com]
- 13. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 14. ardl.com [ardl.com]
- 15. ecdn6.globalso.com [ecdn6.globalso.com]
- 16. blog.ringfeder.com [blog.ringfeder.com]
- 17. store.astm.org [store.astm.org]
- 18. mascot-systems.com [mascot-systems.com]
- 19. zwickroell.com [zwickroell.com]
- 20. industrialphysics.com [industrialphysics.com]
- 21. namsa.com [namsa.com]
- 22. coirubber.com [coirubber.com]
- 23. universalgripco.com [universalgripco.com]
- 24. prepol.com [prepol.com]
- 25. tatechco.com.vn [tatechco.com.vn]
The Environmental Profile of 1,1,3,3,3-Pentafluoropropene (HFO-1234ze): A Comparative Guide to Atmospheric Lifetime and Global Warming Potential
Introduction
In the ongoing effort to mitigate climate change, the focus on reducing emissions of potent greenhouse gases has intensified. Hydrofluorocarbons (HFCs), once seen as a viable alternative to ozone-depleting chlorofluorocarbons (CFCs), are now being phased down due to their high Global Warming Potential (GWP). This has paved the way for the development and adoption of a new generation of refrigerants and propellants with significantly lower environmental impact. Among these, 1,1,3,3,3-Pentafluoropropene, also known as HFO-1234ze(E), has emerged as a promising low-GWP alternative. This guide provides a comprehensive technical comparison of the atmospheric lifetime and GWP of HFO-1234ze, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals on its environmental characteristics.
Understanding Key Environmental Metrics: Atmospheric Lifetime and Global Warming Potential
To appreciate the environmental advantages of HFO-1234ze, it is crucial to understand the two primary metrics used to assess the climate impact of a greenhouse gas:
-
Atmospheric Lifetime: This metric quantifies the average time a molecule of a particular gas resides in the atmosphere before being removed by chemical reaction or deposition. A shorter atmospheric lifetime generally translates to a lower accumulation of the gas in the atmosphere and, consequently, a reduced long-term warming effect. The primary removal mechanism for hydrofluoroolefins (HFOs) in the troposphere is their reaction with the hydroxyl radical (OH).[1]
-
Global Warming Potential (GWP): GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 20, 100, or 500 years, relative to carbon dioxide (CO2), which has a GWP of 1.[2] The 100-year GWP is the most commonly used metric for regulatory purposes. A lower GWP indicates a smaller contribution to global warming.
Comparative Analysis of Atmospheric Lifetime and GWP
This compound (HFO-1234ze) exhibits a significantly shorter atmospheric lifetime and a much lower GWP compared to the HFCs it is designed to replace. The presence of a double bond in the HFO molecule makes it more reactive in the atmosphere, leading to a rapid breakdown.[3]
| Compound | Chemical Formula | Atmospheric Lifetime | 100-Year GWP | Reference(s) |
| HFO-1234ze(E) | CF3CH=CHF | ~17-19 days | <1 | [4][5][6] |
| HFO-1234yf | CF3CF=CH2 | ~12 days | <1 | [5][6] |
| HFC-134a | CH2FCF3 | 13.4 years | 1430 | [7][8] |
| HCFC-22 (R-22) | CHClF2 | 12 years | 1810 | [8] |
| Carbon Dioxide | CO2 | Variable (centuries) | 1 | [2] |
As the data illustrates, HFO-1234ze's atmospheric lifetime is measured in days, a stark contrast to the years and decades that HFCs persist. Consequently, its 100-year GWP is reported by the Intergovernmental Panel on Climate Change (IPCC) to be less than 1, indicating a negligible direct contribution to global warming.[6]
Experimental Determination of Atmospheric Lifetime and GWP
The values presented in the comparative table are derived from rigorous experimental and modeling studies. Understanding the methodologies behind these figures is essential for a comprehensive assessment.
Determining Atmospheric Lifetime: The Role of Hydroxyl Radicals
The atmospheric lifetime of HFOs is predominantly governed by their reaction rate with the hydroxyl (OH) radical, the primary atmospheric oxidant.[1] The experimental determination of this rate coefficient is a critical step.
Experimental Workflow for Determining OH Reaction Rate Coefficient
Caption: Workflow for the experimental determination of atmospheric lifetime.
Step-by-Step Methodology:
-
Reactant Preparation: A known concentration of the HFO, in this case, this compound, and a reference compound with a well-established OH reaction rate coefficient are introduced into a reaction chamber (smog chamber).
-
OH Radical Generation: OH radicals are generated within the chamber, typically through the photolysis of a precursor molecule like ozone (O3) in the presence of water vapor or hydrogen peroxide (H2O2) using UV light.
-
Concentration Monitoring: The concentrations of the HFO and the reference compound are monitored over time using techniques such as Gas Chromatography with Mass Spectrometry (GC-MS) or Fourier Transform Infrared (FTIR) spectroscopy.[9]
-
Data Analysis: The decay rates of both the HFO and the reference compound are determined from their concentration-time profiles.
-
Rate Coefficient Calculation: The reaction rate coefficient of the HFO with OH is calculated relative to that of the reference compound.
-
Atmospheric Lifetime Estimation: The atmospheric lifetime (τ) is then calculated using the determined rate coefficient (kOH) and the average global concentration of OH radicals ([OH]): τ = 1 / (kOH * [OH]).
Calculating Global Warming Potential
The GWP of a substance is not measured directly but is calculated based on its radiative efficiency (how effectively it absorbs infrared radiation) and its atmospheric lifetime.[2]
Methodology for GWP Calculation
Sources
- 1. fluorocarbons.org [fluorocarbons.org]
- 2. How Global Warming Potential (GWP) is Calculated - Donnelly Mech [donnellymech.com]
- 3. ingenius.ups.edu.ec [ingenius.ups.edu.ec]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. fluorocarbons.org [fluorocarbons.org]
- 6. coolingpost.com [coolingpost.com]
- 7. The potential dangers of TFA | KTH [energy.kth.se]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Purity Assessment of 1,1,3,3,3-Pentafluoropropene
For researchers, scientists, and drug development professionals, the purity of components is not a matter of simple metrics; it is the bedrock of reliable and reproducible results. In the realm of next-generation materials, 1,1,3,3,3-Pentafluoropropene (HFO-1234ze) has emerged as a significant compound, particularly as a low global warming potential (GWP) refrigerant and propellant. Its efficacy and safety are directly linked to its purity. This guide provides an in-depth cross-validation of the primary analytical techniques for assessing the purity of this compound, offering a comparative analysis based on experimental principles and industry standards.
The Criticality of Purity in this compound
This compound, a hydrofluoroolefin (HFO), is a liquefied gas under pressure.[1][2] Impurities can arise from the synthesis process, storage, or degradation and may include isomers, unreacted starting materials, by-products, or non-condensable gases.[3] These impurities, even at trace levels, can adversely affect the material's thermodynamic properties, chemical stability, and ultimately, the performance and safety of the end-product. Therefore, robust and validated analytical methods are paramount for quality control.
The industry benchmark for refrigerant purity is the AHRI Standard 700, which provides specifications for refrigerants, including HFO-1234ze(E).[1][4][5][6][7] This standard outlines the acceptable levels of contaminants and specifies gas chromatography (GC) as a primary analytical technique.[4][6]
Core Analytical Strategy: Gas Chromatography
Gas chromatography is the cornerstone of purity analysis for volatile compounds like this compound.[8] The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. The choice of detector coupled with the GC system is critical and dictates the sensitivity, selectivity, and type of information obtained. The three principal detectors for this application are the Mass Spectrometer (MS), Flame Ionization Detector (FID), and Thermal Conductivity Detector (TCD).
A crucial first step in the analysis of a liquefied gas is sample introduction. Due to the high vapor pressure of this compound, specialized sampling techniques are required to ensure a representative sample is introduced into the GC. This is typically achieved using a liquefied gas injector or a gas sampling valve.[9][10][11] These systems maintain the sample in a liquid state under pressure and then introduce a precise volume into the heated GC inlet, where it vaporizes for analysis. This prevents fractionation of the sample and ensures accurate quantification of both volatile and less volatile impurities.
Comparative Analysis of GC Detectors
The selection of a GC detector is a critical decision driven by the specific requirements of the purity assessment, such as the need for identification of unknown impurities, the required sensitivity, and cost considerations.
| Feature | GC-MS (Mass Spectrometry) | GC-FID (Flame Ionization Detector) | GC-TCD (Thermal Conductivity Detector) |
| Principle | Ionizes eluting compounds and separates ions based on their mass-to-charge ratio. | Burns organic compounds in a hydrogen flame, generating ions that create a measurable current. | Measures the difference in thermal conductivity between the carrier gas and the sample components. |
| Selectivity | Highly selective, provides structural information for impurity identification. | Selective for organic, carbon-containing compounds. Does not respond to inorganic gases. | Universal detector, responds to all compounds, including inorganic gases. |
| Sensitivity | Very high, ideal for trace and ultra-trace impurity analysis. | High sensitivity for hydrocarbons. | Lower sensitivity compared to MS and FID. |
| Typical LOD | pg to low ng range | High pg to low ng range for hydrocarbons | High ng to µg range |
| Primary Use Case | Identification and quantification of unknown impurities, high-sensitivity purity analysis. | Routine quantification of known organic impurities. | Analysis of non-condensable gases (e.g., air) and as a universal detector for a wide range of compounds. |
Expert Insights on Detector Selection:
-
For comprehensive purity profiling and identification of unknown impurities, GC-MS is the gold standard. Its ability to provide mass spectra allows for the confident identification of unexpected peaks, which is crucial during process development and for troubleshooting.
-
For routine quality control where the potential impurities are known and are organic in nature, GC-FID offers a robust and cost-effective solution. It provides excellent sensitivity for hydrocarbon and other organic impurities.
-
GC-TCD is indispensable for the analysis of non-condensable gases like nitrogen and oxygen (air), which are common contaminants in liquefied gases. Due to its non-destructive nature, it can be used in series with other detectors like an FID or MS.
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical data hinges on a well-defined and validated experimental protocol. The following sections outline the methodologies for the purity assessment of this compound using the three primary GC techniques.
Sample Handling and Introduction Workflow
Caption: Workflow for sampling and analysis of this compound.
GC-MS Method for Comprehensive Impurity Profiling
This method is designed for the identification and quantification of a broad range of potential impurities.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Liquefied gas injector or a heated gas sampling valve
-
Capillary Column: A mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase, is a good starting point for separating a range of fluorinated and hydrocarbon impurities.[12][13]
GC-MS Parameters (Typical):
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 30-350
Method Validation Parameters:
-
Specificity: Demonstrated by the chromatographic separation of the main component from all known impurities and the absence of interfering peaks in a blank run.
-
Linearity: Assessed by analyzing a series of calibration standards at a minimum of five concentration levels. A correlation coefficient (r²) of ≥ 0.995 is typically required.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Evaluated by spike recovery studies at different concentration levels.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) typically below 15%.
GC-FID Method for Routine Purity Analysis
This method is suitable for the routine quantification of known organic impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Liquefied gas injector or a heated gas sampling valve
-
Capillary Column: Similar to GC-MS, a mid-polarity column is often suitable.
GC-FID Parameters (Typical):
-
Inlet and Detector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Same as GC-MS method.
-
FID Gas Flows: Hydrogen and Air flows optimized for maximum sensitivity.
Method Validation: The same validation parameters as for GC-MS are assessed. The focus is on demonstrating the method's suitability for quantifying the target organic impurities within the specified limits.
GC-TCD Method for Non-Condensable Gas Analysis
This method is specifically for the determination of impurities like air (oxygen and nitrogen).
Instrumentation:
-
Gas Chromatograph with a Thermal Conductivity Detector (GC-TCD)
-
Gas sampling valve
-
Packed Column: A column suitable for separating permanent gases, such as a molecular sieve 5A.
GC-TCD Parameters (Typical):
-
Inlet, Oven, and Detector Temperature: Isothermal analysis, e.g., 50 °C.
-
Carrier Gas: Helium or Argon (chosen for a large difference in thermal conductivity from the analytes).
-
Injection: A fixed volume loop injection using a gas sampling valve.
Method Validation:
-
Linearity: Established using certified gas standards of oxygen and nitrogen in a balance gas.
-
Repeatability: Assessed by multiple injections of a standard gas mixture.
Cross-Validation Logic and Workflow
Cross-validation ensures the consistency and reliability of results across different analytical techniques. It is a critical component of a robust quality control strategy.
Caption: Cross-validation workflow for purity assessment.
The cross-validation process involves analyzing the same batch of this compound with each of the validated methods. The quantitative results for common organic impurities obtained from GC-MS and GC-FID should be in close agreement, typically within a predefined acceptance criterion (e.g., ±10% relative percent difference). The GC-TCD results provide the concentration of non-condensable gases, which is then combined with the organic impurity data to determine the overall purity.
Conclusion: A Multi-faceted Approach to Ensuring Quality
The purity assessment of this compound is not a task for a single analytical technique. A comprehensive and reliable quality control strategy relies on the cross-validation of multiple, orthogonal methods. GC-MS serves as the cornerstone for identification and sensitive quantification, GC-FID provides a robust and efficient tool for routine analysis of organic impurities, and GC-TCD is essential for the determination of non-condensable gases. By implementing a rigorous cross-validation program based on the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and the performance of their final products.
References
-
Agilent Technologies. (n.d.). Gas and Liquid Sampling Valve Supplies for GC. Retrieved from [Link]
-
Neta Scientific. (n.d.). Gas & Liquid Sampling Valve Supplies. Retrieved from [Link]
-
Da Vinci Laboratory Solutions. (n.d.). DVLS Liquefied Gas Injector. Retrieved from [Link]
-
IndoRef Industries Pvt. Ltd. (n.d.). AHRI 700 Standards. Retrieved from [Link]
-
Laboratory Gas Chromatography Liquefied Gas Injector Cylinder for Sampling and Analysis. (n.d.). Retrieved from [Link]
-
Agilent Technologies. (2020, October 22). Determination of Hydrocarbon Composition in Liquefied Petroleum Gas Using the Agilent GC Gasifier and the Agilent 990 Micro GC. Retrieved from [Link]
- ASTM D2163-20, Standard Test Method for Determination of Hydrocarbons in Liquefied Petroleum (LP)
-
Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis. (n.d.). In ResearchGate. Retrieved from [Link]
-
A-Gas NZ. (n.d.). A-Gas NZ White Paper - AHRI Standard 700. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 6). 1,2,3,3,3-Pentafluoropropene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Da Vinci Laboratory Solutions. (n.d.). The Analysis of Hydrocarbon Composition in LPG by Gas Chromatography using the DVLS Liquefied Gas Injector. Retrieved from [Link]
- Hinshaw, J. V. (2013, May 1). Valves for Gas Chromatography: Fundamentals. LCGC North America, 31(5), 382-389.
-
CALIDUS™ CS UltraFast GC. (n.d.). Liquefied Petroleum Gases. Retrieved from [Link]
- Ruiz, A. V., & Miller, B. R. (2016). Analysis and Detection of HFO-1234ze. NOAA ESRL Global Monitoring Division.
- AHRI Standard 700-2017 with Addendum 1. (2017). Specifications for Refrigerants.
-
Restek Corporation. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
DewGas. (n.d.). AHRI 700 Standards. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Ameduri, B., & Boutevin, B. (2018). Are (Co)Polymers of this compound Possible?. Polymers, 10(11), 1234.
- Van Der Puy, M., & et al. (2008). U.S. Patent No. 7,345,209. Washington, DC: U.S.
- Talebpour, Z., & et al. (2023). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 228, 115315.
-
Chromatotec. (n.d.). ChromaTCD. Retrieved from [Link]
- Worton, D. R., & et al. (2021). Non-target analysis using gas chromatography with time-of-flight mass spectrometry: application to time series of fourth-generation synthetic halocarbons at Taunus Observatory (Germany). Atmospheric Measurement Techniques, 14(6), 4437-4453.
- Sulistyono, R., & et al. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 22-27.
- Sulistyono, R., & et al. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
- Measurement of HDO Products using GC-TCD: Towards Obtaining Reliable Analytical Data. (2019).
- Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. (2020). Journal of Pharmaceutical and Biomedical Analysis, 191, 113601.
- Waters Corporation. (n.d.).
- Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (2013). DSpace.
- Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. (2021). Journal of King Saud University - Science, 33(5), 101469.
Sources
- 1. refindustry.com [refindustry.com]
- 2. jpharmsci.com [jpharmsci.com]
- 3. US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 4. AHRI 700 Standards | IndoRef Industries Pvt. Ltd. [indoref.in]
- 5. agas.com [agas.com]
- 6. agas.com [agas.com]
- 7. dewgas.com [dewgas.com]
- 8. "Analysis and Detection of HFO-1234ze" by Alberni V. Ruiz and Ben R. Miller [digitalcommons.calpoly.edu]
- 9. agilent.com [agilent.com]
- 10. netascientific.com [netascientific.com]
- 11. DVLS Liquefied Gas Injector - Da Vinci Laboratory Solutions [davinci-ls.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. trajanscimed.com [trajanscimed.com]
Safety Operating Guide
Navigating the Disposal of 1,1,3,3,3-Pentafluoropropene: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, meticulous chemical handling extends far beyond the bench. The responsible disposal of laboratory reagents is a critical component of ensuring personnel safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, in-depth protocol for the proper disposal of 1,1,3,3,3-Pentafluoropropene (also known as HFO-1234zc), a compound increasingly utilized for its favorable environmental properties, yet one that demands rigorous disposal methodologies due to its chemical nature.
Immediate Safety and Hazard Assessment: Understanding the 'Why'
This compound is an extremely flammable liquefied gas under pressure.[1][2] This seemingly simple statement dictates the entirety of our handling and disposal protocol. The primary hazards stem from its flammability and the potential for rapid vaporization, which can lead to frostbite upon skin contact and displacement of oxygen in enclosed spaces.[1]
Core Directive: Your primary objective is to prevent the uncontrolled release of the gas and to manage its flammability hazard. Every step in the disposal process is a measure to mitigate these risks.
Before initiating any disposal procedure, a thorough risk assessment is paramount. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific laboratory environment and the personnel involved.
Key Quantitative Data for Safe Handling
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe management.
| Property | Value | Implication for Disposal |
| GHS Classification | Flammable Gas 1, Pressurized Gas (Liquefied)[1] | Strict avoidance of ignition sources is mandatory. The container may explode if heated. |
| Boiling Point | -21°C[3] | The substance is a gas at standard room temperature and pressure, requiring containment in a suitable pressure vessel. |
| Vapor Density | Heavier than air[1] | Gas can accumulate in low-lying areas, increasing the risk of an flammable atmosphere and asphyxiation. |
| Incompatible Materials | Alkali metals, finely divided metals (e.g., Al, Mg, Zn)[1] | Segregation from these materials is crucial to prevent violent reactions. |
Step-by-Step Disposal Protocol: A Self-Validating System
The recommended and most secure method for the disposal of this compound is through a licensed and authorized hazardous waste disposal contractor.[1][4] Attempting to neutralize or vent this chemical in a standard laboratory setting is not advisable due to the inherent risks.
Phase 1: In-Lab Preparation and Segregation
-
Consult Institutional EHS: Before initiating any disposal procedures, the first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department.[4] They will provide specific guidance based on local, state, and federal regulations and have established procedures for hazardous waste pickup.
-
Segregate the Waste Stream: Ensure the cylinder containing this compound is clearly labeled as hazardous waste.[4] It must be segregated from other chemical waste streams to prevent accidental mixing with incompatible materials.[5]
-
Inspect the Container: Carefully inspect the gas cylinder for any signs of damage, corrosion, or leaks.[4] If a leak is suspected, immediately evacuate the area and follow your institution's emergency response protocol.
-
Ensure Proper Labeling: The container must be clearly and accurately labeled with the chemical name (this compound), hazard pictograms (flammable gas, gas under pressure), and any other information required by your institution and local regulations.
-
Secure Storage Pending Disposal: Store the cylinder in a cool, dry, and well-ventilated area designated for hazardous waste.[1][6] The storage area should be away from heat, sparks, open flames, and any potential ignition sources.[1][3] Ensure the cylinder is secured in an upright position.
Phase 2: Professional Waste Collection and Disposal
-
Contact a Licensed Waste Disposal Contractor: Arrange for the collection of the this compound cylinder with a waste disposal company that is licensed to handle flammable and pressurized gases. Your EHS department will likely have a list of approved vendors.
-
Provide Complete Documentation: Furnish the waste disposal contractor with all necessary information, including the Safety Data Sheet (SDS) for this compound.
-
Final Disposal Method - Incineration: The primary disposal method for fluorinated gases like this compound is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize harmful byproducts such as hydrogen fluoride.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 2. This compound | C3HF5 | CID 69647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. honeywell-refrigerants.com [honeywell-refrigerants.com]
Personal protective equipment for handling 1,1,3,3,3-Pentafluoropropene
Starting Data Collection
I'm currently immersed in Google searches, focusing on 1,1,3,3,3-Pentafluoropropene. My priority is compiling critical safety and handling data. I'm looking into its physical and chemical properties, identified hazards, and recommended handling procedures. This preliminary phase aims to build a solid foundation of information for further analysis.
Analyzing Safety Protocols
I've transitioned from initial data collection to a more focused analysis. I'm prioritizing authoritative sources like SDS and occupational safety guidelines to ensure the reliability of the information. My next steps involve synthesizing this data to develop a detailed PPE guide, including a structured table for diverse lab scenarios. I'm now contemplating how to visually represent the PPE workflow.
Expanding Information Gathering
I'm now expanding my search for key safety data regarding this compound. My plan involves gathering information on physical properties, hazards, and appropriate PPE. I'm focusing on authoritative sources, like safety data sheets and occupational safety guidelines to enhance accuracy. The analysis phase is ongoing, with a focus on synthesizing data for a detailed PPE guide. I am ready to delve further into a table format and visual representation of PPE workflow.
Composing PPE Guidance
I'm currently structuring a detailed technical document on PPE for this compound. It's designed to be a comprehensive guide, not just a checklist, and I'm framing it from a Senior Application Scientist's perspective. The goal is to provide a thorough understanding of the necessary protective measures, incorporating detailed explanations and justifications.
Outlining Protective Measures
I'm now diving deep into the technical specifications, consolidating information on the hazards of this compound. My focus is on synthesizing a robust recommendation for PPE. I'm prioritizing scientific accuracy, with in-text citations and a comprehensive reference list. Visual aids, like tables and a Graphviz diagram, are taking shape to clearly illustrate the PPE workflow. The goal is to articulate the "why" behind each protective measure, extending to the PPE lifecycle, including safe disposal practices.
Synthesizing PPE Details
I've been aggregating and organizing the hazards associated with this compound, which I've started incorporating into a detailed framework for a comprehensive PPE guide. This includes critical details like extreme flammability, toxicity, and potential for frostbite. I'm focusing on synthesizing the evidence to strengthen the rationale for each protective measure, ensuring each hazard is clearly linked to the recommended PPE. The initial search findings have informed me about appropriate eye, skin, and respiratory protection, and the necessary handling procedures. I am now incorporating citations to solidify the technical document.
Structuring the Guide Content
I'm now fully immersed in organizing the guide's framework, pulling together all the gathered data into a logical order. My focus is crystallizing the "why" behind each PPE selection, connecting hazards to protective measures. I'm beginning to articulate the sections: a hazard assessment, followed by core PPE requirements for eye, skin, and respiratory protection. The goal is a clear, concise, and trustworthy document.
Drafting the PPE Guide
I've gathered enough information to draft a comprehensive PPE guide that meets the requirements. I'm focusing on structuring the content now, aiming to articulate the reasons behind each PPE selection, and preparing to build a table and diagram to visually represent the workflow. I'll make sure to compile an exhaustive reference list.
Developing the Guide Structure
I'm now fully immersed in developing the detailed structure, drafting the core sections: hazard assessments, eye/face, skin, and respiratory protection. I'm focusing on the "why" behind each PPE selection, connecting hazards to protective measures. A table and diagram visualizing the PPE workflow are planned. Disposal and emergency procedures are also being detailed. The reference list will be comprehensive, with citations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
